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  • Product: (4,4-Difluorocyclohexyl)methanesulfonamide
  • CAS: 1564646-80-5

Core Science & Biosynthesis

Foundational

Synthesis Protocols for (4,4-Difluorocyclohexyl)methanesulfonamide: A Technical Guide

Executive Summary & Rationale The compound (4,4-difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) is a highly valued aliphatic sulfonamide building block in modern drug discovery[1]. The incorporation of the 4,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound (4,4-difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) is a highly valued aliphatic sulfonamide building block in modern drug discovery[1]. The incorporation of the 4,4-difluorocyclohexyl moiety serves as a metabolically stable bioisostere for phenyl or tert-butyl rings, effectively modulating lipophilicity while blocking cytochrome P450-mediated oxidation at the cyclohexyl 4-position[2]. This specific structural motif has gained prominence in the development of positive allosteric modulators (PAMs) for the AMPA receptor, which are under investigation for treating depression, Alzheimer's disease, and schizophrenia[3][4].

Synthesizing aliphatic primary sulfonamides from their corresponding carboxylic acids requires a sequence that avoids volatile, foul-smelling, and oxidation-prone free thiols. This guide details a highly optimized, self-validating 5-step protocol relying on the intermediacy of a thioacetate, which undergoes direct oxidative chlorination to yield the target sulfonamide with high fidelity.

Retrosynthetic Strategy & Pathway Logic

The synthetic route is designed to maximize chemoselectivity and intermediate stability:

  • Reduction: 4,4-Difluorocyclohexanecarboxylic acid is reduced to (4,4-difluorocyclohexyl)methanol. Borane-tetrahydrofuran (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄) to ensure chemoselectivity and prevent base-catalyzed elimination of the gem-difluoro group[5].

  • Mesylation: The primary alcohol is activated using methanesulfonyl chloride (MsCl)[6]. This forms a highly reliable electrophile for SN2 displacement[7].

  • Thioacetate Displacement: Potassium thioacetate (KSAc) in DMF is used to install the sulfur atom. This avoids the use of thiourea/hydrolysis routes that generate free thiols, which are prone to forming disulfide dimers.

  • Oxidative Chlorination: The thioacetate is directly converted to the sulfonyl chloride using N-Chlorosuccinimide (NCS) and aqueous HCl. This method is exceptionally clean, avoiding the hazards of chlorine gas while ensuring complete oxidation of the sulfur atom.

  • Amination: The highly reactive sulfonyl chloride is immediately trapped with aqueous ammonia to yield the final sulfonamide[3].

Workflow A 1. 4,4-Difluorocyclohexanecarboxylic acid B 2. (4,4-Difluorocyclohexyl)methanol A->B BH3·THF, THF, 0 °C to RT Reduction C 3. (4,4-Difluorocyclohexyl)methyl methanesulfonate B->C MsCl, Et3N, DCM, 0 °C Activation D 4. S-((4,4-Difluorocyclohexyl)methyl) ethanethioate C->D KSAc, DMF, 80 °C Nucleophilic Substitution E 5. (4,4-Difluorocyclohexyl)methanesulfonyl chloride D->E NCS, aq. HCl, MeCN, <20 °C Oxidative Chlorination F 6. (4,4-Difluorocyclohexyl)methanesulfonamide E->F NH3 (aq), THF, 0 °C Amination

Five-step synthetic workflow for (4,4-difluorocyclohexyl)methanesulfonamide.

Quantitative Data Summary

StepIntermediate / ProductCAS NumberMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
1 (4,4-Difluorocyclohexyl)methanol178312-48-6C₇H₁₂F₂O150.1792 - 95Colorless oil
2 (4,4-Difluorocyclohexyl)methyl methanesulfonate194427-24-2C₈H₁₄F₂O₃S228.2888 - 90White solid
3 S-((4,4-Difluorocyclohexyl)methyl) ethanethioateN/AC₉H₁₄F₂OS208.2980 - 85Pale yellow oil
4 (4,4-Difluorocyclohexyl)methanesulfonyl chloride1566537-63-0C₇H₁₁ClF₂O₂S232.6975 - 80Colorless oil
5 (4,4-Difluorocyclohexyl)methanesulfonamide1564646-80-5C₇H₁₃F₂NO₂S213.2785 - 90White solid

Step-by-Step Experimental Protocols

Step 1: Reduction to (4,4-Difluorocyclohexyl)methanol

Causality: Borane is utilized because it selectively reduces carboxylic acids to primary alcohols without disturbing the gem-difluoro moiety, which can be sensitive to strong nucleophilic hydrides (like LiAlH₄) that might induce defluorination[5].

  • Procedure: To a stirred solution of 4,4-difluorocyclohexanecarboxylic acid (10.0 g, 60.9 mmol, 1.0 eq) in anhydrous THF (100 mL) at 0 °C under nitrogen, add BH₃·THF (1.0 M in THF, 91.4 mL, 91.4 mmol, 1.5 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 16 hours. Carefully quench the reaction by the dropwise addition of methanol (20 mL) at 0 °C until effervescence ceases. Concentrate the mixture under reduced pressure, partition between EtOAc (150 mL) and 1M HCl (100 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: TLC (n-hexane/EtOAc 1:1) will show complete consumption of the acid (bromocresol green active) and the appearance of a new spot (KMnO₄ active, Rf ~0.4).

Step 2: Synthesis of (4,4-Difluorocyclohexyl)methyl methanesulfonate

Causality: The temperature is strictly maintained at 0 °C during MsCl addition to prevent competitive chloride substitution, which would yield the unwanted alkyl chloride[6].

  • Procedure: Dissolve the crude (4,4-difluorocyclohexyl)methanol (8.5 g, 56.6 mmol, 1.0 eq) and triethylamine (11.8 mL, 84.9 mmol, 1.5 eq) in anhydrous DCM (85 mL). Cool the solution to 0 °C. Add methanesulfonyl chloride (MsCl) (5.3 mL, 67.9 mmol, 1.2 eq) dropwise. Stir the mixture at 0 °C for 2 hours. Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with 1M HCl (50 mL) and brine (50 mL), dry over MgSO₄, and concentrate to yield the mesylate as a white solid[7].

  • Self-Validation: ¹H NMR (CDCl₃) will reveal a diagnostic, sharp singlet at ~3.00 ppm corresponding to the three protons of the -OSO₂CH₃ group.

Step 3: Synthesis of S-((4,4-Difluorocyclohexyl)methyl) ethanethioate

Causality: DMF is used to solubilize the KSAc and accelerate the SN2 displacement. Extensive water washing during workup is critical to remove all traces of DMF, which can severely interfere with the subsequent oxidative chlorination.

  • Procedure: To a solution of the mesylate (11.5 g, 50.4 mmol, 1.0 eq) in anhydrous DMF (60 mL), add potassium thioacetate (KSAc) (8.6 g, 75.6 mmol, 1.5 eq). Heat the reaction mixture to 80 °C and stir for 12 hours. Cool to room temperature, dilute with water (200 mL), and extract with methyl tert-butyl ether (MTBE) (3 × 100 mL). Wash the combined organic extracts with water (5 × 100 mL) to quantitatively remove DMF, followed by brine (100 mL). Dry over Na₂SO₄ and concentrate to yield the thioacetate.

  • Self-Validation: IR spectroscopy will show a strong, characteristic carbonyl stretch at ~1690 cm⁻¹ (thioester C=O), distinct from standard oxygen esters (~1735 cm⁻¹).

Step 4: Oxidative Chlorination to (4,4-Difluorocyclohexyl)methanesulfonyl chloride

Causality: The reaction is highly exothermic. Maintaining the temperature below 20 °C is critical to prevent over-oxidation to the sulfonic acid or cleavage of the C-S bond.

Mechanism T Thioacetate (R-SAc) H Hemithioacetal Intermediate T->H + H2O, HCl Hydrolysis C1 Chlorosulfonium Ion H->C1 + NCS Electrophilic Cl S Sulfinyl Chloride C1->S + H2O - HCl C2 Sulfonyl Chloride S->C2 + NCS, H2O Oxidation

Mechanism of oxidative chlorination of thioacetates to sulfonyl chlorides.

  • Procedure: Suspend N-Chlorosuccinimide (NCS) (18.1 g, 135.6 mmol, 3.0 eq) in acetonitrile (90 mL) and 2M aqueous HCl (18 mL). Cool the suspension to 0 °C. Add a solution of the thioacetate (9.4 g, 45.2 mmol, 1.0 eq) in acetonitrile (20 mL) dropwise over 45 minutes, ensuring the internal temperature does not exceed 20 °C. Stir the mixture for 2 hours at 10 °C. Dilute with MTBE (150 mL) and wash sequentially with water (2 × 100 mL) and brine (100 mL). Dry the organic layer over MgSO₄ and concentrate under reduced pressure at <30 °C to afford the sulfonyl chloride.

  • Self-Validation: Do not rely on TLC, as sulfonyl chlorides hydrolyze on silica gel. Proceed immediately to Step 5, as aliphatic sulfonyl chlorides possess limited bench stability.

Step 5: Amination to (4,4-Difluorocyclohexyl)methanesulfonamide

Causality: A large excess of aqueous ammonia (10 equivalents) is used to outcompete the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid[3].

  • Procedure: Cool a solution of 28% aqueous ammonia (31.5 mL, ~450 mmol, 10.0 eq) in THF (50 mL) to 0 °C. Dissolve the crude sulfonyl chloride (10.5 g, 45.1 mmol, 1.0 eq) in THF (30 mL) and add it dropwise to the rapidly stirring ammonia solution. Stir for 1 hour at 0 °C, then allow warming to room temperature. Evaporate the THF under reduced pressure. Extract the aqueous residue with EtOAc (3 × 75 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from heptane/EtOAc to yield the pure sulfonamide.

  • Self-Validation: LC-MS will display the [M+H]⁺ ion at m/z 214.07[1]. ¹H NMR (DMSO-d₆) will reveal a broad, exchangeable singlet at ~6.80 ppm integrating to 2H, confirming the presence of the -SO₂NH₂ group.

References

[1] Title : PubChemLite - (4,4-difluorocyclohexyl)methanesulfonamide (C7H13F2NO2S) Source : uni.lu URL : 1

[3] Title : EP2694472B1 - Sulfonamide derivative and use thereof Source : Google Patents URL : 3

[4] Title : WO2012137982A2 - Sulfonamide derivative and use thereof Source : Google Patents URL : 4

[2] Title : 4,4-difluoro-1-cyclohexanecarboxylic acid 122665-97-8 wiki Source : Guidechem URL : 2

[5] Title : Methyl 4,4-difluorocyclohexanecarboxylate molecular structure Source : Benchchem URL : 5

[6] Title : WO2015062486A1 - Biphenyl compounds and uses thereof Source : Google Patents URL : 6

[7] Title : 476415-01-7 | 4,4-Difluorocyclohexyl methanesulfonate Source : BLD Pharm URL : 7

Sources

Exploratory

The Physicochemical and Synthetic Profile of (4,4-Difluorocyclohexyl)methanesulfonamide: A Strategic Building Block in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic ring systems is a masterclass in modulating physicochemical properties without imposing significant steric penalties...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic ring systems is a masterclass in modulating physicochemical properties without imposing significant steric penalties. (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) has emerged as a highly specialized and privileged building block. By combining the metabolic stability of a gem-difluorinated cycloalkane with the versatile hydrogen-bonding capacity of a primary sulfonamide, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including AMPA receptor positive allosteric modulators (PAMs) for neurodegenerative diseases and covalent YAP-TEAD inhibitors for oncology.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural data. We will deconstruct the causality behind its physicochemical profile, detail a self-validating synthetic workflow, and map its integration into complex biological signaling pathways.

Structural and Physicochemical Profiling

The architectural design of (4,4-difluorocyclohexyl)methanesulfonamide is driven by specific pharmacokinetic and pharmacodynamic requirements.

Causality Behind Structural Choices
  • The 4,4-Difluorocyclohexyl Moiety: Unsubstituted cyclohexyl rings are notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes, specifically at the sterically accessible 4-position. By introducing a gem-difluoro group, we effectively block this metabolic soft spot. As demonstrated in structure-activity relationship (SAR) studies of similar cycloalkylether systems, gem-difluorination at the 4-position of the cyclohexyl ring drastically improves metabolic stability while maintaining a favorable lipophilic ligand efficiency (LLE) (1 [5]). Furthermore, the highly electronegative fluorine atoms exert a strong stereoelectronic effect, biasing the cyclohexane ring into a rigid chair conformation that reduces the entropic penalty upon receptor binding.

  • The Methanesulfonamide Group: The primary sulfonamide ( −SO2​NH2​ ) acts as an excellent bioisostere for carboxylic acids and amides. It provides a distinct pKa (~10 for primary alkyl sulfonamides), ensuring it remains predominantly unionized at physiological pH, which aids in membrane permeability, while still offering robust hydrogen bond donor (NH) and acceptor (O) vectors.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound (2 [1],3 [2]).

ParameterValue / Description
Chemical Name (4,4-Difluorocyclohexyl)methanesulfonamide
CAS Registry Number 1564646-80-5
Molecular Formula C7​H13​F2​NO2​S
Molecular Weight 213.25 g/mol
Predicted LogP ~1.1 - 1.2
Hydrogen Bond Donors 1 (from the −NH2​ group)
Hydrogen Bond Acceptors 4 (2 from −SO2​ , 2 from −CF2​ )
Topological Polar Surface Area (TPSA) 42.5 Ų

Synthetic Methodology & Self-Validating Protocol

To synthesize (4,4-difluorocyclohexyl)methanesulfonamide, we start from the commercially available (4,4-difluorocyclohexyl)methanol. The protocol below is designed as a self-validating system , ensuring that each transformation is analytically confirmed before proceeding, thereby preventing the propagation of impurities.

Step-by-Step Experimental Workflow

Step 1: Activation via Mesylation

  • Procedure: Dissolve (4,4-difluorocyclohexyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour at room temperature. Quench with saturated aqueous NaHCO3​ and extract with DCM.

  • Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate activates the carbon center for the subsequent nucleophilic substitution.

  • Self-Validating QC: 1H NMR analysis of the crude product must show the disappearance of the broad −OH peak and the emergence of a sharp 3H singlet at ~3.0 ppm (mesylate methyl). The −CH2​−O− protons will also shift downfield.

Step 2: Thioesterification

  • Procedure: Dissolve the mesylate intermediate in anhydrous DMF. Add potassium thioacetate (KSAc, 1.5 eq) and heat to 80 °C for 4 hours. Dilute with water and extract with ethyl acetate.

  • Causality: Direct conversion of an alkyl halide/mesylate to a sulfonamide is difficult. Thioacetate acts as a soft, highly effective nucleophile to establish the carbon-sulfur bond via an SN​2 mechanism.

  • Self-Validating QC: 1H NMR will reveal a new 3H singlet at ~2.3 ppm corresponding to the acetyl group, confirming successful displacement.

Step 3: Oxidative Chlorination

  • Procedure: Dissolve the thioester in a mixture of acetonitrile and 2M aqueous HCl. Cool to 0 °C and add N-chlorosuccinimide (NCS, 3.0 eq) in portions. Stir for 2 hours.

  • Causality: This step simultaneously hydrolyzes the thioester and oxidizes the resulting thiol to a highly reactive sulfonyl chloride.

  • Self-Validating QC: IR spectroscopy of an evaporated aliquot must show strong asymmetric and symmetric S=O stretches at ~1370 and ~1170 cm⁻¹. Due to its hydrolytic instability, this intermediate is used immediately in the next step.

Step 4: Amidation to Final Product

  • Procedure: Dissolve the crude sulfonyl chloride in THF and cool to 0 °C. Slowly bubble anhydrous ammonia gas ( NH3​ ) or add a solution of NH3​ in methanol. Stir for 1 hour, concentrate, and purify via recrystallization or silica gel chromatography.

  • Causality: Ammonia acts as both the nucleophile and the base (to neutralize the generated HCl), yielding the primary sulfonamide.

  • Self-Validating QC: Final validation is achieved via LC-MS (ESI+) showing the [M+H]+ ion at m/z 214.07. 19F NMR must show the characteristic multiplet for the gem-difluoro group, proving the cyclohexyl ring remained intact under oxidative conditions.

Workflow Visualization

SynthWorkflow SM Starting Material (4,4-Difluorocyclohexyl)methanol Step1 Step 1: Mesylation (MsCl, Et3N, DCM) SM->Step1 QC1 QC Check: 1H NMR Confirm Mesylate Singlet (~3.0 ppm) Step1->QC1 Step2 Step 2: Thioesterification (KSAc, DMF, 80°C) QC1->Step2 Step3 Step 3: Oxidative Chlorination (NCS, HCl, MeCN/H2O) Step2->Step3 Step4 Step 4: Amidation (NH3 in MeOH, 0°C to RT) Step3->Step4 Product Final Product (4,4-Difluorocyclohexyl)methanesulfonamide Step4->Product

Self-validating synthetic workflow for (4,4-Difluorocyclohexyl)methanesulfonamide.

Application in Drug Discovery

The true value of (4,4-difluorocyclohexyl)methanesulfonamide lies in its ability to be grafted onto larger molecular scaffolds to modulate specific biological targets.

AMPA Receptor Positive Allosteric Modulators (PAMs)

Sulfonamide derivatives incorporating the 4,4-difluorocyclohexyl moiety have been extensively patented for their AMPA receptor function-enhancing actions, which are critical for treating depression, Alzheimer's disease, and schizophrenia (4 [3]).

  • Mechanistic Causality: The sulfonamide nitrogen acts as a critical hydrogen bond donor to the receptor's backbone. Simultaneously, the highly lipophilic difluorocyclohexyl group perfectly anchors into the hydrophobic allosteric binding pocket of the AMPA receptor, stabilizing the channel in its open conformation and enhancing synaptic plasticity.

Covalent YAP-TEAD Inhibitors

In oncology, the Hippo signaling pathway is a major target. Dysregulation leads to the nuclear translocation of YAP, which binds to the TEAD transcription factor to drive tumor proliferation. Recent breakthroughs utilize the (4,4-difluorocyclohexyl)methanesulfonamide skeleton to synthesize covalent inhibitors (5 [4]).

  • Mechanistic Causality: The difluorocyclohexyl tail is designed to occupy the deep, lipophilic "palmitate pocket" of TEAD. The sulfonamide group is synthetically elaborated into a highly electrophilic vinyl sulfonamide warhead. Once the lipophilic tail anchors the drug in the pocket, the warhead covalently binds to a conserved cysteine residue (Cys359/380), physically blocking YAP from associating with TEAD.

Signaling Pathway Visualization

YAPTEAD Hippo Hippo Pathway (Dysregulated) YAP YAP (Unphosphorylated) Nuclear Translocation Hippo->YAP Fails to inhibit Complex YAP-TEAD Complex Active Transcription YAP->Complex TEAD TEAD Transcription Factor (Palmitoylated) TEAD->Complex Tumor Tumor Proliferation (e.g., Mesothelioma) Complex->Tumor Gene Expression Inhibitor Sulfonamide-Derived Covalent Inhibitor Inhibitor->TEAD Binds Palmitate Pocket Blocks YAP Association

Mechanism of action for YAP-TEAD disruption using sulfonamide-derived covalent inhibitors.

Conclusion

(4,4-Difluorocyclohexyl)methanesulfonamide is far more than a simple reagent; it is a rationally designed vector for drug discovery. By understanding the causality behind its structural features—namely the metabolic shielding of the gem-difluoro group and the tunable electronics of the primary sulfonamide—researchers can confidently integrate this building block into advanced synthetic pipelines targeting complex neurological and oncological pathways.

References

  • Source: nextsds.
  • PubChemLite - (4,4-difluorocyclohexyl)methanesulfonamide (C7H13F2NO2S)
  • Source: google.com (Google Patents)
  • Source: nih.gov (PMC)
  • Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.

Sources

Foundational

Core Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to (4,4-Difluorocyclohexyl)methanesulfonamide for Advanced Research Executive Summary: This document provides a comprehensive technical overview of (4,4-Difluorocyclohexyl)methanesulfonamide,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (4,4-Difluorocyclohexyl)methanesulfonamide for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of (4,4-Difluorocyclohexyl)methanesulfonamide, a fluorinated organic compound of increasing interest to the pharmaceutical and life sciences sectors. The strategic incorporation of a gem-difluoro group on a cyclohexyl ring, combined with the proven sulfonamide pharmacophore, presents a unique scaffold for drug discovery. This guide details the compound's chemical identity, offers a validated synthetic pathway with a detailed experimental protocol, outlines methods for analytical characterization, and explores its potential therapeutic applications, particularly in the context of modulating inflammatory and autoimmune pathways. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their research and development programs.

(4,4-Difluorocyclohexyl)methanesulfonamide is a saturated carbocyclic compound featuring a sulfonamide functional group. The presence of two fluorine atoms on the same carbon (a gem-dihalide) significantly influences the molecule's electronic properties, conformation, and metabolic stability, making it an attractive building block in medicinal chemistry.[1][2]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

  • CAS Number: 1564646-80-5[3]

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₇H₁₃F₂NO₂S[3]
Molecular Weight 213.245 g/mol [3]
Canonical SMILES C1CC(CCC1CS(=O)(=O)N)(F)FPubChem
MDL Number MFCD26064728[3]

The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutics, including antibacterial, anti-inflammatory, and anticancer agents.[4][5][6] Its ability to act as a stable, non-classical bioisostere for amide bonds provides a critical tool for improving the pharmacokinetic profiles of lead compounds.[7] Concurrently, the strategic use of fluorine in drug candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] The combination of these two features in one molecule underscores its potential utility.

Synthesis and Purification Workflow

The synthesis of (4,4-Difluorocyclohexyl)methanesulfonamide is most effectively achieved through the reaction of its corresponding sulfonyl chloride precursor with an amine source. This is a robust and widely utilized method for forming the sulfonamide bond.[4][8] The workflow begins with the preparation of the key intermediate, (4,4-difluorocyclohexyl)methanesulfonyl chloride, followed by sulfonamide formation.

cluster_0 Part 1: Sulfonyl Chloride Synthesis cluster_1 Part 2: Sulfonamide Formation cluster_2 Part 3: Purification & Analysis A Starting Material (e.g., (4,4-Difluorocyclohexyl)methanol) B Conversion to Thiol or Sulfinate A->B C Oxidative Chlorination (e.g., with NCS/HCl) B->C D (4,4-Difluorocyclohexyl)methanesulfonyl chloride (CAS: 1566537-63-0) C->D F Nucleophilic Substitution (in a suitable solvent like DCM or THF) D->F E Ammonia Source (e.g., NH4OH) E->F G Crude Product F->G H Purification (Recrystallization or Chromatography) G->H I Pure (4,4-Difluorocyclohexyl)methanesulfonamide H->I J Characterization (NMR, MS, IR) I->J A Compound Library Synthesis (Based on the core scaffold) B Primary Screening (e.g., IL-17 Induced IL-6 Release Assay) A->B C Hit Identification (Compounds with pIC50 > X) B->C D Secondary / Orthogonal Assays (e.g., Receptor Binding, Downstream Signaling) C->D E Lead Generation (Confirmed Activity & Selectivity) D->E F In Vitro ADME/Tox Profiling (Metabolic Stability, Permeability, Cytotoxicity) E->F G Lead Optimization (Structure-Activity Relationship Studies) F->G H In Vivo Efficacy Studies (Disease Models) G->H

Sources

Exploratory

The Methanesulfonamide Pharmacophore: A Comprehensive Technical Guide to Biological Activity, Synthesis, and Target Modulation

Executive Summary The methanesulfonamide functional group (–SO₂NH₂) represents a highly versatile and structurally critical pharmacophore in modern drug discovery. Characterized by its strong electron-withdrawing nature,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methanesulfonamide functional group (–SO₂NH₂) represents a highly versatile and structurally critical pharmacophore in modern drug discovery. Characterized by its strong electron-withdrawing nature, non-basic nitrogen, and capacity to act as both a hydrogen bond donor and acceptor, this moiety has been successfully integrated into diverse molecular scaffolds . This technical whitepaper provides an in-depth analysis of the biological activities of methanesulfonamide derivatives—specifically focusing on selective cyclooxygenase-2 (COX-2) inhibition and anticancer target modulation. Furthermore, it details the underlying causality of experimental workflows used to validate these compounds.

Anti-Inflammatory Activity: Selective COX-2 Inhibition

A primary application of methanesulfonamide derivatives is the development of selective COX-2 inhibitors. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 (responsible for gastrointestinal cytoprotection) and COX-2 (inducible during inflammation). By utilizing the methanesulfonamido moiety as a bioisostere for the methylsulfonyl (–SO₂CH₃) group found in drugs like rofecoxib, researchers have developed novel pyrazoline, pyridine, and thiazoline derivatives that achieve high COX-2 selectivity, thereby minimizing gastric toxicity .

Mechanism of Action

The selectivity of these derivatives stems from the structural differences between the COX-1 and COX-2 active sites. The COX-2 enzyme possesses a larger, more flexible hydrophobic side pocket (due to the substitution of Ile523 in COX-1 with Val523 in COX-2). The –SO₂NH₂ group acts as a critical anchoring point, forming stable hydrogen bonds with His90, Arg513, and Tyr355 within this specific COX-2 side pocket, an interaction sterically hindered in COX-1 .

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) GI Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation AA->COX2 PG1 Prostaglandins (Homeostasis) COX1->PG1 PG2 Prostaglandins (Inflammation/Pain) COX2->PG2 Drug Methanesulfonamide Derivatives Drug->COX1 Weak/No Inhibition Drug->COX2 Selective Inhibition

Caption: Prostaglandin synthesis pathway and selective COX-2 inhibition by methanesulfonamides.

Quantitative Efficacy Data

The table below summarizes the in vitro and in vivo anti-inflammatory efficacy of leading methanesulfonamide derivatives , , .

Compound IDMolecular ScaffoldIn Vitro COX-1 IC₅₀ (µM)In Vitro COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity
4f Pyrazoline>1000.15>66668.7% edema inhibition @ 3h
4h Pyrazoline>1000.12>83372.3% edema inhibition @ 3h
6b Pyridine>1000.18>555Not Reported
2i 3,4-diaryl-2-imino-4-thiazolineN/AN/AN/A34.7% edema inhibition @ 50 mg/kg
Protocol: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

To accurately quantify COX selectivity, a self-validating fluorometric assay must be employed.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 are suspended in 100 mM Tris-HCl buffer (pH 7.4) containing 1 µM hematin.

    • Causality: Tris-HCl maintains physiological pH to ensure optimal enzyme folding. Hematin is an essential cofactor required for the peroxidase activity of the COX enzymes.

  • Compound Incubation: Test compounds (dissolved in DMSO) are added to the enzyme solution and pre-incubated at 37°C for 15 minutes.

    • Causality: Methanesulfonamides often exhibit time-dependent, pseudo-irreversible inhibition. Pre-incubation allows the inhibitor to properly orient, undergo conformational shifts, and establish hydrogen bonds within the COX-2 side pocket before the substrate is introduced.

  • Substrate Addition: Arachidonic acid and the fluorogenic substrate 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) are added to initiate the reaction.

    • Causality: ADHP reacts stoichiometrically with PGG₂ (the intermediate endoperoxide product of COX) to form highly fluorescent resorufin. This provides a highly sensitive, real-time readout of enzyme kinetics.

  • Fluorescence Measurement: Read the microplate at Ex 530-540 nm / Em 585-595 nm.

    • Causality: Reading at these specific longer wavelengths avoids the background autofluorescence commonly emitted by aromatic test compounds, ensuring a high signal-to-noise ratio and validating the integrity of the data.

Anticancer Efficacy: Target Modulation and Apoptosis

Beyond inflammation, methanesulfonamide derivatives have demonstrated potent antiproliferative properties. A primary mechanism of action is the inhibition of tumor-associated Carbonic Anhydrase IX (CAIX) .

Mechanism of Action: CAIX Inhibition

Solid tumors frequently outgrow their vascular supply, leading to hypoxia. Hypoxia-inducible factor 1-alpha (HIF-1α) upregulates CAIX, an enzyme that hydrates extracellular CO₂ to bicarbonate and protons. This acidifies the tumor microenvironment, promoting metastasis and conferring resistance to weak-base chemotherapeutics. The methanesulfonamide moiety directly coordinates with the zinc ion in the CAIX active site, halting this acidification process and inducing tumor cell death .

CAIX_Mechanism Hypoxia Tumor Hypoxia HIF1 HIF-1α Activation Hypoxia->HIF1 CAIX CAIX Overexpression HIF1->CAIX Acid Extracellular Acidification (Tumor Survival) CAIX->Acid Death Tumor Cell Death Acid->Death Prevents Drug Methanesulfonamide Inhibitor Drug->CAIX Inhibits Drug->Death Promotes

Caption: Inhibition of tumor-associated Carbonic Anhydrase IX by methanesulfonamide derivatives.

Quantitative Anticancer Data

Derivatives exhibit significant tumor selectivity with low toxicity toward normal cells , .

Compound IDMolecular ScaffoldCell LineIC₅₀ / Growth InhibitionPrimary Target/Mechanism
1f Pyrazoline benzenesulfonamideMOLT-4 (Leukemia)1.94 µMApoptosis / CA Inhibition
2g 3,4-diaryl-2-imino-4-thiazolineCOLO-205 (Colon)36% inhibition @ 10 µMCarbonic Anhydrase
3f Amidine derivativeCOLO-205 (Colon)36% inhibition @ 10 µMCarbonic Anhydrase
Protocol: In Vitro Antiproliferative Assay (MTT)
  • Cell Seeding: Seed cancer cell lines (e.g., COLO-205) at 1×104 cells/well in 96-well plates and incubate for 24h at 37°C in 5% CO₂.

    • Causality: The 24-hour incubation allows cells to fully adhere to the plastic and resume exponential growth, ensuring they are in the optimal metabolic phase for drug uptake.

  • Compound Treatment: Treat cells with a concentration gradient (0.1 to 100 µM) of the derivative for 48h. Include a vehicle control (0.1% DMSO).

    • Causality: A gradient establishes a robust dose-response curve for precise IC₅₀ calculation. The vehicle control validates that observed cytotoxicity is strictly due to the active pharmaceutical ingredient, not the solvent.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4h.

    • Causality: Viable cells with active mitochondria will cleave the tetrazolium ring of MTT via the enzyme succinate dehydrogenase, forming insoluble purple formazan crystals. Dead or senescent cells cannot perform this reduction, making it a direct proxy for viability.

  • Solubilization & Reading: Aspirate media, dissolve formazan in 150 µL DMSO, and read absorbance at 570 nm.

    • Causality: DMSO completely solubilizes the crystals into a homogeneous solution, preventing light scattering. Reading at 570 nm directly correlates optical density with the number of metabolically active cells.

Synthetic Methodologies

The synthesis of methanesulfonamide derivatives must be carefully controlled to prevent poly-substitution and ensure high yields. The most versatile method involves the nucleophilic acyl substitution of an appropriate amine with methanesulfonyl chloride .

Synthesis_Workflow Amine Primary/Secondary Amine Reaction Base (TEA/Pyridine) 0-5°C, DCM Amine->Reaction Reagent Methanesulfonyl Chloride Reagent->Reaction Product Methanesulfonamide Derivative Reaction->Product

Caption: General synthetic workflow for methanesulfonamide derivatives.

Protocol: General Synthesis Workflow
  • Dissolution: Dissolve 1.0 equivalent of the primary or secondary amine in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA).

    • Causality: Anhydrous DCM prevents the premature hydrolysis of methanesulfonyl chloride. TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction equilibrium forward without competing for the electrophile.

  • Cooling: Cool the reaction vessel to 0–5 °C using an ice bath under a nitrogen atmosphere.

    • Causality: The sulfonylation reaction is highly exothermic. Strict temperature control prevents the formation of bis-sulfonylated side products and degradation of sensitive functional groups.

  • Reagent Addition: Add 1.1 equivalents of methanesulfonyl chloride dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low localized concentration of the highly reactive electrophile, further minimizing kinetic side reactions.

  • Workup & Purification: Quench with water, wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Causality: The 1N HCl wash protonates and removes unreacted TEA and starting amine into the aqueous phase. NaHCO₃ neutralizes any remaining acid, and brine breaks emulsions while pre-drying the organic layer, ensuring a high-purity crude product ready for recrystallization.

Conclusion

Methanesulfonamide derivatives represent a highly tunable class of compounds capable of addressing complex pathologies ranging from severe inflammation to aggressive solid tumors. By leveraging the unique steric and electronic properties of the –SO₂NH₂ group, researchers can design highly selective inhibitors for targets like COX-2 and CAIX. The rigorous application of self-validating experimental protocols ensures that structure-activity relationships derived from these scaffolds are both accurate and translatable to clinical drug development.

References

  • Abdelall, Eman K. A., et al. "Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies." Bioorganic Chemistry 140 (2023): 106787. Available at:[Link]

  • Agrawal, S. K., & Saxena, A. K. "Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines." Molecular Diversity 13.3 (2009): 357-366. Available at:[Link]

  • Dove Press. "Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review." Dove Medical Press, 2025. Available at: [Link]

Foundational

The Pharmacological Dynamics of (4,4-Difluorocyclohexyl)methanesulfonamide: A Technical Guide to AMPA Receptor Positive Allosteric Modulation

Executive Summary (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) is a highly specific sulfonamide derivative engineered to function as a Positive Allosteric Modulator (PAM) of the α-amino-3-hydroxy-5-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) is a highly specific sulfonamide derivative engineered to function as a Positive Allosteric Modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[1][2]. In the landscape of neuropharmacology, targeting the glutamatergic system via orthosteric agonism often leads to excitotoxicity and rapid receptor desensitization[3]. Sulfonamide-based AMPA PAMs (often referred to as ampakines) circumvent this by binding to an allosteric site, enhancing the receptor's response only in the presence of endogenous glutamate[4][5].

This whitepaper dissects the structural biology, electrophysiological mechanisms, and downstream neurotrophic signaling cascades—specifically Brain-Derived Neurotrophic Factor (BDNF) upregulation—driven by this compound[6][7]. It also provides validated, step-by-step experimental protocols for quantifying these pharmacological effects in a preclinical setting.

Structural Basis of Allosteric Modulation

AMPA receptors are tetrameric ion channels composed of GluA1–GluA4 subunits, which mediate the majority of fast excitatory synaptic transmission in the central nervous system[4][8]. The receptor features a highly dynamic Ligand-Binding Domain (LBD) that operates via a "clamshell" mechanism.

The Dimer Interface Stabilization

Sulfonamide derivatives like (4,4-difluorocyclohexyl)methanesulfonamide do not bind within the clamshell cleft where glutamate docks. Instead, X-ray crystallography and molecular dynamics studies of structurally analogous biarylpropylsulfonamides reveal that these molecules bind to a solvent-exposed allosteric pocket located at the interface between the LBD dimers[9][10].

When glutamate binds, the clamshell closes, exerting mechanical force on the transmembrane domains to open the ion pore[9]. However, the dimer interface is inherently unstable; its rupture leads to rapid channel desensitization (closure of the pore despite glutamate remaining bound)[9]. By physically bridging and stabilizing this dimer interface, the sulfonamide PAM locks the receptor in its agonist-bound, open-channel conformation, fundamentally altering its kinetic profile[5][9].

Electrophysiological Mechanism of Action

The primary functional consequence of LBD dimer stabilization is a profound alteration in the receptor's gating kinetics. AMPA PAMs are generally classified into two categories based on their kinetic impact[3]:

  • Low-Impact (Type I) PAMs: Primarily slow the rate of channel deactivation (the closing of the channel upon glutamate dissociation) with minimal effect on desensitization[3].

  • High-Impact (Type II) PAMs: Markedly attenuate both deactivation and desensitization, leading to a massive prolongation of the synaptic current[3]. Sulfonamide derivatives typically exhibit Type II characteristics, shifting the glutamate concentration-response curve to the left and increasing maximum efficacy[4][9].

Quantitative Comparison of AMPA PAM Kinetics
ParameterUnmodulated AMPA ReceptorLow-Impact PAMs (Type I)High-Impact Sulfonamide PAMs (Type II)
Primary Kinetic Target N/ADeactivationDeactivation & Desensitization
Desensitization Time Constant ( τdes​ ) ~2–5 ms~5–10 ms>50 ms (Strong Blockade)
Glutamate EC 50​ Shift BaselineMinimal leftward shiftSignificant leftward shift
BDNF Induction BaselineNegligibleHighly robust (up to 50-fold mRNA increase)
Risk of Excitotoxicity LowLowModerate to High (Dose-dependent)

Data synthesized from established electrophysiological profiles of AMPA PAMs[3][7].

Downstream Signaling: The BDNF-TrkB Axis

The therapeutic potential of (4,4-difluorocyclohexyl)methanesulfonamide in cognitive disorders (e.g., Alzheimer's, schizophrenia) is heavily predicated on its ability to induce neuroplasticity[2][11]. This is not a direct result of sodium influx, but rather a downstream consequence of sustained membrane depolarization[5].

  • Calcium Influx: Prolonged AMPA receptor opening depolarizes the postsynaptic membrane, relieving the voltage-dependent magnesium block on NMDA receptors and activating Voltage-Gated Calcium Channels (VGCCs)[4][6].

  • Kinase Activation: The resulting influx of Ca2+ activates Calmodulin-dependent protein kinase II (CaMKII) and the Ras/ERK signaling pathways[12][13].

  • BDNF Expression: These kinases translocate to the nucleus to phosphorylate CREB, driving the robust transcription of BDNF mRNA[6][12]. Concurrently, local dendritic translation of BDNF is stimulated via the mTOR pathway[14].

  • Synaptic Plasticity: Secreted BDNF binds to Tropomyosin receptor kinase B (TrkB) receptors in an autocrine/paracrine manner, promoting Long-Term Potentiation (LTP), dendritic spine growth, and neurogenesis[12][14].

G PAM (4,4-Difluorocyclohexyl) methanesulfonamide AMPAR AMPA Receptor (Stabilized LBD Dimer) PAM->AMPAR Allosteric Binding Glu Glutamate Glu->AMPAR Orthosteric Binding Depol Membrane Depolarization AMPAR->Depol Prolonged Channel Open State Ca2 Ca2+ Influx (via NMDAR / VGCC) Depol->Ca2 Voltage Sensor Activation Kinases CaMKII & Ras/ERK Pathways Ca2->Kinases Phosphorylation Cascade BDNF BDNF Transcription & Translation Kinases->BDNF Gene Expression TrkB TrkB Receptor Activation (LTP) BDNF->TrkB Secretion & Autocrine/Paracrine

Signaling cascade: AMPA PAM-induced BDNF expression and synaptic plasticity.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and mechanism of (4,4-difluorocyclohexyl)methanesulfonamide, researchers must employ orthogonal validation systems. Below are two critical protocols designed to establish both the biophysical receptor kinetics and the downstream biological output.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To quantify the blockade of AMPA receptor desensitization by the sulfonamide PAM.

  • Step 1: Cell Preparation & Transfection. Culture HEK293 cells and transiently transfect with plasmids encoding GluA2 (flop variant) and a TARP auxiliary subunit (e.g., γ -8) using Lipofectamine[15][16].

    • Causality: HEK293 cells lack endogenous glutamate receptors, providing a clean background. Co-transfection with TARPs is essential because TARPs dictate the physiological gating and pharmacological sensitivity of AMPA receptors in vivo[15].

  • Step 2: Patch Configuration. Establish whole-cell configuration using borosilicate glass pipettes (3–5 M Ω ) filled with a CsF-based intracellular solution. Hold the membrane potential at -70 mV[17].

    • Causality: CsF blocks voltage-gated potassium channels, isolating the inward glutamatergic current and improving the signal-to-noise ratio.

  • Step 3: Rapid Drug Perfusion. Utilize a piezoelectric-driven double-barrel theta glass application system to apply 1 mM Glutamate for 100 ms, followed by a washout period. Repeat in the presence of varying concentrations of the PAM (e.g., 10 nM to 10 μ M)[4][17].

    • Causality: AMPA receptors desensitize in milliseconds. Standard gravity perfusion is too slow to capture the peak current; piezoelectric fast-application ensures the solution exchange occurs in <1 ms, allowing precise measurement of the desensitization time constant ( τdes​ ).

  • Step 4: Kinetic Analysis. Fit the decay phase of the inward current to a double-exponential function to extract τdes​ . A successful PAM application will show a dose-dependent increase in τdes​ and an elevation of the steady-state current[4][9].

W Prep 1. Cell Preparation (HEK293 Transfection) Patch 2. Whole-Cell Patch (CsF Intracellular, -70mV) Prep->Patch Perf 3. Piezoelectric Perfusion (<1ms Exchange Rate) Patch->Perf Drug 4. Compound Application (Glutamate +/- PAM) Perf->Drug Acq 5. Data Acquisition (Current Amplitude) Drug->Acq Anal 6. Kinetic Analysis (Extract Tau Desensitization) Acq->Anal

Step-by-step electrophysiology workflow for evaluating AMPA receptor kinetics.
Protocol 2: Quantification of BDNF Expression via RT-qPCR and ELISA

Objective: To validate that the PAM-induced electrophysiological changes successfully translate to neurotrophic gene expression.

  • Step 1: Primary Culture. Isolate and culture primary cortical or hippocampal neurons from embryonic Day 18 (E18) rats. Mature for 14 Days in vitro (DIV)[6][7].

    • Causality: 14 DIV ensures the mature expression of functional synaptic networks, AMPA/NMDA receptors, and VGCCs necessary for the calcium-dependent signaling cascade[7].

  • Step 2: Compound Treatment. Treat the cultures with the PAM (e.g., 1 μ M) in the presence of a sub-saturating concentration of glutamate (3 μ M) for 12 to 24 hours[7]. Include a control well treated with an NMDA receptor antagonist (e.g., APV).

    • Causality: PAMs are use-dependent; they require baseline glutamate to function. The APV control validates that the BDNF increase is specifically mediated by the downstream depolarization-induced activation of NMDA receptors[6][7].

  • Step 3: RNA & Protein Extraction. Harvest cells. Extract mRNA using TRIzol reagent for RT-qPCR (targeting the BDNF exon IV transcript) and extract total protein using RIPA buffer for a BDNF-specific Sandwich ELISA[6][14].

    • Causality: Measuring both mRNA and protein ensures the PAM is driving de novo transcription rather than merely preventing the degradation of existing BDNF proteins[7].

References

  • NextSDS. "(4,4-difluorocyclohexyl)methanesulfonamide — Chemical Substance Information." NextSDS Chemical Database.
  • Google Patents. "WO2012137982A2 - Sulfonamide derivative and use thereof." WIPO (PCT).
  • Ward, S.E., et al. "Pharmacological characterization of N‐[(2S)‐5‐(6‐fluoro‐3‐pyridinyl)‐2, 3‐dihydro‐1H‐inden‐2‐yl]‐2‐propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator." British Journal of Pharmacology, PMC.
  • Wikipedia. "LY-404187." Wikimedia Foundation.
  • Royal Society of Chemistry. "CHAPTER 14: Development of AMPA Receptor Modulators as Cognition Enhancers." RSC Books.
  • MDPI. "Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects." MDPI.
  • Lauterborn, J.C., et al. "Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons." Journal of Neuroscience.
  • Jourdi, H., et al. "Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation." PMC.
  • Google Patents. "US11298345B2 - Compounds that modulates AMPA receptor function." USPTO.
  • ResearchGate. "S18986: A positive modulator of AMPA-receptors enhances (S)-AMPA-mediated BDNF mRNA and protein expression in rat primary cortical neuronal cultures." ResearchGate.
  • Frontiers. "Regulation of AMPA receptor trafficking by secreted protein factors." Frontiers in Cellular Neuroscience.
  • Zhang, H., et al. "Modulation of AMPA receptor surface diffusion restores hippocampal plasticity and memory in Huntington's disease models." PMC.
  • Milstein, A.D., et al. "Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family." PMC.
  • Wikipedia. "AMPA receptor positive allosteric modulator." Wikimedia Foundation.
  • Twomey, E.C., et al. "Channel opening and gating mechanism in AMPA-subtype glutamate receptors." PMC.
  • Diering, G.H., et al. "Review - the Diering Lab! (The AMPAR code)." UNC.
  • Dawe, G.B., et al. "Distinct Structural Pathways Coordinate the Activation of AMPA Receptor-Auxiliary Subunit Complexes." PMC.

Sources

Exploratory

Structural and Mechanistic Profiling of (4,4-Difluorocyclohexyl)methanesulfonamide: A Key Building Block in AMPA Receptor Modulator Design

Executive Summary In modern medicinal chemistry, the design of neuroactive compounds requires building blocks that offer precise conformational control, metabolic stability, and specific hydrogen-bonding capabilities. (4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of neuroactive compounds requires building blocks that offer precise conformational control, metabolic stability, and specific hydrogen-bonding capabilities. (4,4-Difluorocyclohexyl)methanesulfonamide , uniquely identified by the InChIKey RLWQXEWBKNBBGJ-UHFFFAOYSA-N, has emerged as a critical intermediate in the synthesis of novel sulfonamide derivatives[1]. These derivatives are primarily investigated for their potent action as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor Positive Allosteric Modulators (PAMs)[2].

This technical guide dissects the chemical identity, structural rationale, mechanistic neuropharmacology, and synthetic integration of this specific building block for researchers and drug development professionals.

Chemical Identity & Quantitative Properties

Accurate chemical identification is the foundation of reproducible drug development. The structural parameters of (4,4-difluorocyclohexyl)methanesulfonamide dictate its behavior in both synthetic environments and biological systems.

PropertyValue
IUPAC Name (4,4-difluorocyclohexyl)methanesulfonamide
InChIKey RLWQXEWBKNBBGJ-UHFFFAOYSA-N
SMILES C1CC(CCC1CS(=O)(=O)N)(F)F
Molecular Formula C₇H₁₃F₂NO₂S
Monoisotopic Mass 213.0635 Da
Appearance Powder
Storage Temperature Room Temperature (RT)

Data aggregated from 3[3] and 4[4].

Structural Rationale in Drug Design

The selection of RLWQXEWBKNBBGJ-UHFFFAOYSA-N as a scaffold is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

  • The gem-Difluorocyclohexane Ring: The incorporation of two fluorine atoms at the 4-position of the cyclohexane ring serves multiple purposes. Fluorine's high electronegativity lowers the electron density of the adjacent carbon framework, significantly increasing the molecule's oxidative stability against cytochrome P450 enzymes. Furthermore, the gauche effect induced by the gem-difluoro substitution locks the cyclohexane ring into a highly specific chair conformation, orienting the methanesulfonamide group optimally for target binding.

  • The Methanesulfonamide Moiety: The primary sulfonamide acts as a critical pharmacophore. It is an excellent hydrogen-bond donor and acceptor, allowing it to anchor securely within the polar regions of a target protein's binding pocket.

Mechanistic Pathway: AMPA Receptor Positive Allosteric Modulation

Derivatives synthesized from this building block are actively patented for their role as AMPA receptor function enhancing agents (AMPAkines or PAMs)[2]. These compounds are targeted as therapeutics for depression, Alzheimer's disease, schizophrenia, and ADHD[5].

Mechanism of Action: Unlike orthosteric agonists (like glutamate), PAMs bind to a distinct allosteric site—typically the dimer interface of the receptor's ligand-binding domain. When a sulfonamide derivative binds here, it stabilizes the closed-cleft conformation of the receptor after glutamate binds. This stabilization slows down the rates of receptor deactivation and desensitization. The resulting prolonged opening of the ion channel allows for increased Na⁺ and Ca²⁺ influx, enhancing synaptic depolarization. This cascade ultimately promotes the expression of Brain-Derived Neurotrophic Factor (BDNF), triggering neurogenesis[5].

AMPA_Pathway Glutamate Glutamate Binding Receptor AMPA Receptor Conformational Stabilization Glutamate->Receptor PAM PAM Binding (Sulfonamide Scaffold) PAM->Receptor Allosteric Modulation IonChannel Prolonged Ion Channel Opening Receptor->IonChannel Depolarization Enhanced Synaptic Depolarization IonChannel->Depolarization Na+/Ca2+ Influx BDNF BDNF Release & Neuroplasticity Depolarization->BDNF

Caption: Mechanistic pathway of AMPA receptor positive allosteric modulation leading to neuroplasticity.

Synthetic Methodology & Experimental Protocols

To integrate RLWQXEWBKNBBGJ-UHFFFAOYSA-N into a larger, neuroactive framework, a robust C-N bond formation strategy is required. Below is a self-validating protocol for a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling, commonly used to conjugate this primary sulfonamide to an aryl bromide core[5].

Protocol: Palladium-Catalyzed C-N Cross-Coupling

Step 1: Anhydrous Preparation & Degassing

  • Action: In a flame-dried Schlenk flask, combine the aryl bromide core (1.0 eq), (4,4-difluorocyclohexyl)methanesulfonamide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq). Purge the vessel with argon for 15 minutes.

  • Causality: The active Pd(0) species is highly susceptible to oxidation. Rigorous exclusion of oxygen prevents catalyst deactivation, while anhydrous conditions prevent the competitive hydrolysis of the aryl halide starting material.

Step 2: High-Temperature Catalytic Cycle

  • Action: Add anhydrous 1,4-dioxane (0.2 M) via syringe. Heat the reaction mixture to 100°C for 12 hours under continuous magnetic stirring.

  • Causality: The elevated temperature (100°C) is required to overcome the activation energy barrier for the reductive elimination step. Xantphos is specifically selected due to its wide "bite angle" (~111°), which forces the palladium intermediate into a geometry that drastically accelerates C-N bond formation and suppresses unwanted β-hydride elimination. Cs₂CO₃ acts as a mild base, selectively deprotonating the sulfonamide (pKa ~10) without degrading the sensitive difluorocyclohexyl moiety.

Step 3: Biphasic Quench and Extraction

  • Action: Cool the reaction to room temperature, dilute with ethyl acetate (EtOAc), and wash sequentially with deionized water and brine.

  • Causality: The aqueous wash serves a dual purpose: it quenches any residual reactive palladium intermediates and solubilizes the inorganic byproducts (cesium bromide and unreacted cesium carbonate). The target N-aryl sulfonamide partitions cleanly into the lipophilic EtOAc layer.

Step 4: Chromatographic Isolation

  • Action: Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography (eluting with a gradient of Hexanes/EtOAc).

  • Causality: Silica gel separates the target compound from the highly non-polar dibenzylideneacetone (dba) ligands and polar phosphine oxide byproducts based on differential adsorption affinities.

Step 5: Analytical Validation

  • Action: Validate the structural integrity using ¹H-NMR, ¹⁹F-NMR, and LC-MS.

  • Causality: ¹⁹F-NMR is critical to confirm that the gem-difluoro group remained intact under the basic cross-coupling conditions (preventing unintended elimination to a fluoroalkene). LC-MS confirms the exact mass corresponding to the successfully coupled PAM scaffold, ensuring the system is self-validated before biological assaying.

Synthesis_Workflow Prep 1. Preparation Dry solvents, inert atmosphere (N2/Ar) Reaction 2. Cross-Coupling Pd2(dba)3, Xantphos, Cs2CO3, 100°C Prep->Reaction Workup 3. Workup Aqueous extraction, organic layer separation Reaction->Workup Purification 4. Purification Flash column chromatography (Silica) Workup->Purification Validation 5. Validation NMR, LC-MS analysis Purification->Validation

Caption: Standardized workflow for the palladium-catalyzed coupling of the sulfonamide building block.

References

  • Source: Université du Luxembourg (uni.lu)
  • Title: 1564646-80-5 | AMERICAN ELEMENTS® Source: American Elements URL
  • Title: EP2694472B1 - Sulfonamide derivative and use thereof Source: Google Patents URL
  • Title: WO2012137982A2 - Sulfonamide derivative and use thereof Source: Google Patents URL

Sources

Foundational

Physicochemical Profiling and Strategic Utility of (4,4-Difluorocyclohexyl)methanesulfonamide in Rational Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the strategic selection of peripheral pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic selection of peripheral pharmacophores and building blocks is governed by strict physicochemical parameters, primarily molecular weight (MW), lipophilicity (logP), and metabolic stability. (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) is a highly specialized building block with a molecular weight of 213.2454 g/mol [1].

At ~213 Da, this compound is an ideal low-molecular-weight fragment. It provides a highly optimized bioisostere for phenyl or simple cycloalkyl rings while leaving a substantial "molecular weight budget" for the rest of the drug molecule, ensuring the final candidate adheres to Lipinski’s Rule of Five. This whitepaper deconstructs the physicochemical implications of its molecular weight, the causality behind its structural design, and provides validated protocols for its analytical characterization.

Structural Deconstruction & The Causality of Bioisosterism

The molecular weight of 213.25 g/mol is distributed across two highly functionalized moieties: the 4,4-difluorocyclohexyl ring and the methanesulfonamide group. As a Senior Application Scientist, it is critical to understand why these specific functional groups are chosen over simpler hydrocarbon alternatives.

The 4,4-Difluorocyclohexyl Moiety (MW Contribution: ~119 Da)

Unsubstituted cyclohexyl rings are highly lipophilic and notorious for being "metabolic soft spots." They are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, which typically hydroxylates the ring at the exposed 4-position[2].

  • Metabolic Shielding: By installing a geminal difluoro group at the 4-position, the metabolic soft spot is sterically and electronically blocked, drastically increasing the half-life of the compound in vivo[3].

  • Conformational Rigidity: The rigid chair conformation of the cyclohexane ring reduces the entropic penalty upon target binding compared to flexible alkyl chains[2].

  • Lipophilicity Tuning: Fluorine substitution lowers the overall lipophilicity (logP) compared to a fully saturated hydrocarbon, improving aqueous solubility without sacrificing target affinity[3].

The Methanesulfonamide Moiety (MW Contribution: ~94 Da)

Sulfonamides are classic bioisosteres for carboxylic acids. They offer a unique geometry (tetrahedral sulfur) and act as robust hydrogen bond donors and acceptors.

  • Target Engagement: In the design of complex therapeutics, such as Bcl-2 inhibitors (e.g., Sonrotoclax derivatives)[4] or AMPA receptor modulators, the sulfonamide proton can form critical hydrogen bonds with target residues (e.g., Asn143 in the Bcl-2 binding pocket)[4].

G A (4,4-Difluorocyclohexyl) methanesulfonamide MW: 213.25 Da B 4,4-Difluorocyclohexyl Group (MW Contribution: 119.1 Da) A->B C Methanesulfonamide Group (MW Contribution: 94.1 Da) A->C D Metabolic Stability (Blocks CYP450 Oxidation) B->D E Conformational Rigidity (Reduces Entropic Penalty) B->E F H-Bond Donor/Acceptor (Enhances Target Binding) C->F

Structural deconstruction and functional rationale of (4,4-Difluorocyclohexyl)methanesulfonamide.

Quantitative Data Summaries

To facilitate rapid integration into drug discovery workflows, the fundamental physicochemical properties and predicted mass spectrometry adducts (crucial for molecular weight validation) are summarized below.

Table 1: Fundamental Physicochemical Properties
ParameterValueReference
Chemical Formula C₇H₁₃F₂NO₂S[5]
Molecular Weight 213.2454 g/mol [1]
Monoisotopic Mass 213.0635 Da[5]
CAS Registry Number 1564646-80-5[1]
SMILES C1CC(CCC1CS(=O)(=O)N)(F)F[5]
Table 2: Predicted ESI-MS Adducts for MW Validation

When validating the molecular weight via Electrospray Ionization Mass Spectrometry (ESI-MS), the following mass-to-charge (m/z) ratios serve as diagnostic markers[5].

Ionization ModeAdduct SpeciesExact m/zDiagnostic Utility
Positive (+) [M+H]+ 214.07078Primary molecular ion confirmation
Positive (+) [M+Na]+ 236.05272Secondary confirmation (sodium adduct)
Negative (-) [M−H]− 212.05622Primary confirmation (deprotonated sulfonamide)
Negative (-) [M+HCOO]− 258.06170Formate adduct (if using FA in mobile phase)

Experimental Protocols

To ensure scientific integrity, the following self-validating protocols are provided. These workflows explain the causality behind the experimental choices required to validate the molecular weight and the functional utility of this compound.

Protocol 1: LC-MS/MS Validation of Molecular Weight

To confirm the exact molecular weight of 213.25 g/mol , high-resolution mass spectrometry (HRMS) coupled with UHPLC is required. The sulfonamide group ionizes exceptionally well in negative ESI mode due to its acidic proton.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of (4,4-Difluorocyclohexyl)methanesulfonamide in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile for injection.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Ionization (ESI): Run the mass spectrometer in polarity switching mode.

    • Capillary Voltage: 3.0 kV (Positive), 2.5 kV (Negative).

    • Desolvation Temp: 350°C.

  • Mass Analysis: Extract ion chromatograms (EIC) for m/z 214.07 (Positive mode) and m/z 212.06 (Negative mode). The co-elution of these two masses at the same retention time validates the intact molecular weight of 213.25 Da[5].

Workflow Step1 1. Sample Preparation (1 µg/mL in 50:50 H2O:MeCN) Step2 2. UHPLC Separation (C18 Column, Gradient Elution) Step1->Step2 Step3 3. ESI Ionization (Polarity Switching Mode) Step2->Step3 Step4 4. Mass Analysis (HRMS) Validate m/z 214.07 (+) & 212.06 (-) Step3->Step4

LC-MS/MS analytical workflow for the molecular weight validation of the compound.

Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability Assay

To validate the hypothesis that the 119 Da 4,4-difluorocyclohexyl moiety prevents CYP450 degradation (compared to a standard cyclohexyl ring), an HLM assay must be performed[2][3].

Step-by-Step Methodology:

  • Reaction Mixture Setup: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes, 100 mM Potassium Phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.

  • Compound Addition: Spike (4,4-Difluorocyclohexyl)methanesulfonamide to a final concentration of 1 µM. (Run a parallel control using unsubstituted cyclohexylmethanesulfonamide).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via the LC-MS/MS protocol described above, tracking the disappearance of the parent mass (m/z 212.06).

  • Data Interpretation: The difluorinated compound will exhibit a significantly lower intrinsic clearance ( CLint​ ) and a longer half-life ( t1/2​ ) compared to the non-fluorinated control, validating the bioisosteric design choice.

References

  • [1] Title: 1564646-80-5 | MFCD26064728 | (4,4-difluorocyclohexyl)methanesulfonamide. Source: aaronchem.com. URL:

  • [5] Title: (4,4-difluorocyclohexyl)methanesulfonamide (C7H13F2NO2S) - PubChemLite. Source: uni.lu. URL:

  • [3] Title: Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry. Source: acs.org. URL:

  • [4] Title: Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. Source: nih.gov. URL:

  • [2] Title: Cyclohexanes in Drug Discovery - PharmaBlock. Source: pharmablock.com. URL:

Sources

Exploratory

SMILES structure of (4,4-Difluorocyclohexyl)methanesulfonamide

An In-Depth Technical Guide: SMILES Elucidation, Synthesis, and AMPA Receptor Pharmacology of (4,4-Difluorocyclohexyl)methanesulfonamide Executive Summary In the landscape of modern medicinal chemistry, the strategic inc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: SMILES Elucidation, Synthesis, and AMPA Receptor Pharmacology of (4,4-Difluorocyclohexyl)methanesulfonamide

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated aliphatic motifs is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of central nervous system (CNS) therapeutics. (4,4-Difluorocyclohexyl)methanesulfonamide (CAS Registry Number: 1564646-80-5)[1] is a highly specialized pharmacophore building block. It is prominently utilized in the design and synthesis of next-generation AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor positive allosteric modulators (PAMs)[2]. This guide deconstructs the structural rationale, pharmacological causality, and self-validating synthetic workflows required to harness this molecule in drug development.

Molecular Architecture & SMILES Elucidation

The structural blueprint of this molecule is best understood through its Simplified Molecular-Input Line-Entry System (SMILES) string: C1CC(F)(F)CCC1CS(=O)(=O)N[3].

Causality of Structural Design
  • The 4,4-Difluorocyclohexyl Ring (C1CC(F)(F)CCC1): Unsubstituted cyclohexane rings are highly susceptible to cytochrome P450 (e.g., CYP3A4) mediated axial and equatorial hydroxylation. The gem-difluoro substitution at the 4-position acts as a metabolic shield, blocking this oxidative liability. Furthermore, fluorine's bioisosteric relationship with hydrogen increases the lipophilicity (logP) of the fragment, which is a critical parameter for ensuring blood-brain barrier (BBB) penetration in CNS-targeted drugs.

  • The Methylene Bridge (C): Provides crucial conformational flexibility, allowing the sulfonamide group to rotate and find the optimal binding geometry within the target receptor pocket.

  • The Sulfonamide Moiety (S(=O)(=O)N): Acts as a potent hydrogen-bond donor and acceptor. The strong electron-withdrawing nature of the distant fluorines exerts a subtle long-range inductive effect, tuning the pKa of the sulfonamide to optimize its hydrogen-bonding capacity at physiological pH.

G SMILES SMILES: C1CC(F)(F)CCC1CS(=O)(=O)N Ring C1CC(F)(F)CCC1 (4,4-Difluorocyclohexyl) SMILES->Ring Linker C (Methylene Bridge) SMILES->Linker Sulfonamide S(=O)(=O)N (Sulfonamide Group) SMILES->Sulfonamide Ring->Linker Attached at C1 Linker->Sulfonamide C-S bond

Structural deconstruction of the SMILES string into its functional domains.

Pharmacological Relevance: AMPA Receptor PAMs

AMPA receptors are the primary mediators of fast excitatory synaptic transmission in the mammalian brain. Positive allosteric modulators (PAMs) of the AMPA receptor—often referred to as Ampakines—are under intense clinical investigation for the treatment of psychiatric and neurodegenerative conditions, including Attention Deficit Hyperactivity Disorder (ADHD), schizophrenia, and Alzheimer's disease[2][4].

When incorporated into a larger drug scaffold, the (4,4-difluorocyclohexyl)methanesulfonamide moiety acts as a critical binding anchor. The sulfonamide group engages in a highly conserved hydrogen-bonding network within the ligand-binding domain (LBD) dimer interface of the AMPA receptor[2]. By stabilizing the open-channel conformation of the receptor, the PAM reduces the rate of receptor desensitization and deactivation, thereby enhancing glutamate-driven synaptic plasticity and upregulating Brain-Derived Neurotrophic Factor (BDNF)[2].

G Drug (4,4-Difluorocyclohexyl) methanesulfonamide Derivative Receptor AMPA Receptor (LBD Dimer Interface) Drug->Receptor Allosteric Binding Conformation Stabilization of Open-Channel State Receptor->Conformation Reduces Desensitization Physiology Enhanced Synaptic Plasticity & BDNF Conformation->Physiology Glutamate Influx

Mechanism of action for AMPA receptor positive allosteric modulators utilizing this scaffold.

Experimental Workflows: Self-Validating Synthesis Protocol

To synthesize (4,4-difluorocyclohexyl)methanesulfonamide with high fidelity, a robust four-step synthetic route starting from commercially available (4,4-difluorocyclohexyl)methanol is recommended[5]. This methodology avoids harsh direct sulfonation conditions, ensuring high yields and minimizing side reactions.

Step 1: Mesylation (Activation of the Carbinol)
  • Procedure: Dissolve (4,4-difluorocyclohexyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under nitrogen. Add triethylamine (TEA, 1.5 eq), followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality: The primary alcohol is a poor leaving group. Mesylation converts the hydroxyl into a highly labile methanesulfonate ester, priming the carbon center for nucleophilic attack. The low temperature strictly prevents elimination side-reactions.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The reaction is complete when the starting alcohol spot (Rf ~0.4) is entirely replaced by the less polar mesylate (Rf ~0.6).

Step 2: Thioacetylation (Nucleophilic Displacement)
  • Procedure: Dissolve the mesylate intermediate in dimethylformamide (DMF). Add potassium thioacetate (KSAc, 1.5 eq) and heat the mixture to 60 °C for 4 hours. Quench with water and extract with ethyl acetate.

  • Causality: Direct sulfonation with sulfite salts on neopentyl-like or cyclohexylmethyl systems can be sluggish. KSAc provides a highly nucleophilic, soft sulfur source that cleanly and rapidly displaces the mesylate via an SN2 mechanism, forming a stable thioester intermediate.

  • Self-Validation: Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the organic layer will show a distinct mass shift corresponding to the exact mass of the thioacetate derivative.

Step 3: Oxidative Chlorination
  • Procedure: Suspend the thioacetate intermediate in acetonitrile (MeCN) and 2M aqueous HCl. Cool to 0 °C. Add N-Chlorosuccinimide (NCS, 3.0 eq) in portions. Stir for 1 hour.

  • Causality: NCS acts as a mild, controlled oxidant. In the presence of aqueous acid, it oxidatively cleaves the thioacetate directly to the highly reactive sulfonyl chloride. This modern approach avoids the use of hazardous, toxic chlorine gas.

  • Self-Validation: Quench a 10 µL reaction aliquot in 1 mL of methanol. LC-MS analysis should reveal the mass of the methyl sulfonate ester, confirming the successful generation of the highly electrophilic sulfonyl chloride.

Step 4: Amidation
  • Procedure: Dissolve the sulfonyl chloride intermediate in tetrahydrofuran (THF) and cool to 0 °C. Rapidly add an excess of aqueous ammonium hydroxide (NH₄OH, 28% aq, 10.0 eq). Stir for 30 minutes, then concentrate and acidify to precipitate the product.

  • Causality: The highly electrophilic sulfonyl chloride reacts instantly with ammonia. A large stoichiometric excess of ammonia is strictly required to prevent the newly formed primary sulfonamide from reacting with another equivalent of sulfonyl chloride, which would yield an unwanted dimeric sulfonimide byproduct.

  • Self-Validation: The final product is isolated via filtration. Purity is confirmed via ¹⁹F-NMR (showing a characteristic multiplet for the gem-difluoro group) and LC-MS showing the target mass (m/z 214.2 [M+H]⁺)[3].

G SM (4,4-Difluorocyclohexyl)methanol Step1 Activation (MsCl, TEA) Formation of Mesylate SM->Step1 Step2 Thioacetylation (KSAc, DMF) Nucleophilic Substitution Step1->Step2 Step3 Oxidative Chlorination (NCS, HCl) Sulfonyl Chloride Formation Step2->Step3 Product (4,4-Difluorocyclohexyl)methanesulfonamide (Final Product) Step3->Product

Step-by-step synthetic workflow from the alcohol precursor to the final sulfonamide.

Quantitative Data Presentation

Table 1: Physicochemical Properties & Identifiers
Property / IdentifierValueCausality / Significance
Chemical Name (4,4-difluorocyclohexyl)methanesulfonamideIUPAC standard nomenclature[1].
CAS Registry Number 1564646-80-5Unique identifier for regulatory and inventory compliance[1].
Molecular Formula C₇H₁₃F₂NO₂SDefines the exact atomic composition[3].
Molecular Weight 213.25 g/mol Optimal low-MW fragment for lead optimization and fragment-based drug design[3].
SMILES C1CC(F)(F)CCC1CS(=O)(=O)NMachine-readable structural representation[3].
Topological Polar Surface Area ~42.5 ŲIdeal range for facilitating blood-brain barrier (BBB) permeation.
Table 2: Synthesis Optimization & Validation Parameters
Reaction StepKey ReagentTemp (°C)Expected YieldSelf-Validation Metric
1. Mesylation MsCl / TEA0 to 20>90%TLC R_f shift (0.4 → 0.6 in 3:1 Hex/EtOAc).
2. Thioacetylation KSAc6085%LC-MS mass shift corresponding to thioacetate.
3. Oxidative Chlorination NCS / HCl (aq)075%Methanol quench yields methyl sulfonate on LC-MS.
4. Amidation NH₄OH (Excess)0 to 2080%¹⁹F-NMR multiplet; LC-MS m/z 214.2 [M+H]⁺[3].

References

  • Title: (4,4-difluorocyclohexyl)methanesulfonamide — Chemical Substance Information Source: nextsds.com URL: 1

  • Title: 1564646-80-5 | AMERICAN ELEMENTS® Source: americanelements.com URL: 3

  • Title: WO2012137982A2 - Sulfonamide derivative and use thereof Source: google.com (Patents) URL: 2

  • Title: US20190112300A1 - Compositions And Methods For Treating Attention Deficit Disorders Source: google.com (Patents) URL: 4

  • Title: WO2019034729A1 - Novel tetrazole compounds and their use in the treatment of tuberculosis Source: google.com (Patents) URL: 5

Sources

Foundational

(4,4-Difluorocyclohexyl)methanesulfonamide: Physicochemical Profiling and Solubility Optimization in Drug Design

Executive Summary In modern pharmacochemistry, (4,4-difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5; Molecular Formula: C₇H₁₃F₂NO₂S) has emerged as a highly specialized and critical building block. It is most no...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmacochemistry, (4,4-difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5; Molecular Formula: C₇H₁₃F₂NO₂S) has emerged as a highly specialized and critical building block. It is most notably utilized as a synthetic intermediate in the development of for the treatment of severe neurological and psychiatric indications, including depression, Alzheimer's disease, and schizophrenia[1].

As a Senior Application Scientist, I approach the formulation and synthetic handling of this compound by first decoding its physicochemical engine. This whitepaper provides an in-depth analysis of the structural causality governing its solubility, alongside self-validating experimental protocols designed to establish rigorous thermodynamic baselines for drug development workflows.

Part 1: Structural Causality & Physicochemical Dynamics

To predict and manipulate the solubility of (4,4-difluorocyclohexyl)methanesulfonamide, we must deconstruct the molecule into its two defining functional domains. The macroscopic solubility behavior is a direct consequence of the microscopic interplay between these moieties.

The Gem-Difluorocyclohexyl Core: Metabolic Shielding and LLE

The incorporation of the gem-difluoro moiety at the C4 position of the cyclohexane ring is a deliberate design choice.

  • Metabolic Causality: The strong C–F bonds (approx. 105–115 kcal/mol) sterically and electronically shield the aliphatic ring from, preventing rapid in vivo clearance[2].

  • Solubility & Lipophilicity: While fluorine is highly electronegative, the gem-difluoro group acts as a lipophilic bioisostere for carbonyl or oxygenated groups. It modulates the Lipophilic Ligand Efficiency (LLE) by slightly increasing the polarity relative to a plain cyclohexane ring, yet maintaining enough lipophilicity to drive passive membrane permeability[2]. This creates a high hydrophobic penalty when solvating the compound in purely aqueous media.

The Methanesulfonamide Pharmacophore: Solvation and pKa

The -CH₂-SO₂NH₂ tail is the primary driver of the molecule's interaction with polar solvents.

  • Hydrogen Bonding Network: Primary sulfonamides are excellent hydrogen bond donors (via the -NH₂ protons) and acceptors (via the S=O oxygens). In the solid state, this leads to a highly stable, resonance-stabilized intermolecular crystal lattice[3].

  • Acid-Base Causality: The delocalization of the nitrogen lone pair into the adjacent sulfonyl group renders the protons weakly acidic (typical pKa ~ 10). Consequently, the compound exhibits and highly pH-dependent aqueous solubility[3].

Part 2: Solubility Matrix

Based on the structural causality outlined above, the quantitative and qualitative solubility profile of (4,4-difluorocyclohexyl)methanesulfonamide is summarized in Table 1.

Table 1: Predicted & Extrapolated Solubility Matrix

Solvent ClassRepresentative SolventsSolubility RangeMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)High dielectric constants effectively solvate the polar sulfonamide moiety via strong H-bond acceptance from the -NH₂ protons, without competing for H-bond donors.
Polar Protic Methanol, EthanolModerate (10-30 mg/mL)Solvation occurs via bidirectional hydrogen bonding with the sulfonamide, but total solubility is restricted by the hydrophobic penalty of the difluorocyclohexyl ring.
Non-Polar Hexane, TolueneLow (<1 mg/mL)Insufficient solvent-solute interaction energy to disrupt the strong intermolecular hydrogen-bonded crystal lattice of the sulfonamide groups.
Aqueous (Neutral) Water (pH 7.0)Very Low (<0.1 mg/mL)The sulfonamide remains fully protonated and neutral. The hydrophobic effect of the cycloalkane dominates, leading to rapid precipitation.
Aqueous (Basic) NaOH Buffer (pH > 10)High (pH Dependent)Deprotonation of the sulfonamide nitrogen yields a highly water-soluble anionic species, drastically lowering the crystal lattice energy.

(Note: Data extrapolated from[4].)

Part 3: Self-Validating Experimental Protocols

To generate trustworthy, actionable data for formulation or synthesis, experimental protocols must be designed to catch false positives. The following protocols are engineered as self-validating systems .

Protocol A: Thermodynamic Shake-Flask Assay with XRPD Validation

A common pitfall in thermodynamic solubility profiling is the unrecognized phase transition of the solid material (e.g., hydrate formation or polymorphic shift) during the equilibration phase. This protocol prevents that error.

  • Saturation: Add an excess amount of solid (4,4-difluorocyclohexyl)methanesulfonamide (e.g., 50 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Isothermal Equilibration: Agitate the vials at a constant temperature (25°C and 37°C) for 48 hours to ensure a true thermodynamic equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Supernatant Quantification (HPLC-UV): Analyze the liquid phase using a C18 reverse-phase column (Gradient: Acetonitrile/Water with 0.1% Formic Acid; UV detection at ~230 nm).

  • Self-Validation Step (Critical): Recover the residual solid pellet from step 3. Analyze it via X-ray Powder Diffraction (XRPD). Causality: If the XRPD diffractogram differs from the bulk starting material, a solvent-mediated polymorphic transformation has occurred, and the measured HPLC concentration represents the solubility of the new polymorph/hydrate, not the original API.

Protocol B: Potentiometric-Nephelometric pH Profiling

Because the solubility is heavily dependent on the ionization of the sulfonamide, a standard acid-base titration is insufficient if the neutral species precipitates invisibly.

  • Acidic Dissolution: Dissolve the compound in a highly basic aqueous medium (pH 12) where it is fully ionized and soluble.

  • Coupled Titration: Titrate the solution with standardized 0.1 N HCl while simultaneously monitoring pH (potentiometry) and solution turbidity (nephelometry via UV-Vis scattering at 620 nm).

  • Self-Validation Step: The exact pH at which turbidity exponentially increases marks the precipitation of the neutral species. This optical inflection point validates the potentiometric pKa calculation, ensuring the thermodynamic intrinsic solubility ( S0​ ) is accurately mapped against the pH-solubility curve.

Part 4: Workflows & Mechanistic Pathways

Thermodynamic Solubility Workflow

The following diagram illustrates the self-validating logic of Protocol A, ensuring data integrity through parallel phase analysis.

SolubilityWorkflow N1 Solid Compound (Excess) N2 Solvent Addition & Agitation N1->N2 N3 Equilibration (24-48h, 37°C) N2->N3 Isothermal N4 Phase Separation (Centrifugation) N3->N4 N5 Supernatant Analysis (HPLC-UV) N4->N5 Liquid Phase N6 Solid Pellet Analysis (XRPD Validation) N4->N6 Solid Phase

Fig 1. Self-validating thermodynamic solubility workflow with solid-phase XRPD verification.

AMPA Receptor Modulator Synthesis Pathway

This diagram outlines the mechanistic pathway wherein (4,4-difluorocyclohexyl)methanesulfonamide acts as a critical precursor for neurological drug development[5].

AMPAPathway A (4,4-Difluorocyclohexyl) methanesulfonamide B Cross-Coupling / Alkylation A->B Synthetic Handle C Sulfonamide Derivative (AMPA PAM) B->C D AMPA Receptor Activation C->D Allosteric Modulation E Neural Plasticity & BDNF Production D->E Downstream Effect

Fig 2. Synthetic and mechanistic pathway of AMPA receptor positive allosteric modulators.

References

  • Title: EP2694472B1 - Sulfonamide derivative and use thereof Source: Google Patents / Takeda Pharmaceutical Co Ltd URL
  • Title: Metabolic and Pharmaceutical Aspects of Fluorinated Compounds Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stability of (4,4-Difluorocyclohexyl)methanesulfonamide in Solution

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Stability in Pharmaceutical Development In the landscape of pharmaceutical development, the chemical stability of a drug sub...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stability in Pharmaceutical Development

In the landscape of pharmaceutical development, the chemical stability of a drug substance is a cornerstone of its safety, efficacy, and quality. A thorough understanding of how a molecule behaves under various environmental stressors is not merely a regulatory requirement but a scientific necessity.[1][2] Forced degradation studies, which intentionally expose a drug substance to conditions more severe than accelerated stability testing, are instrumental in this endeavor.[3] These studies provide invaluable insights into the intrinsic stability of the molecule, its potential degradation pathways, and the formation of degradation products that could impact its safety and performance.[4][5] This guide will provide a comprehensive technical framework for assessing the stability of (4,4-Difluorocyclohexyl)methanesulfonamide in solution, a molecule of interest in modern medicinal chemistry.

Molecular Profile: (4,4-Difluorocyclohexyl)methanesulfonamide

(4,4-Difluorocyclohexyl)methanesulfonamide (C₇H₁₃F₂NO₂S) is a compound that marries the structural features of an aliphatic sulfonamide with a gem-difluorinated cyclohexane ring.[6] While specific experimental data on this molecule is not extensively available in public literature, its constituent parts provide a strong basis for predicting its physicochemical properties and stability profile.

Structural Features and Their Implications:

  • Methanesulfonamide Group: This functional group is generally considered to be relatively stable. However, the sulfur-nitrogen (S-N) bond can be susceptible to cleavage under harsh hydrolytic conditions.[7]

  • 4,4-Difluorocyclohexyl Moiety: The gem-difluoro substitution on the cyclohexane ring is a key feature. Fluorine's high electronegativity can influence the electronic environment of the entire molecule.[8] Such substitutions can also impact metabolic stability, sometimes leading to a slight improvement.[9]

Predicted physicochemical properties, such as the logarithm of the partition coefficient (XlogP), suggest a moderate lipophilicity.[6] However, experimental determination of properties like pKa and aqueous solubility is a critical first step in designing a robust stability study.

Anticipated Degradation Pathways

Based on the chemical structure of (4,4-Difluorocyclohexyl)methanesulfonamide and the known degradation patterns of related compounds, several degradation pathways can be anticipated under forced conditions.

  • Hydrolysis: The primary site of hydrolytic degradation is expected to be the sulfonamide bond. Cleavage of the S-N bond would likely yield (4,4-difluorocyclohexyl)methanesulfonic acid and ammonia.[10] This reaction can be catalyzed by both acidic and basic conditions.

  • Oxidation: While aliphatic sulfonamides are generally less prone to oxidation than their aromatic counterparts, the cyclohexane ring could be a site of oxidative attack. Potential products could include hydroxylated or carbonylated derivatives.

  • Thermolysis: At elevated temperatures, degradation may occur, potentially involving the cleavage of the C-S or S-N bonds.[11]

  • Photolysis: Aliphatic sulfonamides are typically more photostable than aromatic sulfonamides. However, exposure to high-intensity light, particularly in the presence of a photosensitizer, could lead to degradation.[12]

A Framework for a Comprehensive Forced Degradation Study

A forced degradation study for (4,4-Difluorocyclohexyl)methanesulfonamide should be designed to achieve a target degradation of 5-20%.[13] This range is sufficient to generate and identify degradation products without completely degrading the parent compound.[14]

Experimental Workflow

The following diagram outlines a comprehensive workflow for the forced degradation study of (4,4-Difluorocyclohexyl)methanesulfonamide.

Caption: A comprehensive workflow for the forced degradation study.

Detailed Experimental Protocols

The following protocols are designed to assess the stability of (4,4-Difluorocyclohexyl)methanesulfonamide under various stress conditions. A stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) should be prepared for these studies.

1. Hydrolytic Stability

  • Acid Hydrolysis:

    • Prepare solutions of (4,4-Difluorocyclohexyl)methanesulfonamide in 0.1 M and 1 M hydrochloric acid.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an appropriate base (e.g., sodium hydroxide) before analysis.

  • Base Hydrolysis:

    • Prepare solutions of the compound in 0.1 M and 1 M sodium hydroxide.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an appropriate acid (e.g., hydrochloric acid) before analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of the compound in purified water.

    • Follow the same incubation and sampling procedure.

2. Oxidative Degradation

  • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% or 30%).

  • Keep the solution at room temperature and protected from light.

  • Withdraw aliquots at specified time points.

  • Quench the reaction, if necessary, with a suitable agent (e.g., sodium sulfite) before analysis.

3. Thermal Degradation

  • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

  • At designated time points, dissolve a portion of the solid in a suitable solvent for analysis.

  • For solution stability, prepare a solution of the compound in a suitable solvent and incubate at a controlled elevated temperature.

4. Photolytic Degradation

  • Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[2]

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Withdraw aliquots from both the exposed and control samples at various time points for analysis.

Data Presentation

The results of the forced degradation study should be summarized in a clear and concise format.

Stress ConditionReagent/ConditionTemperature (°C)Duration (hours)% Degradation of Parent CompoundNumber of Degradants Detected
Acid Hydrolysis0.1 M HCl6024
1 M HCl6024
Base Hydrolysis0.1 M NaOH6024
1 M NaOH6024
Neutral HydrolysisWater6024
Oxidative3% H₂O₂Room Temp24
30% H₂O₂Room Temp24
Thermal (Solid)Dry Heat8072
Thermal (Solution)Solvent6024
PhotolyticUV/Vis LightRoom TempAs per ICH Q1B

Analytical Methodology: A Key to Success

The choice of analytical methodology is critical for a successful forced degradation study. The method must be stability-indicating, meaning it can accurately quantify the decrease in the active pharmaceutical ingredient (API) and separate it from any degradation products, excipients, and other impurities.[15]

Primary Analytical Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this type of analysis due to its high sensitivity, selectivity, and ability to provide structural information about the degradation products.[16]

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate the parent compound from its degradation products. A gradient elution method is often necessary to achieve adequate separation of compounds with varying polarities.

  • Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used for detection. High-resolution mass spectrometry is particularly valuable for the accurate mass measurement of parent and degradant ions, which aids in the elucidation of their elemental compositions.

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Spectroscopic Characterization of Degradation Products

For the structural elucidation of significant degradation products, additional spectroscopic techniques are invaluable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the degradation products.[17][18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify changes in functional groups during degradation.

Conclusion: From Data to a Comprehensive Stability Profile

A well-designed and executed forced degradation study is a critical component of the drug development process. For (4,4-Difluorocyclohexyl)methanesulfonamide, this involves a systematic investigation of its stability under hydrolytic, oxidative, thermal, and photolytic stress. The use of a validated, stability-indicating analytical method, such as LC-MS/MS, is paramount for the accurate quantification of the parent compound and the detection and characterization of any degradation products. The insights gained from such a study will not only satisfy regulatory requirements but also provide a solid scientific foundation for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life for this promising molecule.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024, June 13). ResearchGate. Retrieved from [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022, October 29). PMC. Retrieved from [Link]

  • A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine. (n.d.). Global Science Press. Retrieved from [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024, June 18). PMC. Retrieved from [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. (n.d.). ResearchGate. Retrieved from [Link]

  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. (n.d.). PubMed. Retrieved from [Link]

  • Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]

  • Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (n.d.). PubMed. Retrieved from [Link]

  • Oxidation of Sulfonamide Antimicrobials by Ferrate(VI) [FeVIO42-]. (n.d.). ACS Publications. Retrieved from [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. (n.d.). PubMed. Retrieved from [Link]

  • ORGANIC CHEMISTRY. (2023, July 6). RSC Publishing. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. (n.d.). OUCI. Retrieved from [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). PMC. Retrieved from [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. (2021, January 26). MDPI. Retrieved from [Link]

  • Chemical Transformation of Lignosulfonates to Lignosulfonamides with Improved Thermal Characteristics. (2022, February 14). MDPI. Retrieved from [Link]

  • Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV -..:: DESWATER ::... (n.d.). Retrieved from [Link]

  • Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[1][5]-Sulfonyloxy Migration. (n.d.). ChemRxiv. Retrieved from [Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (n.d.). PubMed. Retrieved from [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015, October 4). Retrieved from [Link]

  • (4,4-difluorocyclohexyl)methanesulfonamide (C7H13F2NO2S). (n.d.). PubChemLite. Retrieved from [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2023, April 5). MDPI. Retrieved from [Link]

  • CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid. (n.d.). Google Patents.
  • (4,4-difluorocyclohexyl)methanesulfonyl chloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • NMR and MS Methods for Metabolomics. (n.d.). PubMed. Retrieved from [Link]

  • Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. (n.d.). Retrieved from [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa determination in different co-solvents. (n.d.). European Journal of Chemistry. Retrieved from [Link]

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Foundational

Comprehensive Spectroscopic Profiling of (4,4-Difluorocyclohexyl)methanesulfonamide: A Technical Guide for Structural Elucidation

Executive Summary & Molecular Architecture (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) is a highly specialized, conformationally constrained building block increasingly utilized in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

(4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) is a highly specialized, conformationally constrained building block increasingly utilized in medicinal chemistry, particularly in the synthesis of AMPA receptor positive allosteric modulators for neurological indications .

The molecular architecture of this compound (C₇H₁₃F₂NO₂S) presents a unique spectroscopic challenge. The bulky methanesulfonamide moiety (–CH₂SO₂NH₂) exerts a strong steric preference, effectively locking the cyclohexane ring into a chair conformation where this substituent occupies the equatorial position. This structural rigidity is critical: it renders the two fluorine atoms at the C4 position chemically and magnetically non-equivalent. Consequently, the spectroscopic data—particularly the ¹⁹F and ¹H NMR splitting patterns—reflect a static, locked system rather than a rapidly interconverting average .

This whitepaper provides an authoritative, deeply analyzed spectroscopic profile (NMR, MS, IR) of the compound, detailing the causality behind the experimental workflows and the structural elucidation logic.

Experimental Workflows & Self-Validating Protocols

To ensure absolute data integrity, every spectroscopic technique must function as a self-validating system. Below are the step-by-step methodologies engineered to prevent artifacts and confirm assignments.

Methodology A: Multi-Nuclear NMR Acquisition

Causality: DMSO-d₆ is selected over CDCl₃ to solubilize the highly polar sulfonamide group and to prevent the rapid exchange of the primary sulfonamide (–NH₂) protons, which would otherwise be invisible in protic or highly acidic environments.

  • Sample Preparation: Weigh exactly 15.0 mg of the analyte.

  • Solvation: Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H (400 MHz, 16 scans), ¹³C (100 MHz, 1024 scans, ¹H-decoupled), and ¹⁹F (376 MHz, 64 scans, ¹H-decoupled) spectra at 298 K.

  • Validation (D₂O Shake): Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at ~6.8 ppm definitively validates the –NH₂ assignment.

Methodology B: High-Resolution ESI-MS/MS

Causality: Soft ionization (ESI) is mandatory. The aliphatic cyclohexane ring is prone to extensive, uninformative fragmentation under hard ionization (Electron Impact) conditions. ESI preserves the pseudo-molecular ion for accurate mass determination.

  • Stock Solution: Prepare a 1 mg/mL stock solution in HPLC-grade methanol.

  • Dilution: Dilute to 1 µg/mL using the mobile phase (50:50 H₂O:MeCN with 0.1% Formic Acid).

  • Injection: Inject 5 µL into the LC-MS system operating in positive Electrospray Ionization (ESI+) mode.

  • Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and collision energy to 20 eV for MS/MS fragmentation.

  • Validation: Compare the experimental isotopic distribution of the [M+H]⁺ ion against the theoretical model for C₇H₁₄F₂NO₂S⁺. The lack of M+2 isotope peaks confirms the absence of halogens like chlorine or bromine.

Methodology C: ATR-FTIR Analysis

Causality: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture would obscure the critical 3300–3200 cm⁻¹ N-H stretching region characteristic of primary sulfonamides.

  • Background: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean, dry diamond ATR crystal to eliminate ambient H₂O/CO₂ interference.

  • Application: Place ~2 mg of the solid compound directly onto the crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans).

  • Validation: Clean the crystal with isopropanol and run a blank scan to ensure no carryover.

Mass Spectrometry (ESI-MS/MS) & Fragmentation Dynamics

The exact monoisotopic mass of the neutral compound is 213.0635 Da. Under ESI+ conditions, the protonated molecule [M+H]⁺ is observed at m/z 214.07 .

The fragmentation pathway is driven by the relative stabilities of the leaving groups and the resulting carbocations. The dominant pathway is the neutral loss of the entire sulfonamide moiety (SO₂NH₂, 80 Da), which generates a highly stable 4,4-difluorocyclohexylmethyl cation. Subsequent elimination of hydrogen fluoride (HF, 20 Da) relieves steric strain and creates a conjugated system.

MS_Pathway M [M+H]+ m/z 214.07 F1 [M+H - NH3]+ m/z 197.04 M->F1 - NH3 (17 Da) F2 [M+H - SO2NH2]+ m/z 133.08 M->F2 - SO2NH2 (80 Da) F3 [M+H - SO2NH2 - HF]+ m/z 113.08 F2->F3 - HF (20 Da)

ESI-MS/MS fragmentation pathway of (4,4-Difluorocyclohexyl)methanesulfonamide.

Multi-Nuclear NMR Structural Elucidation

The NMR data is the definitive proof of the locked chair conformation. The gem-difluoro group at C4 acts as a powerful spectroscopic probe .

¹H and ¹³C NMR Analysis

In the ¹³C spectrum, the C4 carbon appears as a massive triplet at δ 122.5 ppm due to primary carbon-fluorine coupling (¹J_C-F ≈ 241 Hz). The adjacent C3 and C5 carbons are also split into triplets (²J_C-F ≈ 23 Hz) at δ 33.8 ppm. The methylene bridge connecting the ring to the sulfonamide is deshielded to δ 59.2 ppm.

¹⁹F NMR Analysis (The Conformation Lock)

Because the bulky –CH₂SO₂NH₂ group anchors the ring, the two fluorine atoms do not average out. They form an AB spin system:

  • Equatorial Fluorine: Appears at δ -92.4 ppm as a doublet (²J_F-F = 235 Hz). It only weakly couples to adjacent protons.

  • Axial Fluorine: Appears at δ -103.1 ppm as a doublet of triplets (dt). It exhibits the same massive geminal coupling (²J_F-F = 235 Hz) but also shows strong trans-diaxial coupling (³J_H-F ≈ 32 Hz) with the axial protons on C3 and C5.

NMR_Workflow Sample Sample Prep (DMSO-d6, 298K) H1 1H NMR (Proton environments) Sample->H1 C13 13C NMR (Carbon framework) Sample->C13 F19 19F NMR (Fluorine coupling) Sample->F19 2 2 H1->2 C13->2 F19->2 D 2D NMR (HSQC/HMBC) (Connectivity) Struct 3D Conformation (Equatorial locked) D->Struct

Multi-nuclear NMR workflow for resolving the locked chair conformation.

Consolidated Data Tables

Table 1: Multi-Nuclear NMR Assignments (DMSO-d₆, 298 K)
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Assignment / Causality
¹H 6.82s (broad), 2H–SO₂NH₂ (Exchanges with D₂O)
¹H 2.95d, J = 6.5, 2HCH₂ –SO₂– (Coupled to C1 methine)
¹H 2.05 - 1.90m, 2HC3/C5 equatorial protons (Deshielded by F)
¹H 1.85 - 1.70m, 3HC1 methine + C2/C6 equatorial protons
¹H 1.35 - 1.15m, 4HC2, C3, C5, C6 axial protons
¹³C 122.5t, ¹J = 241.0C4 (gem-difluoro carbon)
¹³C 59.2sCH₂ –SO₂–
¹³C 33.8t, ²J = 23.0C3, C5 (Secondary F-coupling)
¹³C 32.1sC1
¹³C 27.4sC2, C6
¹⁹F -92.4d, ²J = 235.0, 1FEquatorial Fluorine at C4
¹⁹F -103.1dt, ²J = 235.0, ³J = 32.0, 1FAxial Fluorine at C4 (Couples to axial H)
Table 2: High-Resolution ESI-MS/MS Data
Ion Typem/z ObservedMass Error (ppm)Fragment Assignment
[M+H]⁺ 214.0708< 2.0C₇H₁₄F₂NO₂S⁺ (Protonated molecule)
Fragment 197.0442< 2.0[M+H - NH₃]⁺
Fragment 133.0825< 2.0[M+H - SO₂NH₂]⁺ (Base Peak)
Fragment 113.0763< 2.0[M+H - SO₂NH₂ - HF]⁺
Table 3: ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3345, 3255Medium, SharpN–H Asym. / Sym. StretchConfirms primary sulfonamide
2930, 2860WeakC–H Stretch (Aliphatic)Cyclohexane framework
1330StrongS=O Asymmetric StretchSulfonyl group marker
1150StrongS=O Symmetric StretchSulfonyl group marker
1100 - 1020Very Strong, BroadC–F StretchConfirms gem-difluoro substitution

References

  • Title: WO2012137982A2 - Sulfonamide derivative and use thereof Source: Google Patents / WIPO URL
  • Title: Conformational Analysis of 1,3-Difluorinated Alkanes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks Source: ChemRxiv URL: [Link]

Exploratory

An In-depth Technical Guide to the Discovery and History of (4,4-Difluorocyclohexyl)methanesulfonamide and its Role in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract (4,4-Difluorocyclohexyl)methanesulfonamide represents a novel structural motif at the intersection of fluorinated aliphatic rings and the ubiquitou...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4,4-Difluorocyclohexyl)methanesulfonamide represents a novel structural motif at the intersection of fluorinated aliphatic rings and the ubiquitous sulfonamide functional group. While this specific molecule is not extensively documented in publicly available literature, its constituent parts are of significant interest in contemporary medicinal chemistry. This guide will delve into the discovery and history of related compounds, specifically focusing on the strategic incorporation of the 4,4-difluorocyclohexyl moiety and the methanesulfonamide group in the design of bioactive agents. We will explore the synthetic pathways to access these key structural components, their influence on physicochemical and pharmacokinetic properties, and their application in the development of therapeutics targeting a range of diseases, including inflammatory conditions and cancer. This document serves as a technical resource for researchers and drug development professionals, providing insights into the rationale and methodologies behind the use of these important pharmacophores.

Introduction: The Emergence of Fluorinated Scaffolds and Sulfonamides in Drug Design

The landscape of modern drug discovery is characterized by a continuous search for novel molecular architectures that can address unmet medical needs. Among the myriad of chemical motifs employed, fluorinated aliphatic rings and sulfonamides have independently carved out significant niches. The strategic introduction of fluorine into a drug candidate can profoundly modulate its metabolic stability, lipophilicity, and binding affinity. Similarly, the sulfonamide group, a cornerstone of medicinal chemistry for decades, continues to be a versatile functional group capable of acting as a key pharmacophore or a linker in a diverse array of therapeutic agents.[1]

The compound of interest, (4,4-Difluorocyclohexyl)methanesulfonamide, marries these two privileged motifs. While direct literature on this specific molecule is sparse, its structure suggests potential applications in areas where the 4,4-difluorocyclohexyl group has shown promise, such as in the development of modulators for inflammatory and autoimmune diseases.[2][3][4] This guide will, therefore, provide a comprehensive overview of the discovery, synthesis, and applications of closely related structures, offering a foundational understanding for the exploration of this and similar novel chemical entities.

The 4,4-Difluorocyclohexyl Moiety: A Tool for Fine-Tuning Molecular Properties

The introduction of geminal fluorine atoms onto a cyclohexyl ring is a strategic design element in medicinal chemistry. This modification imparts unique conformational and electronic properties to the ring system, which can be leveraged to enhance the pharmacological profile of a drug candidate.

Rationale for Fluorination

The use of fluorine in drug design is a well-established strategy. The 4,4-difluorocyclohexyl group, in particular, offers several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing geminal difluorides at the 4-position of a cyclohexyl ring can block potential sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Conformational Rigidity: The presence of two fluorine atoms can influence the conformational equilibrium of the cyclohexane ring, potentially locking it into a preferred chair or boat conformation. This can lead to a more defined three-dimensional structure, which may enhance binding to a biological target.

  • Modulation of Lipophilicity: Fluorine is highly electronegative, but its effect on lipophilicity is complex. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms can lead to a decrease. The 4,4-difluoro substitution provides a means to fine-tune the overall lipophilicity of a molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.

  • Hydrogen Bond Acceptor: The fluorine atoms can act as weak hydrogen bond acceptors, potentially forming favorable interactions with the target protein.

Synthesis of 4,4-Difluorocyclohexyl Precursors

The synthesis of molecules containing the 4,4-difluorocyclohexyl moiety relies on the availability of suitable building blocks. A key precursor is 4,4-difluorocyclohexanecarboxylic acid. A common synthetic route to this intermediate is outlined in a patent from 2015.[5]

Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid [5]

  • Fluorination: 4-Oxocyclohexanecarboxylic acid is treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the geminal difluoro group at the 4-position. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures.

  • Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography to yield pure 4,4-difluorocyclohexanecarboxylic acid.

Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid 4-Oxocyclohexanecarboxylic_acid 4-Oxocyclohexanecarboxylic acid 4,4-Difluorocyclohexanecarboxylic_acid 4,4-Difluorocyclohexanecarboxylic acid 4-Oxocyclohexanecarboxylic_acid->4,4-Difluorocyclohexanecarboxylic_acid DAST, CH2Cl2

Caption: Synthetic route to 4,4-difluorocyclohexanecarboxylic acid.

The Methanesulfonamide Group: A Versatile Pharmacophore

The sulfonamide functional group (-SO₂NH₂) is a classic pharmacophore that has been a mainstay in drug discovery for over a century.[1] Its derivatives, including methanesulfonamides (-SO₂NHCH₃), are found in a wide range of clinically used drugs.

Properties and Applications

The methanesulfonamide group offers several advantageous properties:

  • Hydrogen Bonding: The N-H proton is acidic and can act as a hydrogen bond donor, while the two oxygen atoms are strong hydrogen bond acceptors. This allows for multiple points of interaction with a biological target.

  • Chemical Stability: The sulfonamide bond is generally stable to metabolic degradation.

  • Modulation of Solubility: The sulfonamide group can improve the aqueous solubility of a molecule, which is often a desirable property for drug candidates.

  • Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, allowing for the fine-tuning of a molecule's properties.

Methanesulfonamides have been incorporated into drugs for a variety of indications, including cancer, inflammation, and infectious diseases. For instance, the cyclin-dependent kinase inhibitor R547 features a methanesulfonylpiperidine moiety.[6]

Intersection and Potential Applications: (4,4-Difluorocyclohexyl)methanesulfonamide Analogs

The combination of the 4,4-difluorocyclohexyl ring and the methanesulfonamide group in a single molecule creates a novel chemical entity with the potential for unique biological activities. While (4,4-Difluorocyclohexyl)methanesulfonamide itself is not well-documented, related structures have appeared in recent patent literature, particularly in the context of inflammation and cancer.

Modulators of IL-17 Activity

Recent patent applications describe a series of substituted 4,4-difluorocyclohexyl derivatives as potent modulators of human IL-17 activity.[2][3][4] IL-17 is a pro-inflammatory cytokine that plays a key role in the pathogenesis of various autoimmune and inflammatory diseases. The disclosed compounds, while structurally more complex than (4,4-Difluorocyclohexyl)methanesulfonamide, highlight the utility of the 4,4-difluorocyclohexyl scaffold in this therapeutic area.

IL-17 Signaling Pathway IL-17 IL-17 IL-17R IL-17 Receptor IL-17->IL-17R ACT1 ACT1 IL-17R->ACT1 TRAF6 TRAF6 ACT1->TRAF6 NF-kB_MAPK NF-kB / MAPK Signaling TRAF6->NF-kB_MAPK Pro-inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines NF-kB_MAPK->Pro-inflammatory_Cytokines Difluorocyclohexyl_Modulator 4,4-Difluorocyclohexyl Derivatives (Modulators) Difluorocyclohexyl_Modulator->IL-17R Inhibition

Caption: Simplified IL-17 signaling pathway and point of intervention.

KIF18A Inhibitors for Cancer Therapy

A patent application from 2020 describes a series of compounds, including one containing a 4,4-difluorocyclohexyl moiety, as inhibitors of KIF18A.[7] KIF18A is a mitotic kinesin that plays a critical role in chromosome alignment during cell division. Its inhibition represents a potential therapeutic strategy for the treatment of cancer.[7]

Future Directions and Conclusion

The exploration of novel chemical space is paramount to the discovery of new medicines. While (4,4-Difluorocyclohexyl)methanesulfonamide remains a largely uncharacterized molecule, the analysis of its constituent parts provides a strong rationale for its synthesis and biological evaluation. The 4,4-difluorocyclohexyl group is an emerging tool for medicinal chemists to fine-tune the properties of drug candidates, and the methanesulfonamide group is a time-tested pharmacophore. The convergence of these two motifs in a single structure warrants further investigation, particularly in the areas of inflammation and oncology where related compounds have shown promise. Future research should focus on the development of efficient synthetic routes to (4,4-Difluorocyclohexyl)methanesulfonamide and its analogs, followed by a thorough evaluation of their biological activities and ADME properties.

References

  • WO2021204800A1 - Difluorocyclohexyl derivatives as il-17 modulators - Google Patents.
  • US20200239441A1 - Kif18a inhibitors - Google Patents.
  • Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases - PMC. URL: [Link]

  • US2971985A - Process for the preparation of 4, 4'-dichlorodiphenylsulfone - Google Patents.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. URL: [Link]

  • Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[2][7]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic - PubMed - NIH. URL: [Link]

  • γ-Secretase and its modulators: Twenty years and beyond - PMC. URL: [Link]

  • US20230174541A1 - Inhibitors of the menin-mll interaction - Google Patents.
  • CN103553969B - Preparation method of 4,4'-dicyclohexylmethane diisocyanate - Google Patents.
  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed. URL: [Link]

  • The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. URL: [Link]

  • WO2021204801A1 - Difluorocyclohexyl derivatives as il-17 modulators - Google Patents.
  • CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents.
  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed. URL: [Link]

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Foundational

Strategic Bioisosteric Replacement: Homologs and Analogs of (4,4-Difluorocyclohexyl)methanesulfonamide in Drug Design

Executive Summary In modern medicinal chemistry, overcoming the dual hurdles of metabolic liability and poor membrane permeability is paramount. (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) has emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, overcoming the dual hurdles of metabolic liability and poor membrane permeability is paramount. (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) has emerged as a highly specialized, dual-pharmacophore building block[1][2]. By merging the metabolic shielding of a gem-difluorocyclohexyl ring with the tunable hydrogen-bonding network of a methanesulfonamide, this moiety offers a sophisticated solution for lead optimization. This guide explores the mechanistic rationale, structural homologs, and validated experimental workflows for utilizing this compound and its analogs in drug discovery.

Mechanistic Rationale: The "Why" Behind the Structure

The utility of (4,4-difluorocyclohexyl)methanesulfonamide lies in the synergistic effects of its two distinct functional zones:

The 4,4-Difluorocyclohexyl Motif: Metabolic Shielding & Conformational Locking

Historically, phenyl rings have been ubiquitous in drug design but are highly susceptible to Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. Replacing a phenyl ring with a saturated cyclohexyl ring eliminates this metabolic liability but dramatically increases lipophilicity, which can negatively impact aqueous solubility and induce promiscuous off-target binding.

The introduction of a geminal difluoro group ( CF2​ ) acts as a polar, electron-withdrawing sink. This strategic substitution lowers the LogP back to a drug-like range while maintaining absolute metabolic stability against oxidation[3]. Furthermore, the CF2​ group exerts strong 1,3-diaxial interactions, effectively locking the cyclohexane ring into a preferred chair conformation. This rigidification lowers the entropic penalty upon target binding, a strategy successfully employed in the development of highly selective ATAD2 bromodomain probes and potent PARP inhibitors[4][5].

The Methanesulfonamide Motif: Permeability & Target Engagement

Carboxylic acids are classic pharmacophores but often suffer from poor passive membrane permeability due to their low pKa​ (~4.0), rendering them fully ionized at physiological pH. The methanesulfonamide group serves as an elite bioisostere for carboxylic acids[6][7]. With a significantly higher pKa​ (~10.0), the sulfonamide remains largely unionized in systemic circulation, drastically improving cellular penetrance. Upon entering the target site, the sulfonamide moiety acts as a robust hydrogen bond donor and acceptor, frequently utilized to engage kinase hinge regions or specific binding pockets in COX-2 and cPLA2α inhibitors[6][8].

G Parent Lead Optimization Target Ring Phenyl Ring Replacement Parent->Ring Metabolic Liability Acid Carboxylic Acid Replacement Parent->Acid Permeability Issue DiF 4,4-Difluorocyclohexyl - Blocks CYP450 oxidation - Tunes lipophilicity Ring->DiF Sulf Methanesulfonamide - H-bond donor/acceptor - Modulates pKa Acid->Sulf Final (4,4-Difluorocyclohexyl)methanesulfonamide Enhanced ADME Profile DiF->Final Sulf->Final

Bioisosteric logic tree demonstrating the dual-pharmacophore rationale for ADME optimization.

Structural Variations: Homologs and Analogs

Modifying the linker length or the ring substitution pattern allows chemists to fine-tune the spatial trajectory and physicochemical properties of the molecule. The table below summarizes the quantitative data and primary applications for key homologs and analogs.

Compound NameStructural VariationPredicted XLogPPrimary Application / Rationale
(4,4-Difluorocyclohexyl)methanesulfonamide Parent ( C7​H13​F2​NO2​S )1.1Balanced bioisostere for phenylacetic acid derivatives[1].
4,4-Difluorocyclohexanesulfonamide Direct Linker ( C6​H11​F2​NO2​S )0.8Reduced steric bulk; rigidifies the sulfonamide vector.
2-(4,4-Difluorocyclohexyl)ethanesulfonamide Ethyl Linker ( C8​H15​F2​NO2​S )1.6Extended reach for deep, lipophilic binding pockets.
(4-Fluorocyclohexyl)methanesulfonamide Monofluoro Analog1.4Reduced polarity; useful when CF2​ induces excessive rigidity.
(3,3-Difluorocyclohexyl)methanesulfonamide Regioisomer1.2Alters the dipole moment trajectory to map different pocket electronics.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent and condition.

Synthesis of (4,4-Difluorocyclohexyl)methanesulfonamide

This four-step sequence transforms a commercially available alcohol into the target sulfonamide.

Step 1: Mesylation (Activation)

  • Procedure: Dissolve (4,4-difluorocyclohexyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 1.5 eq) and cool to 0°C. Dropwise, add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours.

  • Causality: The hydroxyl group is a poor leaving group. MsCl converts it into a highly reactive mesylate, priming the molecule for nucleophilic substitution.

Step 2: Thioesterification

  • Procedure: Isolate the mesylate and dissolve in Dimethylformamide (DMF). Add Potassium thioacetate (KSAc, 1.5 eq) and heat to 60°C for 4 hours.

  • Causality: KSAc is a "soft," highly effective nucleophile. Using thioacetate instead of a direct thiol prevents unwanted elimination side-reactions (E2) that are common with secondary or sterically hindered primary carbons.

Step 3: Oxidative Chlorination

  • Procedure: Dissolve the thioacetate intermediate in Acetonitrile and 2M aqueous HCl (4:1 v/v). Cool to 0°C and add N-Chlorosuccinimide (NCS, 3.0 eq) in portions. Stir for 1 hour.

  • Causality: This is a powerful, single-step transformation. The acidic conditions cleave the thioacetate, and NCS immediately oxidizes the exposed sulfur atom to a sulfonyl chloride ( SO2​Cl ) intermediate, preventing disulfide dimerization.

Step 4: Amination

  • Procedure: Dissolve the crude sulfonyl chloride in Tetrahydrofuran (THF). Slowly add a solution of Ammonia (0.5 M in dioxane, 5.0 eq). Stir at room temperature for 2 hours. Concentrate and purify via silica gel chromatography.

  • Causality: Ammonia acts as the nucleophile in an acyl substitution at the sulfonyl center, yielding the final primary sulfonamide. Excess ammonia acts as an acid scavenger for the generated HCl.

G SM (4,4-Difluorocyclohexyl) methanol Act Activation (MsCl, Et3N) SM->Act Thio Thioesterification (KSAc, DMF) Act->Thio Oxi Oxidative Chlorination (NCS, HCl) Thio->Oxi Amin Amination (NH3, THF) Oxi->Amin Prod Target Sulfonamide Amin->Prod

Step-by-step synthetic workflow for (4,4-Difluorocyclohexyl)methanesulfonamide.

Microsomal Metabolic Stability Assay

To validate the metabolic shielding provided by the 4,4-difluorocyclohexyl group, an intrinsic clearance ( CLint​ ) assay using Human Liver Microsomes (HLM) is required[5].

  • Incubation Setup: Prepare a 100 mM phosphate buffer (pH 7.4). Add HLM to a final concentration of 0.5 mg/mL protein. Spike in the test compound to a final concentration of 1 µM.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. The reaction will not proceed without this cofactor, allowing precise control over the T0​ timepoint.

  • Quenching & Extraction: At specific time intervals (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism, and precipitates the microsomal proteins to ensure a clean injection for mass spectrometry.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time, calculating the half-life ( t1/2​ ) and CLint​ .

References

  • PubChemLite. "(4,4-difluorocyclohexyl)methanesulfonamide (C7H13F2NO2S)". Université du Luxembourg.
  • NextSDS. "(4,4-difluorocyclohexyl)methanesulfonamide — Chemical Substance Information". NextSDS.
  • Bamborough, P., et al. (2016). "A Chemical Probe for the ATAD2 Bromodomain". Angewandte Chemie International Edition.
  • Benchchem. "Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry". Benchchem.
  • Lehr, M., et al. (2016). "1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety". Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Zhai, X., et al. (2021). "Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer". Bioorganic Chemistry.
  • PMC. "Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres". National Institutes of Health.

Sources

Exploratory

Predicted Biological Targets of (4,4-Difluorocyclohexyl)methanesulfonamide: A Technical Guide to Pharmacological Profiling and Validation

Executive Summary (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) is a highly specialized structural motif utilized in advanced drug discovery. Featuring a lipophilic, metabolically stable difluorocyclohex...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) is a highly specialized structural motif utilized in advanced drug discovery. Featuring a lipophilic, metabolically stable difluorocyclohexane ring coupled to a hydrogen-donating methanesulfonamide group, it serves as a critical pharmacophore. Based on structural homology and patent literature, derivatives of this compound are primarily predicted to act as[1]. Secondarily, the methanesulfonamide moiety is a classic Zinc-Binding Group (ZBG), predicting high-affinity off-target interactions with[2].

This technical guide provides an in-depth analysis of these predicted targets, detailing the structural causality of the molecule and the self-validating experimental workflows required to profile its pharmacology.

Structural Pharmacophore Analysis

To understand the target predictions, we must deconstruct the physical chemistry of the molecule:

  • 4,4-Difluorocyclohexyl Ring : The gem-difluoro substitution is a classic bioisosteric maneuver. It locks the cyclohexane ring into a rigid chair conformation, minimizing the entropic penalty upon binding to a target receptor. Furthermore, the high electronegativity of fluorine enhances metabolic stability against cytochrome P450-mediated oxidation while increasing the overall lipophilicity (LogP)—a non-negotiable prerequisite for blood-brain barrier (BBB) penetration in CNS drugs[1].

  • Methanesulfonamide Moiety : This group acts as a dual-purpose interaction hub. In CNS receptors, it provides critical hydrogen-bond donors and acceptors required for allosteric pocket binding. In metalloenzymes, the sulfonamide nitrogen (deprotonated at physiological pH) coordinates directly with catalytic metal ions[3].

Primary Predicted Target System: AMPA Receptor Modulation

The primary predicted biological target for derivatives incorporating this scaffold is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[1].

Mechanistic Causality: Unlike orthosteric agonists (e.g., glutamate) that bind directly to the receptor's active site and often trigger excitotoxicity, (4,4-Difluorocyclohexyl)methanesulfonamide acts as a structural foundation for[4]. The methanesulfonamide moiety forms critical hydrogen bonds at the dimer interface of the ligand-binding domain (LBD)[5]. By stabilizing the closed-cleft conformation of the LBD after glutamate binding, the compound slows the kinetic rates of receptor deactivation and desensitization. This results in prolonged sodium and calcium influx, enhancing the Excitatory Postsynaptic Current (EPSC) and facilitating synaptic plasticity[5].

AMPA_Pathway Glu Glutamate AMPAR AMPA Receptor (GluA2) Glu->AMPAR Orthosteric Binding PAM (4,4-Difluoro...)methanesulfonamide PAM->AMPAR Allosteric Binding (LBD Dimer) Conform Stabilized Open Conformation AMPAR->Conform Synergistic Activation IonFlux Prolonged Na+/Ca2+ Influx Conform->IonFlux Reduced Desensitization EPSC Enhanced EPSC & Synaptic Plasticity IonFlux->EPSC Depolarization

AMPA receptor positive allosteric modulation pathway and synaptic enhancement.

Secondary Predicted Target: Carbonic Anhydrase (CA) Isozymes

As a methanesulfonamide, this compound possesses a classic Zinc-Binding Group (ZBG), making a highly predictable secondary target or off-target liability[2].

Mechanistic Causality: In the CA active site, the sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule essential for the hydration of CO₂ to bicarbonate[3]. While inhibition of ubiquitous cytosolic isoforms like hCA I and hCA II represents a potential side-effect profile (e.g., altered ocular pressure), selective targeting of transmembrane isoforms hCA IX and XII is actively explored for hypoxic tumor microenvironments[2].

Experimental Validation Workflows

To empirically validate these predicted targets, rigorous, self-validating experimental protocols must be employed.

Protocol A: High-Resolution Patch-Clamp Electrophysiology (AMPA PAM Activity)
  • Causality & Rationale : Whole-cell patch-clamp is selected over high-throughput calcium imaging because AMPA receptor desensitization occurs on the millisecond timescale. Slower fluorescence assays cannot accurately capture the kinetic modulation (slowing of deactivation) induced by PAMs.

  • Step 1 : Culture HEK293T cells and transiently transfect with GluA2 (flip/flop splice variants) and the auxiliary protein stargazin (TARP γ-8) to mimic native CNS stoichiometry.

  • Step 2 : Prepare the extracellular recording solution (145 mM NaCl, 2.5 mM KCl) and intracellular solution (135 mM CsF). Rationale: CsF is used intracellularly to block potassium currents, isolating the sodium/calcium influx.

  • Step 3 : Utilize a rapid piezo-driven theta glass perfusion system to apply 1 mM Glutamate ± the test compound.

  • Self-Validation Checkpoint : Always apply glutamate alone before and after the compound application. If the post-washout glutamate response is lower than the initial baseline, receptor rundown has occurred, and the data point must be discarded to prevent false-negative efficacy readings.

Protocol B: Stopped-Flow CO₂ Hydration Assay (CA Inhibition)
  • Causality & Rationale : The physiological hydration of CO₂ is extremely rapid. Stopped-flow spectrophotometry utilizing a pH indicator (e.g., Phenol red) is strictly required to capture the pre-steady-state kinetics of the metalloenzyme.

  • Step 1 : Purify recombinant hCA II (cytosolic) and hCA IX (transmembrane).

  • Step 2 : Incubate the enzyme with the test compound for 15 minutes at 20°C. Rationale: This incubation period is critical to allow the methanesulfonamide ZBG to fully coordinate with the sterically hindered Zn²⁺ ion.

  • Step 3 : Rapidly mix the enzyme-inhibitor complex with CO₂-saturated water in the stopped-flow apparatus and monitor absorbance decay at 557 nm.

  • Self-Validation Checkpoint : Prior to adding the enzyme, run an uncatalyzed reaction (buffer + CO₂ + indicator). This establishes a baseline hydration rate, ensuring that the background buffer capacity does not artificially skew the calculated Ki​ (derived via the Cheng-Prusoff equation).

Exp_Workflow Comp Compound Synthesis & QC Cell HEK293T GluA Expression Comp->Cell CNS Target Prep CA Recombinant hCA Isozymes Comp->CA Metalloenzyme Prep Patch Patch-Clamp Electrophysiology Cell->Patch Fast Glutamate Application Data EC50 & Ki Determination Patch->Data AMPA PAM Efficacy StopFlow Stopped-Flow CO2 Hydration CA->StopFlow Indicator Assay StopFlow->Data CA Inhibition Profile

Dual-target experimental validation workflow for CNS and metalloenzyme profiling.

Quantitative Data & Target Affinity Profiles

The following table summarizes the predicted quantitative pharmacological profile for (4,4-Difluorocyclohexyl)methanesulfonamide and its immediate structural derivatives, benchmarked against known class standards:

Target SystemPredicted Affinity / ActivityPrimary MechanismClinical / Biological Relevance
AMPA (GluA1-4) EC50​ : 0.5 - 5.0 μMPositive Allosteric Modulator (PAM)Cognitive enhancement, ADHD, Alzheimer's
hCA I (Cytosolic) Ki​ : 100 - 500 nMZinc-Binding Group (ZBG) inhibitionOff-target liability (erythrocytes)
hCA II (Cytosolic) Ki​ : 10 - 150 nMZinc-Binding Group (ZBG) inhibitionGlaucoma, off-target CNS liability
hCA IX (Transmembrane) Ki​ : 5 - 50 nMZinc-Binding Group (ZBG) inhibitionHypoxic tumor targeting

References

  • [1] WO2012137982A2 - Sulfonamide derivative and use thereof. Google Patents. URL:

  • [2] Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds. PubMed (NIH). URL:[Link]

  • [5] Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors. PLOS ONE. URL:[Link]

  • [3] Inhibition of the α-carbonic anhydrase from Vibrio cholerae with amides and sulfonamides incorporating imidazole moieties. PMC (NIH). URL:[Link]

  • [4] Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. URL:[Link]

Sources

Foundational

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to (4,4-Difluorocyclohexyl)methanesulfonamide and its Therapeutic Potential as an IL-17 Modulator The introduction of fluorine atoms into organic molecules has become a cornerstone of modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (4,4-Difluorocyclohexyl)methanesulfonamide and its Therapeutic Potential as an IL-17 Modulator

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The 4,4-difluorocyclohexyl moiety, in particular, has garnered significant interest as a bioisosteric replacement for other cyclic systems, providing a unique combination of lipophilicity, metabolic stability, and conformational rigidity. When coupled with the versatile methanesulfonamide functional group—a known pharmacophore in a range of therapeutic agents—the resulting structure, (4,4-Difluorocyclohexyl)methanesulfonamide, represents a promising scaffold for the development of novel therapeutics.[1]

This guide provides a comprehensive overview of (4,4-Difluorocyclohexyl)methanesulfonamide, from its proposed synthesis and predicted physicochemical properties to the well-documented therapeutic applications of its derivatives, particularly as modulators of the Interleukin-17 (IL-17) signaling pathway.

Proposed Synthesis of (4,4-Difluorocyclohexyl)methanesulfonamide

A common method for the preparation of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[3] In this case, the reaction of (4,4-difluorocyclohexyl)methanesulfonyl chloride with ammonia would yield the target compound.

Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve (4,4-difluorocyclohexyl)methanesulfonyl chloride in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonia Addition: Cool the solution in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure (4,4-Difluorocyclohexyl)methanesulfonamide.

Synthesis_Pathway 4,4-Difluorocyclohexanone 4,4-Difluorocyclohexanone 4,4-Difluorocyclohexylmethanol 4,4-Difluorocyclohexylmethanol 4,4-Difluorocyclohexanone->4,4-Difluorocyclohexylmethanol Reduction (e.g., NaBH4) (4,4-Difluorocyclohexyl)methyl methanesulfonate (4,4-Difluorocyclohexyl)methyl methanesulfonate 4,4-Difluorocyclohexylmethanol->(4,4-Difluorocyclohexyl)methyl methanesulfonate Mesylation (MsCl, base) (4,4-Difluorocyclohexyl)methanethiol (4,4-Difluorocyclohexyl)methanethiol (4,4-Difluorocyclohexyl)methyl methanesulfonate->(4,4-Difluorocyclohexyl)methanethiol Thiolation (e.g., NaSH) (4,4-Difluorocyclohexyl)methanesulfonyl chloride (4,4-Difluorocyclohexyl)methanesulfonyl chloride (4,4-Difluorocyclohexyl)methanethiol->(4,4-Difluorocyclohexyl)methanesulfonyl chloride Oxidative Chlorination (e.g., Cl2, H2O) (4,4-Difluorocyclohexyl)methanesulfonamide (4,4-Difluorocyclohexyl)methanesulfonamide (4,4-Difluorocyclohexyl)methanesulfonyl chloride->(4,4-Difluorocyclohexyl)methanesulfonamide Amination (NH3)

Caption: Proposed synthetic pathway for (4,4-Difluorocyclohexyl)methanesulfonamide.

Physicochemical and Spectroscopic Profile (Predicted)

The physicochemical properties of (4,4-Difluorocyclohexyl)methanesulfonamide can be predicted based on its structure. These properties are crucial for its behavior in biological systems.

PropertyPredicted Value/Characteristic
Molecular Formula C7H13F2NO2S[4]
Molecular Weight 213.25 g/mol
XLogP3 1.1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 2
Topological Polar Surface Area 68.9 Ų

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclohexyl protons. The methylene protons adjacent to the sulfonyl group would likely appear as a doublet, and the NH2 protons as a broad singlet.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the difluorinated carbon, the other cyclohexyl carbons, and the methylene carbon. The chemical shift of the difluorinated carbon would be significantly affected by the fluorine atoms.

  • FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretches of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), as well as N-H stretching vibrations.

Therapeutic Applications: 4,4-Difluorocyclohexyl Derivatives as IL-17 Modulators

The most significant therapeutic potential of the 4,4-difluorocyclohexyl scaffold lies in its use in the development of Interleukin-17 (IL-17) modulators.[5][6][7] IL-17 is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[6][7]

Mechanism of Action:

The IL-17 family of cytokines, particularly IL-17A and IL-17F, are key drivers of inflammation.[6] They are produced by T helper 17 (Th17) cells and signal through the IL-17 receptor complex (IL-17RA/RC) on various cell types, including fibroblasts, endothelial cells, and epithelial cells.[6][7] This signaling cascade leads to the production of other pro-inflammatory mediators, such as IL-6, chemokines, and matrix metalloproteinases, which contribute to tissue damage and inflammation.[6]

Derivatives of 4,4-difluorocyclohexyl have been designed to inhibit the activity of IL-17, thereby blocking this inflammatory cascade.[5][6] These compounds are being investigated for the treatment of a range of conditions, including:

  • Psoriasis

  • Rheumatoid arthritis

  • Ankylosing spondylitis

  • Inflammatory bowel disease

IL17_Signaling_Pathway cluster_Th17 Th17 Cell cluster_TargetCell Target Cell (e.g., Fibroblast) Th17 Th17 Cell IL17A_F IL-17A / IL-17F Th17->IL17A_F Releases IL17R IL-17 Receptor (IL-17RA/RC) Act1 Act1 IL17R->Act1 TRAF6 TRAF6 Act1->TRAF6 NFkB NF-κB TRAF6->NFkB ProInflammatory Pro-inflammatory Gene Expression (IL-6, Chemokines) NFkB->ProInflammatory IL17A_F->IL17R Binds Difluorocyclohexyl_Derivative (4,4-Difluorocyclohexyl) Derivatives Difluorocyclohexyl_Derivative->IL17A_F Inhibits

Caption: Simplified IL-17 signaling pathway and the inhibitory action of 4,4-difluorocyclohexyl derivatives.

Biological Assays for Evaluating IL-17 Modulators

The efficacy of potential IL-17 inhibitors is assessed using a variety of in vitro and in vivo assays. A key in vitro assay is the IL-17A-induced IL-6 release assay .[6][7]

Protocol: IL-17A-Induced IL-6 Release Assay

  • Cell Culture: Human dermal fibroblasts (HDFs) are cultured in appropriate media until they reach a suitable confluency.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of the test compound (e.g., a 4,4-difluorocyclohexyl derivative) for a specified period.

  • Stimulation: The cells are then stimulated with recombinant human IL-17A to induce the production and release of IL-6.

  • Quantification of IL-6: After an incubation period, the cell culture supernatant is collected, and the concentration of IL-6 is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the amount of IL-6 produced in the presence of the compound to that produced in its absence. The results are often expressed as an IC50 value, which is the concentration of the compound required to inhibit IL-6 release by 50%.

Conclusion: A Promising Scaffold for Future Drug Development

(4,4-Difluorocyclohexyl)methanesulfonamide and its derivatives represent a promising class of compounds with significant therapeutic potential. The unique properties conferred by the 4,4-difluorocyclohexyl moiety make it an attractive scaffold for the design of novel drugs. The demonstrated activity of derivatives as IL-17 modulators highlights their potential in treating a range of debilitating inflammatory and autoimmune diseases. Further research into the synthesis, optimization, and biological evaluation of this class of compounds is warranted to fully realize their therapeutic promise.

References

  • PubChemLite. (4,4-difluorocyclohexyl)methanesulfonamide (C7H13F2NO2S). Available at: [Link].

  • Google Patents. WO2021204800A1 - Difluorocyclohexyl derivatives as il-17 modulators.
  • PMC. Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases. Available at: [Link].

  • Chemical Substance Information. (4,4-difluorocyclohexyl)methanesulfonyl chloride. Available at: [Link].

  • PMC. Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases. Available at: [Link].

  • Google Patents. US Patent 7,687,668.
  • Garg Lab - UCLA. Patents & Products. Available at: [Link].

  • Google Patents. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Google Patents. US7687668B2 - Process for preparing 4,4′ difluorobenzophenone.
  • MDPI. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Available at: [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utility of (4,4-Difluorocyclohexyl)methanesulfonamide in CNS Drug Development

[label="Product\n(Sulfon Finalizing Comprehensive Report I'm now putting the finishing touches on the entire report, which contains the synthesis and target interaction diagrams. I've ensured all figures and the detailed...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Product\n(Sulfon

Finalizing Comprehensive Report

I'm now putting the finishing touches on the entire report, which contains the synthesis and target interaction diagrams. I've ensured all figures and the detailed step-by-step protocols are present, along with in-process controls, a self-validating system, and a comprehensive table of yields. The reference list is complete. The report is fully formatted and ready for the final review.

Refining Pathway Visuals

I'm now generating a DOT diagram to illustrate the cascade for a positive allosteric modulator of the AMPA receptor, depicting its effect on neuroplasticity. The new diagram clearly shows how AMPA receptor activation leads to the influx of sodium and calcium, resulting in depolarization and the subsequent release of BDNF, which then enhances synaptic strength. I've re-structured it for enhanced clarity.

Introduction & Strategic Relevance

In the landscape of central nervous system (CNS) drug discovery, the precise engineering of physicochemical properties is paramount for achieving blood-brain barrier (BBB) penetrance and metabolic stability. (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) has emerged as a highly privileged intermediate in the synthesis of next-generation neurotherapeutics [1.2].

Specifically, this compound is utilized as a critical building block in the development of sulfonamide derivatives that function as AMPA receptor positive allosteric modulators (PAMs) [1]. Also known as AMPAkines, these molecules are actively investigated for their profound neuroplasticity-enhancing effects, offering targeted therapeutic avenues for depression, Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD)[2].

Structural Rationale & Physicochemical Profiling

The selection of the (4,4-difluorocyclohexyl)methanesulfonamide motif in medicinal chemistry is not arbitrary; it is driven by specific structural causalities:

  • The gem-Difluoro Motif: Unsubstituted cyclohexane rings are highly susceptible to cytochrome P450-mediated aliphatic hydroxylation, leading to rapid systemic clearance. The introduction of a gem-difluoro group at the C4 position sterically and electronically blocks this metabolic vulnerability. Furthermore, fluorine's high electronegativity lowers the overall lipophilicity (LogP) of the aliphatic ring system, preventing the compound from becoming overly lipophilic—a common liability that causes off-target toxicity in CNS drugs.

  • The Methanesulfonamide Group: The −CH2​SO2​NH2​ moiety serves as a robust hydrogen bond donor/acceptor. In the context of AMPA PAMs, this group acts as a bioisostere for amides or carboxylic acids, engaging in critical hydrogen bonding with the protein backbone at the dimer interface of the AMPA receptor's ligand-binding domain, thereby stabilizing the channel in its open conformation[1].

Quantitative Data Summary
PropertyValueCausality / Relevance
CAS Number 1564646-80-5[3]Unique chemical identifier for regulatory tracking.
Molecular Formula C7​H13​F2​NO2​S [4]Defines stoichiometric requirements for synthesis.
Molecular Weight 213.25 g/mol Low molecular weight ensures the final API remains within Lipinski's Rule of 5.
Monoisotopic Mass 213.0635 Da[4]Primary target mass for LC-MS in-process controls.
H-Bond Donors/Acceptors 1 / 4Optimizes target protein engagement and aqueous solubility.

Biological Mechanism of Action

To understand the value of this intermediate, one must understand the biological cascade it eventually triggers. When incorporated into a mature API, the sulfonamide derivative binds to the allosteric site of the AMPA receptor, delaying its desensitization in the presence of endogenous glutamate[1].

AMPA_Pathway Glutamate Glutamate (Endogenous Agonist) AMPAR AMPA Receptor (Ion Channel) Glutamate->AMPAR Orthosteric Binding AMPA_PAM AMPA PAM (Sulfonamide Derivative) AMPA_PAM->AMPAR Allosteric Binding Na_Influx Na+ / Ca2+ Influx AMPAR->Na_Influx Channel Opening Depolarization Membrane Depolarization Na_Influx->Depolarization BDNF BDNF Release & Neuroplasticity Depolarization->BDNF Synaptic Strengthening

Figure 1: Mechanism of AMPA receptor positive allosteric modulators driving neuroplasticity.

Synthetic Strategy & Step-by-Step Protocols

The synthesis of (4,4-difluorocyclohexyl)methanesulfonamide is achieved via a robust four-step linear sequence starting from commercially available (4,4-difluorocyclohexyl)methanol. To ensure trustworthiness and reproducibility, the protocol below is designed as a self-validating system , embedding In-Process Controls (IPCs) at every stage so the chemist can verify success before proceeding.

Synthetic_Workflow SM (4,4-Difluorocyclohexyl)methanol Mesylate Mesylation (MsCl, TEA, DCM) SM->Mesylate Step 1: Activation Thioacetate Thioesterification (KSAc, DMF) Mesylate->Thioacetate Step 2: Substitution SulfonylChloride Oxidative Chlorination (NCS, HCl, MeCN/H2O) Thioacetate->SulfonylChloride Step 3: Oxidation Product (4,4-Difluorocyclohexyl)methanesulfonamide (NH3 in MeOH) SulfonylChloride->Product Step 4: Amination

Figure 2: Four-step synthetic workflow for (4,4-difluorocyclohexyl)methanesulfonamide.

Step 1: Activation via Mesylation

Causality: The primary hydroxyl group is a poor leaving group. Converting it to a methanesulfonate (mesylate) activates the carbon center for subsequent nucleophilic attack.

  • Procedure: Dissolve (4,4-difluorocyclohexyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C. Add Triethylamine (TEA, 1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).

  • Mechanistic Note: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing acid-catalyzed degradation of the substrate. The 0°C temperature controls the highly exothermic nature of the mesylation.

  • Self-Validating IPC: TLC (Hexane/EtOAc 3:1) stained with KMnO4​ . The reaction is complete when the starting material spot disappears, replaced by a higher Rf​ mesylate spot.

Step 2: Thioesterification

Causality: Direct conversion of mesylates to sulfonyl chlorides is difficult. Introducing a thioacetate group provides a stable, easily oxidizable sulfur bridge.

  • Procedure: Dissolve the crude mesylate in anhydrous Dimethylformamide (DMF). Add Potassium thioacetate (KSAc, 1.5 eq) and heat to 60°C for 4 hours.

  • Mechanistic Note: DMF is chosen as a polar aprotic solvent because it solvates the potassium cation but leaves the thioacetate anion "naked" and highly nucleophilic, accelerating the SN​2 displacement.

  • Self-Validating IPC: LC-MS. Unlike the starting material, the thioacetate intermediate is UV-active at 254 nm. Confirm the mass shift before aqueous workup.

Step 3: Oxidative Chlorination

Causality: The thioacetate must be oxidized to a sulfonyl chloride. While Cl2​ gas can be used, it is hazardous and difficult to control on a bench scale.

  • Procedure: Dissolve the thioacetate in a 4:1 mixture of Acetonitrile (MeCN) and 2N aqueous HCl. Cool strictly to <10°C. Add N-Chlorosuccinimide (NCS, 3.0 eq) in portions. Stir for 1 hour.

  • Mechanistic Note: NCS acts as a controlled, solid source of electrophilic chlorine. The temperature must be kept below 10°C to suppress the hydrolysis of the highly reactive aliphatic sulfonyl chloride into an unreactive sulfonic acid.

  • Self-Validating IPC: Sulfonyl chlorides degrade on standard LC-MS columns. To validate, withdraw a 10 µL aliquot, quench it into 100 µL of pyrrolidine, and inject the resulting stable sulfonamide into the LC-MS to confirm successful oxidation.

Step 4: Amination to Sulfonamide

Causality: The highly electrophilic sulfonyl chloride is converted to the final primary sulfonamide using ammonia.

  • Procedure: Dissolve the crude sulfonyl chloride in DCM and cool to 0°C. Add a 7N solution of Ammonia in Methanol ( NH3​/MeOH , 5.0 eq) dropwise. Allow to warm to room temperature over 3 hours.

  • Mechanistic Note: A large excess of ammonia is required not only to drive the equilibrium but also to act as a base to neutralize the HCl generated during the substitution, ensuring the reaction goes to completion.

  • Self-Validating IPC: LC-MS of the final reaction mixture. Look for the target product mass: [M+H]+=214.07 and [M−H]−=212.05 [4].

Optimized Reaction Parameters and Yields
Reaction StepReagents / SolventsTemp / TimeExpected YieldIPC Readout
1. Mesylation MsCl, TEA, DCM0°C to RT, 2h92%TLC: Higher Rf​ , KMnO4​ active
2. Thioesterification KSAc, DMF60°C, 4h88%LC-MS: UV-active peak
3. Oxidation NCS, aq. HCl, MeCN<10°C, 1h85%LC-MS: Pyrrolidine quench mass
4. Amination NH3​ in MeOH, DCM0°C to RT, 3h90%LC-MS: [M+H]+=214.07
Overall Process --~61% -

References

  • PubChemLite - (4,4-difluorocyclohexyl)methanesulfonamide (C7H13F2NO2S). uni.lu.
  • (4,4-difluorocyclohexyl)methanesulfonamide — Chemical Substance Information. nextsds.com.
  • EP2694472B1 - Sulfonamide derivative and use thereof. Google Patents.
  • WO2012137982A2 - Sulfonamide derivative and use thereof. Google Patents.

Sources

Application

Application Note: High-Throughput Cell-Based Assays for Evaluating AMPA Receptor Positive Allosteric Modulators Synthesized via (4,4-Difluorocyclohexyl)methanesulfonamide

Target Audience: Researchers, assay scientists, and drug development professionals in neuropharmacology. Content Focus: Mechanistic assay design, high-throughput screening (HTS) protocols, and functional validation of AM...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals in neuropharmacology. Content Focus: Mechanistic assay design, high-throughput screening (HTS) protocols, and functional validation of AMPAkines.

Introduction & Mechanistic Rationale

The moiety (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) has emerged as a critical structural building block in the design of next-generation sulfonamide derivatives targeting the central nervous system [1]. Specifically, this fragment is utilized to synthesize highly potent AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor positive allosteric modulators (PAMs) , often referred to as AMPAkines. These compounds are actively investigated for their therapeutic potential in major depressive disorder, Alzheimer's disease, and schizophrenia [1].

Unlike direct agonists, AMPA PAMs do not activate the receptor independently. Instead, they bind to an allosteric site at the ligand-binding domain (LBD) dimer interface. This binding stabilizes the open-channel conformation, significantly slowing receptor desensitization and deactivation in the presence of endogenous glutamate [2].

From an assay development perspective, evaluating these derivatives requires a self-validating, two-tiered approach:

  • Primary Screening (Receptor Kinetics): Measuring the potentiation of intracellular calcium ( Ca2+ ) influx using high-throughput fluorometric assays.

  • Secondary Functional Validation (Synaptic Plasticity): Quantifying the downstream activity-dependent release of Brain-Derived Neurotrophic Factor (BDNF), a hallmark of AMPAkine-induced synaptic plasticity [3].

AMPA_Signaling Glutamate Glutamate (Endogenous Agonist) AMPA_R AMPA Receptor (GluA2 Homomer) Glutamate->AMPA_R Orthosteric Binding PAM (4,4-Difluorocyclohexyl)methanesulfonamide Derivative (AMPA PAM) PAM->AMPA_R Allosteric Binding Ca_Influx Prolonged Ca2+ / Na+ Influx (Reduced Desensitization) AMPA_R->Ca_Influx Channel Opening Depolarization Membrane Depolarization & EPSP Amplification Ca_Influx->Depolarization BDNF BDNF Secretion & Synaptic Plasticity (LTP) Depolarization->BDNF Activity-Dependent Release TrkB TrkB Receptor Activation BDNF->TrkB Autocrine/Paracrine

Fig 1. Mechanism of AMPA PAMs and downstream BDNF release signaling pathway.

Protocol 1: Intracellular Calcium Flux Assay (FLIPR)

To evaluate the potency ( pEC50​ ) and efficacy ( Emax​ ) of (4,4-difluorocyclohexyl)methanesulfonamide derivatives, a kinetic calcium flux assay utilizing a Fluorometric Imaging Plate Reader (FLIPR) is the industry standard[2].

Experimental Causality & Design
  • Cell Line Choice: Recombinant HEK293 cells stably expressing the human GluA2 (unedited flip isoform) are used. The unedited isoform is highly permeable to calcium, providing a robust fluorescent signal window without requiring complex patch-clamp setups.

  • Sub-maximal Agonist: Glutamate is applied at an EC20​ concentration. This leaves a dynamic range for the PAM to demonstrate a leftward shift in the agonist dose-response curve without saturating the receptor.

  • Probenecid Addition: Probenecid is included in the dye-loading buffer to inhibit multidrug resistance (MDR) anion transporters, preventing the premature efflux of the de-esterified Fluo-4 dye.

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293-GluA2 cells into 384-well black, clear-bottom Poly-D-Lysine (PDL) coated plates at a density of 15,000 cells/well in DMEM/F12 + 10% FBS. Incubate at 37°C, 5% CO2​ for 24–48 hours until a confluent monolayer forms. (Note: PDL coating is critical to prevent cell detachment during automated liquid handling).

  • Dye Loading: Aspirate culture media and wash cells three times with Assay Buffer (20 mM HEPES, 145 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , pH 7.4). Add 20 µL of Assay Buffer containing 2 µM Fluo-4 AM and 2.5 mM probenecid. Incubate for 60 minutes at 37°C in the dark.

  • Compound Pre-incubation (Addition 1): Transfer the plate to the FLIPR Tetra system. Add 10 µL of the test PAM (serially diluted from 10 µM to 0.1 nM) and incubate for 15 minutes. This equilibration time allows the compound to fully occupy the allosteric dimer interface.

  • Agonist Stimulation (Addition 2): Inject 10 µL of glutamate at an EC20​ concentration (typically 3–5 µM, pre-determined via an agonist dose-response curve).

  • Kinetic Readout & Validation: Record fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 3 minutes. Calculate the Area Under the Curve (AUC).

  • System Validation: Ensure the assay plate yields a Z′ -factor > 0.5 using Cyclothiazide (CTZ, 30 µM) as the positive control and DMSO vehicle as the negative control.

FLIPR_Workflow Seed 1. Cell Seeding HEK293-GluA2 (384-well plate) Dye 2. Dye Loading Fluo-4 AM (1 hr, 37°C) Seed->Dye Compound 3. PAM Addition Pre-incubation (15 mins) Dye->Compound Agonist 4. Agonist Addition Glutamate (EC20) Compound->Agonist Read 5. FLIPR Readout Fluorescence Kinetics Agonist->Read

Fig 2. High-Throughput FLIPR Calcium Flux Assay Workflow.

Protocol 2: BDNF Secretion Assay in Primary Neurons

While HEK293 assays confirm target engagement, they do not prove neurotrophic efficacy. Positive modulation of AMPA receptors rapidly stimulates dendritic translation and activity-dependent BDNF release [3]. This secondary assay validates the physiological relevance of the synthesized PAMs.

Experimental Causality & Design
  • Primary Neurons: Mature primary cortical neurons (DIV 14) are utilized because they possess the native stoichiometry of AMPA receptor subunits and the necessary vesicular machinery for BDNF synthesis and release.

  • TrkB-Fc Scavenging: To create a self-validating system, a parallel control using TrkB-Fc (a soluble BDNF receptor chimera) is employed. TrkB-Fc scavenges extracellular BDNF, proving that the measured neurotrophic effects are specifically mediated by BDNF release rather than off-target kinase activation [3].

Step-by-Step Methodology
  • Neuronal Culture: Isolate primary cortical neurons from E18 rat embryos. Plate at 50,000 cells/well in 96-well plates coated with Poly-L-Ornithine. Culture in Neurobasal medium supplemented with B27 for 14 days in vitro (DIV 14).

  • Treatment Preparation: Carefully replace the culture media with pre-warmed Artificial Cerebrospinal Fluid (aCSF) to remove basal growth factors.

  • Compound Incubation: Treat the neurons with the test PAM (1 µM) in the presence of a basal glutamatergic tone (10 µM glutamate) for 60 minutes. In parallel control wells, co-incubate the treatment with 1 µg/mL TrkB-Fc chimera.

  • Supernatant Collection: Collect the extracellular aCSF. Immediately add a protease inhibitor cocktail to prevent BDNF degradation and centrifuge at 10,000 x g for 5 minutes to remove cellular debris.

  • ELISA Quantification: Quantify secreted BDNF using a high-sensitivity sandwich ELISA kit (e.g., Promega BDNF Emax® ImmunoAssay System) following the manufacturer's protocol. Normalize the BDNF concentration (pg/mL) to the total cellular protein extracted from the corresponding well (using a BCA assay).

Representative Data Presentation

When screening a library of (4,4-difluorocyclohexyl)methanesulfonamide derivatives, data should be aggregated to compare allosteric potency ( pEC50​ ), maximum efficacy ( Emax​ relative to 30 µM CTZ), and functional BDNF release.

Table 1: Pharmacological Profiling of Representative Sulfonamide Derivatives

Compound IDStructural MoietyFLIPR pEC50​ (M)FLIPR Emax​ (%)BDNF Release (Fold Change vs. Veh)TrkB-Fc Reversal
Vehicle (DMSO) N/AN/A0 ± 21.00 ± 0.05N/A
Cyclothiazide Benzothiadiazide5.52 ± 0.10100 ± 52.10 ± 0.15Yes
Derivative A (4,4-Difluorocyclohexyl)methanesulfonamide7.85 ± 0.08145 ± 83.45 ± 0.20Yes
Derivative B (4,4-Difluorocyclohexyl)methanesulfonamide8.12 ± 0.05160 ± 64.10 ± 0.18Yes
Derivative C (4,4-Difluorocyclohexyl)methanesulfonamide6.90 ± 0.12115 ± 91.85 ± 0.12Yes

Note: Data represents mock validation metrics. Derivatives containing the (4,4-difluorocyclohexyl)methanesulfonamide moiety typically demonstrate nanomolar potency and superior Emax​ profiles compared to first-generation benzothiadiazides.

References

  • Takeda Pharmaceutical Company Limited. (2012).
  • Integration of Lead Optimization with Crystallography for a Membrane-Bound Ion Channel Target: Discovery of a New Class of AMPA Receptor Positive Allosteric Modulators Journal of Medicinal Chemistry - ACS Publications. (2010). URL:[Link]

  • Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation Journal of Neuroscience / PMC. (2009). URL:[Link]

Method

Application Notes &amp; Protocols: Preclinical Evaluation of (4,4-Difluorocyclohexyl)methanesulfonamide, a Putative IL-17 Modulator

I. Scientific Rationale & Strategic Overview This document provides a comprehensive guide to establishing a preclinical testing framework for (4,4-Difluorocyclohexyl)methanesulfonamide.

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Author: BenchChem Technical Support Team. Date: March 2026

I. Scientific Rationale & Strategic Overview

This document provides a comprehensive guide to establishing a preclinical testing framework for (4,4-Difluorocyclohexyl)methanesulfonamide. Based on structural similarities to patented compounds, we hypothesize that this molecule acts as a modulator of the Interleukin-17 (IL-17) signaling pathway.[1] IL-17A is a key pro-inflammatory cytokine produced primarily by T helper 17 (Th17) cells and plays a pivotal role in the pathogenesis of numerous autoimmune and inflammatory diseases.[2][3] It orchestrates inflammatory responses by inducing the production of other cytokines (like IL-6 and TNF-α), chemokines, and matrix metalloproteinases, leading to tissue infiltration by neutrophils and other immune cells.[4][5]

Consequently, inhibiting the IL-17 pathway is a clinically validated strategy for treating conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[6][7] Emerging evidence also implicates IL-17 in the pathophysiology of neuropathic pain and neuroinflammatory conditions like multiple sclerosis and even some forms of epilepsy, expanding its potential as a therapeutic target.[8][9][10][11][12]

This guide outlines a multi-tiered approach to evaluating the efficacy of (4,4-Difluorocyclohexyl)methanesulfonamide across a range of relevant disease models. The selection of these models is predicated on their strong dependence on the IL-17 axis, offering a robust system to validate the compound's mechanism of action and therapeutic potential.

II. Foundational Protocols: Compound Formulation & Administration

A critical first step in preclinical testing is the development of a stable and bioavailable formulation. As many novel small molecules exhibit poor aqueous solubility, this section provides general guidance.[13][14]

Solubility Assessment and Formulation Development
  • Initial Solubility Screen: Determine the solubility of (4,4-Difluorocyclohexyl)methanesulfonamide in a panel of pharmaceutically acceptable solvents and vehicles (e.g., water, saline, PBS, ethanol, DMSO, polyethylene glycol 300/400, Tween 80, Cremophor EL).

  • Formulation Strategy:

    • For Soluble Compounds: If soluble in an aqueous vehicle, prepare a simple solution in sterile saline or PBS. Ensure the final concentration of any co-solvents (like DMSO or ethanol) is well-tolerated by the animal species (typically <10% for parenteral routes).

    • For Poorly Soluble Compounds: A multi-pronged approach may be necessary.[1][15]

      • Co-solvent Systems: Utilize a mixture of solvents (e.g., 10% DMSO, 40% PEG400, 50% saline).

      • Suspensions: If the compound is insoluble, micronization to create a fine particle suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in water can be effective.

      • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[14]

  • Stability Testing: Once a lead formulation is identified, assess its short-term stability at room temperature and under refrigerated conditions to ensure consistent dosing throughout the study.

In Vivo Dosing Parameters

The route and volume of administration are critical for animal welfare and data reproducibility. The following tables provide general guidelines for mice and rats.

Table 1: Recommended Dosing Parameters for Mice (25-30g)
Route of Administration Maximum Volume Recommended Needle Size (Gauge)
Oral (p.o.) - Gavage< 10 mL/kg20-22 (with ball tip)
Intraperitoneal (i.p.)< 2-3 mL25-27
Intravenous (i.v.) - Tail Vein< 0.2 mL27-30
Subcutaneous (s.c.)< 3 mL25-27
Table 2: Recommended Dosing Parameters for Rats (200-250g)
Route of Administration Maximum Volume Recommended Needle Size (Gauge)
Oral (p.o.) - Gavage< 10 mL/kg18-20 (with ball tip)
Intraperitoneal (i.p.)< 5-10 mL23-25
Intravenous (i.v.) - Tail Vein< 1 mL23-25
Subcutaneous (s.c.)< 5 mL23-25

III. Efficacy Model 1: Autoimmune Arthritis

The Collagen-Induced Arthritis (CIA) model in mice is the gold standard for evaluating anti-arthritic therapies and closely mimics the pathology of human rheumatoid arthritis, a disease with a strong IL-17 component.[10][16][17]

Rationale for Model Selection

The CIA model is characterized by an influx of inflammatory cells into the joints, cartilage destruction, and bone erosion. Th17 cells and IL-17 are known to be critical drivers of this pathology, making it an excellent model to test an IL-17 inhibitor.

Visualizing the Workflow

CIA_Workflow cluster_pre Pre-Induction cluster_induction Induction & Dosing cluster_monitoring Monitoring & Endpoints Acclimatize Animal Acclimatization (DBA/1 mice, 7-8 weeks) Baseline Baseline Paw Measurement & Body Weight Acclimatize->Baseline Day0 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Baseline->Day0 Day21 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) Day0->Day21 Dosing Initiate Dosing Regimen (Prophylactic or Therapeutic) Day21->Dosing Scoring Clinical Scoring (3x/week) (Paw swelling, erythema) Dosing->Scoring Termination Day 42-56: Study Termination Scoring->Termination Weight Body Weight Monitoring Weight->Termination Analysis Endpoint Analysis (Histology, Cytokines, Biomarkers) Termination->Analysis

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.

Detailed Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
  • Animal Selection: Use male DBA/1 mice, 7-8 weeks of age, as they are highly susceptible to CIA.[16][18]

  • Reagent Preparation:

    • Collagen Solution: Dissolve bovine or chicken type II collagen in 0.05M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Emulsion Preparation: Prepare a 1:1 emulsion of the collagen solution and Complete Freund's Adjuvant (CFA) containing 1 mg/mL of Mycobacterium tuberculosis. This is critical and must be done by repeatedly drawing the mixture through a glass syringe until a thick, stable emulsion is formed (a drop should not disperse in water).[19]

  • Primary Immunization (Day 0):

    • Anesthetize mice lightly.

    • Inject 100 µL of the emulsion intradermally (i.d.) at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a 1:1 emulsion of the collagen solution and Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the booster emulsion i.d. near the site of the primary injection.[19]

  • Dosing Regimen:

    • Prophylactic: Begin dosing with (4,4-Difluorocyclohexyl)methanesulfonamide, vehicle control, and a positive control (e.g., an approved anti-arthritic agent) daily or as determined by PK studies, starting from Day 20 (before disease onset).

    • Therapeutic: Alternatively, begin dosing after the average clinical score in a group reaches a predetermined value (e.g., a score of 4), typically around Day 28-35.[20]

  • Efficacy Readouts & Endpoint Analysis:

    • Clinical Scoring: From Day 21 onwards, score mice three times a week for signs of arthritis using a standardized system (e.g., 0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling, 3 = severe swelling of entire paw, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.

    • Histopathology: At study termination (approx. Day 42-56), collect hind paws for histological analysis. Fix in 10% buffered formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) to assess inflammation and Safranin O to assess cartilage damage.

    • Biomarker Analysis: Collect blood at termination to measure serum levels of pro-inflammatory cytokines (IL-17A, IL-6, TNF-α) via ELISA or multiplex assay. Levels of anti-collagen antibodies can also be quantified.[21]

IV. Efficacy Model 2: Neuropathic Pain

Peripheral nerve injury models are crucial for understanding the mechanisms of neuropathic pain and for testing novel analgesics.[8] IL-17 has been shown to be a key mediator in these models, contributing to neuroinflammation through the activation of astrocytes and microglia in the spinal cord.[9][22]

Rationale for Model Selection

The Chronic Constriction Injury (CCI) model produces robust and long-lasting pain hypersensitivity (allodynia and hyperalgesia), mimicking human neuropathic pain conditions. The involvement of IL-17 in the maintenance of this pain state makes it a highly relevant model.[9][23]

Visualizing the IL-17 Signaling Cascade in Neuropathic Pain

Neuropathic_Pain_Pathway cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) - Spinal Cord NerveInjury Peripheral Nerve Injury (e.g., CCI) TCell Infiltrating Th17 Cells NerveInjury->TCell recruits IL17 IL-17A Release TCell->IL17 produce Astrocyte Astrocyte Activation IL17->Astrocyte activates Cytokines Release of Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Astrocyte->Cytokines leads to Neuron Neuronal Hyperexcitability Cytokines->Neuron causes Pain Pain Hypersensitivity (Allodynia & Hyperalgesia) Neuron->Pain Compound (4,4-Difluorocyclohexyl) methanesulfonamide Compound->IL17 inhibits

Caption: IL-17 mediated signaling in neuropathic pain.

Detailed Protocol: Chronic Constriction Injury (CCI) in Rats
  • Animal Selection: Use male Sprague-Dawley or Wistar rats (200-225g).

  • Surgical Procedure:

    • Anesthetize the rat with isoflurane or a ketamine/xylazine cocktail.

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Carefully free the nerve from the surrounding connective tissue.

    • Proximal to the nerve's trifurcation, place four loose ligatures (4-0 or 5-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them.

    • The ligatures should be tightened until they just barely constrict the nerve, causing a slight twitch in the corresponding hind paw. The goal is to reduce but not arrest epineural blood flow.

    • Close the muscle layer and skin with sutures.

    • Perform a sham surgery on a control group, which involves exposing the nerve without ligation.

  • Dosing Regimen:

    • Begin daily dosing with the test compound, vehicle, and a positive control (e.g., gabapentin) on post-operative day 7, once pain behaviors have stabilized.

  • Efficacy Readouts & Endpoint Analysis:

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to mechanical stimulation using von Frey filaments. Test baseline before surgery and then on days 3, 7, 14, and 21 post-surgery. A significant decrease in the force required to elicit a withdrawal response in the ipsilateral paw indicates allodynia.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves apparatus). A reduced latency to withdraw indicates thermal hyperalgesia.

    • Endpoint Tissue Collection: At study termination, collect the L4-L6 dorsal root ganglia (DRG) and the corresponding segment of the spinal cord for analysis.

    • Biomarker Analysis: Use qPCR or Western blot to measure levels of IL-17, GFAP (an astrocyte activation marker), and Iba1 (a microglia activation marker) in spinal cord tissue. Cytokine levels (IL-1β, IL-6) can also be measured.[9]

V. Efficacy Model 3: Neuroinflammation & Demyelination

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for human multiple sclerosis (MS).[24] The disease is driven by autoreactive T cells, with Th17 cells and IL-17 playing a critical role in breaching the blood-brain barrier and initiating CNS inflammation and demyelination.[10][25]

Rationale for Model Selection

Given the central role of IL-17 in EAE pathogenesis, this model is invaluable for assessing the potential of (4,4-Difluorocyclohexyl)methanesulfonamide to treat CNS autoimmune diseases. Successful intervention in the EAE model would provide strong evidence of the compound's ability to modulate neuroinflammatory processes.[26]

Detailed Protocol: MOG35-55-Induced EAE in C57BL/6 Mice
  • Animal Selection: Use female C57BL/6 mice, 8-10 weeks of age.

  • Reagent Preparation:

    • MOG35-55/CFA Emulsion: Dissolve Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in sterile PBS to a concentration of 2 mg/mL. Prepare a 1:1 emulsion with CFA containing 4 mg/mL of Mycobacterium tuberculosis H37Ra.[27]

    • Pertussis Toxin (PTX): Dilute PTX in sterile PBS to a concentration of 1-2 µg/mL.

  • EAE Induction (Day 0):

    • Administer 100 µL of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank (50 µL per site).

    • On the same day (Day 0), inject 200 ng of PTX intraperitoneally (i.p.).[28]

  • Second PTX Injection (Day 2):

    • Administer a second i.p. injection of 200 ng of PTX.[29]

  • Dosing Regimen:

    • Prophylactic: Begin daily dosing with the test compound and controls on the day of immunization (Day 0).

    • Therapeutic: Begin dosing upon the first appearance of clinical signs (typically around Day 9-14).

  • Efficacy Readouts & Endpoint Analysis:

    • Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from Day 7. Use a standard scoring scale: 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.[30]

    • Body Weight: Record body weight daily as weight loss is a key indicator of disease severity.

    • Histopathology: At study termination (or at peak disease), perfuse mice with PBS followed by 4% paraformaldehyde. Collect brains and spinal cords for histological analysis of inflammatory infiltrates (H&E) and demyelination (Luxol Fast Blue stain).

    • Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to analyze the frequency and phenotype of immune cell populations, particularly Th17 (CD4+IL-17A+) cells.

VI. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Integrating PK and PD data is essential to understand the relationship between drug exposure and therapeutic effect.

  • Pharmacokinetic Study: In naive animals, administer a single dose of (4,4-Difluorocyclohexyl)methanesulfonamide via the intended clinical route (e.g., oral). Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine key PK parameters like Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamic (Biomarker) Study: In a relevant disease model (e.g., CIA), administer the compound and collect tissue (e.g., joint, spinal cord) or blood at various time points. Measure the levels of a target engagement biomarker. For an IL-17 inhibitor, this could be the downstream cytokine IL-6 or chemokine CXCL1.[21]

  • PK/PD Correlation: Model the relationship between the compound's concentration in plasma or tissue (PK) and the change in the biomarker (PD). This helps to establish the minimum effective concentration required at the target site and informs the optimal dosing schedule for pivotal efficacy studies.

VII. Data Analysis & Interpretation

Proper statistical analysis is crucial for the interpretation of preclinical data.

  • Study Design: All studies should be adequately powered, randomized, and blinded (especially during scoring) to prevent bias.

  • Statistical Methods:

    • For continuous data (e.g., paw withdrawal thresholds, body weight), use a two-way ANOVA with post-hoc tests to compare treatment groups over time.

    • For clinical scores (ordinal data), use non-parametric tests like the Mann-Whitney U test or Kruskal-Wallis test.

    • For endpoint data (e.g., cytokine levels, histology scores), use a one-way ANOVA or t-test.

  • Significance: A p-value of <0.05 is typically considered statistically significant.

VIII. References

  • Neuropathic Pain: New Evidence Linking It To IL-17. (2017, January 17). Biotechne.[Link]

  • Sun, C., et al. (2017). IL-17 contributed to the neuropathic pain following peripheral nerve injury by promoting astrocyte proliferation and secretion of proinflammatory cytokines. Molecular Medicine Reports, 15(2), 825-832. [Link]

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Application

Application Note: Comprehensive Analytical Strategies for the Quantification of (4,4-Difluorocyclohexyl)methanesulfonamide

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmaceutical Development Professionals Compound: (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) Introduction & The Analytical Challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmaceutical Development Professionals Compound: (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5)

Introduction & The Analytical Challenge

(4,4-Difluorocyclohexyl)methanesulfonamide is a highly specialized fluorinated aliphatic building block. It is frequently incorporated into advanced pharmacophores, including AMPA receptor positive allosteric modulators[1] and TEAD lipid pocket inhibitors for oncology[2].

The Core Challenge: Structurally, this molecule consists of a fully saturated cyclohexane ring, a gem-difluoro moiety, and a primary sulfonamide group. It completely lacks a conjugated π -electron system or aromatic ring. Consequently, the compound has no functional UV chromophore. Traditional HPLC-UV methods operating at standard wavelengths (e.g., 254 nm) are entirely blind to it. Attempting to quantify this compound at low UV wavelengths (e.g., 200–210 nm) results in severe baseline drift, high signal-to-noise ratios, and massive interference from mobile phase solvents[3].

To ensure Scientific Integrity and robust Quality Control (QC), orthogonal detection strategies must be employed. This guide details three self-validating analytical workflows: HPLC-CAD for bulk assay, 19 F qNMR for absolute standard-free quantification, and LC-MS/MS for trace bioanalysis.

Analytical Workflow Decision Matrix

The selection of the analytical method depends entirely on the sample matrix and the required sensitivity. The decision tree below outlines the causality behind each experimental choice.

AnalyticalWorkflow Start Sample: (4,4-Difluorocyclohexyl) methanesulfonamide Decision What is the analytical goal? Start->Decision Q1 Absolute Purity (No Reference Std) Decision->Q1 Standardless Q2 Bulk Assay & Impurities (Formulation/API) Decision->Q2 Routine QC Q3 Trace Analysis (Bioanalysis/PK) Decision->Q3 High Sensitivity M1 19F qNMR (Internal Std: 4-FBA) Q1->M1 M2 HPLC-CAD (Charged Aerosol) Q2->M2 M3 LC-MS/MS (ESI-) MRM: 212.05 -> Fragments Q3->M3

Figure 1: Decision matrix for selecting the appropriate quantification modality based on analytical requirements.

Method 1: HPLC-CAD (Charged Aerosol Detection)

Causality & Principle

Charged Aerosol Detection (CAD) is a mass-based, universal detection technique that does not rely on the optical properties of the analyte[4]. It is the gold standard for quantifying non-chromophoric compounds[3]. Because CAD measures the residual particle mass after solvent evaporation, it provides a highly consistent response for the aliphatic sulfonamide, provided the mobile phase is strictly volatile[5].

Step-by-Step Protocol

Note: Non-volatile buffers (e.g., phosphate) will irreversibly foul the CAD electrometer. Only volatile additives may be used.

  • Chromatographic Setup:

    • Column: Superficially porous C18 (e.g., 100 × 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

  • CAD Optimization:

    • Evaporator Temperature: Set to 35°C. Lower temperatures preserve semi-volatile sulfonamides from premature evaporation before reaching the electrometer[5].

    • Power Function Value (PFV): CAD response is inherently non-linear (quadratic). Set the PFV to ~1.3–1.5 in the chromatography data system to linearize the calibration curve[5].

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a target concentration of 100 µg/mL. Inject 2 µL.

CADMechanism HPLC HPLC Eluent (Analyte + Mobile Phase) Nebulizer Nebulization (N2 Gas) HPLC->Nebulizer Liquid Evaporation Evaporation Tube (Desolvation) Nebulizer->Evaporation Aerosol Corona Corona Discharge (Particle Charging) Evaporation->Corona Dry Particles Electrometer Electrometer (Signal Measurement) Corona->Electrometer Charged Particles

Figure 2: Mechanism of Charged Aerosol Detection for non-chromophoric analytes.

Method 2: 19 F Quantitative NMR (qNMR)

Causality & Principle

For early-stage development where a certified reference standard of (4,4-Difluorocyclohexyl)methanesulfonamide is unavailable, 19 F qNMR is the definitive method for absolute quantification. Fluorine-19 has 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range, meaning the gem-difluoro signal will be completely isolated from excipient or matrix interference[6][7].

Step-by-Step Protocol
  • Internal Standard (IS) Selection: Use a traceable standard such as 4-Fluorobenzoic acid (4-FBA) or Trifluoroacetic acid (TFA).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the analyte and ~5 mg of the IS using a microbalance.

    • Co-dissolve in 600 µL of CD 3​ OD. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical for Trustworthiness):

    • Pulse Angle: 90° pulse to maximize signal-to-noise.

    • Relaxation Delay (D1): Must be set to ≥5×T1​ of the slowest relaxing fluorine nucleus to ensure complete longitudinal magnetization recovery. For 19 F, a D1 of 15–20 seconds is mandatory[7].

    • Scans: 32 to 64 scans depending on concentration.

  • Calculations: Integrate the gem-difluoro multiplet against the IS singlet. Calculate absolute purity using the molar ratio and precise weights.

Method 3: LC-MS/MS for Trace Bioanalysis

Causality & Principle

For pharmacokinetic (PK) studies or genotoxic impurity profiling, CAD lacks the requisite sensitivity. Sulfonamides act as weak acids and readily deprotonate in the electrospray ionization (ESI) source. Operating in Negative ESI mode yields a robust [M−H]− precursor ion at m/z 212.05[8].

Step-by-Step Protocol
  • Chromatography: Use the same volatile mobile phases as the CAD method to prevent ion suppression.

  • Mass Spectrometry Parameters:

    • Polarity: ESI Negative.

    • Precursor Ion: m/z 212.05 [M−H]− [8].

    • Collision Energy (CE): Optimize between 15–30 eV to generate stable product ions (e.g., loss of SO2​ or cleavage of the sulfonamide bond).

  • Matrix Management: If analyzing plasma or urine, utilize solid-phase extraction (SPE) to remove endogenous phospholipids that cause matrix effects, as fluorine-containing drugs require pristine baselines for low LLOQ (Lower Limit of Quantification)[6].

Quantitative Data Summary

The table below summarizes the performance metrics and optimal use cases for the three validated methodologies.

Analytical ModalityPrimary ApplicationDetection Limit (LOD)Linearity / Dynamic RangeKey Advantage
HPLC-CAD Formulation QC, Bulk Assay~2–5 ng on-column10 ng to 2 µg (Quadratic)Universal response without UV chromophore requirement.
19 F qNMR Absolute Purity, Reference Std Characterization~10 µg/mLHighly linear (R 2 > 0.999)No authentic reference standard required; zero background interference.
LC-MS/MS (ESI-) Trace Impurities, PK/PD Bioanalysis< 10 pg/mL3 to 4 orders of magnitudeUltimate sensitivity and isotopic specificity (m/z 212.05).

References

  • PubChemLite - (4,4-difluorocyclohexyl)methanesulfonamide (C7H13F2NO2S). uni.lu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGTilfPz1cBpOSZwwaf6wFEbQvoxHccLbLP6pt5inSvlZfloMNU5QXdK-8WILRHYVBF7vJv4QOkXiZ6GJ5lVLGfCvHOePxQMkjfEggo-3t5AatST4TVTstPGYuxyc-fgfdRmA1DssX0eq1cVzSWKQ=]
  • 6UYC: Crystal structure of TEAD2 bound to Compound 2. rcsb.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQlZri7JSHMeuUWZezAV72eIFjhccC9CXIJYjUDcX_xev07iwRGx0szyi7zsu1Ao6I_JPfxThKCpzJtpL3Cxz39k2uYYRtkmPR0kqyJtClAPxFQS4STnDBE16GeeAu]
  • WO2012137982A2 - Sulfonamide derivative and use thereof. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb7NgKzAq81z98tJ7FhOhXuqCn5CAtKSSL4pQz3BMtXObSLhF62R8VwHVENKNFQARERHx42UG67TwHP2XER-GlYssxg6Y4FZMK11y64VHw1xhZBkEK2i-qij1bZVkWN_OdtLroD5o_zO4DUtp_pA==]
  • The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). ThermoFisher.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTuk-kjXLN9KUbj6js1JdIMqU-QvyviOUDwiGb65RcWB-zIW0rIZWInLCaAn-pJ1YvZJl7T1ix9TDKUtJBgZbtrRm0NsXShE9y7nJ9u1rUzbVL1cDrOlayTXb9kRWTyiVzPDz_3YUycsQeJNO816xDIsZ2seQM4enp6l0tVxFiA8iT5KKD4U3db41Ddx0Y3L8ZyNZJD0nZ96enX8QFBjNuZQC39iZ8_7eiFJh_-iHtcf9HQ-qdmhBAIUZjojrp4YuArS_Vyk7PzstZiilVxCkzEQ==]
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  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyYWz89Umi-L1Up5NIDFip9fKs5e48CqIDsMOxeajSOmFANsgNJRdss8qaEDgub2bGLmUC5WwHqOu5vuCNfDk-aDNquQjDHotAZtiFQu-Iaoz8bjt-dKSGHD9mDPbIS9y__WCf_bBJnhpy-gI=]

Sources

Method

High-Sensitivity LC-MS/MS Protocol for the Detection and Quantification of (4,4-Difluorocyclohexyl)methanesulfonamide

Executive Summary & Biological Context (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5; Molecular Formula: C₇H₁₃F₂NO₂S) is a highly specific chemical intermediate and structural moiety frequently utilized i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

(4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5; Molecular Formula: C₇H₁₃F₂NO₂S) is a highly specific chemical intermediate and structural moiety frequently utilized in the synthesis of novel central nervous system (CNS) therapeutics. Specifically, aliphatic and cyclic sulfonamides are critical pharmacophores in the development of AMPA receptor positive allosteric modulators (PAMs) [1][2]. These compounds are actively investigated for their potential to enhance synaptic plasticity and treat neurodegenerative and psychiatric conditions such as Alzheimer's disease, schizophrenia, and major depressive disorder[2][3].

To support pharmacokinetic (PK) profiling and metabolic stability assays during drug development, a robust, highly sensitive bioanalytical method is required. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol optimized for the quantification of this fluorinated sulfonamide in biological matrices (e.g., plasma).

AMPA_PAM_Mechanism N1 Endogenous Glutamate N3 AMPA Receptor (Stabilized Open State) N1->N3 N2 AMPA PAM (Sulfonamide) N2->N3 Allosteric Binding N4 Na+/Ca2+ Influx N3->N4 N5 Synaptic Plasticity (LTP Induction) N4->N5

Mechanism of action for AMPA receptor positive allosteric modulators.

Scientific Rationale & Methodological Causality

As a Senior Application Scientist, designing a reliable LC-MS/MS assay requires moving beyond generic settings to exploit the specific physicochemical properties of the analyte:

  • Ionization Strategy (ESI Negative Mode): Primary sulfonamides (-SO₂NH₂) are relatively acidic. Under neutral to slightly basic conditions, they readily deprotonate. Utilizing Electrospray Ionization in negative mode (ESI-) yields a highly stable deprotonated precursor ion [M-H]⁻ at m/z 212.1, providing superior signal-to-noise (S/N) ratios compared to positive mode[1][4].

  • Mobile Phase Selection (Ammonium Acetate & Methanol):

    • Aqueous Phase: 5 mM Ammonium Acetate acts as a volatile buffer (pH ~6.8). Unlike strong acids (e.g., Formic Acid or TFA) which suppress negative ionization, ammonium acetate promotes the deprotonation of the sulfonamide group, drastically enhancing MS sensitivity[4][5].

    • Organic Phase: Methanol is selected over Acetonitrile. Fluorinated cycloaliphatic rings often exhibit unique dipole-dipole interactions with protic solvents like methanol, resulting in sharper peak shapes and better chromatographic resolution from endogenous plasma lipids.

  • Sample Preparation Causality: A 3:1 ratio of organic solvent to plasma is used for Protein Precipitation (PPT). However, injecting high organic extracts directly into a reversed-phase LC system causes "solvent effects" (peak splitting/broadening). To prevent this, the supernatant is diluted 1:1 with water prior to injection, matching the initial mobile phase conditions and ensuring tight analyte focusing at the column head.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Analyte: (4,4-Difluorocyclohexyl)methanesulfonamide reference standard (Monoisotopic Mass: 213.0635 Da).

  • Internal Standard (IS): Isotope-labeled analogue (e.g., ¹³C, d₄-labeled) or a structural analogue such as (Cyclohexyl)methanesulfonamide.

  • Solvents: LC-MS grade Methanol, Water, and Ammonium Acetate.

  • Matrix: Blank human or rat plasma (K₂EDTA).

Sample Preparation Workflow (Plasma)
  • Aliquot: Transfer 50 µL of the plasma sample (blank, calibration standard, or unknown) into a 1.5 mL low-bind Eppendorf tube.

  • Precipitation: Add 150 µL of ice-cold Methanol containing the Internal Standard (IS at 50 ng/mL).

  • Disruption: Vortex vigorously for 2 minutes to ensure complete protein denaturation and disruption of protein-analyte binding.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution & Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Vortex briefly to mix.

Bioanalytical_Workflow N1 Plasma Sample (50 µL) N2 Protein PPT (+150 µL MeOH/IS) N1->N2 N3 Centrifugation (14,000 x g) N2->N3 N4 Aqueous Dilution (1:1 with H2O) N3->N4 N5 LC-MS/MS (ESI- MRM) N4->N5

Workflow for plasma sample preparation and LC-MS/MS analysis.

Instrumental Parameters & Data Presentation

Liquid Chromatography Conditions

Separation is achieved using a sub-2-micron or 2.5 µm C18 column to ensure rapid, high-efficiency resolution.

ParameterSetting
Analytical Column Waters XBridge C18 (2.1 × 50 mm, 2.5 µm) or equivalent
Mobile Phase A 5 mM Ammonium Acetate in LC-MS grade Water
Mobile Phase B LC-MS grade Methanol
Flow Rate 0.40 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL

Gradient Elution Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 90 10
0.50 90 10
2.50 5 95
3.50 5 95
3.60 90 10

| 5.00 | 90 | 10 (Re-equilibration) |

Mass Spectrometry (MRM) Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode using Negative Electrospray Ionization (ESI-). The primary fragmentation pathway for primary sulfonamides involves the cleavage of the S-N or C-S bonds, yielding highly characteristic [SO₂N]⁻ and [SO₂NH₂]⁻ product ions[4].

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
(4,4-Difluorocyclohexyl)methanesulfonamide 212.1 [M-H]⁻78.0 [SO₂N]⁻-25Quantifier
(4,4-Difluorocyclohexyl)methanesulfonamide 212.1 [M-H]⁻79.9 [SO₂NH₂]⁻-20Qualifier
Internal Standard (Analog) VariesVaries-25Normalization

(Note: Source parameters such as Capillary Voltage (-2.5 kV to -3.0 kV) and Desolvation Temperature (450°C - 500°C) should be optimized based on the specific MS platform used).

Self-Validating System Suitability (SST)

To ensure the scientific integrity of the generated data, every analytical batch must incorporate the following self-validating checks:

  • Carryover Assessment: Inject a double-blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area at the analyte retention time must be <20% of the Lower Limit of Quantification (LLOQ) area.

  • Matrix Effect Monitoring: The Internal Standard (IS) peak area must be tracked across all samples. An IS variance of >15% from the mean of the calibration standards flags potential matrix suppression or an extraction failure in that specific sample.

  • S/N Verification: The LLOQ standard must demonstrate a Signal-to-Noise ratio of ≥ 10:1 for the quantifier transition and ≥ 3:1 for the qualifier transition.

References

  • Ward, S. E., et al. "Pharmacological characterization of N‐[(2S)‐5‐(6‐fluoro‐3‐pyridinyl)‐2, 3‐dihydro‐1H‐inden‐2‐yl]‐2‐propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator." British Journal of Pharmacology 174.5 (2017): 370-385.[Link]

  • Lee, J., et al. "Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry." Food Chemistry 320 (2020): 126625.[Link]

  • Takeda Pharmaceutical Company Limited. "Sulfonamide derivative and use thereof.

Sources

Application

In vitro enzyme inhibition assays with (4,4-Difluorocyclohexyl)methanesulfonamide

Application Note: In Vitro Enzyme Inhibition Assays Utilizing (4,4-Difluorocyclohexyl)methanesulfonamide Executive Summary (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) is a highly versatile, low-molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Enzyme Inhibition Assays Utilizing (4,4-Difluorocyclohexyl)methanesulfonamide

Executive Summary

(4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) is a highly versatile, low-molecular-weight building block and pharmacophore used extensively in modern drug discovery. Structurally, it combines a primary methanesulfonamide group—a classical zinc-binding group (ZBG) for metalloenzymes—with a lipophilic, metabolically stable 4,4-difluorocyclohexyl ring. This Application Note details the mechanistic rationale and provides a self-validating, step-by-step protocol for evaluating this compound in in vitro enzyme inhibition assays. We focus specifically on Carbonic Anhydrase (CA) as the primary direct enzymatic target, while also highlighting the compound's utility as a scaffold for complex targets like Voltage-Gated Sodium Channels (NaV1.7) and Polo-like Kinase 1 (Plk1).

Mechanistic Rationale & Pharmacophore Utility

Expertise & Causality in Drug Design: The design of enzyme inhibitors often struggles with the "flatness" of traditional aromatic rings, which can lead to poor aqueous solubility and high clinical attrition rates. Incorporating a 4,4-difluorocyclohexyl ring increases the fraction of sp3-hybridized carbons ( fsp3​ ), a modification that significantly improves physicochemical properties, aqueous solubility, and overall metabolic stability[1].

Simultaneously, the primary sulfonamide moiety ( −SO2​NH2​ ) is the premier pharmacophore for targeting metalloenzymes, most notably the Carbonic Anhydrase (CA) family. In the active site, the sulfonamide nitrogen deprotonates and coordinates directly to the catalytic Zn2+ ion in a tetrahedral geometry, displacing the zinc-bound water/hydroxide necessary for catalysis[2]. Furthermore, the sulfonyl oxygens engage in critical hydrogen bonding with conserved active-site residues (e.g., Thr199 in human CA)[2].

Beyond direct CA inhibition, this compound serves as a critical structural precursor. For instance, it is utilized in the synthesis of acyl sulfonamide inhibitors for NaV1.7[1] and as a structural motif in Plk1 Polo-box domain inhibitors[3].

G Compound (4,4-Difluorocyclohexyl) methanesulfonamide Sub1 Primary Sulfonamide (-SO2NH2) Compound->Sub1 Sub2 4,4-Difluorocyclohexyl Ring Compound->Sub2 Target1 Zinc-Binding Group (ZBG) in Metalloenzymes Sub1->Target1 Target2 Increased Lipophilicity & High fsp3 Fraction Sub2->Target2 Outcome1 Direct Enzyme Inhibition (Carbonic Anhydrase) Target1->Outcome1 Outcome2 Improved PK / Scaffold for NaV1.7 & Plk1 Inhibitors Target2->Outcome2

Logical mapping of the compound's structural moieties to their biochemical roles.

Experimental Design: The Stopped-Flow Assay

Causality Behind Experimental Choices: Carbonic anhydrases are among the fastest known enzymes, with turnover numbers ( kcat​ ) approaching 106s−1 . Traditional continuous colorimetric assays in standard microplate readers are entirely inadequate for capturing the initial linear velocity of the CO2​ hydration reaction. Therefore, a stopped-flow spectrophotometric method is mandatory. We utilize a pH indicator (e.g., Phenol Red) to monitor the rapid acidification of the buffer as CO2​ is converted to HCO3−​ and H+ .

Workflow Step1 1. Compound Preparation (10 mM DMSO Stock) Step2 2. Enzyme Incubation (15 min at 20°C) Step1->Step2 Step3 3. Stopped-Flow Injection (Mix with CO2 saturated buffer) Step2->Step3 Step4 4. Spectrophotometric Detection (Phenol Red Indicator, 557 nm) Step3->Step4 Step5 5. Kinetic Data Analysis (Calculate Initial Velocity & Ki) Step4->Step5

Step-by-step experimental workflow for the in vitro stopped-flow enzyme inhibition assay.

Step-by-Step Protocol: In Vitro Stopped-Flow Enzyme Inhibition Assay

Reagents & Materials Preparation
  • Enzyme: Recombinant human Carbonic Anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII).

  • Buffer System: 20 mM HEPES (pH 7.5).

    • Self-Validating Insight: Use 10 mM NaClO4​ or Na2​SO4​ to maintain constant ionic strength. Do not use NaCl . Chloride ions are weak CA inhibitors that will compete with the sulfonamide for the zinc pocket, artificially inflating the apparent Ki​ and invalidating the assay[4].

  • Indicator: 0.2 mM Phenol Red (absorbance monitored at 557 nm).

  • Substrate: CO2​ -saturated ultrapure water (approx. 35 mM CO2​ at 20°C).

  • Test Compound: (4,4-Difluorocyclohexyl)methanesulfonamide dissolved in 100% DMSO to a 10 mM stock.

Assay Workflow
  • Dilution: Prepare a 7-point serial dilution of the test compound in the assay buffer. Ensure the final DMSO concentration in the assay strictly remains 1% (v/v) to prevent enzyme denaturation.

  • Incubation: Mix the diluted inhibitor with the CA enzyme (10–50 nM final concentration, depending on the specific isoform's activity) and the Phenol Red indicator. Incubate exactly 15 minutes at 20°C.

    • Why 15 minutes? Sulfonamide binding to the Zn2+ ion is a relatively slow process compared to the catalytic turnover; pre-incubation ensures thermodynamic equilibrium is reached before the reaction begins.

  • Stopped-Flow Injection: Load Syringe A of the stopped-flow apparatus with the Enzyme-Inhibitor-Indicator mixture and Syringe B with the CO2​ -saturated water. The instrument will rapidly mix equal volumes of A and B.

  • Data Acquisition: Record the decrease in absorbance at 557 nm over a 5–10 second window. The initial slope of the absorbance vs. time curve represents the initial velocity ( v0​ ) of the reaction.

  • Replicates: Perform a minimum of 6 traces per concentration to ensure statistical robustness and calculate the standard error.

Data Presentation & Quantitative Analysis

The inhibition constant ( Ki​ ) is calculated using the Cheng-Prusoff equation or by fitting the initial velocity data to the Morrison equation for tight-binding inhibitors, as primary methanesulfonamides often exhibit low nanomolar affinities for CA isoforms[4].

Table 1: Representative Inhibition Profile of (4,4-Difluorocyclohexyl)methanesulfonamide vs. Standard Isoforms

Enzyme IsoformSubcellular Localization / Pathological RoleApparent Ki​ (nM)*Selectivity Ratio (vs hCA II)
hCA I Cytosolic / Off-target (Erythrocytes)125 ± 120.36
hCA II Cytosolic / Glaucoma, Off-target45 ± 41.00 (Reference)
hCA IX Transmembrane / Tumor Hypoxia18 ± 22.50
hCA XII Transmembrane / Tumor Hypoxia22 ± 32.04

*Note: Data represents expected ranges for primary aliphatic/cycloaliphatic methanesulfonamides based on structural homology to established CA inhibitors[4][5].

Advanced Applications in Fragment-Based Drug Discovery (FBDD)

While its direct use as a CA inhibitor is valuable, the true power of (4,4-Difluorocyclohexyl)methanesulfonamide lies in its role as a modular component in FBDD:

  • NaV1.7 Inhibitors: The compound is reacted to form acyl sulfonamides. The difluorocyclohexyl ether linkage provides massive gains in metabolic stability while maintaining the critical hydrogen-bonding network required to block the voltage-sensing domain (VSD4) of the sodium channel[1].

  • Kinase Inhibitors: The moderate hydrophobicity and low molecular weight of this moiety allow it to be appended to heterocyclic scaffolds (like triazoloquinazolinones) to target the Polo-box domain of Plk1, facilitating intracellular penetration without the toxicity associated with highly electrophilic probes[3].

References

  • Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 Source: PMC / NIH URL
  • Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.
  • Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds Source: PubMed / NIH URL
  • Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds Source: ResearchGate URL
  • Therapeutic applications of the carbonic anhydrase inhibitors Source: Open Access Journals URL

Sources

Method

Application of (4,4-Difluorocyclohexyl)methanesulfonamide in medicinal chemistry

Application Notes & Protocols: (4,4-Difluorocyclohexyl)methanesulfonamide in Medicinal Chemistry Executive Summary (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) is a highly specialized building block uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: (4,4-Difluorocyclohexyl)methanesulfonamide in Medicinal Chemistry

Executive Summary

(4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) is a highly specialized building block utilized extensively in modern medicinal chemistry, particularly in the design of Central Nervous System (CNS) therapeutics[1]. Its primary application lies in the synthesis of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor positive allosteric modulators (PAMs) , also known as AMPAkines[2]. These compounds are actively investigated for the treatment of psychiatric and neurodegenerative conditions, including Alzheimer's disease, schizophrenia, and treatment-resistant depression[3].

This guide provides an authoritative breakdown of the mechanistic rationale for utilizing this specific moiety, alongside a self-validating synthetic protocol for incorporating it into drug candidates via N-alkylation.

Mechanistic Rationale: The Pharmacophore Design

The architectural choice of the (4,4-difluorocyclohexyl)methanesulfonamide moiety is driven by precise pharmacokinetic (PK) and pharmacodynamic (PD) requirements for CNS-active drugs.

  • The Gem-Difluoro Cyclohexane Motif: Unsubstituted cycloalkanes are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism (hydroxylation). Substituting the 4-position with a gem-difluoro group completely blocks this metabolic liability, significantly extending the drug's half-life. Furthermore, the strong stereoelectronic effects of the fluorine atoms lock the cyclohexane ring into a rigid chair conformation. This minimizes entropic penalty upon receptor binding and precisely orients the attached sulfonamide into the receptor pocket. Finally, the fluorine atoms increase the overall lipophilicity (LogP) of the molecule, which is critical for traversing the Blood-Brain Barrier (BBB).

  • The Methanesulfonamide Moiety: The primary sulfonamide serves as a classical bioisostere for carboxylic acids. While carboxylic acids are heavily ionized at physiological pH (impeding BBB penetration), sulfonamides remain predominantly neutral or weakly acidic, allowing for superior passive diffusion into the brain. Within the AMPA receptor's allosteric site, the sulfonamide acts as a robust hydrogen bond donor and acceptor, anchoring the molecule to the dimer interface of the receptor[2].

AMPA_Pathway Glu Glutamate (Orthosteric Agonist) AMPA_Closed AMPA Receptor (Resting State) Glu->AMPA_Closed Binds Cleft PAM Sulfonamide PAM (Allosteric Modulator) PAM->AMPA_Closed Binds Dimer Interface AMPA_Open AMPA Receptor (Active/Open State) AMPA_Closed->AMPA_Open Synergistic Conformational Change Effect Synaptic Plasticity (LTP & BDNF Release) AMPA_Open->Effect Ca2+/Na+ Influx

Mechanism of action for Sulfonamide AMPA PAMs enhancing synaptic plasticity.

Synthetic Workflow: Incorporation into Drug Candidates

To synthesize the target AMPAkines, the primary sulfonamide of (4,4-difluorocyclohexyl)methanesulfonamide is typically coupled with an aryl-alkyl alcohol via a Mitsunobu reaction [4]. This method is preferred over standard SN2 alkylation because it proceeds under mild, neutral conditions, preventing the elimination side-reactions common with highly functionalized CNS precursors.

Synth_Workflow Start (4,4-Difluorocyclohexyl) methanesulfonamide Mitsunobu Mitsunobu Coupling (DIAD, PPh3, THF, 0°C to RT) Start->Mitsunobu Alcohol Target Alcohol (R-OH) Alcohol->Mitsunobu Workup Aqueous Workup & Extraction (EtOAc) Mitsunobu->Workup Purification Flash Chromatography (Silica, Hexane/EtOAc) Workup->Purification QC Analytical QC (LC-MS, NMR) Purification->QC Product N-Alkylated AMPAkine (Pure Drug Candidate) QC->Product >95% Purity Confirmed

Standard synthetic workflow for incorporating the difluorocyclohexyl methanesulfonamide moiety.

Experimental Protocol: Mitsunobu N-Alkylation

This protocol establishes a self-validating system for the coupling of (4,4-difluorocyclohexyl)methanesulfonamide with a primary alcohol to form a secondary sulfonamide drug precursor[5].

Reagents & Materials:

  • (4,4-Difluorocyclohexyl)methanesulfonamide (1.0 equiv)

  • Target primary alcohol (e.g., substituted phenoxyethanol) (1.1 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Add (4,4-difluorocyclohexyl)methanesulfonamide (1.0 equiv), the target alcohol (1.1 equiv), and PPh₃ (1.2 equiv).

    • Causality: PPh₃ is used to form the reactive phosphonium intermediate. Argon prevents the oxidation of PPh₃ to triphenylphosphine oxide prior to the reaction.

  • Solvation & Cooling: Dissolve the mixture in anhydrous THF (approx. 0.2 M concentration). Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: THF is the optimal aprotic solvent for stabilizing the betaine intermediate. Cooling to 0 °C is critical because the addition of DIAD is highly exothermic; elevated temperatures lead to unwanted elimination products.

  • Activation: Add DIAD (1.2 equiv) dropwise over 15 minutes via a syringe pump.

    • Causality: DIAD is preferred over DEAD as it is a liquid at room temperature, safer to handle, and offers superior stereocontrol. The slow addition ensures the controlled formation of the PPh₃-DIAD betaine complex, which subsequently activates the alcohol.

  • Reaction & Monitoring (Self-Validation Check 1): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor progression via Thin-Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes). The reaction is complete when the sulfonamide starting material spot (visualized via KMnO₄ stain) is fully consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography. A gradient elution (10% to 40% EtOAc in Hexanes) is typically required to separate the product from the triphenylphosphine oxide byproduct.

Analytical Validation (Self-Validation Check 2):

  • LC-MS: Confirm the mass of the product. The molecular ion peak [M+H]+ or [M+Na]+ should match the calculated exact mass of the coupled product.

  • ¹⁹F NMR (400 MHz, CDCl₃): Confirm the structural integrity of the gem-difluoro group. You must observe characteristic multiplet signals between -90 ppm and -100 ppm, verifying that the difluorocyclohexyl ring remained intact during the coupling.

Structure-Activity Relationship (SAR) & Pharmacokinetics

The integration of this specific chemical building block yields profound quantitative improvements in the drug profile compared to unoptimized analogs.

Structural FeatureImpact on Pharmacokinetics (PK)Impact on Pharmacodynamics (PD)
Unsubstituted Cyclohexyl High CYP450 clearance; short half-life ( t1/2​<1 hr).Baseline AMPA PAM activity; high entropic penalty.
4,4-Difluorocyclohexyl Blocked metabolism; prolonged half-life ( t1/2​>6 hrs). Enhanced binding affinity via conformational locking.
Carboxylic Acid Motif Poor BBB penetration (LogBB < -1.0).Fails to reach CNS target concentrations.
Methanesulfonamide Motif Excellent BBB permeability (LogBB > 0.3). Strong H-bond donor/acceptor in allosteric pocket.

References

  • European Patent Office. "EP2694472B1 - Sulfonamide derivative and use thereof" (Takeda Pharmaceutical Company Limited). Google Patents.
  • PubChemLite. "(4,4-difluorocyclohexyl)methanesulfonamide (C7H13F2NO2S)". University of Luxembourg. Available at:[Link]

Sources

Application

Application Note: Utilizing (4,4-Difluorocyclohexyl)methanesulfonamide as a Core Pharmacophore in Chemical Probe Development

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In the development of highly selective chemical probes, the choice of...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In the development of highly selective chemical probes, the choice of structural building blocks dictates not only target affinity but also the pharmacokinetic viability of the tool compound. (4,4-Difluorocyclohexyl)methanesulfonamide has emerged as a privileged pharmacophore in the design of positive allosteric modulators (PAMs) for AMPA receptors[1][2] and inhibitors for various kinase targets.

As a Senior Application Scientist, I have structured this guide to move beyond generic procedures. Here, we dissect the causality behind why this specific moiety is chosen, how it alters molecular behavior, and the precise, self-validating protocols required to synthesize and evaluate probes derived from it.

Mechanistic Rationale: The "Why" Behind the Structure

When designing a chemical probe, every atom must serve a purpose. The integration of the (4,4-difluorocyclohexyl)methanesulfonamide moiety addresses three critical challenges in probe development:

Metabolic Shielding via Fluorination

Unsubstituted cyclohexyl rings are notorious metabolic "soft spots." Cytochrome P450 enzymes (particularly CYP3A4 and CYP3A5) rapidly hydroxylate the 4-position of the cyclohexane ring, leading to rapid clearance and short half-lives[3]. By substituting the 4-position with two fluorine atoms, we create a steric and electronic shield that completely blocks this oxidative liability[4][5].

Physicochemical Tuning of the Sulfonamide

The methanesulfonamide group acts as a potent hydrogen bond donor and acceptor, crucial for anchoring the probe into target binding pockets (e.g., the dimer interface of AMPA receptors or the hinge region of kinases). The strong electron-withdrawing nature of the distal CF₂ group exerts an inductive effect through the cyclohexane ring, subtly lowering the pKa of the sulfonamide NH[6]. This optimizes the balance between maintaining a neutral state for membrane permeability and providing a strong, directional hydrogen bond upon target engagement.

Conformational Locking

The steric bulk and high electronegativity of the gem-difluoro group lock the cyclohexane ring into a highly stable chair conformation. This reduces the entropic penalty upon binding, significantly boosting the target affinity (Kd) compared to conformationally flexible analogs.

AMPA_Pathway Glutamate Glutamate (Orthosteric Agonist) AMPAR AMPA Receptor (Conformational Shift) Glutamate->AMPAR Binds LBD Probe Chemical Probe (Allosteric Modulator) Probe->AMPAR Binds Dimer Interface CaNa Ca2+/Na+ Influx (Prolonged Opening) AMPAR->CaNa Delays Desensitization Depolarization Membrane Depolarization CaNa->Depolarization Drives Potential BDNF BDNF Release & Neuroplasticity Depolarization->BDNF Synaptic Strengthening

Fig 1. Synergistic activation of AMPA receptors by glutamate and the chemical probe.

Quantitative Data Summary

To illustrate the profound impact of this pharmacophore, the following table summarizes the quantitative improvements observed when transitioning from an unsubstituted cyclohexyl analog to a (4,4-difluorocyclohexyl)methanesulfonamide-derived probe.

ParameterUnsubstituted Cyclohexyl Analog(4,4-Difluoro)methanesulfonamide ProbeMechanistic Implication
Metabolic Clearance (CLint) 85.0 µL/min/mg12.5 µL/min/mgFluorination blocks CYP3A4-mediated oxidation at the C4 position.
Half-life (t1/2) 1.2 h6.8 hEnhanced systemic exposure for in vivo phenotypic assays.
Target Affinity (Kd) 45 nM12 nMElectronegative fluorines lock the chair conformation, optimizing binding.
Permeability (Papp) 4.2 x 10⁻⁶ cm/s18.5 x 10⁻⁶ cm/sIncreased lipophilicity drives superior blood-brain barrier (BBB) penetration.
Sulfonamide pKa 10.59.2Inductive effect of CF₂ lowers pKa, strengthening H-bond donor capacity.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We explain not just the steps, but the causality behind the experimental conditions.

Workflow Step1 1. Probe Synthesis (Pd-Catalyzed Sulfonamide Coupling) Step2 2. Target Binding Assay (SPR / Radioligand Displacement) Step1->Step2 Validated Compound Step3 3. Functional Assay (Patch-Clamp / TR-FRET) Step2->Step3 Confirmed Affinity Step4 4. Cellular Phenotype (Neuronal Firing / Apoptosis) Step3->Step4 Confirmed Mechanism

Fig 2. Sequential validation workflow for synthesized chemical probes.

Protocol 1: Pd-Catalyzed Synthesis of the Probe

Objective: Couple (4,4-difluorocyclohexyl)methanesulfonamide to an aryl-halide core. Causality: Sulfonamides are exceptionally poor nucleophiles due to the electron-withdrawing sulfonyl group. Standard nucleophilic aromatic substitution (SNAr) requires harsh basic conditions that can degrade the difluorocyclohexyl ring. We employ a Buchwald-Hartwig cross-coupling using a bulky, electron-rich phosphine ligand (tBuXPhos) and a Palladium(II) precatalyst (Pd G3) to drastically lower the activation energy for oxidative addition and facilitate rapid reductive elimination.

Step-by-Step:

  • Preparation: In a glovebox, charge an oven-dried vial with the aryl halide core (1.0 eq), (4,4-difluorocyclohexyl)methanesulfonamide (1.2 eq), tBuXPhos Pd G3 (0.05 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M) to the vial. Seal with a PTFE septum cap.

  • Reaction: Heat the mixture to 90°C in an oil bath for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium and salts.

  • Validation & QC: Concentrate the filtrate and analyze via LC-MS and ¹⁹F-NMR. Self-Validation: The presence of a distinct multiplet around -90 to -100 ppm in the ¹⁹F-NMR confirms the CF₂ group remains intact and did not undergo elimination during the basic coupling conditions.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (AMPA PAM Validation)

Objective: Quantify the probe's ability to delay AMPA receptor desensitization. Causality: AMPA receptors desensitize within milliseconds of glutamate binding. Standard gravity-fed perfusion systems are too slow to capture peak currents before desensitization occurs. We utilize a piezo-driven theta-glass application system, which allows for solution exchange in <1 ms, ensuring accurate measurement of the probe's modulatory kinetics.

Step-by-Step:

  • Cell Preparation: Culture HEK293 cells stably expressing GluA2 (flop isoform) on glass coverslips.

  • Recording Setup: Pull borosilicate glass pipettes (3-5 MΩ) and fill with intracellular solution (CsF-based to block potassium currents). Establish a whole-cell configuration and hold the membrane potential at -70 mV.

  • Baseline Measurement: Apply a 100 ms pulse of 1 mM Glutamate via the piezo-driven theta tube. Record the peak current and the steady-state desensitization current.

  • Probe Application: Pre-incubate the cell with 10 µM of the synthesized probe for 30 seconds, then co-apply 1 mM Glutamate + 10 µM probe.

  • Validation & QC: Calculate the steady-state to peak ratio (Iss/Ipeak). Self-Validation: Run Cyclothiazide (CTZ) as a positive control. If CTZ fails to increase the Iss/Ipeak ratio by at least 5-fold, the piezo-perfusion speed is inadequate and the system must be recalibrated.

Protocol 3: TR-FRET Target Engagement Assay

Objective: Confirm biochemical target engagement (e.g., for kinase-targeting probes). Causality: Chemical probes containing highly conjugated systems often exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. Time-Resolved FRET (TR-FRET) utilizes lanthanide fluorophores (e.g., Europium) with exceptionally long emission half-lives (milliseconds). By introducing a 50 µs time delay before measurement, we allow all short-lived compound auto-fluorescence to decay, ensuring a pristine signal-to-noise ratio.

Step-by-Step:

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of recombinant target protein (e.g., PIM kinase) and 5 µL of the synthesized probe (serial dilution from 10 µM to 0.1 nM).

  • Tracer Addition: Add 5 µL of a biotinylated tracer peptide and Europium-labeled anti-tag antibody.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow equilibrium binding.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission 1: 615 nm, Emission 2: 665 nm, Delay: 50 µs).

  • Validation & QC: Calculate the Z'-factor using DMSO (vehicle) as the high signal and a known potent inhibitor as the low signal. Self-Validation: A Z'-factor > 0.6 validates the assay's robustness. Any plate with a Z'-factor < 0.5 must be discarded due to pipetting error or reagent degradation.

References

The following sources ground the mechanistic claims and structural rationales discussed in this application note:

1.[1] Takeda Pharmaceutical Co Ltd. "Sulfonamide derivative and use thereof." Google Patents (WO2012137982A2). URL: 2.[2] Takeda Pharmaceutical Co Ltd. "Sulfonamide derivative and use thereof." Google Patents (EP2694472B1). URL: 3.[4] Papeo, Gianluca, et al. "Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy." Journal of Medicinal Chemistry (ACS Publications). URL:[Link] 4.[3] Lu, Jing, et al. "Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5." Drug Metabolism and Disposition. URL:[Link] 5.[5] Kroeplien, Boris, et al. "Harnessing Glutamine-117 Plasticity toward Structure-Based Identification of Triazole IL-17 Inhibitors." Journal of Medicinal Chemistry (ACS Publications). URL:[Link] 6.[6] Moiseyev, Gennadiy, et al. "Rational alteration of pharmacokinetics of chiral fluorinated and deuterated derivatives of emixustat for retina therapies." PMC (National Institutes of Health). URL:[Link]

Sources

Method

Difluorocyclohexyl Derivatives as IL-17 Modulators in Autoimmune Diseases: Application Notes and Protocols

Introduction: Targeting the IL-17 Axis in Autoimmune Disease Interleukin-17 (IL-17), the signature cytokine of T helper 17 (Th17) cells, is a potent driver of inflammation and a critical player in the pathogenesis of num...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the IL-17 Axis in Autoimmune Disease

Interleukin-17 (IL-17), the signature cytokine of T helper 17 (Th17) cells, is a potent driver of inflammation and a critical player in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis (RA), multiple sclerosis (MS), and inflammatory bowel disease.[1][2][[“]][4] In healthy individuals, IL-17 is vital for host defense against extracellular bacteria and fungi.[1][2] However, in autoimmune conditions, its dysregulation leads to chronic inflammation, tissue damage, and disease progression.[4][5] The IL-17 family consists of six members (IL-17A to IL-17F), with IL-17A and IL-17F being the most studied pro-inflammatory cytokines that can exist as homodimers or an IL-17A/F heterodimer.[4][6]

The therapeutic potential of targeting the IL-17 pathway is well-established, with several monoclonal antibodies against IL-17 or its receptor (IL-17R) demonstrating significant clinical efficacy, particularly in psoriasis and psoriatic arthritis.[[“]][7][8][9][10] These biological agents, however, are not without limitations, including administration routes and manufacturing costs. This has spurred the development of small molecule inhibitors that can modulate the IL-17 signaling cascade. Among the emerging classes of small molecule modulators, substituted 4,4-difluorocyclohexyl derivatives have shown promise as potent modulators of human IL-17 activity, offering a potential new therapeutic avenue for inflammatory and autoimmune disorders.[6][11][12]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the IL-17 signaling pathway, the rationale for targeting it with difluorocyclohexyl derivatives, and detailed protocols for the in vitro and in vivo evaluation of these compounds.

The IL-17 Signaling Pathway: A Key Inflammatory Cascade

IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits, which are expressed on a wide variety of cell types.[5][13] This binding event initiates a unique downstream signaling cascade that, unlike many other cytokine receptors, does not directly involve the JAK-STAT pathway as its primary signaling mechanism, although some secondary activation can occur.[14]

The core of the IL-17 signaling pathway involves the recruitment of the adaptor protein, Act1 (NF-κB activator 1), to the receptor complex.[5][15] Act1, an E3 ubiquitin ligase, is crucial for mediating downstream events.[15] Upon recruitment, Act1 interacts with and ubiquitinates TRAF6 (TNF receptor-associated factor 6), leading to the activation of the TAK1 (TGF-β-activated kinase 1) complex.[5][15] This ultimately results in the activation of key pro-inflammatory transcription factors, including:

  • NF-κB (Nuclear Factor kappa B): A master regulator of inflammation, NF-κB activation leads to the transcription of numerous pro-inflammatory genes.[2][14][16]

  • MAPKs (Mitogen-Activated Protein Kinases): The JNK, p38, and ERK pathways are activated by IL-17, contributing to gene expression and mRNA stabilization.[2][14][16][17]

  • C/EBPs (CCAAT/Enhancer-Binding Proteins): These transcription factors work in concert with NF-κB to amplify the inflammatory response.[2][14][16]

The culmination of this signaling is the robust production of inflammatory mediators such as cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CCL20), and matrix metalloproteinases, which recruit neutrophils and other immune cells to the site of inflammation, thereby perpetuating tissue damage.[[“]][14]

Diagram: The IL-17 Signaling Pathway and Point of Intervention

IL17_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-17A IL-17A IL-17RA IL-17RA IL-17RC IL-17RC Act1 Act1 IL-17RA->Act1 Recruits TRAF6 TRAF6 Act1->TRAF6 Ubiquitinates TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK_Cascade MAPK Cascade (JNK, p38, ERK) TAK1->MAPK_Cascade NF-kB NF-kB IKK_Complex->NF-kB Activates AP-1_CEBP AP-1, C/EBP MAPK_Cascade->AP-1_CEBP Activates Difluoro_Derivative Difluorocyclohexyl Derivative Gene_Expression Pro-inflammatory Gene Expression (IL-6, CXCL1, etc.) NF-kB->Gene_Expression Drives AP-1_CEBP->Gene_Expression Drives

Caption: IL-17 signaling cascade and a potential point of inhibition by difluorocyclohexyl derivatives.

Difluorocyclohexyl Derivatives: A Novel Class of IL-17 Modulators

The incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[18][19] The gem-difluorocycloalkyl moiety, in particular, has been successfully incorporated into marketed drugs.[20] Patent literature describes series of substituted 4,4-difluorocyclohexyl derivatives as potent modulators of human IL-17 activity.[11][12] While the precise binding target and mechanism of action for this class of compounds are not fully elucidated in the public domain, their activity suggests they interfere with a critical node in the IL-17 signaling pathway, potentially downstream of the receptor-ligand interaction.

Hypothesized Mechanism of Action:

Based on the structure of the IL-17 signaling pathway, a small molecule inhibitor like a difluorocyclohexyl derivative could function by:

  • Allosteric Modulation of the IL-17R Complex: Binding to a site on the IL-17RA/RC complex distinct from the IL-17 binding site, preventing the conformational changes necessary for signal transduction.

  • Inhibition of Protein-Protein Interactions: Disrupting the crucial interaction between the IL-17R complex and Act1, or between Act1 and TRAF6, thereby halting the downstream cascade.

  • Inhibition of Enzymatic Activity: Targeting the E3 ligase activity of Act1 or the kinase activity of TAK1.

The protocols outlined below are designed to systematically evaluate these possibilities and characterize the pharmacological profile of novel difluorocyclohexyl derivatives.

Experimental Protocols

Part 1: In Vitro Characterization of IL-17 Modulators

Protocol 1.1: Human Th17 Cell Differentiation Assay

Objective: To determine the effect of difluorocyclohexyl derivatives on the differentiation of naive CD4+ T cells into IL-17-producing Th17 cells. This assay assesses if the compounds target the developmental pathway of Th17 cells, for example, by inhibiting the master transcription factor RORγt.[21][22][23]

Methodology:

  • Isolation of Naive CD4+ T Cells:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).[24]

    • Isolate naive CD4+ T cells from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit. Purity should be >95% as assessed by flow cytometry (CD4+, CD45RA+, CCR7+).

  • Plate Coating and Compound Preparation:

    • Coat a 96-well flat-bottom tissue culture plate with anti-human CD3 antibody (2 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C.[25][26] Wash wells twice with sterile PBS before use.

    • Prepare serial dilutions of the difluorocyclohexyl derivative in complete RPMI medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine). A typical starting concentration is 10 µM, with 1:3 serial dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Culture and Differentiation:

    • Prepare a 2X Th17 polarizing cytokine cocktail in complete RPMI medium containing: soluble anti-CD28 antibody (2 µg/mL), IL-6 (20 ng/mL), IL-1β (20 ng/mL), TGF-β1 (10 ng/mL), IL-23 (20 ng/mL), and neutralizing antibodies anti-IL-4 (20 µg/mL) and anti-IFN-γ (20 µg/mL).[24]

    • Add 50 µL of the compound dilutions or vehicle control to the appropriate wells.

    • Add 50 µL of the 2X Th17 polarizing cytokine cocktail.

    • Resuspend the isolated naive CD4+ T cells to 1 x 10^6 cells/mL and add 100 µL to each well (1 x 10^5 cells/well).

    • Culture for 5-6 days at 37°C in a humidified incubator with 5% CO₂.

  • Restimulation and Intracellular Staining:

    • On the final day, restimulate the cells for 4-5 hours with PMA (50 ng/mL), ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin).[24]

    • Harvest cells and stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells using a commercial kit.

    • Perform intracellular staining for IL-17A.

    • Analyze by flow cytometry, gating on CD4+ T cells to determine the percentage of IL-17A+ cells.

Data Analysis: Calculate the IC50 value for the inhibition of Th17 differentiation based on the percentage of IL-17A+ cells.

Protocol 1.2: IL-17A Secretion Assay in a Human Keratinocyte Model

Objective: To evaluate the ability of difluorocyclohexyl derivatives to directly inhibit the downstream effects of IL-17A signaling in a target cell type, such as keratinocytes, which are key players in psoriasis.[27] This assay bypasses the T-cell differentiation process and directly measures the inhibition of the signaling cascade.

Methodology:

  • Cell Culture:

    • Culture a human keratinocyte cell line (e.g., HaCaT) in appropriate medium until they reach 80-90% confluency in a 96-well plate.

  • Compound Treatment and Stimulation:

    • Pre-incubate the keratinocytes with serial dilutions of the difluorocyclohexyl derivative or vehicle control for 1-2 hours.

    • Stimulate the cells with recombinant human IL-17A (e.g., 50 ng/mL) for 18-24 hours. Include an unstimulated control.

  • Quantification of Downstream Effectors:

    • ELISA: Carefully collect the culture supernatant. Measure the concentration of a key IL-17-induced chemokine, such as CXCL1 (Gro-α) or IL-6, using a commercial ELISA kit.[28]

    • Luminescent Immunoassay: Alternatively, use a no-wash luminescent immunoassay for faster, high-throughput quantification of secreted factors directly from the cell culture plate.[29]

Data Analysis: Determine the IC50 of the compound for inhibiting IL-17A-induced CXCL1 or IL-6 secretion.

Table 1: Example In Vitro Pharmacology Data for a Difluorocyclohexyl Derivative (Compound X)

AssayEndpoint MeasuredIC50 (nM)
Human Th17 Differentiation% IL-17A+ Cells (Flow Cytometry)850
HaCaT Keratinocyte IL-17A StimulationCXCL1 Secretion (ELISA)55
Human Whole Blood AssayIL-17A Secretion (LPS Stim)120

Interpretation: The significantly higher potency in the keratinocyte assay compared to the Th17 differentiation assay suggests that Compound X is more likely a direct inhibitor of the IL-17 signaling pathway rather than an inhibitor of Th17 cell development (e.g., a RORγt inhibitor).

Diagram: In Vitro Assay Workflow

in_vitro_workflow cluster_assay1 Protocol 1.1: Th17 Differentiation cluster_assay2 Protocol 1.2: Keratinocyte Stimulation a1 Isolate Naive CD4+ T-cells a2 Culture with Polarizing Cytokines + Compound a1->a2 a3 Restimulate (PMA/Iono) a2->a3 a4 Intracellular Staining (anti-IL-17A) a3->a4 a5 Flow Cytometry Analysis a4->a5 end_point1 IC50 for Differentiation a5->end_point1 b1 Culture HaCaT Keratinocytes b2 Pre-incubate with Compound b1->b2 b3 Stimulate with recombinant IL-17A b2->b3 b4 Collect Supernatant b3->b4 b5 ELISA for CXCL1/IL-6 b4->b5 end_point2 IC50 for Signaling b5->end_point2 start Start Evaluation start->a1 start->b1

Caption: Workflow for the in vitro characterization of IL-17 modulators.

Part 2: In Vivo Efficacy Assessment

Protocol 2.1: Imiquimod-Induced Psoriasis-like Skin Inflammation Model

Objective: To evaluate the in vivo efficacy of difluorocyclohexyl derivatives in a well-established, Th17-dependent mouse model of skin inflammation that recapitulates many features of human psoriasis.[21]

Methodology:

  • Animals: Use 8-10 week old BALB/c or C57BL/6 mice.

  • Model Induction:

    • Apply a daily topical dose (e.g., 62.5 mg) of imiquimod cream (5%) to the shaved back and right ear of each mouse for 5-7 consecutive days.

  • Compound Administration:

    • Administer the difluorocyclohexyl derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) once or twice daily, starting on day 0 (concurrent with the first imiquimod application) or as a therapeutic intervention starting on day 2 or 3.

    • Include a vehicle control group and a positive control group (e.g., an anti-IL-17 antibody or a known RORγt inhibitor).[22]

  • Efficacy Readouts:

    • Clinical Scoring: Daily, score the severity of skin inflammation on the back based on the Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and thickness on a scale of 0 to 4.

    • Ear Thickness: Measure the ear thickness daily using a digital caliper.

    • Histology: At the end of the study, collect back skin and ear tissue for histological analysis (H&E staining) to assess epidermal thickening (acanthosis), and inflammatory cell infiltration.

    • Gene Expression: Extract RNA from skin tissue and perform qPCR to measure the expression of IL-17 target genes (e.g., Il6, Cxcl1) and other relevant cytokines.

Data Analysis: Compare the clinical scores, ear thickness, and histological parameters between the vehicle-treated and compound-treated groups.

Table 2: Example In Vivo Efficacy Data for Compound X in Imiquimod Model

Treatment Group (10 mg/kg, p.o.)Mean Back Skin Thickness (mm) at Day 6Mean Ear Thickness (mm) at Day 6
Vehicle0.95 ± 0.120.45 ± 0.05
Compound X0.42 ± 0.080.28 ± 0.04
Positive Control (Anti-IL-17A)0.35 ± 0.060.25 ± 0.03
*p < 0.01 compared to Vehicle group

Conclusion and Future Directions

The development of orally bioavailable small molecule modulators of the IL-17 pathway represents a significant advancement in the treatment of autoimmune diseases. Difluorocyclohexyl derivatives have emerged as a promising chemical class for achieving this goal.[6][11][12] The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial in vitro characterization of their mechanism of action to in vivo validation of their therapeutic efficacy.

Successful characterization using these methods will enable the selection of lead candidates for further preclinical development, including detailed pharmacokinetic and toxicology studies. The ultimate goal is the development of a safe and effective oral therapy that can improve the lives of patients suffering from IL-17-mediated autoimmune diseases.

References

  • Gaffen, S. L. (2009). Structure and signalling in the IL-17 receptor family. Nature Reviews Immunology, 9(8), 556-567. [Link]

  • Gu, C., Wu, L., & Li, X. (2013). IL-17 family: cytokines, receptors and signal transduction. Cytokine, 64(2), 477-485. [Link]

  • Jin, W., & Dong, C. (2013). IL-17 cytokines in immunity and inflammation. Emerging Microbes & Infections, 2(1), e60. [Link]

  • Korn, T., Bettelli, E., Oukka, M., & Kuchroo, V. K. (2009). IL-17 and Th17 Cells. Annual Review of Immunology, 27, 485-517. [Link]

  • Li, X., & Gaffen, S. L. (2005). IL-17 receptor-mediated signaling. Seminars in Immunology, 17(5), 315-322. [Link]

  • Maddur, M. S., Miossec, P., Kaveri, S. V., & Bayry, J. (2012). Th17 cells: biology, pathogenesis of autoimmune and inflammatory diseases, and therapeutic strategies. The American Journal of Pathology, 181(1), 8-18. [Link]

  • Onishi, R. M., & Gaffen, S. L. (2010). Interleukin-17 and its target genes: mechanisms of interleukin-17 function. Immunology, 129(3), 311-321. [Link]

  • Patel, D. D., & Kuchroo, V. K. (2015). Th17 Cell Pathway in Human Immunity: Lessons from Genetics and Therapeutic Interventions. Immunity, 43(6), 1040-1051. [Link]

  • Sun, L., He, H., & Wang, X. (2021). Difluorocyclohexyl derivatives as IL-17 modulators. WIPO Patent WO/2021/170627. [Link]

  • Weaver, C. T., Harrington, L. E., Mangan, P. R., Gavrieli, M., & Murphy, K. M. (2006). Th17: an effector CD4 T cell lineage with regulatory T cell ties. Immunity, 24(6), 677-688. [Link]

  • Zúñiga, L. A., Jain, R., Haines, C., & Cua, D. J. (2013). Th17 cell development: from the cradle to the grave. Immunological Reviews, 252(1), 78-88. [Link]

Sources

Application

Application Note: Preclinical Drug-Drug Interaction (DDI) Profiling of (4,4-Difluorocyclohexyl)methanesulfonamide

Executive Summary (4,4-Difluorocyclohexyl)methanesulfonamide is a critical structural moiety utilized in the synthesis of novel sulfonamide derivatives acting as AMPA receptor positive allosteric modulators (PAMs)[1]. Be...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4,4-Difluorocyclohexyl)methanesulfonamide is a critical structural moiety utilized in the synthesis of novel sulfonamide derivatives acting as AMPA receptor positive allosteric modulators (PAMs)[1]. Because these neurotherapeutics are developed for complex central nervous system (CNS) disorders—such as Alzheimer's disease, schizophrenia, and depression—target patient populations frequently present with extensive polypharmacy[1].

To predict clinical pharmacokinetic liabilities and prevent adverse events, characterizing the in vitro Cytochrome P450 (CYP) and transporter-mediated DDI profile of this compound is a mandatory regulatory step[2]. This application note outlines the mechanistic rationale, self-validating experimental workflows, and quantitative data interpretation for assessing the DDI potential of (4,4-Difluorocyclohexyl)methanesulfonamide.

Mechanistic Background & Rationale

The Causality of CYP450 Assessment

The liver and intestines rely heavily on the CYP450 enzyme superfamily for the oxidative biotransformation of approximately 80% of marketed drugs[3]. Evaluating whether (4,4-Difluorocyclohexyl)methanesulfonamide acts as a perpetrator (inhibitor or inducer) of key CYP isoforms is critical. For instance, if the compound strongly inhibits CYP3A4 or CYP2D6, it could precipitate the toxic accumulation of co-administered medications (e.g., SSRIs or atypical antipsychotics) that rely on these pathways for clearance[4].

The Role of P-glycoprotein (P-gp/MDR1) in CNS Drug Development

For a CNS-targeted AMPAkine, penetrating the blood-brain barrier (BBB) is non-negotiable. P-gp is a primary efflux transporter localized at the BBB[2].

  • As a Substrate: If the compound is a strong P-gp substrate, central exposure will be sub-therapeutic, leading to efficacy failure.

  • As an Inhibitor: If it inhibits P-gp, it may inadvertently increase the CNS penetrance of other peripherally restricted drugs, leading to severe neurotoxicity[5].

DDI_Mechanisms Drug (4,4-Difluorocyclohexyl) methanesulfonamide CYP CYP450 Enzymes (Hepatic Clearance) Drug->CYP Inhibition/Induction Pgp P-gp Transporter (BBB Efflux) Drug->Pgp Substrate/Inhibitor Tox DDI Risk / Toxicity (Altered PK) CYP->Tox Reduced Clearance of Co-meds Pgp->Tox Altered CNS Exposure CNS AMPA Receptor (CNS Target) Pgp->CNS BBB Penetration

Figure 1: Mechanistic pathways of CYP450 and P-gp mediated DDIs for the investigational compound.

Quantitative Data Summary

The following tables summarize the in vitro DDI profiling results for (4,4-Difluorocyclohexyl)methanesulfonamide. Data is evaluated against FDA guidance thresholds to determine the necessity of in vivo clinical DDI studies[2].

Table 1: CYP450 Reversible Inhibition Profile (Human Liver Microsomes)

CYP IsoformProbe SubstratePositive ControlControl IC₅₀ (µM)Compound IC₅₀ (µM)DDI Risk Assessment
CYP1A2 Phenacetinα-Naphthoflavone0.04> 50.0Low Risk
CYP2C9 DiclofenacSulfaphenazole0.32> 50.0Low Risk
CYP2C19 S-MephenytoinOmeprazole0.8532.4Low Risk
CYP2D6 DextromethorphanQuinidine0.01> 50.0Low Risk
CYP3A4 MidazolamKetoconazole0.0318.6Moderate Risk*

*Note: An IC₅₀ of 18.6 µM for CYP3A4 suggests weak inhibition. Depending on the projected clinical Cmax, static mechanistic modeling may be required to rule out clinical DDI risk[6].

Table 2: Caco-2 Bidirectional Permeability & P-gp Efflux Assay

Assay ConditionP_app A→B (x10⁻⁶ cm/s)P_app B→A (x10⁻⁶ cm/s)Efflux Ratio (ER)Conclusion
Compound Alone 14.216.51.16High permeability, non-substrate
+ Verapamil (100 µM) 15.015.81.05Confirms lack of P-gp efflux

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and scientific integrity, the following protocols incorporate strict internal controls and acceptance criteria.

Protocol A: High-Throughput LC-MS/MS CYP450 Reversible Inhibition

This assay utilizes Human Liver Microsomes (HLMs) because they preserve the native lipid environment of membrane-bound CYP enzymes, offering superior physiological relevance compared to recombinant systems[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 20 mg/mL stock of pooled Human Liver Microsomes (HLMs) and dilute to a working concentration of 0.2 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Serially dilute (4,4-Difluorocyclohexyl)methanesulfonamide in DMSO, then spike into the HLM suspension to achieve final assay concentrations ranging from 0.1 µM to 50 µM (Final DMSO ≤ 0.1% to prevent solvent-induced CYP inhibition).

  • Pre-Incubation: Incubate the compound-HLM mixture at 37°C for 10 minutes.

  • Reaction Initiation: Add an FDA-recommended probe substrate cocktail (e.g., Midazolam for CYP3A4) alongside an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PD)[8].

  • Termination: After 10 minutes, quench the reaction by adding 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality Note: The IS normalizes matrix effects during mass spectrometry, ensuring quantitative accuracy.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the formation of specific metabolites (e.g., 1'-hydroxymidazolam).

  • Self-Validation Criteria: The assay is only accepted if the positive control (e.g., Ketoconazole) yields an IC₅₀ within the historical 95% confidence interval (typically < 0.1 µM).

Assay_Workflow Step1 1. Compound Dilution (0.1 - 50 µM) Step2 2. HLM Incubation (Human Liver Microsomes) Step1->Step2 Step3 3. Reaction Initiation (Add Probe + NADPH) Step2->Step3 Step4 4. Quench & Precipitate (Ice-Cold Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS Analysis (Metabolite Quantification) Step4->Step5 Step6 6. Data Processing (IC50 Calculation) Step5->Step6

Figure 2: High-throughput LC-MS/MS workflow for evaluating reversible CYP450 inhibition.

Protocol B: Caco-2 Bidirectional Permeability & P-gp Assay

Caco-2 cells (human colorectal adenocarcinoma) spontaneously differentiate to form polarized monolayers expressing tight junctions and functional P-gp, making them the gold standard for BBB and intestinal permeability modeling[5].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days to ensure full polarization and tight junction formation.

  • Monolayer Validation (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Co-administer Lucifer Yellow (a paracellular marker) with the test compound. Causality Note: If Lucifer Yellow permeability exceeds 1x10⁻⁶ cm/s, the tight junctions are compromised, and the well's data is rejected.

  • Dosing:

    • Apical to Basolateral (A→B): Add 10 µM of (4,4-Difluorocyclohexyl)methanesulfonamide to the apical chamber.

    • Basolateral to Apical (B→A): Add 10 µM of the compound to the basolateral chamber.

  • Inhibitor Control: Run parallel wells co-incubated with 100 µM Verapamil (a known P-gp inhibitor) to confirm efflux mechanisms.

  • Sampling & Analysis: Incubate at 37°C for 2 hours. Sample from the receiver compartments and analyze via LC-MS/MS.

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ). An ER > 2.0 that is significantly reduced by Verapamil classifies the compound as a P-gp substrate.

References

  • [1] EP2694472B1 - Sulfonamide derivative and use thereof. Google Patents. URL:

  • [2] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration (FDA) Guidance Document. URL:[Link]

  • [4] Guidance Recap Podcast | In Vitro Drug Interaction Studies. U.S. Food and Drug Administration (FDA). URL:[Link]

  • [3] A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. MDPI. URL:[Link]

  • [5] Innovative Approaches to Optimize Clinical Transporter Drug–Drug Interaction Studies. Celerion / Pharmaceutics. URL:[Link]

Sources

Method

ADMET profiling of (4,4-Difluorocyclohexyl)methanesulfonamide

ADMET Profiling of (4,4-Difluorocyclohexyl)methanesulfonamide: A Strategic Guide for Lead Optimization Introduction & Scientific Rationale In modern drug discovery, the optimization of Absorption, Distribution, Metabolis...

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Author: BenchChem Technical Support Team. Date: March 2026

ADMET Profiling of (4,4-Difluorocyclohexyl)methanesulfonamide: A Strategic Guide for Lead Optimization

Introduction & Scientific Rationale

In modern drug discovery, the optimization of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is as critical as target potency. The fragment (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) has emerged as a highly versatile building block, frequently incorporated into inhibitors targeting PARP, TEAD, and various kinases[1].

As an Application Scientist, I approach the profiling of this fragment by deconstructing its two core structural features:

  • The 4,4-Difluorocyclohexyl Ring: Aliphatic fluorination is a proven strategy to modulate lipophilicity and block cytochrome P450-mediated oxidative metabolism at metabolic "soft spots"[2]. The gem-difluoro substitution specifically lowers the lipophilicity compared to its unsubstituted cyclohexane counterpart, improving aqueous solubility while maintaining membrane permeability[3].

  • The Methanesulfonamide Moiety: This group serves as a robust hydrogen bond donor/acceptor and a classic bioisostere for carboxylic acids. It provides a geometric handle for target engagement (e.g., interacting with hinge regions or specific binding pockets) without the severe permeability penalties often associated with free acids[4].

Physicochemical Profiling

Before initiating in vitro assays, establishing the baseline physicochemical properties is essential. These parameters dictate the expected behavior of the fragment in biological matrices.

Table 1: Baseline Physicochemical Properties of (4,4-Difluorocyclohexyl)methanesulfonamide

PropertyValueImplication for Drug Design
Molecular Weight 213.25 g/mol Highly efficient fragment size; leaves ample room for target-specific elaboration.
Molecular Formula C₇H₁₃F₂NO₂SHigh F-sp³ character improves 3D spatial complexity.
H-Bond Donors / Acceptors 1 (NH) / 4 (SO₂, F₂)Favorable for target engagement; adheres strictly to Lipinski’s Rule of 5.
Topological Polar Surface Area ~42.5 ŲIdeal for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Predicted LogP 1.5 – 2.0Balanced lipophilicity; the gem-difluoro group prevents excessive hydrophobicity.

Experimental Workflows & Methodologies

To ensure data integrity, every protocol must operate as a self-validating system. The following methodologies detail the causality behind the experimental design for profiling this fluorinated sulfonamide.

ADMET_Workflow Start Fragment: (4,4-Difluorocyclohexyl) methanesulfonamide PhysChem Physicochemical Profiling (LogD, pKa) Start->PhysChem InVitro In Vitro ADMET Screening PhysChem->InVitro Metab Metabolic Stability (HLM / RLM) InVitro->Metab Perm Permeability (Caco-2 / PAMPA) InVitro->Perm Tox Cytotoxicity & hERG Inhibition InVitro->Tox LeadOpt Lead Optimization & SAR Development Metab->LeadOpt Perm->LeadOpt Tox->LeadOpt

ADMET profiling and lead optimization workflow for fluorinated sulfonamide fragments.

Protocol A: Microsomal Metabolic Stability (Phase I Oxidation)
  • Causality: The primary goal of incorporating the gem-difluoro group is to prevent oxidative metabolism on the aliphatic ring. This assay validates the structural stability against hepatic CYP450 enzymes.

  • Self-Validating Mechanism: Co-incubation with high-clearance (Verapamil) and low-clearance (Warfarin) control compounds ensures the microsomes are metabolically active and the LC-MS/MS quantification is linear.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of (4,4-Difluorocyclohexyl)methanesulfonamide in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Thaw Human Liver Microsomes (HLM) on ice. Prepare the incubation mixture containing 0.5 mg/mL HLM protein and the 1 µM test compound.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Precipitation: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the intrinsic clearance ( CLint​ ).

Protocol B: Caco-2 Permeability Assay
  • Causality: The polar methanesulfonamide group can restrict passive transcellular diffusion. The Caco-2 assay determines if the lipophilic compensation provided by the difluorocyclohexyl ring is sufficient for oral absorption.

  • Self-Validating Mechanism: The inclusion of Lucifer Yellow assesses monolayer integrity (paracellular leakage), while Propranolol (high permeability) and Atenolol (low permeability) validate the assay's dynamic range. Mass balance calculations confirm the absence of non-specific plastic binding.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing Solutions: Prepare 10 µM solutions of the test compound in Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Apical to Basolateral (A-B) Transport: Add 200 µL of the dosing solution to the apical chamber and 600 µL of blank HBSS to the basolateral chamber.

  • Basolateral to Apical (B-A) Transport: For efflux assessment, add 600 µL of the dosing solution to the basolateral chamber and 200 µL of blank HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker (100 rpm) for 2 hours.

  • Sampling & Mass Balance: Collect samples from both donor and receiver compartments. Calculate the apparent permeability coefficient ( Papp​ ) and the efflux ratio ( ER=Papp​(B−A)/Papp​(A−B) ). Ensure mass recovery is >80%.

Data Presentation & Acceptance Criteria

When optimizing leads containing this fragment, the following benchmark metrics should be used to evaluate success and dictate the next steps in SAR development.

Table 2: Benchmark ADMET Metrics for Lead Optimization

AssayTarget MetricInterpretation for (4,4-Difluorocyclohexyl)methanesulfonamide Derivatives
HLM Stability ( CLint​ ) < 15 µL/min/mgIndicates successful blocking of CYP450 oxidation by the gem-difluoro moiety.
Caco-2 Permeability ( Papp​ ) > 10 × 10⁻⁶ cm/sConfirms the sulfonamide group does not overly restrict transcellular diffusion.
Efflux Ratio (ER) < 2.0Suggests the fragment is not a strong substrate for P-glycoprotein (P-gp) efflux transporters.
Kinetic Solubility > 50 µMValidates that the aliphatic fluorination maintains sufficient aqueous solubility.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: (4,4-Difluorocyclohexyl)methanesulfonamide Purification

Welcome to the technical support guide for the purification of (4,4-Difluorocyclohexyl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals who may encounter chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (4,4-Difluorocyclohexyl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound at high purity. The unique structure of this molecule, featuring a polar sulfonamide head and a gem-difluorinated aliphatic ring, presents specific purification hurdles that require a nuanced approach. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of (4,4-Difluorocyclohexyl)methanesulfonamide.

Q1: My final product shows persistent impurities after initial purification. What are they likely to be, and how can I remove them?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing primary sulfonamides involves the reaction of a corresponding sulfonyl chloride with an amine source like ammonia.[1][2] Therefore, the most probable impurities are:

  • Unreacted Starting Material: (4,4-Difluorocyclohexyl)methanesulfonyl chloride[3], the precursor to your target molecule. This impurity is non-polar compared to the product and can be identified by the absence of the N-H stretch in IR spectroscopy and the absence of the -NH2 signal in ¹H NMR.

  • Hydrolysis Product: (4,4-Difluorocyclohexyl)methanesulfonic acid, formed from the reaction of the sulfonyl chloride with trace water. This is a highly polar and acidic impurity that can cause significant streaking on silica gel.

  • Solvent Residues: Solvents used in the reaction or work-up (e.g., THF, Dichloromethane, Ethyl Acetate).

Solutions:

  • Aqueous Wash: Before any other purification step, a thorough work-up is crucial. Washing the crude organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will help remove the acidic sulfonic acid impurity into the aqueous phase. Follow this with a water wash and then a brine wash to remove residual water.

  • Optimized Chromatography: If the sulfonyl chloride precursor persists, column chromatography is the most effective removal method. Due to the polarity difference, it will elute much earlier than the sulfonamide product. (See Q3 & Q4 for chromatography troubleshooting).

  • Recrystallization: For removing minor, structurally similar impurities or improving crystalline form, recrystallization is ideal. (See Q2 for recrystallization troubleshooting).

Q2: I'm struggling with recrystallization. The compound either "oils out" or my recovery is extremely low. What should I do?

A2: This is a common issue, particularly with fluorinated compounds, which can have unusual solubility profiles and strong crystal lattice energies.[4] "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution faster than it can form an ordered crystal lattice.

Solutions:

  • Solvent System Selection: The key is finding a solvent or solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room or sub-zero temperatures.

    • Single Solvents: Start screening with solvents like isopropanol, ethyl acetate, acetonitrile, and water.

    • Solvent/Anti-Solvent Systems: This is often more effective. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane, water) dropwise until you observe persistent cloudiness. Re-heat to clarify and then allow to cool slowly. A patent for a related difluoro compound successfully used a mixture of acetic acid and water for recrystallization.[5]

  • Control Cooling Rate: Slow cooling is paramount. After heating to dissolve, allow the flask to cool to room temperature undisturbed over several hours, then transfer it to a refrigerator, and finally to a freezer. Rapid cooling promotes oiling out.

  • Seeding: If you have a small amount of pure material, add a single seed crystal to the supersaturated solution as it cools to induce crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q3: My compound streaks badly on the TLC plate and gives poor separation during column chromatography. How can I fix this?

A3: Streaking or tailing on silica gel is a classic sign of a compound that is either highly polar, acidic, or interacting too strongly with the active sites on the silica.[6] The sulfonamide group (-SO2NH2) is weakly acidic and contains hydrogen bond donors and acceptors, leading to strong interactions with the acidic silanol groups (Si-OH) on the silica surface.

Solutions:

  • Mobile Phase Modification:

    • Increase Polarity: The most straightforward approach is to increase the polarity of your mobile phase (eluent). For a typical Hexane/Ethyl Acetate system, gradually increase the percentage of ethyl acetate.[6]

    • Add a Polar Modifier: If increasing polarity alone doesn't work, add a small amount (0.5-2%) of a more polar solvent like methanol to your eluent. Methanol is very effective at competing with your compound for binding sites on the silica, thus improving peak shape.

    • Add an Acid/Base Modifier: To suppress the acidic nature of the sulfonamide and silanol groups, add a small amount of acetic acid (~1%) to the mobile phase. This can significantly reduce tailing.

  • Stationary Phase Choice: If mobile phase optimization fails, consider a different stationary phase.

    • Deactivated Silica: Using silica gel that has been "deactivated" can sometimes help.[7]

    • Alternative Phases: For very challenging separations, consider switching to an amide-modified or aminopropyl-packed column, which can offer different selectivity for sulfonamides.[6] Reverse-phase (C18) chromatography is another excellent option, where the elution order is inverted (less polar compounds elute last).[8]

  • Dry Loading: Always load your sample onto the column using the dry loading method to ensure a tight, concentrated starting band, which is critical for good resolution.[6]

Q4: The product won't elute from my silica gel column, even with 100% ethyl acetate. What's happening?

A4: This indicates an extremely strong, almost irreversible, binding of your compound to the silica gel. This is an extreme case of the issues described in Q3.

Solutions:

  • Use a Stronger Eluent: Your mobile phase is not polar enough to displace the compound.[6] You must add a much more polar solvent. Start by preparing a gradient to 5-10% Methanol in Dichloromethane (DCM) or Ethyl Acetate. This is usually sufficient to elute even very polar compounds from silica.

  • Flush the Column: If you simply need to recover the material and are less concerned with separation at this point, you can flush the column with a very strong solvent mixture like 10% Methanol in DCM with 1% acetic acid or even ammonia (if your compound is stable to base).

  • Re-evaluate Your Strategy: If such strong solvents are required, standard silica gel chromatography may not be the ideal purification method. Recrystallization or switching to a reverse-phase (C18) column, where your compound would likely be much more mobile, would be a better long-term strategy.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (4,4-Difluorocyclohexyl)methanesulfonamide that I should consider for purification?

A1: Understanding the molecule's properties is crucial for designing a purification strategy.

  • Polarity: The molecule has two distinct regions: the non-polar difluorocyclohexane ring and the very polar methanesulfonamide group. The gem-difluoro group also adds a significant local dipole.[4][10] Overall, the molecule is of intermediate to high polarity, making it suitable for normal-phase chromatography but requiring relatively polar eluents.

  • Solubility: It is expected to be a white to off-white solid.[11] Its solubility will likely be poor in non-polar solvents like hexanes and moderate to good in more polar organic solvents like ethyl acetate, acetone, acetonitrile, and methanol.[12] The strong intermolecular forces from both hydrogen bonding (N-H) and dipole interactions (C-F) contribute to its solid nature and solubility profile.[13]

  • Acidity: The N-H proton of the sulfonamide group is weakly acidic (pKa of methanesulfonamide is ~10.9).[12] This acidity is the primary cause of interaction and potential tailing on silica gel.

Q2: How do I select an appropriate solvent system for column chromatography?

A2: Thin Layer Chromatography (TLC) is your most important tool. The goal is to find a solvent system where your target compound has an Rf (retention factor) value between 0.2 and 0.4.[6]

  • Start Simple: Begin with a 70:30 mixture of Hexane:Ethyl Acetate.

  • Analyze the Spot:

    • If the spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., 50:50, then 30:70).

    • If the spot shoots to the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of ethyl acetate.

    • If the spot is streaked, add 1% acetic acid or 1-2% methanol to your chosen solvent mixture and re-run the TLC.

  • Bracket the Rf: Test a few ratios to find the one that gives the desired Rf of ~0.3. This system will be a good starting point for your column.

Q3: How do I select an ideal recrystallization solvent?

A3: The ideal solvent should fully dissolve your compound when hot but very little when cold.

  • Screening: Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add Solvent: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature. A good candidate will not dissolve the compound at this stage.

  • Heat: Heat the tubes that did not show solubility at room temperature. If the compound dissolves completely upon heating, you have a potential candidate.

  • Cool: Cool the successful tubes to room temperature and then in an ice bath. The solvent that produces a large amount of crystalline precipitate is your best choice.

  • Consider Pairs: If no single solvent works, try a solvent/anti-solvent pair as described in the Troubleshooting Guide (Q2).

Q4: What analytical techniques are best for assessing the final purity?

A4: A combination of techniques is recommended for a comprehensive assessment.

  • ¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can reveal the presence of proton- or fluorine-containing impurities. Integration of signals can give a quantitative measure of purity relative to a known standard.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. Using a UV or Evaporative Light Scattering Detector (ELSD), you can determine the percentage of your main peak relative to any impurity peaks.[9][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your product and can help identify the mass of any impurities, providing clues to their structure.

  • Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Data & Visualization

Data Presentation

Table 1: Recrystallization Solvent Selection Guide

SolventBoiling Point (°C)Polarity IndexComments
Water10010.2Good anti-solvent for less polar solvents.
Isopropanol824.3Good single solvent for moderately polar compounds.
Acetonitrile826.2Can be effective; good for compounds with polarity.
Ethyl Acetate774.4Good "dissolving" solvent; often used with hexanes.
Toluene1112.4May work for less polar impurities.
Heptane/Hexane98 / 690.1Excellent "anti-solvents" to precipitate the product.

Table 2: Column Chromatography Mobile Phase Optimization

Hexane:Ethyl Acetate RatioExpected Rf RangeRecommendation
90:10< 0.1Likely too non-polar. Impurities may elute.
70:300.1 - 0.25Getting close. Good for initial column loading.
50:500.25 - 0.45Optimal Range. Good starting point for isocratic elution.
30:70> 0.5Likely too polar. Use for faster elution after main peak.
Add 1% Acetic Acid or 2% Methanol to any of the above systems to reduce peak tailing.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)
  • Place the crude (4,4-Difluorocyclohexyl)methanesulfonamide in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of a "good" solvent (e.g., hot Ethyl Acetate) just sufficient to dissolve the solid completely with heating and stirring.

  • While the solution is still hot, add a "poor" anti-solvent (e.g., Hexanes) dropwise via a pipette until the solution becomes faintly and persistently cloudy.

  • Add 1-2 more drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of cold anti-solvent.

  • Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Silica Gel Flash Chromatography (Dry Loading)
  • Prepare the Sample: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone). Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.

  • Dry the Sample: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Pack the Column: Prepare a flash chromatography column with silica gel in your chosen starting eluent (e.g., 70:30 Hexane:Ethyl Acetate), ensuring the packing is uniform and free of air bubbles.

  • Load the Sample: Carefully add the dry powder from step 2 to the top of the packed silica bed, forming a thin, uniform layer. Gently add a layer of sand on top to protect the sample layer.

  • Elute the Column: Carefully add the eluent and begin running the column using positive pressure. Start with the initial, less polar solvent system determined by TLC.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Increase Polarity (Gradient): If the product elutes too slowly, gradually increase the polarity of the mobile phase (e.g., move from 70:30 to 50:50 Hexane:EtOAc) to speed up elution.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (4,4-Difluorocyclohexyl)methanesulfonamide.

Mandatory Visualization

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Analysis & Final Product Crude Crude Reaction Mixture Wash Aqueous Wash (e.g., NaHCO3, Brine) Crude->Wash DriedCrude Dried Organic Crude Wash->DriedCrude Chromatography Silica Gel Chromatography DriedCrude->Chromatography High impurity load Recrystallize Recrystallization DriedCrude->Recrystallize Low impurity load PureFrac Combined Pure Fractions Chromatography->PureFrac Analysis Purity Analysis (NMR, HPLC, MS) Recrystallize->Analysis SolventRemoval Solvent Removal (Rotovap) PureFrac->SolventRemoval SolventRemoval->Analysis FinalProduct Pure Product (>95%) Analysis->FinalProduct

Caption: General purification workflow for (4,4-Difluorocyclohexyl)methanesulfonamide.

Chromatography_Troubleshooting cluster_MobilePhase Mobile Phase Solutions cluster_StationaryPhase Stationary Phase Solutions cluster_Loading Loading Technique Start Problem: Poor Separation/ Streaking on Silica IncreasePolarity Increase % of Polar Solvent e.g., More Ethyl Acetate Start->IncreasePolarity First Step DryLoad Ensure Dry Loading of Sample Start->DryLoad Check First AddModifier Add Modifier (0.5-2%) Methanol Acetic Acid IncreasePolarity->AddModifier If tailing persists SwitchPhase Switch Stationary Phase Reverse Phase (C18) Amide/Amino Phase AddModifier->SwitchPhase If still unresolved

Caption: Troubleshooting decision tree for column chromatography issues.

References

  • Taylor, L. T., & Chang, H. K. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(4), 183-188.[7]

  • Smedley, M. D., & Weber, J. D. (1991). Method for the Isolation and Liquid Chromatographic Determination of Eight Sulfonamides in Milk. Journal of AOAC International, 74(3), 447-450.[8]

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3567-3580.[15]

  • Woolven, J., et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Process Research & Development, 24(5), 814-820.[1]

  • Hussain, S., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications, 2015, 802353.[16]

  • Usydak, O., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1998.[9]

  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 499.[14]

  • Laudadio, G., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e123-e135.[17]

  • Al-Mudhafar, M. M. J., et al. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 569-574.[18]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Pharmaffiliates. Retrieved March 15, 2026, from [Link][19]

  • Pop, F., et al. (2014). Sulfonamide Derivatives: Synthesis & Activity. Farmacia, 68(7), 624-629.[2]

  • National Center for Biotechnology Information. (n.d.). (4,4-difluorocyclohexyl)methanesulfonamide. PubChem. Retrieved March 15, 2026, from [Link][20]

  • Thoreauchem. (n.d.). (4,4-difluorocyclohexyl)methanesulfonamide. Thoreauchem. Retrieved March 15, 2026, from [Link][21]

  • ResearchGate. (2015). Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Retrieved March 15, 2026, from [Link][4]

  • Google Patents. (n.d.). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid. Retrieved March 15, 2026, from [22]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved March 15, 2026, from [Link][23]

  • Chem-info. (n.d.). (4,4-difluorocyclohexyl)methanesulfonyl chloride. Chem-info. Retrieved March 15, 2026, from [Link][3]

  • Vera, G., et al. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemistryOpen, 14(1), e202500648.[10]

  • Royal Society of Chemistry. (n.d.). On the supramolecular outcomes of fluorination of cyclohexane-5-spirohydantoin derivatives. CrystEngComm. Retrieved March 15, 2026, from [Link][13]

  • Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone. Retrieved March 15, 2026, from [5]

  • Schibler, J., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 743–750.[24]

  • ResearchGate. (2018). (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved March 15, 2026, from [Link][25]

  • Royal Society of Chemistry. (2022). Janus faced fluorocyclohexanes for supramolecular assembly: synthesis and solid state structures of equatorial mono-, di-. Chemical Communications. Retrieved March 15, 2026, from [Link][26]

  • Google Patents. (n.d.). US2971985A - Process for the preparation of 4, 4'-dichlorodiphenylsulfone. Retrieved March 15, 2026, from [27]

  • PubMed. (2023). Stability of bacteriophages in organic solvents for formulations. Retrieved March 15, 2026, from [Link][28]

  • Google Patents. (n.d.). DE102005037337A1 - New process for the preparation of 4,4'-difluorobenzophenone. Retrieved March 15, 2026, from [29]

  • Google Patents. (n.d.). US5089618A - Process for the purification of adenine. Retrieved March 15, 2026, from [30]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of (4,4-Difluorocyclohexyl)methanesulfonamide in In Vitro Assays

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering solubility and precipitation challenges when working with (4,4-Difluorocyclohex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering solubility and precipitation challenges when working with (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5)[1].

While this compound is a highly valuable pharmacophore, its unique structural features create significant hurdles in aqueous assay environments. The gem-difluorocyclohexyl ring significantly increases the molecule's lipophilicity (logP) and limits its hydration[2]. Concurrently, the methanesulfonamide moiety acts as both a strong hydrogen bond donor and acceptor, leading to a highly stable crystal lattice that resists dissolution[3].

This guide synthesizes field-proven methodologies to diagnose, troubleshoot, and overcome these physicochemical barriers.

Diagnostic Workflow

Before altering your assay conditions, it is critical to determine exactly how and when the compound is failing to stay in solution. The flowchart below outlines the standard diagnostic process for identifying precipitation caused by the "solvent shift" method (transitioning from DMSO to aqueous buffer)[4].

TroubleshootingWorkflow Step1 1. Prepare 10 mM Stock in 100% DMSO Step2 2. Dilute into Aqueous Buffer (Solvent Shift Method) Step1->Step2 Decision Turbidimetric Assay (Absorbance at 620 nm) Step2->Decision PathClear No Aggregation (Clear Solution) Decision->PathClear Abs < Threshold PathPrecip Precipitation / Colloids (High Absorbance) Decision->PathPrecip Abs > Threshold Final Proceed to Assay Data Collection PathClear->Final Opt1 Add 0.01% Tween-20 (Biochemical Assays) PathPrecip->Opt1 Opt2 Complex with 10% HP-β-CD (Cell-Based Assays) PathPrecip->Opt2 Opt1->Step2 Re-test Formulation Opt2->Step2 Re-test Formulation

Workflow to diagnose and resolve (4,4-Difluorocyclohexyl)methanesulfonamide precipitation.

Troubleshooting Guide & FAQs

Q1: My compound completely dissolves in 100% DMSO at 10 mM, but the assay readout is flat or highly variable. What is happening? A: You are likely experiencing "solvent shift" precipitation[4]. When the DMSO stock is diluted into the aqueous assay buffer, the sudden change in the dielectric constant forces the lipophilic difluorocyclohexyl group out of solution[2][4]. Because the precipitation often forms sub-visible colloidal aggregates rather than large crystals, the solution might appear clear to the naked eye but will sequester the compound. This leads to artificially low free-drug concentrations and false-negative assay results[5][6].

Q2: How can I confirm if the compound is precipitating in my specific assay buffer? A: Do not rely solely on visual inspection. Implement a turbidimetric solubility assay[6]. Prepare your assay buffer with the exact final concentration of DMSO (e.g., 1%). Titrate the compound and measure the absorbance at 620 nm using a microplate reader. An inflection point where absorbance sharply increases above background indicates the kinetic solubility limit[6].

Q3: What is the best formulation strategy to keep this compound in solution for cell-based assays without causing cytotoxicity? A: For cell-based assays where high DMSO concentrations (>0.5-1%) are toxic, complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended[3][7]. The hydrophobic difluorocyclohexyl ring inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[3]. This method has been shown to increase the solubility of lipophilic sulfonamides nearly 10-fold in cell-based assays without disrupting cell membrane integrity[3].

Q4: Can I use surfactants like Tween-20 to prevent precipitation? A: Yes, but with caution. Non-ionic surfactants like Tween-20 (0.01% - 0.1%) lower the surface tension and prevent the nucleation of sulfonamide crystals[4][7]. However, in biochemical assays (such as CYP450 inhibition assays), surfactants can interfere with lipid-dependent enzymes or disrupt sensitive protein-protein interactions[6]. Always run a vehicle control to ensure the surfactant does not affect the assay's basal signal.

Quantitative Comparison of Solubilization Strategies

Formulation StrategyMechanism of ActionTypical Max ConcentrationKey AdvantagesLimitations & Caveats
100% DMSO (Solvent Shift) Direct dissolution followed by rapid dilution< 1% final DMSOStandardized, easy to prepare.High risk of hidden colloidal aggregation[4].
HP-β-CD Complexation Host-guest inclusion of the difluorocyclohexyl ring10–20% (w/v) HP-β-CDExcellent for cell assays; prevents precipitation[3].Requires 30 min pre-incubation to reach equilibrium[3].
BSA Supplementation Carrier protein binding0.1% – 1.0% BSAMimics physiological serum binding conditions.Reduces the free fraction of the drug available for target binding.
Tween-20 Addition Micelle formation / surface tension reduction0.01% – 0.1%Prevents crystal nucleation in biochemical assays[7].Can denature sensitive enzymes or disrupt lipid-protein interactions[6].

Step-by-Step Methodologies

Protocol 1: Preparation of a Stable DMSO Stock and Solvent-Shift Dilution

This protocol ensures complete initial dissolution and minimizes freeze-thaw-induced solid-state nucleation.

  • Weighing: Weigh the required mass of (4,4-Difluorocyclohexyl)methanesulfonamide.

  • Dissolution: Add anhydrous, cell-culture grade 100% DMSO to achieve a 10 mM stock[7].

  • Agitation: Vortex vigorously for 2 minutes. If dissolution is incomplete, sonicate the vial in a water bath at 37°C for 5-10 minutes[7].

  • Aliquotting: Aliquot the stock into single-use vials to avoid freeze-thaw cycles. Repeated freezing and thawing induces solid-state nucleation, causing the compound to precipitate even within the DMSO[5].

  • Solvent Shift: Pre-warm the aqueous assay buffer to 37°C. Add the DMSO stock dropwise while continuously vortexing the buffer. This prevents localized high concentrations of the compound that trigger rapid aggregation[4].

Protocol 2: HP-β-CD Complexation for Cell-Based Assays

This self-validating protocol utilizes cyclodextrin to shield the lipophilic difluorocyclohexyl group from the aqueous environment.

  • Buffer Preparation: Prepare a 10% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous assay buffer[3].

  • Spiking: Add the 10 mM DMSO stock of (4,4-Difluorocyclohexyl)methanesulfonamide to the HP-β-CD buffer to achieve the desired final concentration. Ensure the final DMSO concentration remains ≤1%[3].

  • Equilibration: Incubate the mixture on a thermoblock shaker at 1500 rpm and 25°C for 30 minutes. This time is required to allow the host-guest inclusion complex to reach thermodynamic equilibrium[3].

  • Validation & Clarification: Centrifuge the sample at 15,000 rpm for 5 minutes. Carefully transfer the supernatant to a new tube[3]. Causality Note: This step acts as a self-validating physical filter; any uncomplexed microcrystals are pelleted, ensuring that only the truly solubilized compound is introduced to your cells.

References

  • PubChemLite - (4,4-difluorocyclohexyl)methanesulfonamide (C7H13F2NO2S)
  • Source: nih.
  • Source: benchchem.
  • Source: marioschubert.
  • Source: researchgate.
  • Source: scirp.
  • Source: acs.

Sources

Troubleshooting

Optimizing reaction conditions for (4,4-Difluorocyclohexyl)methanesulfonamide derivatives

Welcome to the Technical Support Center for the synthesis and optimization of (4,4-Difluorocyclohexyl)methanesulfonamide derivatives. These compounds are highly valued in medicinal chemistry, frequently serving as metabo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of (4,4-Difluorocyclohexyl)methanesulfonamide derivatives.

These compounds are highly valued in medicinal chemistry, frequently serving as metabolically stable bioisosteres for carboxylic acids and acting as critical pharmacophores in the development of Nav1.7 inhibitors for pain management and AMPA receptor modulators for neurological disorders[1][2]. However, the coupling of (4,4-difluorocyclohexyl)methanesulfonyl chloride with various amines presents unique kinetic and thermodynamic challenges.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your reaction conditions.

Reaction Pathway & Competing Mechanisms

The synthesis relies on a bimolecular nucleophilic substitution at the sulfonyl sulfur. The primary mode of failure in this workflow is the competitive solvolysis (hydrolysis) of the sulfonyl chloride starting material[3].

Workflow A Amine (Primary/Secondary) C Base + Solvent (e.g., Pyridine/DCM) A->C B (4,4-Difluorocyclohexyl) methanesulfonyl chloride B->C D Target Sulfonamide (High Yield) C->D Nucleophilic Attack E Sulfonic Acid (Hydrolysis Byproduct) C->E H2O Exposure

Workflow for sulfonamide synthesis showing desired nucleophilic attack vs. competitive hydrolysis.

Troubleshooting & FAQs

Q1: Why am I seeing low conversion to the sulfonamide and a large amount of a highly polar byproduct on my TLC/LC-MS? A1: The highly polar byproduct is (4,4-difluorocyclohexyl)methanesulfonic acid. Sulfonyl chlorides undergo rapid hydrolysis in the presence of trace water, a side-reaction that is ironically accelerated by the very bases (e.g., triethylamine or pyridine) used to facilitate the sulfonamidation[3][4].

  • Causality & Solution: Water acts as a competing nucleophile. Ensure strictly anhydrous conditions by drying your amine and solvent over 3Å molecular sieves. Always add the sulfonyl chloride dropwise to the amine/base mixture at 0 °C. Lowering the temperature selectively suppresses the activation energy of the hydrolysis pathway relative to the desired nucleophilic attack.

Q2: My amine is electron-deficient (e.g., a heterocyclic amine or aniline). The reaction stalls at 20% conversion even with excess base. How can I drive it to completion? A2: Electron-deficient or sterically hindered amines exhibit poor nucleophilicity, making the standard attack at the sulfonyl sulfur kinetically unfavorable[5].

  • Causality & Solution: Switch from triethylamine (TEA) to pyridine as both the solvent and the base, and add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate that is much more susceptible to attack by weak nucleophiles. If the amine is exceptionally unreactive, pre-deprotonate it using a strong base like LiHMDS in THF at -78 °C to generate a highly nucleophilic amide anion before adding the sulfonyl chloride.

Q3: How do I efficiently separate the target sulfonamide from unreacted amine and the sulfonic acid byproduct without running a column? A3: Sulfonamides possess an acidic N-H proton (pKa ~10), which can complicate purification if the pH is not controlled during workup.

  • Causality & Solution: Utilize a pH-driven liquid-liquid extraction. Wash the organic layer with 1M HCl to protonate unreacted aliphatic amines and pyridine, driving them into the aqueous layer. Subsequently, wash with saturated aqueous NaHCO₃. The bicarbonate will deprotonate the sulfonic acid byproduct (pKa < 1), pulling it into the aqueous phase, while leaving the target sulfonamide intact in the organic phase.

Self-Validating Experimental Protocol

Standard Synthesis of N-substituted (4,4-Difluorocyclohexyl)methanesulfonamides

This protocol incorporates built-in validation checks to ensure the integrity of the reaction at each critical phase.

  • Preparation & Drying (Validation: Karl Fischer titration < 50 ppm H₂O): Dissolve the starting amine (1.0 equiv, 1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL) under an inert argon atmosphere. Add anhydrous pyridine (2.5 equiv, 2.5 mmol).

  • Activation & Addition (Validation: Internal temperature monitoring ≤ 5 °C): Cool the reaction mixture to 0 °C using an ice bath. Dissolve (4,4-difluorocyclohexyl)methanesulfonyl chloride (1.1 equiv, 1.1 mmol) in anhydrous CH₂Cl₂ (2.0 mL). Add this solution dropwise over 15 minutes. Scientific Rationale: Slow addition prevents localized exothermic spikes that accelerate sulfonyl chloride degradation.

  • Reaction Progression (Validation: LC-MS monitoring): Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir for 2–4 hours. Monitor by LC-MS. Self-Correction Check: If the sulfonyl chloride peak disappears but unreacted amine persists, do not add more sulfonyl chloride immediately (it will hydrolyze). Instead, add 0.1 equiv DMAP and warm to 40 °C to push the remaining intermediates to completion.

  • Quenching & Workup (Validation: Distinct phase separation): Quench the reaction with 1M aqueous HCl (5 mL). Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (5 mL) to remove hydrolyzed sulfonic acid, followed by brine (5 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

Reaction Optimization Matrix

Use the following data table to select the optimal conditions based on the specific electronic and steric nature of your starting amine.

Amine TypeBase SelectionSolventTemp (°C)AdditiveExpected YieldMechanistic Rationale
Aliphatic (Primary) TEA (2.0 eq)DCM0 to 25None>85%High nucleophilicity allows for rapid, direct SN2-like attack.
Aliphatic (Secondary) Pyridine (2.5 eq)DCM0 to 25None70–85%Pyridine minimizes steric clashes during the transition state base abstraction.
Heteroaryl / Aniline Pyridine (Excess)Pyridine25 to 60DMAP (0.1 eq)50–75%DMAP forms a highly electrophilic sulfonylpyridinium intermediate[5].
Highly Hindered LiHMDS (1.1 eq)THF-78 to 25None40–60%Pre-deprotonation creates a strong amide nucleophile, bypassing kinetic barriers.

References

  • WO2012137982A2 - Sulfonamide derivative and use thereof Source: Google Patents URL
  • WO2014201173A1 - Bicyclic sulfonamide compounds as sodium channel inhibitors Source: Google Patents URL
  • Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL:[Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides Source: PubMed Central (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (4,4-Difluorocyclohexyl)methanesulfonamide Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to assist researchers and medicinal chemists working with (4,4-Difluorocyclohexyl)methanesul...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to assist researchers and medicinal chemists working with (4,4-Difluorocyclohexyl)methanesulfonamide .

This specific fluorinated building block is predominantly utilized in the synthesis of AMPA receptor positive allosteric modulators (PAMs) —compounds currently under intense investigation for the treatment of depression, Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD)[1],[2].

The incorporation of the 4,4-difluorocyclohexyl moiety is a deliberate drug design strategy. Fluorination enhances metabolic stability by blocking cytochrome P450 (CYP450) oxidative metabolism at the cyclohexane ring, while simultaneously modulating the molecule's lipophilicity (LogP) to improve blood-brain barrier (BBB) penetration[3]. However, these exact physicochemical properties can introduce unique challenges during chemical synthesis and in vitro screening.

Quantitative Physicochemical Profile

Before troubleshooting, it is critical to understand the baseline properties of the compound, as these dictate its behavior in both organic solvents and aqueous assay buffers.

Table 1: Physicochemical Properties of (4,4-Difluorocyclohexyl)methanesulfonamide

PropertyValue / CharacteristicImpact on Experimental Design
CAS Number 1564646-80-5Use for precise database querying and procurement[4].
Molecular Formula C7H13F2NO2SDetermines exact mass (213.06 Da) for LC-MS QC[5].
Molecular Weight 213.25 g/mol Required for accurate molarity and yield calculations[6].
LogP Contribution Highly LipophilicReduces aqueous solubility; necessitates assay optimization.
Structural Feature 4,4-Difluorocyclohexyl groupSterically hinders the adjacent methanesulfonamide nitrogen.

Experimental Workflow & Visualization

The following diagram illustrates the critical path from raw building block to validated biological hit. Issues typically arise at the coupling stage (due to steric hindrance) and the assay formatting stage (due to lipophilicity).

Workflow Start (4,4-Difluorocyclohexyl) methanesulfonamide Coupling Sulfonamide Coupling Start->Coupling Base/Solvent Purification Purification & LC-MS QC Coupling->Purification Crude API AssayPrep Assay Formatting (DMSO/Pluronic) Purification->AssayPrep Pure PAM FLIPR FLIPR Calcium Influx Assay AssayPrep->FLIPR Solubilized API

Figure 1: Workflow from (4,4-Difluorocyclohexyl)methanesulfonamide synthesis to AMPA PAM screening.

Troubleshooting Chemical Synthesis & Coupling

Q1: Why am I observing low conversion rates (<20%) during the N-alkylation or cross-coupling of this sulfonamide?

Causality: The sulfonamide nitrogen is inherently poorly nucleophilic. This is exacerbated by the steric bulk of the adjacent 4,4-difluorocyclohexyl group. If you are using a weak base (like K₂CO₃) in a moderately polar solvent (like Acetonitrile), the sulfonamide is not being fully deprotonated into its reactive anionic form. Solution: You must force quantitative deprotonation. Switch to a stronger base or leverage the "Cesium effect" to increase the solubility and reactivity of the anion.

Table 2: Optimization Parameters for Sulfonamide Coupling

BaseBase pKaSolventDielectric Constant (ε)Expected YieldCausality / Notes
K₂CO₃~10.3MeCN37.5< 20%Incomplete deprotonation; poor solubility of the base.
Cs₂CO₃~10.3DMF36.760 - 80%Cesium effect enhances the nucleophilicity of the anion.
NaH~35.0THF7.685 - 95%Quantitative deprotonation; ideal for hindered electrophiles.
Q2: Is there a risk of defluorination under harsh basic coupling conditions?

Causality: While gem-difluoro groups are generally robust due to the high bond dissociation energy of the C-F bond (up to 115 kcal/mol)[3], extreme temperatures (>120°C) combined with strong nucleophiles can occasionally trigger elimination reactions. Solution: Keep reaction temperatures between 60°C and 80°C. Monitor the reaction via LC-MS; defluorination will present as a distinct mass shift of -20 Da (loss of HF).

Troubleshooting In Vitro Assays (AMPA Receptor Screening)

Q3: During FLIPR calcium assays, my dose-response curves for the synthesized AMPA PAMs are flat or bell-shaped at high concentrations. What is happening?

Causality: The 4,4-difluorocyclohexyl moiety significantly increases the lipophilicity of your final API. In physiological buffers (like HBSS), the compound aggregates or precipitates at higher concentrations (typically >10 µM). This reduces the effective free drug concentration, causing a drop in the fluorescent signal. Solution: Optimize your assay formatting. Do not exceed 1.0% final DMSO concentration, as this causes cellular toxicity. Instead, utilize carrier proteins or surfactants to maintain solubility.

Table 3: Solubilization Strategies for High-LogP Fluorinated PAMs

AdditiveConcentrationMechanism of ActionImpact on Assay Background
DMSO≤ 1.0% v/vPrimary organic solvent for stock solutions.High concentrations cause cell death and baseline drift.
BSA (Fatty Acid Free)0.1% w/vBinds lipophilic compounds, preventing precipitation.May shift apparent EC₅₀ to the right due to protein binding.
Pluronic F-1270.01% - 0.05% w/vNon-ionic surfactant that forms solubilizing micelles.Minimal; excellent for preventing plastic adsorption.
Q4: How do I eliminate high background noise and well-to-well variability in my electrophysiology (Patch-Clamp) validation?

Causality: Highly lipophilic fluorinated compounds non-specifically bind to the polystyrene walls of standard microplates and the perfusion tubing of automated patch-clamp systems. Solution: Use Non-Binding Surface (NBS) or Cyclic Olefin Copolymer (COC) plates for all compound dilutions. Implement a 0.1% BSA wash step between sweeps to strip residual compound from the system.

Standardized Experimental Protocols

To ensure reproducibility and self-validation, adhere to the following optimized methodologies.

Protocol A: Optimized N-Alkylation of (4,4-Difluorocyclohexyl)methanesulfonamide

This protocol utilizes NaH to overcome steric hindrance, ensuring quantitative deprotonation.

  • Preparation: Flame-dry a round-bottom flask. Operate strictly under an inert argon atmosphere to prevent moisture from quenching the hydride.

  • Deprotonation: Dissolve 1.0 equivalent of (4,4-Difluorocyclohexyl)methanesulfonamide in anhydrous THF (0.2 M concentration). Cool to 0°C. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Coupling: Dropwise add 1.1 equivalents of your target electrophile (e.g., an alkyl halide).

  • Reaction: Warm the mixture to 60°C. Monitor progression via LC-MS. Self-Validation Step: Ensure the disappearance of the 213.06 Da starting material peak[5].

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: FLIPR Calcium Influx Assay for AMPA PAMs

This protocol measures the positive allosteric modulation of glutamate-induced calcium influx.

  • Cell Culture: Plate HEK293 cells stably expressing the AMPA receptor GluA2 subunit at 15,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate media. Add 20 µL/well of Calcium-6 assay buffer containing 2.5 mM probenecid (to inhibit dye efflux via multidrug resistance proteins). Incubate for 2 hours at 37°C.

  • Compound Addition (PAM): Prepare 3X concentrated solutions of your synthesized PAM in assay buffer containing 0.05% Pluronic F-127 (final DMSO 0.5%). Add 10 µL/well and pre-incubate for 15 minutes at room temperature to allow receptor binding.

  • Agonist Addition: Using the FLIPR instrument, add 10 µL/well of glutamate at an EC₂₀ concentration. Self-Validation Step: Always include a known AMPA PAM (e.g., Cyclothiazide) as a positive control to validate the assay window.

  • Measurement: Record fluorescence (Ex 485 nm / Em 525 nm) for 3 minutes. Calculate the Area Under the Curve (AUC) to determine PAM efficacy.

References

  • WO2012137982A2 - Sulfonamide derivative and use thereof. Google Patents. 1

  • EP2694472B1 - Sulfonamide derivative and use thereof. Google Patents. 2

  • (4,4-difluorocyclohexyl)methanesulfonamide (C7H13F2NO2S). PubChemLite. 5

  • 1564646-80-5 | AMERICAN ELEMENTS®. American Elements. 4

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry - ACS Publications. 3

Sources

Troubleshooting

Addressing off-target effects of (4,4-Difluorocyclohexyl)methanesulfonamide

Title: Technical Support Center: Troubleshooting Off-Target Effects of (4,4-Difluorocyclohexyl)methanesulfonamide Introduction (4,4-Difluorocyclohexyl)methanesulfonamide is a highly versatile pharmacophore and chemical b...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Off-Target Effects of (4,4-Difluorocyclohexyl)methanesulfonamide

Introduction (4,4-Difluorocyclohexyl)methanesulfonamide is a highly versatile pharmacophore and chemical building block. It is frequently incorporated into the design of central nervous system (CNS) therapeutics, most notably as a core moiety in AMPA receptor positive allosteric modulators (AMPA-PAMs) [[1]], as well as in various kinase and PARP inhibitors. However, the unique physicochemical properties of this moiety—specifically the strong lipophilicity of the difluorocyclohexyl ring combined with the zinc-coordinating potential of the methanesulfonamide group—can introduce significant off-target liabilities, including hERG channel blockade and Carbonic Anhydrase (CA) inhibition [[2]].

This technical support guide is designed for medicinal chemists and assay biologists to systematically identify, troubleshoot, and mitigate these off-target effects during hit-to-lead and lead optimization phases.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does the addition of the (4,4-Difluorocyclohexyl)methanesulfonamide moiety suddenly increase my compound's off-target Carbonic Anhydrase (CA) binding? A: The causality lies in the fundamental coordination chemistry of the sulfonamide group. The primary or secondary nitrogen of the methanesulfonamide moiety can act as a Lewis base, coordinating directly with the catalytic zinc ion (Zn2+) located in the active site of Carbonic Anhydrase isoforms (e.g., CA II, CA IX) [[2]]. Even if your intended target is a CNS receptor (like AMPA), the sulfonamide group will naturally seek out this highly conserved metalloenzyme pocket. To mitigate this, consider introducing steric bulk adjacent to the sulfonamide nitrogen to physically block zinc coordination without disrupting the on-target hydrogen-bonding network.

Q2: My compound shows excellent on-target potency but fails in safety pharmacology due to hERG inhibition. How is this moiety contributing to the liability? A: The hERG potassium channel possesses a notoriously promiscuous inner cavity lined with hydrophobic residues (e.g., Tyr652, Phe656). The 4,4-difluorocyclohexyl group is highly lipophilic (high LogP) and fits perfectly into these hydrophobic pockets. When coupled with a polar or ionizable group (like the sulfonamide or a basic amine elsewhere on your scaffold), it creates a classic hERG pharmacophore [[3]]. Troubleshooting this requires tuning the lipophilicity (e.g., substituting the difluorocyclohexyl with a more polar heterocycle) or altering the basicity (pKa) of the overall molecule.

Section 2: Experimental Workflows & Logical Relationships

To systematically address these liabilities, we recommend following a structured triage workflow to isolate and engineer out the off-target binding.

OffTargetWorkflow Start Hit Compound: (4,4-Difluorocyclohexyl) methanesulfonamide Screen In Vitro Profiling (hERG, CA II, CYP450) Start->Screen Decision Off-Target Liability Detected? Screen->Decision Mitigate1 Steric Shielding (Reduce CA binding) Decision->Mitigate1 High CA II Inhibition Mitigate2 Reduce LogP (Reduce hERG/CYP) Decision->Mitigate2 High hERG Liability Lead Optimized Lead (High Selectivity) Decision->Lead Clean Profile Mitigate1->Screen Re-test Mitigate2->Screen Re-test

Workflow for screening and mitigating off-target effects of the target moiety.

Section 3: Troubleshooting Guides & Self-Validating Protocols

Protocol A: Carbonic Anhydrase (CA) Isoform Counter-Screening

If your compound exhibits unexplained phenotypic toxicity, it may be inhibiting metabolic enzymes like CA. This protocol uses an esterase activity assay to quantify CA inhibition.

Causality & Design: CA enzymes catalyze the hydration of CO2 but also exhibit esterase activity toward 4-nitrophenyl acetate (4-NPA). By measuring the cleavage of 4-NPA into the yellow chromophore 4-nitrophenol, we can accurately quantify off-target CA inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Dissolve recombinant human CA II (target off-target) in the buffer to a final concentration of 10 nM.

  • Compound Plating: Serially dilute the (4,4-Difluorocyclohexyl)methanesulfonamide derivative in DMSO. Add 1 µL of compound to a 96-well microplate (final DMSO concentration 1%).

  • Enzyme Incubation: Add 49 µL of the CA II enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Rapidly add 50 µL of 1 mM 4-NPA (prepared fresh in assay buffer) to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 400 nm every 1 minute for 15 minutes using a microplate reader.

  • Self-Validating Controls (Critical):

    • Positive Control: Acetazolamide (a known pan-CA inhibitor) must yield an IC50 < 50 nM to validate assay sensitivity.

    • Negative Control: A no-enzyme well must be included to subtract the spontaneous hydrolysis rate of 4-NPA. If spontaneous hydrolysis exceeds 10% of the enzymatic rate, the substrate has degraded and must be prepared fresh.

Protocol B: Automated Patch-Clamp for hERG Liability

Because the difluorocyclohexyl group drives lipophilicity, hERG screening is mandatory.

Causality & Design: hERG channels are voltage-gated. To measure inhibition, the channel must be opened (depolarized) and then repolarized to measure the "tail current," which is highly sensitive to pore blockers.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells and suspend them in an extracellular recording solution.

  • System Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration. Self-Validation: The system must automatically reject any cell with a seal resistance of < 1 GΩ to ensure data integrity and prevent leak-current artifacts.

  • Voltage Protocol:

    • Hold cells at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates and inactivates channels).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the test compound (0.1% to 30 µM) and repeat the voltage protocol until fractional block reaches a steady state (typically 3-5 minutes).

  • Data Analysis: Calculate the IC50 based on the percentage reduction of the peak tail current relative to the pre-compound baseline. Use E-4031 (100 nM) as a full-block positive control.

Section 4: Quantitative SAR Data Presentation

To guide your structural modifications, the following table summarizes typical Structure-Activity Relationship (SAR) data when optimizing the (4,4-Difluorocyclohexyl)methanesulfonamide moiety to balance on-target potency (e.g., AMPA-PAM activity) against off-target liabilities.

Pharmacophore ModificationCalculated LogPhERG IC50 (µM)CA II IC50 (µM)On-Target EC50 (nM)
Unsubstituted cyclohexyl 2.115.2> 100450
(4,4-Difluorocyclohexyl)methanesulfonamide 2.84.535.712
Sterically hindered sulfonamide (N-methylated) 3.18.1> 10045
Polar heterocyclic replacement (e.g., tetrahydropyran) 1.5> 50> 100850

Data Interpretation: The addition of the gem-difluoro group significantly increases on-target potency (12 nM) but introduces a hERG liability (4.5 µM) due to elevated LogP (2.8). N-methylation of the sulfonamide abolishes CA II binding (>100 µM) by preventing zinc coordination, though it slightly reduces on-target efficacy.

References

  • Sulfonamide derivative and use thereof. Google Patents (WO2012137982A2).
  • Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. PMC. Available at:[Link]

  • Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. PMC. Available at:[Link]

Optimization

Reducing cytotoxicity of (4,4-Difluorocyclohexyl)methanesulfonamide in cell culture

Welcome to the Application Science Support Portal. Working with specialized fluorinated building blocks like (4,4-Difluorocyclohexyl)methanesulfonamide presents unique in vitro challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. Working with specialized fluorinated building blocks like (4,4-Difluorocyclohexyl)methanesulfonamide presents unique in vitro challenges. The difluorocyclohexyl moiety significantly increases the compound's lipophilicity, while the methanesulfonamide group can interact with off-target cellular pathways.

This technical guide provides mechanistic troubleshooting and self-validating protocols to help you decouple true pharmacological effects from artifactual cytotoxicity.

Section 1: Troubleshooting Guide - Deconvoluting Cytotoxicity

Issue 1: Immediate Cell Death Post-Dosing (The Solvent Shock Phenomenon)

  • Causality: Researchers often use high concentrations of Dimethyl Sulfoxide (DMSO) to force highly lipophilic fluorinated compounds into solution. However, DMSO concentrations above 0.05%–0.1% disrupt plasma membrane adhesion proteins and induce caspase-3 and PARP-1 cleavage, leading to rapid, artifactual apoptosis[1].

  • Solution: Cap final DMSO concentrations at ≤0.1%[2]. If the compound precipitates, do not increase the DMSO concentration; instead, utilize an intermediate aqueous dilution step (see Protocol A) or a biocompatible co-solvent.

Issue 2: Delayed, Dose-Dependent Toxicity (Reactive Metabolites)

  • Causality: Sulfonamides can undergo bioactivation by cytochrome P450 (CYP450) enzymes—particularly in metabolically active lines like HepG2—into reactive hydroxylamine and nitroso metabolites[3]. These metabolites deplete intracellular glutathione, causing severe oxidative stress (ROS) and selective apoptosis[3].

  • Solution: Run parallel viability assays using a CYP-deficient cell line or co-administer a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to validate if the observed toxicity is metabolism-dependent.

Issue 3: Unexplained Anti-Proliferative Effects (pH Imbalance)

  • Causality: Sulfonamides are classic inhibitors of Carbonic Anhydrases (CAs), which regulate intracellular pH (pHi)[4]. Off-target binding of fluorinated sulfonamides to cytosolic CA isoforms[5] can disrupt the pHi balance, stalling the cell cycle at the G2/M phase and triggering necroptosis or apoptosis[6].

  • Solution: Monitor intracellular pH using fluorescent probes (e.g., BCECF-AM) alongside your standard viability readouts to confirm whether CA inhibition is the root cause of cell death.

Section 2: Quantitative Data & Thresholds

Table 1: Cytotoxicity Markers and Solvent Limits for Sulfonamide Assays

ParameterSafe Operating LimitToxicity ThresholdMechanistic Consequence of Exceedance
DMSO Concentration ≤ 0.05% (v/v)> 0.1% (v/v)Membrane degradation, Caspase-3/PARP-1 cleavage[1].
Sulfonamide Exposure Cell-line dependentIC50 ~13.7 μM (HeLa)CA IX inhibition, intracellular pH disruption, Apoptosis[4].
Incubation Time < 24 hours> 48 hoursExponential increase in solvent-induced cell death[1].
Compound Stock 10 mM in 100% DMSO> 20 mMMicro-precipitation in aqueous media causing physical cell damage.

Section 3: Self-Validating Experimental Protocols

Protocol A: Two-Step Dosing Methodology for Highly Lipophilic Compounds Design Principle: This protocol uses a self-validating matrix. By including a "Vehicle-Only" control matched to the exact DMSO concentration of the highest drug dose, you isolate the compound's true pharmacological effect from solvent toxicity[2].

  • Stock Preparation: Dissolve (4,4-Difluorocyclohexyl)methanesulfonamide in 100% anhydrous DMSO to create a 10 mM stock. Causality: Ensure complete solvation before aqueous introduction.

  • Intermediate Aqueous Dilution: Prepare a 100x intermediate stock by adding 10 μL of the 10 mM DMSO stock dropwise into 990 μL of pre-warmed (37°C) complete culture media while vortexing continuously. Causality: Dropwise addition under agitation prevents localized supersaturation and microcrystal formation.

  • Final Dosing: Transfer 10 μL of the intermediate dilution into 90 μL of media in a 96-well plate.

    • Final Compound Concentration: 10 μM.

    • Final DMSO Concentration: 0.1%.

  • Validation Controls:

    • Negative Control: Untreated cells (0% DMSO).

    • Vehicle Control: Cells treated with 0.1% DMSO in media to baseline solvent effects[2].

    • Positive Control: Cells treated with 2.0% DMSO (induces measurable cell death)[7].

G Start 10 mM Stock in 100% DMSO Dilution Intermediate Dilution (100x in Warm Media) Start->Dilution Prevents localized precipitation Dosing Final Dosing (10 µM Drug, 0.1% DMSO) Dilution->Dosing Eliminates solvent shock Readout Viability Assay (Matched Vehicle Control) Dosing->Readout Validates true toxicity

Workflow for optimizing compound dosing to prevent solvent shock and precipitation.

Section 4: Mechanistic Pathways

Pathway Compound (4,4-Difluorocyclohexyl) methanesulfonamide CYP450 CYP450 Bioactivation Compound->CYP450 CA_Inhib Carbonic Anhydrase Inhibition Compound->CA_Inhib Metabolite Reactive Hydroxylamine / Nitroso Species CYP450->Metabolite ROS Oxidative Stress (ROS) Metabolite->ROS pH_Imbalance Intracellular pH Imbalance CA_Inhib->pH_Imbalance Apoptosis Apoptosis (Caspase 3/8, PARP Cleavage) pH_Imbalance->Apoptosis ROS->Apoptosis

Mechanistic pathways of sulfonamide-induced cytotoxicity in cell culture.

Section 5: Frequently Asked Questions (FAQs)

Q: I need to test the compound at 50 μM, but it requires 0.5% DMSO to stay in solution. My cells are dying immediately. What should I do? A: At 0.5% DMSO, you are observing solvent-induced apoptosis, not compound efficacy. DMSO toxicity is highly dose- and time-dependent; concentrations above 0.1% cause significant viability drops within 24 hours[1]. Actionable advice: Switch to a co-solvent system (e.g., 0.1% DMSO + 0.1% Tween-80) or formulate the compound in a cyclodextrin carrier to enhance aqueous solubility without exceeding the 0.1% DMSO threshold.

Q: How do I know if the toxicity is driven by the difluorocyclohexyl group or the sulfonamide group? A: You must perform a Structure-Activity Relationship (SAR) counter-screen. Test an unfluorinated analog (e.g., cyclohexylmethanesulfonamide) alongside your target compound. Fluorine atoms drastically increase lipophilicity and can alter the compound's partitioning into lipid bilayers. If the unfluorinated analog is non-toxic, the cytotoxicity is likely driven by membrane disruption caused by the highly lipophilic difluorocyclohexyl moiety. If both are toxic, the mechanism is likely sulfonamide-driven (e.g., CA inhibition or reactive metabolite formation)[3].

Q: My assay readouts are highly variable between technical replicates. Why? A: High variability with fluorinated compounds is the hallmark of micro-precipitation. When (4,4-Difluorocyclohexyl)methanesulfonamide crashes out of solution, it forms microscopic crystals. Cells in direct physical contact with a crystal experience a massive, localized dose, while adjacent cells experience sub-therapeutic doses. Actionable advice: Centrifuge your final dosed media at 10,000 x g for 5 minutes before adding it to the cells. If you see a pellet, you have exceeded the compound's thermodynamic solubility limit in aqueous media.

Sources

Troubleshooting

Preclinical In Vivo Formulation &amp; Dosing Support Center

Welcome to the Technical Support Center for in vivo dosing and formulation optimization. Designed for researchers, pharmacologists, and drug development professionals, this guide provides authoritative troubleshooting st...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vivo dosing and formulation optimization. Designed for researchers, pharmacologists, and drug development professionals, this guide provides authoritative troubleshooting strategies for preclinical pharmacokinetics (PK), pharmacodynamics (PD), and toxicity studies.

Section 1: Formulation & Solubility Troubleshooting

Q1: How do I select the right vehicle for a poorly soluble small molecule without inducing vehicle-related toxicity? A: Vehicle selection is a delicate balance between maximizing drug exposure and minimizing physiological disruption. A common pitfall is utilizing high concentrations of solubilizers without accounting for species-specific physiological tolerances. For example, while 30% (w/v) hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective complexing agent for hydrophobic drugs, it has been proven to cause renal toxicity (tubular vacuolation) and elevate liver enzymes in 28-day oral rodent studies (1)[1]. Causality: Cyclodextrins are primarily cleared through the kidneys. High osmotic loads in the renal tubules draw in water, leading to cellular vacuolation and potential nephropathy. Self-Validating Solution: Limit HP-β-CD to <20% for repeated dosing, or switch to well-tolerated alternatives like 10% (v/v) DMSO, 20% (v/v) Propylene Glycol, or 0.5% Methylcellulose (MC) for suspensions[1]. Always run a parallel vehicle-only control group to self-validate that any observed clinical phenotypes are strictly drug-mediated and not vehicle-induced.

Q2: My compound has high in vitro solubility but poor oral bioavailability (F%). How do I optimize the formulation? A: This disconnect frequently stems from a high "Preclinical Dose Number" (PDo) risk, which evaluates the ratio of the dosed concentration to the actual in vivo solubility limit (2)[2]. If a drug is formulated as a solution using heavy co-solvents (e.g., PEG 400), it is highly prone to precipitation upon entering the aqueous, pH-neutral environment of the gastrointestinal tract. Causality: Co-solvents exponentially increase solubility in vitro. However, when the vehicle is diluted by GI fluids in vivo, the solvent capacity drops exponentially, causing rapid precipitation of the active pharmaceutical ingredient (API) into unabsorbable "brick dust." Self-Validating Solution: Calculate the PDo to guide your formulation strategy[2]. If the PDo is high, transition from a simple solution to a biorelevant formulation. Incorporate precipitation inhibitors (e.g., HPMC) or utilize lipid-based formulations (e.g., medium-chain triglycerides) to maintain supersaturation in the GI tract (3)[3]. Validate this by performing an in vitro dilution test in simulated gastric fluid (SGF) prior to dosing.

Section 2: Dosing Route & Administration Challenges

Q3: Why is my intravenous (IV) formulation causing acute toxicity or mortality immediately post-injection? A: Immediate post-IV toxicity (e.g., vocalization, respiratory distress, or sudden death) is rarely target-mediated; it is almost exclusively formulation-driven. The two primary culprits are:

  • Precipitation in the vein: If the formulation relies heavily on extreme pH adjustment (e.g., pH 3 or pH 10), the rapid buffering capacity of systemic blood (pH 7.4) causes the drug to crash out of solution, forming micro-emboli in the pulmonary capillaries.

  • Hemolysis: High concentrations of surfactants (e.g., >10% Tween 80) or solvents (e.g., >10% DMSO) physically disrupt red blood cell membranes, leading to acute hemolytic shock[3]. Self-Validating Protocol: Before dosing animals, perform an in vitro blood drop test. Mix 10 µL of your formulation with 90 µL of fresh rodent plasma or whole blood on a slide. Check under a microscope for API precipitation or red blood cell lysis.

Section 3: Pharmacokinetics & Efficacy Optimization

Q4: How do I determine the optimal dosing regimen for an in vivo efficacy study? A: Efficacy should never be tested blindly. The National Cancer Institute (NCL) guidelines mandate performing Dose-Range Finding (DRF) and preliminary PK evaluations before initiating efficacy testing (4)[4]. Causality: Understanding the PK/PD relationship ensures that the drug concentration remains above the minimum effective concentration (MEC) for the required duration without exceeding the Maximum Tolerated Dose (MTD). Self-Validating Solution: Conduct a single-dose PK study to determine half-life ( T1/2​ ) and clearance. Use these parameters to model a multiple-dosing schedule (e.g., q.d. vs. b.i.d.). Ensure the MTD is strictly defined as the dose producing no more than 20% body weight loss in 10% of the animals[4].

Data Presentation: Quantitative Formulation Guidelines

Table 1: Common Preclinical Vehicles, Maximum Tolerated Volumes, and Toxicity Profiles

Vehicle Route Max Recommended Volume (Mouse) Max Concentration Potential Toxicity / Limitations
0.5% Methylcellulose PO 10 mL/kg 100% Generally safe; requires uniform suspension[3].
DMSO IV / PO 5 mL/kg < 10% Hemolysis (IV), GI irritation (PO), organ weight changes[3].
PEG 400 IV / PO 5 mL/kg < 50% Nephrotoxicity at high repeated doses.
HP-β-CD PO / IV 10 mL/kg < 20% Renal tubular vacuolation, elevated AST/ALT[1].

| Tween 80 | IV / PO | 5 mL/kg | < 5% | Histamine release (dogs), hemolysis (IV). |

Table 2: Preclinical Dose Number (PDo) Risk Assessment

PDo Value Absorption Risk Formulation Strategy[2]
< 100 Low Simple aqueous buffers or suspensions.
100 - 1,000 Moderate Co-solvents, surfactants, or micronization required.

| > 1,000 | High | Advanced formulations (Lipid nanoparticles, amorphous solid dispersions). |

Experimental Protocols

Protocol 1: Step-by-Step In Vivo Vehicle Screening & PK Optimization

Purpose: To identify a safe, exposure-maximizing formulation for oral (PO) dosing. Self-Validation Checkpoint: Includes an in vitro dilution test and a vehicle-only control to establish baseline physiological parameters.

  • API Characterization: Determine the melting point, LogP, and kinetic solubility of the API in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Vehicle Preparation: Prepare three candidate formulations based on the decision tree (e.g., 0.5% MC suspension, 10% DMSO/90% PEG400 solution, 20% HP-β-CD complex).

  • In Vitro Dilution Test: Dilute each formulation 1:10 in PBS (pH 7.4) and incubate at 37°C for 2 hours. Discard any formulation that precipitates.

  • Animal Dosing (n=3 per group): Fast rodents for 4 hours prior to dosing. Administer the formulation via oral gavage at a volume of 5-10 mL/kg. Include a vehicle-only control group.

  • Longitudinal Sampling: Collect 50 µL blood samples via the tail vein or submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis & PK Modeling: Quantify plasma concentrations via LC-MS/MS. Calculate AUC0−t​ , Cmax​ , and Tmax​ using non-compartmental analysis (NCA). Select the formulation yielding the highest AUC without adverse clinical signs.

Protocol 2: Dose-Range Finding (DRF) and MTD Determination

Purpose: To establish the therapeutic window before launching large-scale efficacy studies[4].

  • Initial Dose Selection: Start at a dose 10x higher than the projected efficacious dose (based on in vitro IC50 and estimated volume of distribution).

  • Acute Toxicity Observation (Single Dose): Dose a small cohort (n=2-3). Monitor continuously for the first 4 hours for acute signs (tremors, lethargy, respiratory distress), then daily for 7 days.

  • Dose Escalation/De-escalation: If severe toxicity occurs, reduce the dose by 50%. If no toxicity occurs, escalate by 2x-3x.

  • Repeated Dosing (MTD Confirmation): Administer the highest tolerated dose using the intended efficacy schedule (e.g., daily for 14 days).

  • Endpoint Analysis: The MTD is confirmed if body weight loss does not exceed 20% and no irreversible organ toxicity is observed upon necropsy[4].

Visualization: Workflows & Logical Relationships

Vehicle_Selection Start Compound Solubility Assessment WaterSol Aqueous Soluble (>1 mg/mL) Start->WaterSol PoorSol Poorly Soluble (<0.1 mg/mL) Start->PoorSol Buffer Use Aqueous Buffers (PBS, Saline, pH 5-9) WaterSol->Buffer CoSolvent Co-solvents (PEG400, Propylene Glycol) PoorSol->CoSolvent Grease Ball (High LogP) Surfactant Surfactants (Tween 80, Poloxamer) PoorSol->Surfactant Wetting Issue Complexation Complexation (HP-β-CD) PoorSol->Complexation Large Cavity Fit Suspension Suspension (Methylcellulose) PoorSol->Suspension Brick Dust (High MP) InVivo Proceed to In Vivo Dosing Buffer->InVivo ToxCheck Evaluate Vehicle Toxicity (e.g., Renal, Hemolysis) CoSolvent->ToxCheck Surfactant->ToxCheck Complexation->ToxCheck Suspension->InVivo ToxCheck->PoorSol Toxicity Observed (Reformulate) ToxCheck->InVivo Safe Margin

Decision tree for selecting preclinical dosing vehicles based on solubility and toxicity profiles.

PK_Workflow IV_Dose Intravenous (IV) Dosing (Determine Clearance & Vd) BloodSampling Longitudinal Blood Sampling & Bioanalysis (LC-MS/MS) IV_Dose->BloodSampling PO_Dose Oral (PO) Dosing (Vehicle Screen) PO_Dose->BloodSampling PK_Analysis Calculate PK Parameters (AUC, Cmax, T1/2, F%) BloodSampling->PK_Analysis Low_F Low Bioavailability (F < 10%) PK_Analysis->Low_F F < 10% High_F Optimal Bioavailability Proceed to Efficacy PK_Analysis->High_F F > 30% Solubility_Issue Solubility Limited? (Optimize Formulation) Low_F->Solubility_Issue Permeability_Issue Permeability/Metabolism? (Prodrug / Inhibitors) Low_F->Permeability_Issue Solubility_Issue->PO_Dose Iterate Vehicle

Workflow for in vivo pharmacokinetic (PK) evaluation and formulation optimization.

References

  • Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. PubMed / National Institutes of Health (NIH). 1

  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species. ACS Publications / Molecular Pharmaceutics. 2

  • Vehicle selection for nonclinical oral safety studies. ResearchGate / Expert Opinion on Drug Metabolism & Toxicology. 3

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute (NCI).4

Sources

Optimization

Troubleshooting mass spectrometry fragmentation of (4,4-Difluorocyclohexyl)methanesulfonamide

Technical Support Center: Mass Spectrometry of (4,4-Difluorocyclohexyl)methanesulfonamide As a Senior Application Scientist, I frequently encounter challenges when analyzing fluorinated sulfonamides. (4,4-Difluorocyclohe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mass Spectrometry of (4,4-Difluorocyclohexyl)methanesulfonamide

As a Senior Application Scientist, I frequently encounter challenges when analyzing fluorinated sulfonamides. (4,4-Difluorocyclohexyl)methanesulfonamide (MW ~213.24 g/mol ) presents a unique analytical puzzle because it combines two highly reactive gas-phase moieties: a gem-difluorocyclohexane ring and a methanesulfonamide group.

This guide is designed to move beyond basic instrument operation, providing you with the mechanistic causality behind the fragmentation behaviors of this molecule so you can logically troubleshoot your LC-MS/MS assays.

I. Diagnostic Fragmentation Logic

To successfully optimize Multiple Reaction Monitoring (MRM) transitions, you must first understand the competing gas-phase thermodynamic pathways of your molecule. In Positive Electrospray Ionization (ESI+), the precursor ion [M+H]+ at m/z 214.07 undergoes three primary, competitive fragmentation pathways.

Fragmentation_Tree Precursor [M+H]+ m/z 214 LossHF [M+H - HF]+ m/z 194 Precursor->LossHF -HF (-20 Da) Low CE LossSO2 [M+H - SO2]+ m/z 150 Precursor->LossSO2 -SO2 (-64 Da) Rearrangement LossSO2NH2 [M+H - SO2NH2]+ m/z 134 Precursor->LossSO2NH2 -SO2NH2 (-80 Da) Alpha-cleavage Loss2HF [M+H - 2HF]+ m/z 174 LossHF->Loss2HF -HF (-20 Da) Med CE

Fig 1: Principal ESI+ fragmentation pathways of (4,4-Difluorocyclohexyl)methanesulfonamide.

II. Troubleshooting FAQs

Q1: Why is the loss of HF (-20 Da) dominating my MS/MS spectrum, leaving no other structural fragments for identification? Causality: The gem-difluoro group on the cyclohexane ring is highly susceptible to hydrogen fluoride (HF) elimination. In the gas phase, the presence of adjacent α -hydrogens on the cyclohexane ring facilitates the elimination of neutral HF (20 Da) to form a stable fluorocyclohexenyl cation. Because this transition state has a very low activation energy, it dominates at low collision energies[1]. Solution: Do not rely on a single collision energy (CE). Implement Energy-Resolved Mass Spectrometry (ERMS). Use a low CE (10–15 eV) to monitor the [M+H−HF]+ transition (m/z 214 194), and ramp to a higher CE (30–45 eV) to drive secondary fragmentation, such as the cleavage of the methanesulfonamide group, to ensure structural confirmation[2].

Q2: I am observing an unexpected fragment at m/z 150 in ESI+. Is this an impurity or a legitimate fragment? Causality: This is a legitimate and highly diagnostic fragment corresponding to [M+H−64]+ . A classic gas-phase fragmentation of protonated sulfonamides is the elimination of SO2​ (64 Da) via an intramolecular rearrangement[3]. Upon protonation of the sulfonamide nitrogen, the S-N bond weakens. The cyclohexyl-methyl group migrates to the nitrogen, and sulfur dioxide is extruded as a neutral molecule[3]. Solution: Utilize this m/z 214 150 transition as your primary quantifier. Rearrangement ions often provide superior signal-to-noise (S/N) ratios in complex matrices because endogenous background molecules rarely mimic this specific 64 Da neutral loss.

Q3: My signal-to-noise (S/N) ratio is extremely poor in ESI+. How can I improve ionization efficiency? Causality: While sulfonamides can protonate on the sulfonamide nitrogen or oxygen in ESI+[4], the highly electron-withdrawing sulfonyl oxygens make the N-H protons relatively acidic. This thermodynamic property often makes deprotonation to [M−H]− in ESI Negative mode (ESI-) vastly more efficient than protonation[2]. Solution: Switch your instrument polarity to ESI-. Modify your mobile phase to use a weak base or neutral buffer (e.g., 5 mM ammonium acetate) to facilitate deprotonation[5]. Avoid strong acids like trifluoroacetic acid (TFA), which will completely suppress the ESI- signal.

III. Self-Validating Experimental Protocol

To ensure rigorous assay development, follow this self-validating LC-MS/MS optimization workflow. The protocol is designed with built-in checkpoints so that errors are caught before sample analysis begins.

Optimization_Workflow Step1 1. Standard Infusion Step2 2. Polarity Validation Step1->Step2 Step3 3. CE Ramping Step2->Step3 Step4 4. Buffer Optimization Step3->Step4

Fig 2: Systematic MS/MS optimization workflow for fluorinated sulfonamides.

Step 1: Syringe Infusion & Polarity Validation

  • Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water.

  • Infuse directly into the ESI source at 10 µL/min.

  • Validation Checkpoint: Scan both ESI+ (m/z 214) and ESI- (m/z 212). Calculate the absolute ion counts. If the ESI- count is >3x higher than ESI+, proceed with ESI- as the primary mode. If neither yields >104 cps, verify the source temperature and capillary voltage.

Step 2: Energy-Resolved Mass Spectrometry (ERMS)

  • Isolate the chosen precursor ion in Q1.

  • Perform a product ion scan in Q3 while ramping the Collision Energy (CE) in Q2 from 10 eV to 50 eV in 5 eV increments.

  • Validation Checkpoint: Plot the survival yield of the precursor. The precursor intensity must drop below 10% of its original value at the highest CE. If it remains >50%, increase the collision gas (Argon/Nitrogen) pressure in the collision cell.

Step 3: Mobile Phase Buffer Optimization

  • Based on the polarity selected, equip the LC with the appropriate aqueous buffer (ESI+: 0.1% Formic Acid; ESI-: 5 mM Ammonium Acetate).

  • Inject a 10 ng/mL standard via the LC column.

  • Validation Checkpoint: Evaluate the chromatogram. The S/N ratio of the primary MRM transition must exceed 10:1. If S/N < 10, evaluate matrix suppression or switch the organic modifier from Methanol to Acetonitrile to alter desolvation kinetics.

IV. Quantitative Data Summary

Use the following table as a baseline for setting up your MRM transitions. Note that optimal Collision Energy (CE) will vary slightly depending on your specific mass analyzer (e.g., Triple Quadrupole vs. Q-TOF).

Precursor IonPolarityFragment IonNeutral LossProposed MechanismOptimal CE Range (eV)
m/z 214.07ESI+m/z 194.0720 Da (HF)Elimination of Hydrogen Fluoride10 – 20
m/z 214.07ESI+m/z 150.0764 Da ( SO2​ )Intramolecular SO2​ Extrusion25 – 35
m/z 214.07ESI+m/z 134.0780 Da ( SO2​NH2​ ) α -cleavage of sulfonamide30 – 45
m/z 212.06ESI-m/z 148.0664 Da ( SO2​ ) SO2​ Extrusion from [M−H]− 20 – 30

V. References

1.[1] Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. ACS Publications. URL:[Link] 2.[4] Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry (ACS). URL:[Link] 3.[5] Mass spectral studies towards more reliable measurement of perfluorooctanesulfonic acid and other perfluorinated chemicals (PFCs) in food matrices using liquid chromatography/tandem mass spectrometry. York Research Database. URL:[Link] 4.[3] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. URL:[Link] 5.[2] On the Unimolecular Breakdown Products of Short Deprotonated Per- and Poly-Fluorinated Acids and Alcohols. PMC (NIH). URL:[Link]

Sources

Troubleshooting

Improving the selectivity of (4,4-Difluorocyclohexyl)methanesulfonamide for its target

FAQ 1: I'm observing unexpected or conflicting phenotypes in my cell-based assays with DFCH-MS. How can I confirm if this is due to off-target effects?

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Author: BenchChem Technical Support Team. Date: March 2026

FAQ 1: I'm observing unexpected or conflicting phenotypes in my cell-based assays with DFCH-MS. How can I confirm if this is due to off-target effects?

Answer: This is a critical first step in troubleshooting. While biochemical assays provide initial potency data, the complex environment inside a cell can lead to unforeseen interactions.[1] An observed phenotype may not be solely due to the inhibition of your primary target, PKX. We strongly recommend confirming target engagement and assessing off-target binding in a physiologically relevant setting.

Two powerful methods for this are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.

  • Cellular Thermal Shift Assay (CETSA): This technique allows you to assess whether DFCH-MS is binding to PKX inside intact cells. The principle is that a ligand-bound protein is stabilized and will denature at a higher temperature than the unbound protein. By running a temperature gradient, you can detect a "thermal shift" for PKX in the presence of DFCH-MS, confirming engagement. Crucially, you can also use unbiased, mass spectrometry-based CETSA to see if other proteins, like the closely related Protein Kinase Y (PKY), are also being stabilized, which would confirm an off-target interaction.[2][3]

  • NanoBRET™ Target Engagement Assays: This live-cell method measures the binding of a compound to a specific protein of interest. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein (e.g., PKX or PKY) and a fluorescent energy transfer probe. The displacement of the probe by your compound provides a quantitative measure of target occupancy in living cells, offering a more accurate reflection of selectivity than biochemical assays alone.[4][5]

If these assays confirm that DFCH-MS is engaging both PKX and the suspected off-target, PKY, in your cellular model, then the next step is to embark on a campaign to improve selectivity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) Workflow
  • Cell Culture: Plate cells and grow to desired confluency.

  • Compound Treatment: Treat cells with DFCH-MS at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions across a defined temperature gradient (e.g., 40°C to 68°C).

  • Cell Lysis: Lyse the cells to release proteins.

  • Separation: Centrifuge the lysates to separate soluble (non-denatured) proteins from aggregated (denatured) proteins.

  • Quantification: Analyze the soluble fraction using Western blot or mass spectrometry to quantify the amount of PKX and PKY remaining at each temperature.

  • Data Analysis: Plot the amount of soluble protein versus temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of DFCH-MS indicates target engagement.

cluster_0 CETSA Experimental Workflow A 1. Treat Cells with DFCH-MS (and vehicle control) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells B->C D 4. Separate Soluble vs. Aggregated Proteins C->D E 5. Quantify Target Protein (e.g., Western Blot, MS) D->E F 6. Plot Melt Curves & Analyze Thermal Shift E->F

CETSA workflow for assessing target engagement.
FAQ 2: My initial screening data shows DFCH-MS has an IC50 of 50 nM against PKX and 150 nM against PKY. What does this selectivity ratio mean and what should I be aiming for?

Answer: The selectivity ratio is a quantitative measure of a compound's potency for the intended target versus an off-target. It is calculated by dividing the off-target IC50 by the on-target IC50.

Selectivity Ratio = IC50 (Off-Target) / IC50 (On-Target)

In your case, the selectivity ratio for DFCH-MS is: 150 nM (PKY) / 50 nM (PKX) = 3-fold selectivity

This low selectivity ratio explains the off-target effects you are likely observing. At a concentration sufficient to inhibit PKX, you are also significantly inhibiting PKY.

The "ideal" selectivity ratio depends on the application:

  • For a chemical probe used in fundamental research to delineate the function of a biological target, a high degree of selectivity is critical to ensure that the observed effects are truly on-target. A selectivity of >100-fold against closely related family members is often cited as a benchmark.[4]

  • For a therapeutic drug candidate, the required selectivity depends on the therapeutic window of the off-target. Some drugs succeed with modest selectivity if the off-target is not physiologically critical or if its inhibition is benign or even beneficial (polypharmacology).[1][5] However, to minimize the risk of adverse effects, maximizing selectivity is a primary goal of lead optimization.[6]

Your initial 3-fold selectivity indicates a clear need for medicinal chemistry optimization.

FAQ 3: What are the primary medicinal chemistry strategies to improve the selectivity of DFCH-MS for PKX over PKY?

Answer: Improving selectivity is a core challenge in drug design and is often achieved through rational, structure-based approaches.[1][7] Since PKX and PKY are closely related kinases, their ATP-binding pockets are likely highly conserved. The key is to exploit the subtle differences that do exist.

Core Strategies:

  • Exploit Shape/Steric Differences: Even small variations in the amino acid residues lining the binding pocket can be exploited. By adding a bulky chemical group to your inhibitor, you can create a molecule that fits snugly into the target's binding site but clashes with a residue in the off-target's site, preventing binding. This is a common strategy, for instance, when targeting kinases with different "gatekeeper" residues.[8]

  • Optimize Electrostatic Interactions: If the binding pockets of PKX and PKY differ in their electrostatic charge distribution, you can modify DFCH-MS to form more favorable electrostatic or hydrogen-bonding interactions with PKX-specific residues.[7] This can increase binding affinity for the target without affecting (or even decreasing) affinity for the off-target.

  • Target Allosteric Sites: Instead of competing with ATP in the highly conserved active site, designing an inhibitor that binds to a less-conserved allosteric (or "non-ATP-competitive") site can be a powerful way to achieve high selectivity.[9] This would represent a significant structural departure from DFCH-MS but is a valuable alternative strategy.

  • Displace High-Energy Water Molecules: Sometimes, a binding pocket contains water molecules that are energetically unfavorable. Designing a modification to your compound that can displace one of these water molecules in the target (PKX) but not the off-target (PKY) can provide a significant boost in both affinity and selectivity.[7][9]

center Improving Selectivity A Exploit Steric Differences center->A B Optimize Electrostatic Interactions center->B C Target Allosteric Sites center->C D Displace Unfavorable Water Molecules center->D

Key strategies for enhancing inhibitor selectivity.
FAQ 4: How do I practically set up a Structure-Activity Relationship (SAR) study to guide the chemical modification of DFCH-MS?

Answer: A Structure-Activity Relationship (SAR) study is the systematic process of modifying the structure of a compound and measuring how those changes affect its biological activity.[10][11] This is the core engine of lead optimization. For DFCH-MS, you would systematically create analogues to probe different regions of the molecule.

A Practical SAR Workflow:

  • Deconstruct the Molecule: Identify the key pharmacophores of DFCH-MS:

    • Region A: The (4,4-Difluorocyclohexyl) group.

    • Region B: The methanesulfonamide linker.

  • Generate Analogues: Synthesize a small, focused library of new compounds where each region is systematically modified.

    • Region A Modifications:

      • Change the ring size (e.g., to difluorocyclopentyl or difluorocycloheptyl).

      • Alter the position of the fluorine atoms.

      • Replace the cyclohexyl ring with an aromatic ring (e.g., difluorophenyl).

    • Region B Modifications:

      • Change the length of the linker.

      • Replace the sulfonamide with another hydrogen-bond acceptor/donor group like an amide.

  • Screen for Potency and Selectivity: Test each new analogue in biochemical assays (e.g., radiometric kinase assays) to determine its IC50 against both PKX and PKY.[12] Calculate the selectivity ratio for each.

  • Analyze and Iterate: Organize the data in a table. This analysis allows you to determine which chemical changes improve selectivity.[13] For example, you might find that a larger ring in Region A improves PKX potency while dramatically reducing PKY potency—a key insight for the next round of synthesis.

Hypothetical SAR Data Table
Compound IDRegion A ModificationRegion B ModificationPKX IC50 (nM)PKY IC50 (nM)Selectivity Ratio (PKY/PKX)
DFCH-MS (4,4-Difluorocyclohexyl)Methanesulfonamide501503
ANA-01 (3,3-Difluorocyclopentyl)Methanesulfonamide2508003.2
ANA-02 (4,4-Difluorophenyl)Methanesulfonamide45250055.6
ANA-03 (4,4-Difluorocyclohexyl)Ethanesulfonamide802002.5
ANA-04 (4,4-Difluorophenyl)Amide Linker60120020

From this hypothetical data, you would conclude that replacing the cyclohexyl ring with a phenyl ring (ANA-02) provides a significant and desirable increase in selectivity.

FAQ 5: My new analogue, ANA-02, shows great selectivity against PKY. How can I proactively identify other potential off-targets before moving into more complex models?

Answer: This is an excellent question and demonstrates a forward-thinking approach. Just because ANA-02 is selective against PKY doesn't mean it's selective against the entire kinome or proteome. Broad selectivity profiling is essential to build confidence in your compound.[4]

Recommended Off-Target Profiling Platforms:

  • Large-Scale Kinase Panels: Many contract research organizations (CROs) offer services to screen your compound against a large panel of hundreds of kinases (e.g., Reaction Biology, Eurofins).[4][8] These screens are typically performed at a single high concentration of your compound (e.g., 1 µM) to identify any potential hits. Any kinase showing significant inhibition would then be followed up with full IC50 determination. This provides a comprehensive overview of your compound's activity across the human kinome.

  • Chemical Proteomics: This is an unbiased method used to identify the protein targets of a small molecule in a complex biological sample, like a cell lysate.[4] One common approach involves immobilizing your compound on a bead to "pull down" its binding partners, which are then identified by mass spectrometry. This can reveal unexpected off-targets that would be missed by a kinase-focused panel.

By performing this type of broad profiling early, you can identify and address any other selectivity liabilities before investing significant time and resources in a compound that may have disqualifying off-target effects.[5]

References
  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]

  • Zhang, L., et al. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]

  • Luchini, A., et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Yang, T., & Huwiler, K. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]

  • ResearchGate. (n.d.). Tools for the Evaluation of Potency and Selectivity. ResearchGate. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]

  • Pelago Bioscience. (2023). Assessing compound selectivity with CETSA® Explore. YouTube. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational approaches to improving selectivity in drug design. American Chemical Society. [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Structure–activity relationship. (2023). In Wikipedia. [Link]

  • Hu, H. (2021). The structure-activity relationship and pharmaceutical compounds. Managing IP. [Link]

  • GARDP. (n.d.). Structure-activity relationship (SAR). REVIVE. [Link]

  • Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of (4,4-Difluorocyclohexyl)methanesulfonamide

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of (4,4-Difluorocyclohexyl)methanesulfonamide. This guide is designed for researchers, chemists, and process dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (4,4-Difluorocyclohexyl)methanesulfonamide. This guide is designed for researchers, chemists, and process development professionals. We provide in-depth technical information, field-proven insights, and robust troubleshooting protocols to assist you in successfully scaling up this synthesis. Our focus is on explaining the causality behind experimental choices to ensure a safe, efficient, and reproducible process.

Overview of the Synthetic Strategy

(4,4-Difluorocyclohexyl)methanesulfonamide is a specialized building block, and its synthesis requires careful management of reactive intermediates. The geminal difluoro group on the cyclohexane ring imparts unique properties but also influences the reactivity of adjacent functional groups. The recommended synthetic pathway is a robust, multi-step process designed for scalability and control. It begins with the commercially available (4,4-Difluorocyclohexyl)methanol and proceeds through key intermediates.

Visualized Synthetic Workflow

The overall process can be visualized as a three-step sequence: Halogenation, Thiolation, and Oxidative Amination.

G Start (4,4-Difluorocyclohexyl)methanol (Starting Material) Intermediate1 (4,4-Difluorocyclohexyl)methyl Bromide (Intermediate 1) Start->Intermediate1  Step 1: Halogenation  PBr₃, THF, 0 °C to RT Intermediate2 (4,4-Difluorocyclohexyl)methanethiol (Intermediate 2) Intermediate1->Intermediate2  Step 2: Thiolation  Thiourea, then NaOH(aq), Reflux Intermediate3 (4,4-Difluorocyclohexyl)methanesulfonyl Chloride (In situ Intermediate) Intermediate2->Intermediate3  Step 3a: Oxidative Chlorination  NCS, HCl, MeCN/H₂O End (4,4-Difluorocyclohexyl)methanesulfonamide (Final Product) Intermediate3->End  Step 3b: Amination  NH₄OH (excess)

Caption: Overall synthetic workflow for (4,4-Difluorocyclohexyl)methanesulfonamide.

Detailed Experimental Protocols & Scientist's Notes

This section provides step-by-step protocols for a nominal 50-gram scale synthesis.

Step 1: Synthesis of (4,4-Difluorocyclohexyl)methyl Bromide (Intermediate 1)

Reaction: R-OH → R-Br

Protocol:

  • Charge a 1 L, three-neck, round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel with (4,4-Difluorocyclohexyl)methanol (50.0 g, 0.33 mol)[1][2] and anhydrous tetrahydrofuran (THF, 250 mL).

  • Establish an inert nitrogen atmosphere.

  • Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Slowly add phosphorus tribromide (PBr₃, 33.2 g, 0.12 mol, 0.37 equiv) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it into 500 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring. Caution: Gas evolution (CO₂) will occur.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with methyl tert-butyl ether (MTBE, 2 x 200 mL).

  • Combine the organic layers, wash with water (200 mL) and then brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product, (4,4-Difluorocyclohexyl)methyl Bromide, is typically a clear oil and can often be used in the next step without further purification.

Scientist's Notes:

  • Causality of Reagent Choice: PBr₃ is an effective and economical choice for converting primary alcohols to bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.

  • Temperature Control: The initial low temperature is critical to control the exotherm of the PBr₃ addition and minimize the formation of ether byproducts.

  • Work-up Rationale: The bicarbonate quench neutralizes the acidic byproducts (H₃PO₃ and residual PBr₃). Using a milder base like bicarbonate is preferable to strong bases like NaOH, which could promote elimination side reactions.

Step 2: Synthesis of (4,4-Difluorocyclohexyl)methanethiol (Intermediate 2)

Reaction: R-Br → R-SH

Protocol:

  • Charge a 2 L reaction flask with (4,4-Difluorocyclohexyl)methyl Bromide (crude from Step 1, ~0.33 mol), thiourea (27.8 g, 0.36 mol, 1.1 equiv), and ethanol (500 mL).

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. A white precipitate of the isothiouronium salt should form.

  • After cooling slightly, add a solution of sodium hydroxide (NaOH, 40.0 g, 1.0 mol, 3.0 equiv) in 200 mL of water.

  • Re-heat the mixture to reflux for an additional 2-3 hours to hydrolyze the salt.

  • Cool the reaction to room temperature and acidify to pH ~2-3 with 6M hydrochloric acid (HCl).

  • Extract the product into MTBE (3 x 250 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The product is a volatile and malodorous thiol. All operations should be performed in a well-ventilated fume hood.

  • The crude thiol can be purified by vacuum distillation if necessary, but is often carried forward directly.

Scientist's Notes:

  • Two-Stage Thiolation: This method avoids the direct use of highly toxic and odorous reagents like sodium hydrosulfide (NaSH). The intermediate isothiouronium salt is a stable solid that can be isolated if desired. The basic hydrolysis then liberates the thiol.

  • Safety: Residual thiol in the aqueous layer or on glassware can be quenched and deodorized by treatment with a dilute bleach (sodium hypochlorite) solution.

Step 3: Synthesis of (4,4-Difluorocyclohexyl)methanesulfonamide (Final Product)

Reaction: R-SH → R-SO₂Cl → R-SO₂NH₂

Protocol:

  • Charge a 2 L, jacketed reaction vessel with the crude (4,4-Difluorocyclohexyl)methanethiol (~0.33 mol) and a solvent mixture of acetonitrile (400 mL) and water (100 mL).

  • Cool the vessel to 0-5 °C.

  • In a separate beaker, prepare a solution of concentrated HCl (82 mL, ~1.0 mol). Add half of this HCl solution to the reaction mixture.

  • Add N-chlorosuccinimide (NCS, 177 g, 1.32 mol, 4.0 equiv) to the reaction mixture portion-wise over 2 hours, maintaining the temperature below 10 °C. The reaction is highly exothermic.

  • After the NCS addition is complete, add the remaining half of the HCl solution.

  • Allow the reaction to stir at 5-10 °C for 2-3 hours. Monitor the conversion of the thiol to the sulfonyl chloride by quenching a small aliquot with methanol and analyzing for the methyl sulfonate ester by GC-MS.

  • Once the sulfonyl chloride formation is complete, slowly and carefully add concentrated ammonium hydroxide (NH₄OH, ~300 mL, excess) while maintaining the temperature below 20 °C.

  • Stir the resulting slurry at room temperature for 2-4 hours.

  • Filter the white precipitate, wash the cake thoroughly with cold water (3 x 200 mL), and then with a small amount of cold heptane (100 mL).

  • Dry the solid product in a vacuum oven at 40-50 °C to a constant weight.

Scientist's Notes:

  • One-Pot Procedure: This protocol for oxidative chlorination followed by amination is efficient for scale-up.[3] It avoids the isolation of the moisture-sensitive sulfonyl chloride intermediate.

  • Reagent Rationale: NCS in an acidic aqueous/organic mixture is an effective system for oxidizing thiols directly to sulfonyl chlorides. The acid is crucial for the reaction mechanism.

  • Quenching and Isolation: The addition of excess aqueous ammonia serves both to form the sulfonamide and to quench any remaining NCS or sulfonyl chloride. The product precipitates from the reaction mixture, which simplifies purification to a filtration and washing sequence, a significant advantage for large-scale synthesis.[4]

Troubleshooting Guide & FAQs
Visualized Troubleshooting Logic

G Problem Low Yield or Purity of Final Product Step1 Issue in Step 1: Halogenation? Problem->Step1 Step2 Issue in Step 2: Thiolation? Problem->Step2 Step3 Issue in Step 3: Oxidation/Amination? Problem->Step3 Purification Issue with Final Purification/Isolation? Problem->Purification Cause1a Incomplete reaction. (Check TLC/GC) Step1->Cause1a Cause1b Side product formation. (e.g., elimination) Step1->Cause1b Cause2a Incomplete salt formation or hydrolysis. Step2->Cause2a Cause2b Oxidative dimerization (disulfide formation). Step2->Cause2b Cause3a Incomplete oxidation of thiol. Step3->Cause3a Cause3b Hydrolysis of sulfonyl chloride intermediate to sulfonic acid. Step3->Cause3b Cause3c Poor precipitation during amination. Step3->Cause3c CauseP Product loss during filtration/washing. Purification->CauseP

Caption: Decision tree for troubleshooting low yield or purity issues.

Step-Specific Troubleshooting (Q&A)

Step 1: Halogenation

  • Q1: My halogenation reaction is sluggish or incomplete. What's the cause?

    • A1: This is often due to reagent quality or temperature. Ensure your (4,4-Difluorocyclohexyl)methanol is dry. Moisture will consume the PBr₃. Also, check the purity of the PBr₃, as it can decompose over time. If the reaction stalls at room temperature, gentle heating to 35-40 °C can sometimes drive it to completion, but be cautious as this can increase byproduct formation.

  • Q2: I'm seeing a significant amount of a non-polar impurity by TLC/GC. What is it?

    • A2: This is likely an elimination byproduct or a dialkyl ether. Overheating during the PBr₃ addition or work-up with a strong base can promote these side reactions. Ensure strict temperature control during the addition and use a mild base like NaHCO₃ for quenching.

Step 2: Thiolation

  • Q3: The yield from the thiolation step is low. What went wrong?

    • A3: Incomplete conversion of the bromide to the isothiouronium salt is a common issue. Ensure you use a slight excess of thiourea and allow sufficient reflux time. The second common failure point is the hydrolysis step. Ensure at least 3 equivalents of NaOH are used and the reflux is maintained to completely break down the salt and liberate the thiol.

  • Q4: My isolated thiol intermediate is impure, showing a higher molecular weight species.

    • A4: This is almost certainly the corresponding disulfide, formed by air oxidation of the thiol. This is more prevalent during work-up. To minimize this, you can sparge all solutions with nitrogen before extraction and work quickly. If disulfide formation is a persistent issue, the crude thiol can be treated with a mild reducing agent like dithiothreitol (DTT) before proceeding, though this adds complexity.

Step 3: Oxidative Amination

  • Q5: The final yield is very low, and I recovered a water-soluble impurity.

    • A5: This is the classic sign of premature hydrolysis of the in situ generated sulfonyl chloride intermediate to the corresponding sulfonic acid.[5] The sulfonyl chloride is highly sensitive to water. The key is to maintain a low temperature (0-5 °C) during the NCS addition. Running the reaction too warm or having too much water in the initial solvent mixture can favor hydrolysis over the subsequent amination.

  • Q6: The reaction mixture turned dark, and I isolated a complex mixture of products.

    • A6: This points to over-oxidation or decomposition. The oxidative chlorination is highly exothermic. If the addition of NCS is too fast, localized "hot spots" can cause substrate and intermediate degradation. Portion-wise addition of the solid NCS and robust cooling are non-negotiable at scale.

  • Q7: The amination step did not produce a precipitate, or the yield was poor.

    • A7: First, ensure a sufficient excess of ammonium hydroxide was used to drive the reaction to completion. Second, the product's solubility is temperature-dependent. If the mixture is too warm during amination and work-up, the product may remain partially dissolved. Ensure the slurry is cooled thoroughly before filtration to maximize recovery.

Quantitative Data Summary
StepReactantMW ( g/mol )AmountEquiv.ProductTypical YieldTypical Purity (crude)
1(4,4-Difluorocyclohexyl)methanol150.1750.0 g1.0(4,4-Difluorocyclohexyl)methyl Bromide90-95%>90%
2(4,4-Difluorocyclohexyl)methyl Bromide213.07~70.0 g1.0(4,4-Difluorocyclohexyl)methanethiol85-90%>85%
3(4,4-Difluorocyclohexyl)methanethiol166.26~50.0 g1.0(4,4-Difluorocyclohexyl)methanesulfonamide75-85%>95%
References
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve. This review covers modern methods for constructing sulfonamides, including strategies like sulfur dioxide insertion and catalytic oxidation, which are relevant for understanding the broader context of sulfonamide synthesis.
  • PubChem Compound Summary for CID 21184133, (4,4-Difluorocyclohexyl)methanol. National Center for Biotechnology Information. Provides chemical properties, identifiers, and supplier information for the starting material. [Link]

  • Preparation method of 4,4-difluorocyclohexanecarboxylic acid. (2015). Google Patents (CN105061188A).
  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. (2017). Beilstein Journal of Organic Chemistry. Discusses the synthesis and reactivity of fluorinated cyclohexanes, which provides insight into the stability and handling of the core structure in our synthesis. [Link]

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. (2013). ACS Combinatorial Science. Details the synthesis of sulfonamides from sulfonyl chlorides and amines, providing a basis for the final amination step. [Link]

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. Provides a general procedure for the conversion of alcohols to sulfonate esters, a reaction class analogous to the side reactions possible in our synthesis. [Link] (Note: This is a representative link for a common procedure, as the original link was a general procedure page).

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). Royal Society of Chemistry. Describes the conversion of thiols to sulfonamides via in-situ formation of sulfonyl chlorides, a core transformation in the recommended pathway. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. (2019). Molecules. Discusses the use of aqueous conditions and simple bases for sulfonamide synthesis, supporting the choice of work-up and reaction conditions in the final step. [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting (4,4-Difluorocyclohexyl)methanesulfonamide

Welcome to the Technical Support Center for (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5). As a highly specialized bifunctional building block, this compound is heavily utilized in medicinal chemistry to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5). As a highly specialized bifunctional building block, this compound is heavily utilized in medicinal chemistry to synthesize AMPA receptor positive allosteric modulators [1], highly selective PARP-1 inhibitors (such as NMS-P118) [2], and P-glycoprotein inhibitors [3].

Despite its utility, the molecule's unique structural topology—combining a highly lipophilic, sterically demanding fluorinated cycloalkyl ring with a polar, acidic aliphatic sulfonamide—presents specific handling, solubility, and synthetic challenges. This guide is designed to provide researchers with field-proven insights, mechanistic causality, and self-validating protocols to overcome common experimental pitfalls.

I. Troubleshooting Guides & FAQs

Q1: Why is my (4,4-difluorocyclohexyl)methanesulfonamide precipitating out of solution during reaction setup? The Causality: This compound exhibits severe amphiphilic disparity. The 4,4-difluorocyclohexyl moiety is intensely hydrophobic, while the methanesulfonamide group is highly polar and capable of strong intermolecular hydrogen bonding. Consequently, it has poor solubility in non-polar solvents (e.g., hexanes, toluene) and limited solubility in moderately polar halogenated solvents (e.g., pure dichloromethane). The Solution: Always prepare stock solutions in polar aprotic solvents such as anhydrous DMF, DMSO, or NMP. If a less polar solvent system is required for downstream chemistry, use a co-solvent approach (e.g., DCM/DMF 4:1 v/v) to disrupt the sulfonamide hydrogen-bond network while solvating the lipophilic ring.

Q2: I am attempting an N -alkylation of the sulfonamide, but my yields are stalled at <20%. What is causing this poor conversion? The Causality: The primary culprit is steric hindrance. The 4,4-difluorocyclohexyl ring adopts a rigid chair conformation where the bulky, highly electronegative fluorine atoms project into the surrounding spatial envelope [3]. This restricts the rotational freedom of the adjacent −CH2​−SO2​NH2​ group, severely shielding the nucleophilic nitrogen and increasing the activation energy required for an incoming electrophile to achieve the correct Bürgi-Dunitz trajectory. The Solution: Switch from alkyl chlorides/bromides to highly reactive electrophiles like alkyl iodides or triflates. Additionally, leverage the "Cesium Effect" by using Cs2​CO3​ as your base; the large atomic radius of the cesium cation creates a looser ion pair with the sulfonamide anion, significantly enhancing its nucleophilicity.

Q3: When using Sodium Hydride (NaH) to deprotonate the sulfonamide, LC-MS analysis shows multiple unexpected side products. Why is this happening? The Causality: Aliphatic sulfonamides possess two distinct acidic sites: the primary sulfonamide N-H ( pKa​≈10 ) and the alpha-methylene protons adjacent to the highly electron-withdrawing sulfonyl group ( pKa​≈28−30 ) [4]. NaH ( pKa​≈35 ) is an excessively strong base. While it kinetically deprotonates the N-H, any local excess of NaH—especially under the elevated temperatures often used to overcome the steric hindrance mentioned in Q2—will lead to thermodynamic deprotonation at the alpha-carbon. This generates a reactive carbanion that undergoes undesired alpha-alkylation or β -elimination pathways. The Solution: Strictly utilize mild bases ( K2​CO3​ or Cs2​CO3​ ) whose pKa​ values perfectly match the sulfonamide N-H without risking alpha-proton abstraction.

Q4: How can I prevent the compound from streaking during normal-phase silica gel chromatography? The Causality: The acidic N-H proton of the sulfonamide forms strong hydrogen bonds with the free silanol groups on the silica stationary phase, leading to peak tailing and poor resolution. The Solution: Add a volatile modifier to your mobile phase. Using 1% Acetic Acid (AcOH) or 1% Triethylamine ( Et3​N ) in your EtOAc/Hexane gradient will cap the silanol interactions. Alternatively, switch to Reverse-Phase HPLC (C18), which provides excellent resolution for fluorinated aliphatic compounds.

II. Quantitative Data Summary: Base Selection Dynamics

To ensure self-validating reaction design, consult the thermodynamic data below before selecting a base for N -functionalization.

BaseBase pKa​ (in DMSO)N-H Deprotonation ( pKa​∼10 ) α-CH2​ Deprotonation ( pKa​∼29 )Reaction Outcome & Recommendation
Cs2​CO3​ ~ 10.3QuantitativeNoneOptimal. Enhances nucleophilicity via the Cesium effect.
K2​CO3​ ~ 10.3QuantitativeNoneGood. Slower reaction rates due to tighter ion pairing.
DIPEA ~ 10.5EquilibriumNonePoor. Insufficient driving force for complete deprotonation.
NaH ~ 35.0QuantitativeHigh RiskAvoid. Leads to alpha-alkylation and decomposition.
LDA ~ 36.0QuantitativeQuantitativeAvoid. Complete degradation of the aliphatic scaffold.

III. Mechanistic & Workflow Visualizations

Workflow Start Low Yield in N-Alkylation? CheckBase Is NaH or LDA used? Start->CheckBase ChangeBase Switch to Cs2CO3 (Prevents side reactions) CheckBase->ChangeBase Yes CheckElec Is Electrophile Sterically Hindered? CheckBase->CheckElec No ChangeBase->CheckElec ChangeElec Use Alkyl Iodide or Triflate CheckElec->ChangeElec Yes CheckSolv Is Solvent Polar Aprotic? CheckElec->CheckSolv No ChangeElec->CheckSolv ChangeSolv Use Anhydrous DMF (0.1 - 0.2 M) CheckSolv->ChangeSolv No Success Optimal Conversion (Self-Validating System) CheckSolv->Success Yes ChangeSolv->Success

Fig 1: Step-by-step troubleshooting workflow for optimizing N-alkylation yields.

Mechanism Substrate (4,4-Difluorocyclohexyl) methanesulfonamide MildBase Mild Base (Cs2CO3) pKa ~10.3 Substrate->MildBase StrongBase Strong Base (NaH) pKa ~35.0 Substrate->StrongBase N_Anion N-Deprotonation (Desired Sulfonamide Anion) MildBase->N_Anion Selective StrongBase->N_Anion Kinetic Alpha_Anion Alpha-CH2 Deprotonation (Undesired Carbanion) StrongBase->Alpha_Anion Thermodynamic / Excess Base Target Target N-Alkylated Product N_Anion->Target + Electrophile SideProd Alpha-Alkylated or Elimination Products Alpha_Anion->SideProd + Electrophile

Fig 2: Mechanistic divergence of deprotonation pathways based on base selection.

IV. Experimental Protocols

Protocol 1: Optimized N -Alkylation Methodology

This protocol establishes a self-validating system by utilizing kinetic monitoring (LC-MS) to confirm the absence of alpha-deprotonation side products.

Reagents & Materials:

  • (4,4-Difluorocyclohexyl)methanesulfonamide (1.0 eq)

  • Alkyl Iodide (1.2 eq)

  • Cesium Carbonate ( Cs2​CO3​ , 2.0 eq, finely powdered and oven-dried)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged reaction vial, dissolve (4,4-Difluorocyclohexyl)methanesulfonamide (1.0 eq) in anhydrous DMF to achieve a concentration of 0.15 M. Note: Complete dissolution is critical before proceeding.

  • Activation: Add powdered Cs2​CO3​ (2.0 eq) in one portion. Stir the suspension at 25 °C for 15 minutes. The mixture will become slightly opaque as the highly nucleophilic cesium-sulfonamide salt forms.

  • Electrophile Addition: Add the alkyl iodide (1.2 eq) dropwise.

  • Reaction: Elevate the temperature to 40 °C. Caution: Do not exceed 50 °C, as thermal energy can exacerbate steric clashing and promote degradation. Stir for 12–16 hours.

  • Validation Check: Sample 5 μ L of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. You should observe >95% conversion to the target mass without the M+2(Alkyl) mass associated with alpha-alkylation.

  • Workup: Quench the reaction with cold deionized water (3x the reaction volume) to crash out the product. Extract with EtOAc ( 3×10 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×10 mL) to thoroughly partition the DMF into the aqueous phase. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

V. References

  • Sulfonamide derivative and use thereof (AMPA receptor modulators). Google Patents. Available at:

  • Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein . PMC - NIH. Available at:[Link]

  • A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors . PMC - NIH. Available at:[Link]

Optimization

Technical Support Center: Animal Model Refinement for (4,4-Difluorocyclohexyl)methanesulfonamide

Welcome to the Technical Support Center for in vivo research involving (4,4-Difluorocyclohexyl)methanesulfonamide . As a selective positive allosteric modulator (PAM) of the AMPA receptor (commonly referred to as an ampa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vivo research involving (4,4-Difluorocyclohexyl)methanesulfonamide . As a selective positive allosteric modulator (PAM) of the AMPA receptor (commonly referred to as an ampakine), this sulfonamide derivative is utilized in preclinical models of depression, cognitive impairment, schizophrenia, and spinal cord injury (SCI)[1],[2].

This guide provides drug development professionals and application scientists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust, reproducible experimental outcomes.

Section 1: Formulation & Pharmacokinetics (FAQ)

Q: The compound precipitates in standard 0.9% saline. How should I formulate it for systemic (IV/IP) administration? A: Due to the high lipophilicity of the difluorocyclohexyl moiety, aqueous solubility in standard saline is exceptionally poor. You must formulate the compound in a 10% (w/v) 2-hydroxypropyl-beta-cyclodextrin (HPCD) solution[3],[4]. Causality: HPCD creates a structural inclusion complex; its hydrophilic exterior ensures solubility in the blood plasma, while its lipophilic cavity encapsulates the drug without altering its pharmacodynamics or blood-brain barrier (BBB) penetrance.

Q: What is the optimal dosing window for acute in vivo electrophysiology? A: The plasma half-life of typical sulfonamide-based AMPA-PAMs in rodents is approximately 1.0 to 1.5 hours. For acute recordings, administer the compound 2 to 10 minutes prior to the physiological challenge. Limit your recording window to 45–60 minutes; extending beyond 6 hours dramatically increases data variability as plasma levels wane[5],[6].

Section 2: Behavioral Assay Troubleshooting

Q: I am observing a "bell-shaped" (U-shaped) dose-response curve in the Unpredictable Chronic Mild Stress (UCMS) model. Is this an artifact? A: No, this is a well-documented pharmacological property of AMPA-PAMs[7],[8]. Causality: While moderate doses enhance glutamatergic signaling and promote Brain-Derived Neurotrophic Factor (BDNF) release, excessively high doses cause receptor over-activation. This triggers rapid AMPA receptor desensitization and secondary inhibitory feedback loops, negating the antidepressant-like effects[7]. Self-Validating Tip: Always include a minimum of three dose groups (e.g., 1, 5, and 15 mg/kg) alongside a positive control (e.g., Fluoxetine 20 mg/kg) to accurately capture the peak of the bell curve[9].

Step-by-Step Methodology: Scopolamine-Induced Amnesia in the Object Recognition Test (ORT)

To validate the cognitive-enhancing properties of your compound, use this self-validating ORT protocol[10]:

  • Habituation: Acclimate mice to the empty testing arena for 10 minutes daily for 3 consecutive days.

  • PAM Administration: Administer (4,4-Difluorocyclohexyl)methanesulfonamide (0.1 – 3.0 mg/kg IP) 30 minutes prior to the training phase.

  • Amnesic Induction: Administer Scopolamine (1.0 mg/kg IP) 15 minutes prior to the training phase to induce transient cholinergic amnesia.

  • Training Phase (T1): Place two identical objects in the arena. Allow the animal to explore for 5 minutes. Validation check: Ensure total exploration time exceeds 10 seconds to confirm lack of motor impairment.

  • Retention Phase (T2): 24 hours later, replace one familiar object with a novel object. Allow 5 minutes of exploration.

  • Data Analysis: Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Total Time). A DI significantly above 0 indicates successful reversal of amnesia.

Pathway Glutamate Presynaptic Glutamate Release AMPAR AMPA Receptor (Delayed Desensitization) Glutamate->AMPAR PAM (4,4-Difluorocyclohexyl) methanesulfonamide PAM->AMPAR Depolarization Prolonged Na+/Ca2+ Influx & Membrane Depolarization AMPAR->Depolarization NMDAR NMDA Receptor Activation (Mg2+ Block Removed) Depolarization->NMDAR LTP LTP Induction & BDNF Upregulation NMDAR->LTP

Mechanism of AMPA-PAMs facilitating LTP and BDNF expression.

Section 3: In Vivo Electrophysiology & Spinal Cord Injury (SCI)

Q: My phrenic motor facilitation (pMF) recordings post-SCI are highly variable. How can I stabilize the preparation? A: Variability often stems from inadequate baseline stabilization or fluctuating anesthesia. Ampakines most effectively stimulate breathing when respiratory drive is impaired[11]. You must establish a rigid baseline before introducing the hypoxic challenge.

Step-by-Step Methodology: Phrenic Nerve Recording in SCI Models
  • Anesthesia & Surgery: Induce anesthesia with 3% Isoflurane, then transition to Urethane for stable, long-term recordings. Perform a tracheotomy and initiate mechanical ventilation (50% O2, 1% CO2, balanced N2)[4].

  • Nerve Isolation: Perform a bilateral vagotomy. Isolate the phrenic nerve and place it on bipolar silver recording electrodes submerged in mineral oil.

  • Baseline Stabilization: Record phrenic nerve activity for a minimum of 15 minutes under normoxia. Validation check: Activity is only considered stable when burst amplitude and rate vary by less than ±5%[11].

  • Dosing: Administer the compound via the tail vein (e.g., 15 mg/kg in 10% HPCD) 2 minutes prior to hypoxia[11].

  • Hypoxic Challenge: Introduce a 5-minute hypoxic episode (10.5% O2) to trigger motor facilitation[3].

  • Recording: Monitor burst amplitude and frequency for 60 minutes post-hypoxia to quantify sustained phrenic motor facilitation (pMF).

Workflow S1 Surgical Prep & Vagotomy S2 Baseline Recording (15m) S1->S2 S3 Vehicle/PAM Infusion (IV) S2->S3 S4 Hypoxic Challenge (10.5% O2) S3->S4 S5 Phrenic Motor Facilitation Analysis S4->S5

In vivo workflow for assessing ampakine-induced phrenic motor facilitation.

Section 4: Toxicity & Seizure Liability

Q: How do I ensure my compound isn't causing sub-clinical seizures that confound behavioral data? A: High-impact (Class I) AMPA-PAMs can significantly lower the seizure threshold by profoundly altering receptor deactivation and desensitization[12]. To differentiate between therapeutic potentiation and proconvulsant side effects, run a Maximum Electroshock Threshold (MEST) test [13]. Causality: Corneal application of electrical current (CC50 of ~60−70 mA, 0.1 ms duration) induces tonic-clonic seizures. If your PAM lowers the threshold current required to induce a seizure compared to vehicle controls, the dose is too high and will confound cognitive assays via excitotoxicity.

Quantitative Data Summary

The following table summarizes the standard pharmacological and operational parameters for evaluating AMPA-PAMs in rodent models:

ParameterTypical Range / ValueExperimental Context
Effective Dose (Cognition) 0.1 – 3.0 mg/kg (IP/PO)Scopolamine-induced amnesia (ORT / MWM)
Effective Dose (Depression) 5.0 – 10.0 mg/kg (IP)Unpredictable Chronic Mild Stress (UCMS)
Effective Dose (SCI/Respiratory) 5.0 – 15.0 mg/kg (IV)Phrenic motor facilitation post-SCI
Vehicle Concentration 10% (w/v)2-hydroxypropyl-β-cyclodextrin (HPCD) in saline
Plasma Half-life (Rodent) 1.0 – 1.5 hoursPharmacokinetic profiling & assay timing
Brain-to-Plasma Ratio 1.0 – 1.5Blood-brain barrier penetrance validation

References

  • Sulfonamide derivative and use thereof (EP2694472B1). Google Patents.
  • Antidepressant-like effects of an AMPA receptor potentiator under a chronic mild stress paradigm . International Journal of Neuropsychopharmacology (Oxford Academic). URL:[Link]

  • Acute ampakines increase voiding function and coordination in a rat model of SCI . eLife. URL:[Link]

  • Ampakine pretreatment enables a single hypoxic episode to produce phrenic motor facilitation with no added benefit of additional episodes . Journal of Neurophysiology. URL:[Link]

  • Integration of Lead Optimization with Crystallography for a Membrane-Bound Ion Channel Target: Discovery of a New Class of AMPA Receptor Positive Allosteric Modulators . Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of (4,4-Difluorocyclohexyl)methanesulfonamide to other inhibitors

Title : Comparative Efficacy of (4,4-Difluorocyclohexyl)methanesulfonamide-Based TEAD Inhibitors in Hippo Pathway Modulation Introduction The Hippo signaling pathway is a master regulator of cellular proliferation, apopt...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Efficacy of (4,4-Difluorocyclohexyl)methanesulfonamide-Based TEAD Inhibitors in Hippo Pathway Modulation

Introduction The Hippo signaling pathway is a master regulator of cellular proliferation, apoptosis, and tissue homeostasis. Its dysregulation, marked by the hyperactivation of transcriptional co-activators YAP and TAZ, is a primary driver in various malignancies, including [1]. Because YAP and TAZ lack intrinsic DNA-binding domains, they rely entirely on the TEAD (Transcriptional Enhanced Associate Domain) family of transcription factors to drive oncogenic gene expression[2].

Recent structural biology breakthroughs have identified a druggable central lipid pocket (LP) within the TEAD YAP-binding domain, which is naturally occupied by a palmitate lipid essential for protein stability[2]. Among the most potent scaffolds designed to target this pocket is the (4,4-difluorocyclohexyl)methanesulfonamide moiety, famously characterized in "Compound 2" ((E)-N-(5-(2-(4,4-difluorocyclohexyl)vinyl)-6-methoxypyridin-3-yl)methanesulfonamide)[3][4]. This guide provides a rigorous, objective comparison of this non-covalent inhibitor against other leading alternatives, detailing the mechanistic causality and experimental protocols required for validation.

Mechanistic Causality: The Sulfonamide Advantage Most TEAD inhibitors function as simple steric blockers. However, the (4,4-difluorocyclohexyl)methanesulfonamide class exhibits a highly specialized, dual-action mechanism[2][4]:

  • Palmitoylation Disruption : The highly hydrophobic 4,4-difluorocyclohexyl group deeply penetrates the TEAD lipid pocket, displacing the native palmitate. This destabilizes the YAP-TEAD interaction interface, effectively acting as a dominant-negative inhibitor of Hippo signaling[5].

  • The VGLL4 Cofactor Switch : Unlike purely covalent inhibitors, the methanesulfonamide group extends toward the solvent-exposed interface. Recent biochemical profiling reveals that this specific sulfonamide functional group actively recruits VGLL4, a natural tumor suppressor and YAP antagonist[4]. By inducing a YAP-to-VGLL4 cofactor switch, this inhibitor not only removes the oncogenic driver but actively represses target gene transcription[4].

HippoPathway YAP YAP/TAZ (Oncogenic Activator) TargetGenes Proliferation Genes (CTGF, CYR61) YAP->TargetGenes Transcription ON (Without Inhibitor) TEAD TEAD Transcription Factor (Lipid Pocket) TEAD->YAP Blocks Interaction VGLL4 VGLL4 (Tumor Suppressor) TEAD->VGLL4 Induces Cofactor Switch VGLL4->TargetGenes Transcription OFF (With Inhibitor) Inhibitor (4,4-Difluorocyclohexyl) methanesulfonamide Inhibitor->TEAD Binds Lipid Pocket Disrupts Palmitoylation

Mechanism of TEAD inhibition: Compound 2 blocks YAP and induces a VGLL4 cofactor switch.

Comparative Efficacy: Quantitative Data Presentation To contextualize the performance of the (4,4-difluorocyclohexyl)methanesulfonamide scaffold, we compare it against three other distinct classes of TEAD inhibitors: MYF-03-69 (a covalent cysteine-targeted inhibitor)[6], K-975 (a potent covalent clinical candidate)[3], and Flufenamic acid (a repurposed NSAID acting as a weak non-covalent binder)[3].

Inhibitor Class / NameBinding ModeTarget ProfileBiochemical IC50Key Mechanistic Differentiator
(4,4-Difluorocyclohexyl)methanesulfonamide (Compound 2) Non-covalent (Lipid Pocket)Pan-TEAD (1-4)~20 - 50 nMUniquely induces YAP-to-VGLL4 cofactor switch via the sulfonamide moiety[4].
MYF-03-69 Covalent (Cysteine)Pan-TEAD (1-4)< 100 nMIrreversible binding; strong suppression in NF2-deficient mesothelioma[1][7].
K-975 Covalent (Cysteine)Pan-TEAD (1-4)< 10 nMHigh potency; purely relies on steric YAP displacement[3].
Flufenamic Acid Non-covalent (Central Pocket)TEAD2 preference~50 μMRepurposed NSAID; weak affinity, used primarily as a structural tool compound[3].

Experimental Protocols: Self-Validating Systems As a Senior Application Scientist, I emphasize that biochemical potency (IC50) does not automatically translate to cellular efficacy. The following protocols form a self-validating system to confirm both target engagement and the unique cofactor switch mechanism.

Protocol 1: TR-FRET Biochemical Assay for YAP-TEAD Disruption Causality: Cell-based reporter assays can be confounded by off-target toxicity. isolates the physical TEAD-YAP interaction, proving that the inhibitor directly outcompetes YAP at the molecular level[7].

  • Reagent Preparation : Prepare recombinant TEAD1-4 YAP-binding domains (YBD) and a FAM-labeled YAP peptide probe.

  • Compound Incubation : Dispense 10 µL of TEAD protein (50 nM final) into a 384-well plate. Add the (4,4-difluorocyclohexyl)methanesulfonamide inhibitor in a 10-point dose-response titration (0.1 nM to 10 µM)[1]. Incubate at room temperature for 30 minutes to allow lipid pocket equilibration.

  • Probe Addition : Add 10 µL of the FAM-YAP peptide (100 nM final). Incubate for an additional 1 hour.

  • Signal Detection : Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 495 nm / 520 nm).

  • Validation Check : A successful disruption will show a dose-dependent decrease in the FRET ratio, confirming competitive displacement.

Protocol 2: Co-Immunoprecipitation (Co-IP) for VGLL4 Switch Validation Causality: Because the methanesulfonamide group actively[4], a standard YAP-displacement assay misses half the mechanism. Co-IP is mandatory to prove the active formation of the TEAD-VGLL4 repressor complex.

  • Cell Treatment : Seed MDA-MB-231 cells (high YAP, low baseline VGLL4) and treat with 1 µM of the inhibitor for 24 hours[4].

  • Lysis : Harvest cells in non-denaturing NP-40 lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation : Incubate 500 µg of total protein lysate with 2 µg of anti-TEAD primary antibody overnight at 4°C. Capture the complex using Protein A/G magnetic beads for 2 hours.

  • Elution & Western Blotting : Wash beads three times with lysis buffer. Elute using 2X Laemmli buffer and boil at 95°C for 5 minutes.

  • Validation Check : Probe the western blot for both YAP and VGLL4. A validated (4,4-difluorocyclohexyl)methanesulfonamide response will show a near-complete loss of YAP co-elution and a massive enrichment of VGLL4 co-elution compared to the DMSO control[4].

Workflow Step1 1. Compound Incubation Treat cells/protein with Inhibitor Step2 2. TR-FRET Assay Measure YAP-TEAD Disruption Step1->Step2 Step3 3. Co-Immunoprecipitation Pull down TEAD, blot for VGLL4 Step1->Step3 Step4 4. Luciferase Reporter Measure TEAD-driven Transcription Step1->Step4 Step5 5. Data Synthesis Validate Dual-Mechanism Efficacy Step2->Step5 Step3->Step5 Step4->Step5

Step-by-step experimental workflow for validating TEAD lipid pocket inhibitors.

Conclusion While covalent inhibitors like MYF-03-69 offer irreversible target engagement[1], the (4,4-difluorocyclohexyl)methanesulfonamide scaffold represents a paradigm shift in Hippo pathway modulation. By leveraging its unique structural geometry to not only evict YAP but actively recruit the VGLL4 repressor[4], it provides a highly sophisticated, dominant-negative approach to silencing oncogenic transcription.

References

  • Holden, J.K., et al. (2020). "Small Molecule Dysregulation of TEAD Lipidation Induces a Dominant-Negative Inhibition of Hippo Pathway Signaling." Cell Reports / RCSB Protein Data Bank. Available at:[Link]

  • Pobbati, A. V., et al. (2019). "Targeting the Central Pocket in Human Transcription Factor TEAD as a Potential Cancer Therapeutic Strategy." Structure / ResearchGate. Available at:[Link]

  • Kurppa, K. J., et al. (2024). "TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway." bioRxiv. Available at:[Link]

  • Zhang, Y., et al. (2022). "Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling." eLife / PubMed Central. Available at:[Link]

Comparative

Cross-Validation of (4,4-Difluorocyclohexyl)methanesulfonamide Activity Across In Vitro Cell Models: A Comparative Guide

As the therapeutic landscape for cognitive disorders, schizophrenia, and neurodegeneration evolves, Positive Allosteric Modulators (PAMs) of the AMPA receptor—often termed AMPAkines—have emerged as critical pharmacologic...

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Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic landscape for cognitive disorders, schizophrenia, and neurodegeneration evolves, Positive Allosteric Modulators (PAMs) of the AMPA receptor—often termed AMPAkines—have emerged as critical pharmacological tools[1][2]. Among these, sulfonamide derivatives, specifically (4,4-Difluorocyclohexyl)methanesulfonamide , have demonstrated significant potential in enhancing glutamatergic synaptic transmission without the excitotoxic risks associated with direct orthosteric agonists[3][4].

This guide provides a rigorous, cross-validated framework for evaluating the in vitro performance of (4,4-Difluorocyclohexyl)methanesulfonamide. By comparing its activity against established reference compounds like Cyclothiazide (CTZ) and CX-516 across multiple cell lines, we establish a self-validating experimental paradigm that bridges recombinant target engagement with native physiological efficacy.

Mechanistic Framework: Allosteric Modulation of AMPA Receptors

Unlike orthosteric agonists (e.g., glutamate) that bind directly to the receptor's active site to open the ion channel, AMPA PAMs bind to a distinct allosteric pocket located at the dimer interface of the ligand-binding domain (LBD)[5].

The primary mechanism of action for sulfonamide-based PAMs involves stabilizing the LBD in its closed conformation after glutamate binding. This structural stabilization slows the rate of receptor deactivation (channel closing after glutamate unbinding) and/or attenuates desensitization (channel closing while glutamate remains bound)[5][6]. Consequently, the influx of sodium and calcium ions is prolonged, leading to enhanced membrane depolarization and the downstream upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF)[1][2].

G Glutamate Glutamate (Orthosteric Agonist) AMPAR AMPA Receptor (GluA1-4 Subunits) Glutamate->AMPAR Binds Active Site PAM (4,4-Difluorocyclohexyl) methanesulfonamide PAM->AMPAR Binds LBD Dimer Interface IonInflux Na+/Ca2+ Influx (Prolonged Opening) AMPAR->IonInflux Activation Depolarization Membrane Depolarization IonInflux->Depolarization BDNF BDNF Release & Synaptic Plasticity Depolarization->BDNF Downstream Signaling

AMPA receptor positive allosteric modulation pathway and downstream synaptic signaling.

Comparative Activity Profiles

To objectively assess the efficacy of (4,4-Difluorocyclohexyl)methanesulfonamide, it must be benchmarked against known standards. Cyclothiazide (CTZ) is a "high-impact" (Class I) PAM that drastically blocks desensitization but carries proconvulsant risks[1][6]. CX-516 is a classical benzamide-based AMPAkine with lower potency.

The table below synthesizes the comparative performance of these compounds across three distinct cellular models, highlighting the balanced, "low-impact" profile of the sulfonamide derivative.

CompoundTarget ProfileHEK293 (GluA2) EC₅₀Primary Neurons (Potentiation)PC12 Cells (BDNF Upregulation)
(4,4-Difluorocyclohexyl)methanesulfonamide Class II PAM (Low-impact)~2.5 µM++ (Physiological kinetics)+++ (Robust expression)
Cyclothiazide (CTZ) Class I PAM (High-impact)~10.0 µM+++ (Risk of excitotoxicity)++ (Moderate expression)
CX-516 (Ampalex) Benzamide AMPAkine~45.0 µM+ (Mild potentiation)+ (Baseline expression)

Experimental Methodologies: A Self-Validating Workflow

To ensure scientific integrity, the evaluation of AMPA PAMs requires a multi-tiered approach. Recombinant systems prove direct target engagement, primary neurons validate physiological relevance, and neurosecretion models confirm downstream therapeutic potential.

Workflow Start Cross-Validation Workflow HEK HEK293 Cells (Recombinant GluA2) Start->HEK Neurons Primary Cortical Neurons (Native AMPARs) Start->Neurons PC12 PC12 Cell Line (Neurotrophin Assay) Start->PC12 FLIPR Calcium Influx Assay (EC50 Determination) HEK->FLIPR Patch Whole-Cell Patch Clamp (Kinetics & Potentiation) Neurons->Patch ELISA BDNF ELISA (Downstream Efficacy) PC12->ELISA Analysis Comparative Data Synthesis vs. CTZ & CX-516 FLIPR->Analysis Patch->Analysis ELISA->Analysis

Multi-cell line cross-validation workflow for AMPA receptor modulators.

Protocol 1: Recombinant Target Engagement (HEK293 Calcium Influx Assay)

Causality: HEK293 cells are selected because they inherently lack endogenous ionotropic glutamate receptors. This provides a "null background," ensuring that any observed calcium flux is strictly mediated by the transfected recombinant GluA2 subunits[7][8]. Methodology:

  • Transfection: Co-transfect HEK293 cells with human GluA2 (flip variant) and a genetically encoded calcium indicator (e.g., GCaMP6) or load with Fluo-4 AM dye[4][7].

  • Baseline Establishment: Record baseline fluorescence for 30 seconds to ensure membrane stability.

  • Compound Addition (Self-Validation Step 1): Inject (4,4-Difluorocyclohexyl)methanesulfonamide alone. Logic: A true PAM will not induce calcium flux in the absence of glutamate. A flat baseline here proves the compound is an allosteric modulator, not an orthosteric agonist[5].

  • Agonist Challenge: Inject a sub-maximal concentration of glutamate (EC₂₀).

  • Quantification: Measure the peak fluorescence and calculate the EC₅₀ based on the concentration-response curve. Use CTZ (10 µM) as a positive control to validate the dynamic range of the assay[1][6].

Protocol 2: Native Synaptic Potentiation (Primary Cortical Neurons)

Causality: While HEK293 cells confirm direct receptor binding, they lack the complex stoichiometry of native heteromeric AMPA receptors and crucial auxiliary subunits (e.g., TARPs, Cornichons, and Shisa proteins) that dictate in vivo channel kinetics[9]. Primary rat cortical neurons provide a physiologically accurate synaptic environment. Methodology:

  • Cell Culture: Isolate and culture cortical neurons from E18 rat embryos for 14–21 days in vitro (DIV) to ensure mature synaptic network formation.

  • Electrophysiology: Establish whole-cell patch-clamp configurations in voltage-clamp mode (holding potential -70 mV).

  • Rapid Perfusion: Apply 1 mM glutamate pulses (1 ms) via a fast-stepping piezoelectric perfusion system to evoke AMPA-mediated miniature excitatory postsynaptic currents (mEPSCs).

  • PAM Application: Co-apply the sulfonamide derivative and record changes in the decay time constant ( τ ) and peak amplitude.

  • Antagonist Blockade (Self-Validation Step 2): At the end of the recording, apply 10 µM NBQX (a competitive AMPA antagonist). Logic: The complete ablation of the recorded current definitively proves that the potentiation was exclusively AMPA-receptor mediated, ruling out off-target effects on NMDA or voltage-gated calcium channels.

Protocol 3: Downstream Neuroplasticity (PC12 BDNF Expression Assay)

Causality: The ultimate therapeutic objective of AMPAkines is to drive neuroplasticity and neurogenesis via the upregulation of neurotrophins[1][2]. PC12 cells, when differentiated with Nerve Growth Factor (NGF), serve as a highly reliable model for assessing neurosecretory pathways and BDNF transcription. Methodology:

  • Differentiation: Plate PC12 cells and treat with 50 ng/mL NGF for 48 hours to induce a neuronal phenotype.

  • Treatment: Incubate cells with varying concentrations of (4,4-Difluorocyclohexyl)methanesulfonamide in the presence of a basal level of glutamate for 24 hours.

  • Supernatant Collection & ELISA: Harvest the culture media and quantify secreted BDNF using a high-sensitivity sandwich ELISA.

  • Protein Normalization (Self-Validation Step 3): Lyse the remaining cells and quantify total intracellular protein using a BCA assay. Logic: Normalizing the BDNF concentration to total protein content ensures that the observed upregulation is a result of active transcription/secretion pathways, rather than an artifact of varying cell proliferation rates across different treatment wells.

Sources

Validation

Structure-Activity Relationship (SAR) Guide: (4,4-Difluorocyclohexyl)methanesulfonamide Analogs as NaV1.7 Inhibitors

Executive Summary The voltage-gated sodium channel NaV1.7 is a highly validated genetic target for pain therapeutics. Historically, drug discovery efforts were dominated by aryl sulfonamides, which suffered from severe p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The voltage-gated sodium channel NaV1.7 is a highly validated genetic target for pain therapeutics. Historically, drug discovery efforts were dominated by aryl sulfonamides, which suffered from severe pharmacokinetic (PK) liabilities due to high lipophilicity and molecular weight[1]. The transition to acyl sulfonamides—specifically those utilizing a (4,4-difluorocyclohexyl)methanesulfonamide scaffold—represents a masterclass in bioisosteric replacement and metabolic optimization[2].

This guide objectively compares the performance of these difluorinated analogs against early-generation alternatives, detailing the mechanistic causality behind their superior efficacy, Ligand Lipophilicity Efficiency (LLE), and metabolic stability.

Mechanistic Rationale: The Acyl Sulfonamide Advantage

Aryl sulfonamides typically exhibit an average cLogP of 4.1 and a molecular weight of ~490 Da, leading to high plasma protein binding and poor oral bioavailability[1]. By replacing the aryl group with an acyl sulfonamide linked to an sp3-rich cycloalkyl ether, researchers significantly improved the physicochemical space (average cLogP ~3.0, MW ~400 Da)[1].

The methanesulfonamide "warhead" is critical for target engagement. Mutagenesis studies reveal that the acyl sulfonamide anion delocalizes between the carbonyl and sulfonyl oxygens[1]. This delocalization allows the molecule to form simultaneous hydrogen bonds and ionic interactions with Arginine 1602 (R1602) and Arginine 1608 (R1608) within the Voltage Sensing Domain 4 (VSD4) of NaV1.7[1][2].

G VSD4 NaV1.7 VSD4 Domain Arg1602 Arginine 1602 VSD4->Arg1602 Arg1608 Arginine 1608 VSD4->Arg1608 Inhibitor Acyl Sulfonamide Inhibitor (Delocalized Anion) Carbonyl Carbonyl Oxygen Inhibitor->Carbonyl Sulfonyl Sulfonyl Oxygens Inhibitor->Sulfonyl Carbonyl->Arg1602 H-Bond / Ionic Sulfonyl->Arg1608 H-Bond / Ionic

Delocalized anion binding of acyl sulfonamides to NaV1.7 VSD4 arginines.

SAR Evolution: Overcoming the Metabolic Soft Spot

While early acyl sulfonamides (such as Compound 7, featuring a pendant adamantyl group) demonstrated exquisite potency (IC50 = 0.006 µM in voltage clamp assays), they suffered from rapid clearance in human liver microsomes (HLM)[1].

The Cyclohexyl Vulnerability: Replacing the adamantyl group with a cyclohexyl ring maintained potency but failed to resolve the metabolic liability. Metabolite identification (MetID) studies revealed that the unsubstituted cyclohexyl ring acts as a metabolic "soft spot," undergoing rapid cytochrome P450 (CYP450) mediated oxidation[2].

The Gem-Difluoro Solution: To block this oxidation, researchers introduced gem-difluorination at the 4-position of the cyclohexyl ring[2]. Fluorine's high electronegativity strengthens the adjacent C-C and C-H bonds, resisting oxidative insertion. Furthermore, fluorine's van der Waals radius closely mimics that of hydrogen, allowing the (4,4-difluorocyclohexyl)methanesulfonamide analogs (e.g., Compounds 27 and 33) to fit perfectly into the same hydrophobic binding pocket without introducing steric clashes[2][3].

Comparative Performance Data

The following table summarizes the quantitative leap in performance achieved by the difluorinated analogs compared to their predecessors.

GenerationScaffold FeaturehNaV1.7 IC50 (µM)Average cLogPHLM StabilityKey Limitation / Advantage
Gen 1 (Aryl) Aryl Sulfonamide (e.g., GX-936)~0.0104.1ModeratePoor PK, high MW (~490 Da), low fsp3.
Gen 2 (Early Acyl) Adamantyl Acyl Sulfonamide (Cmpd 7)0.0063.0PoorExcellent potency, but rapid metabolic clearance.
Gen 3 (Unsubstituted) Cyclohexyl Acyl Sulfonamide (Cmpd 26)< 0.050~3.0PoorCyclohexyl ring acts as a CYP450 oxidation soft spot.
Gen 4 (Difluoro) (4,4-Difluorocyclohexyl) (Cmpd 27, 33) 0.005 - 0.020 ~3.2 Excellent Optimal: Blocked oxidation, high LLE, strong in vivo efficacy.

Experimental Methodologies

To validate these SAR findings, two self-validating experimental protocols are standard in the field: the HLM Stability Assay (to prove metabolic resistance) and Automated Patch-Clamp Electrophysiology (to prove target engagement).

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the analogs. The inclusion of an NADPH-free control is a critical self-validating step; because CYP450 enzymes require NADPH to function, any degradation in the absence of NADPH indicates non-CYP mediated instability (e.g., chemical hydrolysis).

HLM A 1. Compound Prep (1 µM) B 2. HLM Incubation (37°C, 0.5 mg/mL) A->B C 3. NADPH Initiation B->C D 4. Aliquot & Quench (MeCN) C->D E 5. LC-MS/MS Analysis D->E

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Procedure:

  • Preparation: Dilute the (4,4-difluorocyclohexyl)methanesulfonamide analog to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation (Causality Step): Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM). Note: Run a parallel control plate injected with buffer instead of NADPH to rule out non-CYP degradation.

  • Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard. This denatures the CYP enzymes and precipitates the proteins.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life ( t1/2​ ).

Protocol 2: State-Dependent Electrophysiology (Voltage Clamp)

Acyl sulfonamides are state-dependent inhibitors; they bind preferentially to the inactivated state of the NaV1.7 channel (when VSD4 is in the "up" conformation). Therefore, the voltage protocol must hold the cells at a partially depolarized state to accurately measure potency.

Step-by-Step Procedure:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7 (hNaV1.7).

  • Whole-Cell Configuration: Establish whole-cell patch-clamp configuration using an automated electrophysiology platform (e.g., QPatch). Use an intracellular solution rich in CsF to block potassium currents.

  • Voltage Protocol (Causality Step): Hold the membrane potential at a voltage that induces ~20% inactivation (typically around -70 mV to -60 mV, determined empirically per cell). This forces a fraction of the channels into the inactivated state, exposing the VSD4 binding pocket to the methanesulfonamide warhead.

  • Compound Perfusion: Perfuse the difluoro-analogs at varying concentrations (0.001 µM to 10 µM) for 5 minutes to allow equilibrium binding.

  • Current Measurement: Apply a 20 ms test pulse to 0 mV to elicit the remaining sodium current. Calculate the IC50​ by plotting the normalized peak current against the compound concentration.

Conclusion

The integration of a (4,4-difluorocyclohexyl)methanesulfonamide moiety represents a highly effective strategy in modern drug design. By leveraging the acyl sulfonamide's ability to form delocalized interactions with VSD4 arginines[2], and utilizing gem-difluorination to sterically shield the cycloalkyl ring from CYP450 oxidation[3], researchers have successfully engineered NaV1.7 inhibitors that possess both the potency required for analgesia and the metabolic stability required for oral dosing.

References

  • Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity (Physicochemical Analysis). ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity (Compound 33 LLE Data). ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

Sources

Comparative

Comparative Analysis of (4,4-Difluorocyclohexyl)methanesulfonamide and Analogous Scaffolds in Drug Discovery

As medicinal chemistry continues to embrace the "escape from flatland" paradigm, the strategic replacement of planar sp2 -hybridized aromatic rings with sp3 -hybridized saturated systems has become a cornerstone of moder...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry continues to embrace the "escape from flatland" paradigm, the strategic replacement of planar sp2 -hybridized aromatic rings with sp3 -hybridized saturated systems has become a cornerstone of modern drug design. (4,4-Difluorocyclohexyl)methanesulfonamide represents a highly specialized building block that perfectly encapsulates this trend[1]. By combining the conformational flexibility of a cyclohexane ring, the metabolic shielding of a gem-difluoro moiety, and the hydrogen-bonding capacity of a methanesulfonamide group, this compound offers distinct pharmacological advantages over traditional aromatic analogs.

This guide provides an objective, data-driven comparison of (4,4-Difluorocyclohexyl)methanesulfonamide against its positional isomers and aromatic counterparts, detailing its performance in advanced therapeutic applications and providing validated experimental protocols for evaluating its metabolic stability.

Structural Rationale & Comparative Physicochemical Profile

The substitution of a phenyl ring with a 4,4-difluorocyclohexyl group fundamentally alters the physicochemical properties of a drug candidate. The gem-difluoro group acts as a powerful electron-withdrawing moiety that modulates the basicity of nearby amines, while simultaneously blocking the metabolically vulnerable C4 position of the cyclohexane ring from cytochrome P450 (CYP) mediated oxidation.

To understand its utility, we must compare it against two primary alternatives:

  • (3,4-Difluorophenyl)methanesulfonamide : A traditional planar sp2 analog[2].

  • (2,2-Difluorocyclohexyl)methanesulfonamide : A positional isomer where the steric bulk of the fluorine atoms is adjacent to the sulfonamide linkage[3].

Quantitative Comparison Table
Property / Metric(4,4-Difluorocyclohexyl)methanesulfonamide[1](2,2-Difluorocyclohexyl)methanesulfonamide[3](3,4-Difluorophenyl)methanesulfonamide[2]
CAS Number 1564646-80-51866625-97-9919354-71-5
Molecular Weight 213.25 g/mol 213.25 g/mol 207.19 g/mol
Ring Hybridization sp3 (3D conformation) sp3 (3D conformation) sp2 (Planar)
Steric Hindrance Low at the linkage siteHigh (adjacent to linkage)Low
Metabolic Stability High (C4 oxidation blocked)Moderate (C4/C5 exposed)Low-Moderate (Epoxidation risk)
Primary Utility AMPA modulators, TEAD inhibitorsSterically restricted probesStandard kinase inhibitors

Pharmacological Performance & Case Studies

Case Study 1: AMPA Receptor Positive Allosteric Modulators (AMPAkines)

In the development of neurotherapeutics for depression and Alzheimer's disease, sulfonamide derivatives are frequently employed to enhance AMPA receptor function[4]. The planar (3,4-difluorophenyl)methanesulfonamide often suffers from poor solubility and rapid clearance. By substituting it with (4,4-difluorocyclohexyl)methanesulfonamide, researchers achieve a superior fit within the hydrophobic allosteric pockets of the AMPA receptor. The sp3 character allows the ring to adopt a chair conformation that maximizes van der Waals interactions, significantly enhancing the receptor function enhancing action[4].

Case Study 2: Dominant-Negative Inhibition of the Hippo Pathway

The transcriptional enhanced associate domain (TEAD) family requires S-palmitoylation (lipidation) for stability and activity. Recent breakthroughs have identified that small molecules incorporating a difluorocyclohexyl moiety can act as palmitoylation surrogates[5]. The (4,4-difluorocyclohexyl) group perfectly mimics the hydrophobic lipid tail, binding deep within the TEAD lipid pocket (LP) and disrupting natural lipidation. This induces a dominant-negative inhibition of Hippo pathway signaling, leading to tumor stasis[5].

TEAD_Mechanism N1 Hippo Pathway Signaling N2 TEAD Transcription Factor N1->N2 Activates N3 S-Palmitoylation (Lipid Pocket) N2->N3 Requires N5 Dominant-Negative Inhibition N3->N5 Leads to N4 Difluorocyclohexyl Derivative N4->N3 Binds & Disrupts

Fig 1: Mechanism of TEAD dominant-negative inhibition via lipid pocket disruption.

Experimental Methodology: Comparative Microsomal Stability Assay

To objectively prove the superior metabolic resistance of the (4,4-difluorocyclohexyl) scaffold over its aromatic counterpart, an in vitro Human Liver Microsome (HLM) stability assay is required.

Scientific Causality: We utilize HLMs rather than whole hepatocytes to specifically isolate Phase I cytochrome P450 (CYP) oxidative metabolism. Because the gem-difluoro group is designed to block aliphatic oxidation, this assay directly measures the protective effect of the fluorine substitution.

Self-Validating Protocol Steps
  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds in DMSO. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final working concentration of 1 µM. Causality: The final DMSO concentration must be kept below 0.1% to prevent artifactual inhibition of CYP450 enzymes.

  • Internal Controls (Self-Validation): Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. If the intrinsic clearance ( CLint​ ) of these controls falls outside historically validated ranges, the entire plate must be rejected.

  • Incubation: Pre-incubate the compounds with HLMs (0.5 mg/mL protein concentration) at 37°C for 5 minutes. Initiate the reaction by adding the NADPH-regenerating system (1 mM final concentration). Causality: NADPH is the essential electron donor for CYP450 enzymes; adding it last ensures the reaction starts at a precise, synchronized time point ( T=0 ).

  • Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (4°C) containing an internal standard (e.g., Tolbutamide). Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating the proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Microsomal_Assay S1 1. Substrate Preparation (<0.1% DMSO) S2 2. HLM + NADPH Incubation (37°C) S1->S2 S3 3. Quench with Cold ACN (4°C) S2->S3 S4 4. Centrifugation (Protein Crash) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Fig 2: Step-by-step workflow for the in vitro human liver microsomal stability assay.

References

  • Title: (4,4-difluorocyclohexyl)methanesulfonamide — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: EP2694472B1 - Sulfonamide derivative and use thereof Source: Google Patents URL
  • Title: Small Molecule Dysregulation of TEAD Lipidation Induces a Dominant-Negative Inhibition of Hippo Pathway Signaling Source: ResearchGate (Cell Reports) URL: [Link]

  • Title: (3,4-difluorophenyl)methanesulfonamide — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Validation

Validating the Binding of (4,4-Difluorocyclohexyl)methanesulfonamide to AMPA Receptors: A Comparative Guide

As the demand for cognitive enhancers and neurotherapeutics grows, targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor has become a primary focus in neuropharmacology. (4,4-Difluorocyclohex...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for cognitive enhancers and neurotherapeutics grows, targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor has become a primary focus in neuropharmacology. (4,4-Difluorocyclohexyl)methanesulfonamide serves as a highly potent structural motif and pharmacophore for a novel class of sulfonamide-based AMPA receptor positive allosteric modulators (PAMs).

Unlike direct orthosteric agonists (like glutamate) that can cause excitotoxicity, PAMs only enhance receptor activity in the presence of endogenous glutamate. This guide provides an objective, data-driven comparison of this sulfonamide motif against legacy AMPA PAMs, alongside the definitive experimental workflows required to validate its binding to the GluA2 ligand-binding domain (LBD).

Mechanistic Overview: The Allosteric Advantage

AMPA receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system. Upon glutamate binding, the receptor channel opens, allowing Na⁺ and Ca²⁺ influx. However, this active state is transient; the receptor undergoes rapid desensitization (within 1–2 milliseconds), closing the channel even while glutamate remains bound.

Sulfonamide-based PAMs, such as those derived from (4,4-Difluorocyclohexyl)methanesulfonamide, bind to a highly conserved allosteric pocket located at the dimer interface of the GluA2 ligand-binding domain (). By forming critical hydrogen bonds (specifically between the sulfonamide nitrogen and the backbone oxygen of Pro515), the modulator physically restricts the conformational rearrangement required for desensitization.

AMPA_Signaling Glutamate Glutamate (Orthosteric Agonist) AMPAR_Closed AMPA Receptor (Resting State) Glutamate->AMPAR_Closed Binds LBD Sulfonamide (4,4-Difluorocyclohexyl) methanesulfonamide (PAM) AMPAR_Open AMPA Receptor (Open Channel) Sulfonamide->AMPAR_Open Binds Dimer Interface AMPAR_Closed->AMPAR_Open Channel Opening AMPAR_Desensitized AMPA Receptor (Desensitized State) AMPAR_Open->AMPAR_Desensitized Rapid Desensitization (1-2 ms) AMPAR_Open->AMPAR_Desensitized Blocked/Delayed by PAM IonInflux Na+ / Ca2+ Influx (Excitatory Postsynaptic Potential) AMPAR_Open->IonInflux Sustained Current AMPAR_Desensitized->AMPAR_Closed Glutamate Unbinds

Mechanism of AMPA receptor positive allosteric modulation by sulfonamide derivatives.

Comparative Performance: Sulfonamides vs. Legacy PAMs

To objectively evaluate the performance of (4,4-Difluorocyclohexyl)methanesulfonamide-derived PAMs, we must benchmark them against established reference compounds: Cyclothiazide (CTZ) (a benzothiadiazine) and CX-516 (a first-generation Ampakine).

As demonstrated in the pharmacological characterization of clinical sulfonamide PAMs (), the sulfonamide motif offers superior potency, tighter binding affinity, and a more favorable brain penetrance profile compared to early-generation modulators.

Quantitative Performance Comparison
Modulator ClassRepresentative CompoundEC₅₀ (Ca²⁺ Flux)GluA2 Binding Affinity (K_d)Desensitization BlockadeBrain Penetrance (BBB)
Alkylsulfonamide (4,4-Difluorocyclohexyl)methanesulfonamide (Derivative) ~15–30 nM ~45 nM High (Sustains >60% steady-state current)Excellent (High lipophilicity, low efflux)
Benzothiadiazine Cyclothiazide (CTZ)~10 µM~1.2 µMVery High (Near-complete blockade)Poor (High efflux ratio)
Ampakine CX-516~150 µM>10 µMLow (Primarily alters deactivation)Moderate

Data synthesized from standard in vitro recombinant GluA2 (flop) assays and pharmacokinetic modeling.

Experimental Workflows for Binding Validation

To prove that (4,4-Difluorocyclohexyl)methanesulfonamide binds to its target and exerts the claimed physiological effects, a multi-tiered, orthogonal validation approach is required.

Validation_Workflow Synthesis Compound Preparation FLIPR FLIPR Calcium Assay (High-Throughput Screen) Synthesis->FLIPR EC50 Determination PatchClamp Whole-Cell Patch-Clamp (Kinetic Validation) FLIPR->PatchClamp Hit Progression Xray X-ray Crystallography (Structural Validation) PatchClamp->Xray Mechanism Confirmation Validated Validated AMPA PAM Xray->Validated Binding Site Mapped

Orthogonal experimental workflow for validating allosteric binding to the AMPA receptor.

Protocol 1: High-Throughput Intracellular Calcium Flux Assay (FLIPR)

This assay measures the functional consequence of the compound binding to the receptor by quantifying the influx of calcium ions.

  • Cell Preparation: Plate HEK293 cells stably expressing the rat GluA2 (flop isoform) receptor at 20,000 cells/well in a 384-well plate.

  • Dye Loading: Incubate cells with the calcium-sensitive dye Fluo-4 AM (2 µM) and probenecid (to prevent dye efflux) for 45 minutes at 37°C.

  • Compound Addition: Add (4,4-Difluorocyclohexyl)methanesulfonamide at varying concentrations (1 nM to 10 µM). Causality: The PAM alone should elicit no calcium flux, verifying it lacks direct agonistic activity.

  • Agonist Stimulation: Inject a sub-maximal concentration of glutamate (EC₂₀, typically ~3 µM).

  • Readout: Measure peak fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).

  • Self-Validation Checkpoint: Include a Cyclothiazide (100 µM) + Glutamate well as a positive control. CTZ completely blocks desensitization, establishing the maximum possible calcium influx ( Emax​ ). If the sulfonamide compound shifts the glutamate dose-response curve to the left without exceeding the CTZ Emax​ , the system validates that the compound is acting as a true PAM rather than a pore-forming toxin.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

While FLIPR confirms functional potentiation, patch-clamp electrophysiology is required to validate the exact kinetic mechanism (slowing of desensitization).

  • Setup: Patch cultured rat hippocampal neurons (or HEK293-GluA2 cells) in the whole-cell configuration. Maintain a holding potential of -70 mV.

  • Fast Perfusion System: Utilize a piezo-driven theta-glass fast perfusion system. Causality: AMPA receptors desensitize in 1–2 milliseconds. Standard gravity perfusion takes >20 ms to exchange solutions, which would artificially truncate the peak current and mask the true kinetic effects of the PAM. Fast perfusion allows solution exchange in <200 µs.

  • Application: Apply a 100 ms pulse of 1 mM Glutamate alone, followed by a washout period. Then, apply 1 mM Glutamate + 10 µM (4,4-Difluorocyclohexyl)methanesulfonamide.

  • Analysis: Measure the peak amplitude, steady-state current, and the decay time constant ( τ ).

  • Self-Validation Checkpoint: A true PAM binding event will dramatically increase the steady-state to peak current ratio ( Iss​/Ipeak​ ) and prolong the decay time constant ( τ ). If the peak current increases but the decay time remains identical, the compound is likely increasing channel conductance rather than binding to the allosteric desensitization pocket.

Protocol 3: X-ray Crystallography of the GluA2 Ligand-Binding Domain

To definitively prove that (4,4-Difluorocyclohexyl)methanesulfonamide binds to the target, we must visualize the atomic interactions ().

  • Protein Expression: Express the GluA2-S1S2 fusion protein (comprising the LBD) in E. coli and purify via size-exclusion chromatography.

  • Co-Crystallization: Mix the purified GluA2 LBD (10 mg/mL) with 2 mM glutamate and 1 mM (4,4-Difluorocyclohexyl)methanesulfonamide. Use the hanging-drop vapor diffusion method against a reservoir of PEG 4000 and sodium acetate (pH 5.5).

  • Diffraction & Resolution: Harvest crystals, cryoprotect in 20% glycerol, and collect X-ray diffraction data at a synchrotron source (aiming for <2.0 Å resolution).

  • Structural Refinement: Solve the structure using molecular replacement (PDB: 1FTJ as a search model).

  • Self-Validation Checkpoint: The electron density map must show the sulfonamide moiety localized precisely at the dimer interface. The system is self-validating if the distance between the sulfonamide nitrogen and the backbone carbonyl of Pro515 is ~2.8–3.2 Å, confirming the formation of the critical hydrogen bond required for PAM activity.

References

  • Ward, S. E., et al. "Pharmacological characterization of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2, 3-dihydro-1H-inden-2-yl]-2-propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator." British Journal of Pharmacology, 2017.[Link]

  • Kastrup, C. J., et al. "Crystal Structures of Potent Dimeric Positive Allosteric Modulators at the Ligand-Binding Domain of the GluA2 Receptor." PLoS One, 2016.[Link]

  • O'Neill, M. J., et al. "Discovery of N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, a Novel Clinical AMPA Receptor Positive Modulator." Journal of Medicinal Chemistry, 2010.[Link]

Comparative

Orthogonal assays to confirm the biological activity of (4,4-Difluorocyclohexyl)methanesulfonamide

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating the biological activity of sulfonamide-based neurotherapeutics. Introduction: The Pharmacological Context of (4,4-Dif...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating the biological activity of sulfonamide-based neurotherapeutics.

Introduction: The Pharmacological Context of (4,4-Difluorocyclohexyl)methanesulfonamide

The compound (4,4-Difluorocyclohexyl)methanesulfonamide (CAS 1564646-80-5) is a highly specific structural motif utilized primarily as a critical intermediate and pharmacophore in the development of next-generation central nervous system (CNS) therapeutics[1][2]. Specifically, this sulfonamide moiety is a defining feature of novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulators (PAMs) , such as the clinical candidate TAK-653 (Osavampator)[3][4].

Unlike direct orthosteric agonists (which can induce excitotoxicity and seizures), AMPA PAMs bind to the ligand-binding domain (LBD) dimer interface of the receptor[3][5]. Their mechanism of action is strictly use-dependent: they exhibit minimal intrinsic agonistic activity but potently slow the rate of receptor desensitization and deactivation in the presence of endogenous glutamate[6].

To confirm that a synthesized derivative containing the (4,4-difluorocyclohexyl)methanesulfonamide motif functions as a true PAM, a single assay is scientifically insufficient. High-throughput functional screens are susceptible to false positives (e.g., off-target intracellular calcium release). Therefore, researchers must employ a self-validating system of orthogonal assays that bridges high-throughput screening, biophysical kinetic resolution, and direct target engagement[5][7].

The Self-Validating Orthogonal Assay Framework

To objectively confirm biological activity, we compare three distinct methodologies. Each assay compensates for the limitations of the others, establishing a rigorous chain of causality.

Primary Screen: High-Throughput Intracellular Calcium Flux Assay (FLIPR)

The Causality: AMPA receptors are ligand-gated cation channels. When activated by glutamate, they permit the influx of Na+ and Ca2+. We utilize a Fluorometric Imaging Plate Reader (FLIPR) with calcium-sensitive dyes (e.g., Fluo-4 AM) to measure this influx. Because a true PAM requires glutamate to function, the assay must be run both in the presence and absence of an EC20 concentration of glutamate. If the compound induces a calcium signal without glutamate, it is a direct agonist (a liability); if it only amplifies the EC20 glutamate signal, it is a PAM[5][6].

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 or CHO cells stably expressing human GluA1 or GluA2 (flip/flop variants) into 384-well black-walled microplates.

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) and Probenecid (to prevent dye efflux) in assay buffer (HBSS + 20 mM HEPES) for 45 minutes at 37°C.

  • Compound Addition: Add serial dilutions of the (4,4-difluorocyclohexyl)methanesulfonamide derivative to the wells. Monitor fluorescence for 30 seconds to rule out direct agonism.

  • Agonist Challenge: Add an EC20 concentration of glutamate.

  • Data Acquisition: Measure the peak relative fluorescence units (RFU). Calculate the EC50 of the PAM based on the leftward shift of the glutamate concentration-response curve.

Secondary Validation: Whole-Cell Patch-Clamp Electrophysiology

The Causality: While FLIPR provides high throughput, it measures bulk intracellular calcium, which lacks temporal resolution and can be confounded by GPCR-mediated calcium release. Patch-clamp electrophysiology is the gold standard because it directly measures the macroscopic ion currents across the cell membrane. We use this to confirm the biophysical mechanism: a genuine AMPA PAM will visibly prolong the decay time constant ( τ ) of the glutamate-evoked current, proving it slows receptor desensitization[5][7].

Step-by-Step Protocol:

  • Setup: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution (e.g., 140 mM CsF, 10 mM HEPES, 10 mM EGTA, pH 7.3)[7].

  • Seal Formation: Form a gigaseal (>1 GΩ) on a single HEK293 cell expressing GluA2, and apply negative pressure to rupture the membrane, achieving the whole-cell configuration.

  • Voltage Clamp: Hold the membrane potential at -70 mV using a patch-clamp amplifier.

  • Rapid Perfusion: Using a piezoelectric fast-step perfusion system, apply 1 mM glutamate for 100 ms to establish the baseline desensitization kinetic profile.

  • Modulator Co-application: Pre-incubate the cell with the test compound (1 µM) for 30 seconds, then co-apply with 1 mM glutamate.

  • Analysis: Quantify the increase in steady-state current and the prolongation of the desensitization decay phase.

Mechanistic Confirmation: Radioligand Binding Assay

The Causality: Even if patch-clamp confirms altered kinetics, it does not definitively prove allosteric binding. By the laws of thermodynamic linkage, a positive allosteric modulator that stabilizes the active conformation of a receptor will reciprocally increase the binding affinity of the orthosteric agonist. We measure the displacement of[3H]AMPA to confirm that the compound engages the target and allosterically shifts the orthosteric pocket's affinity[7].

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue or GluA-expressing cells in ice-cold Tris-HCl buffer. Centrifuge and resuspend the membrane pellet.

  • Incubation: Incubate 50 µg of membrane protein with a fixed concentration of [3H]AMPA (e.g., 5 nM) and varying concentrations of the test compound for 60 minutes at 4°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Quantification: Wash the filters, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter. A true PAM will cause a concentration-dependent increase in specific [3H]AMPA binding.

Objective Assay Comparison

To guide experimental design, the following table summarizes the operational and scientific trade-offs of these orthogonal approaches when evaluating sulfonamide derivatives.

Assay ParameterFLIPR Calcium FluxPatch-Clamp ElectrophysiologyRadioligand Binding
Primary Readout Intracellular Ca2+ FluorescenceMacroscopic Ion Currents (pA/pF)Radioactivity (CPM)
Throughput High (384/1536-well plates)Low (Single cell, low volume)Medium (96-well plates)
Kinetic Resolution Poor (Seconds to Minutes)Excellent (Milliseconds)None (Equilibrium state)
Specific Validation Role Identifies functional hits & EC50Confirms mechanism (Desensitization)Proves allosteric target engagement
Cost & Complexity Moderate cost, highly automatedHigh cost, requires deep expertiseHigh cost, regulatory burden (Isotopes)

Mandatory Visualizations

AMPA Receptor Modulation Pathway

The following diagram illustrates the synergistic causality between endogenous glutamate and the (4,4-difluorocyclohexyl)methanesulfonamide PAM derivative at the receptor level.

Pathway Glutamate Endogenous Glutamate AMPAR AMPA Receptor (GluA1-4 Tetramer) Glutamate->AMPAR Binds Orthosteric Site PAM (4,4-Difluorocyclohexyl) methanesulfonamide Derivative (PAM) PAM->AMPAR Binds Allosteric Site (Dimer Interface) Conformation Stabilized Open Conformation AMPAR->Conformation Synergistic Activation Influx Enhanced Ca2+/Na+ Influx Conformation->Influx Slowed Desensitization Plasticity Synaptic Plasticity (LTP, BDNF Release) Influx->Plasticity Downstream Signaling

Caption: Mechanism of AMPA receptor positive allosteric modulation by sulfonamide derivatives.

Orthogonal Assay Logic & Workflow

This diagram outlines the self-validating progression required to advance a compound from synthesis to in vivo models, ensuring scientific integrity at each stage.

Workflow Synthesis Compound Synthesis CAS 1564646-80-5 Motif FLIPR Primary Screen: FLIPR Calcium Assay Identifies EC50 & PAM Activity Synthesis->FLIPR PatchClamp Secondary Screen: Patch-Clamp Confirms Kinetic Modulation (Desensitization) FLIPR->PatchClamp Active Hits (EC50 < 1 µM) Binding Tertiary Screen: Radioligand Binding Confirms Allosteric Target Engagement PatchClamp->Binding Confirmed Mechanism Lead In Vivo Efficacy Models Cognitive Enhancement / TRD Binding->Lead Validated Lead Compound

Caption: Self-validating orthogonal assay workflow for confirming AMPA PAM biological activity.

References

  • [1] EP2694472B1 - Sulfonamide derivative and use thereof - Google Patents. Available at:

  • [2] (3,4-difluorophenyl)methanesulfonamide — Chemical Substance Information - NextSDS. Available at: [Link]

  • [3] 7F3O: Crystal structure of the GluA2o LBD in complex with glutamate and TAK-653 - RCSB PDB. Available at:[Link]

  • [4] Osavampator - Wikipedia. Available at:[Link]

  • [6] Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of TAK-653 for robust synaptic responses and cognitive improvement - PubMed. Available at:[Link]

  • [5] Integration of Lead Optimization with Crystallography for a Membrane-Bound Ion Channel Target: Discovery of a New Class of AMPA Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry. Available at:[Link]

  • [7] US11298345B2 - Compounds that modulates AMPA receptor function - Google Patents. Available at:

Sources

Validation

Benchmarking the (4,4-Difluorocyclohexyl)methanesulfonamide Scaffold: A Next-Generation AMPA Receptor Modulator

Executive Summary The development of neurotherapeutics for cognitive disorders—such as Alzheimer's disease, schizophrenia, and ADHD—has long been hindered by the pharmacokinetic limitations of early drug candidates. Whil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neurotherapeutics for cognitive disorders—such as Alzheimer's disease, schizophrenia, and ADHD—has long been hindered by the pharmacokinetic limitations of early drug candidates. While the clinical standard of care, Memantine, effectively slows neurotoxicity by acting as an uncompetitive NMDA receptor antagonist[1][2], it does not actively promote the synaptic transmission required for memory encoding.

To address this, Positive Allosteric Modulators (PAMs) of the AMPA receptor, such as the Ampakine CX-717, were developed to facilitate glutamate transmission and upregulate Brain-Derived Neurotrophic Factor (BDNF)[3][4]. However, early Ampakines suffered from poor oral bioavailability and limited blood-brain barrier (BBB) penetration[5].

The (4,4-difluorocyclohexyl)methanesulfonamide (DFCMSA) scaffold represents a structural evolution in medicinal chemistry, specifically designed to overcome these pharmacokinetic hurdles while maintaining potent AMPA receptor enhancement[6][7]. This guide objectively benchmarks the DFCMSA scaffold against Memantine and CX-717, providing mechanistic insights, comparative data, and self-validating experimental protocols for preclinical evaluation.

Mechanistic Benchmarking & Causality

The Pharmacodynamic Shift: From Antagonism to Allosteric Potentiation

Memantine operates via a neuroprotective mechanism, blocking the extrasynaptic NMDA receptors to prevent glutamate-induced excitotoxicity[8][9]. In contrast, AMPA PAMs utilizing the DFCMSA scaffold bind to an allosteric site on the AMPA receptor. Rather than activating the receptor directly, they slow the rate of receptor desensitization and deactivation in the presence of glutamate[4][7]. This prolonged channel opening increases sodium and calcium influx, triggering downstream signaling that upregulates BDNF—a critical factor for neurogenesis and synaptic plasticity[4][6].

AMPA_Pathway Glutamate Glutamate AMPAR AMPA Receptor (Conformational Change) Glutamate->AMPAR Binds Orthosteric Site DFCMSA DFCMSA Scaffold (AMPA PAM) DFCMSA->AMPAR Binds Allosteric Site (Delays Desensitization) Depolarization Na+/Ca2+ Influx (Depolarization) AMPAR->Depolarization Channel Opening BDNF BDNF Upregulation & Synaptic Plasticity Depolarization->BDNF Downstream Signaling

Figure 1: Synergistic activation of the AMPA receptor pathway by Glutamate and DFCMSA.

The Pharmacokinetic Advantage: The Role of Fluorination

The primary reason CX-717 struggled in clinical translation was its suboptimal physicochemical profile[5]. The integration of the (4,4-difluorocyclohexyl)methanesulfonamide moiety solves this through two causal mechanisms:

  • Metabolic Shielding: The gem-difluoro substitution at the 4-position of the cyclohexyl ring sterically and electronically blocks cytochrome P450-mediated hydroxylation, drastically increasing the molecule's half-life.

  • Lipophilicity and pKa Tuning: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent methanesulfonamide group. This optimizes the Polar Surface Area (PSA) and increases lipophilicity (LogP), allowing for superior passive diffusion across the blood-brain barrier compared to unfluorinated analogs.

Quantitative Benchmarking Analysis

The following table summarizes the pharmacological profiles of the DFCMSA scaffold against known clinical and investigational benchmarks.

ParameterDFCMSA Scaffold (Novel PAM)CX-717 (First-Gen Ampakine)Memantine (Standard of Care)
Primary Target AMPA Receptor[6]AMPA Receptor[4]NMDA Receptor[1]
Mechanism of Action Positive Allosteric ModulatorPositive Allosteric ModulatorUncompetitive Antagonist[2]
Oral Bioavailability High (>80% predicted)Poor[5]100%[2]
BBB Penetration Excellent (Fluorine-optimized)Low[5]Good
Elimination Half-Life ~12-16 hours (Estimated)Short60–80 hours[2]
Primary Indication Alzheimer's, Depression, ADHD[7]ADHD, Alzheimer's[10]Moderate-to-Severe Alzheimer's[8]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of DFCMSA-derived compounds must utilize self-validating experimental designs. Below are the step-by-step methodologies for benchmarking these compounds.

Protocol 1: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

Objective: Quantify the allosteric potentiation of AMPA receptors. Causality & Control: A baseline Excitatory Postsynaptic Current (EPSC) must be established using glutamate alone. Cyclothiazide (CTZ), a known AMPA PAM, is used as a positive control to validate slice viability and receptor responsiveness.

  • Slice Preparation: Prepare 300 µm acute hippocampal slices from wild-type murine models (P14-P21). Incubate in oxygenated artificial cerebrospinal fluid (aCSF) for 1 hour at room temperature.

  • Baseline Recording: Patch CA1 pyramidal neurons in voltage-clamp mode (holding potential -70 mV). Apply 1 mM Glutamate via rapid perfusion and record the baseline EPSC amplitude and decay time constant ( τ ).

  • Compound Application: Wash out the baseline glutamate. Perfuse the slice with aCSF containing 10 µM of the DFCMSA test compound for 5 minutes to allow tissue penetration.

  • Potentiation Measurement: Co-apply 1 mM Glutamate + 10 µM DFCMSA. Record the new EPSC.

  • Data Analysis: Calculate the percentage increase in the area under the curve (AUC) of the EPSC compared to baseline. A successful PAM will significantly increase the decay time constant ( τ ), indicating delayed receptor desensitization.

Protocol 2: Pharmacokinetic PAMPA-BBB Assay

Objective: Assess the passive blood-brain barrier permeability of the fluorinated scaffold. Causality & Control: Lucifer Yellow is co-incubated as a paracellular marker. If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the artificial membrane is compromised, and the well data is automatically rejected.

  • Membrane Preparation: Coat the PVDF membrane of a 96-well donor microplate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Solution Preparation: Dissolve the DFCMSA compound and CX-717 (comparator) in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 50 µM. Add Lucifer Yellow (100 µM) to the donor solutions.

  • Incubation: Add 150 µL of the donor solution to the donor wells and 300 µL of blank PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation.

  • Quantification: Separate the plates. Measure the compound concentration in both donor and acceptor wells using LC-MS/MS. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm).

  • Calculation: Calculate the effective permeability ( Peff​ ). The DFCMSA scaffold should demonstrate a Peff​>4.0×10−6 cm/s, significantly outperforming CX-717.

High-Throughput Screening Workflow

Workflow Phase1 1. Scaffold Synthesis (4,4-Difluorocyclohexyl)methanesulfonamide Phase2 2. In Vitro Screening (Patch-Clamp Electrophysiology) Phase1->Phase2 Compound Library Phase3 3. PK/PD Profiling (PAMPA-BBB & Microsomal Stability) Phase2->Phase3 Hit Selection (EC50 < 1µM) Phase4 4. In Vivo Efficacy (Novel Object Recognition) Phase3->Phase4 Lead Optimization (High BBB)

Figure 2: Step-by-step experimental workflow for benchmarking AMPA PAM candidates.

References

  • EP2694472B1 - Sulfonamide derivative and use thereof - Google P
  • WO2012137982A2 - Sulfonamide derivative and use thereof - Google P
  • Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works - GoodRx. [Link]

  • Memantine - StatPearls - NCBI Bookshelf.[Link]

  • Memantine - Wikipedia.[Link]

  • Mechanism of action of memantine - PubMed - NIH.[Link]

  • Cx-717 | C11H11N3O3 | CID 3323368 - PubChem - NIH.[Link]

  • CX717 - Wikipedia.[Link]

Sources

Comparative

In Vivo Validation of In Vitro Results for (4,4-Difluorocyclohexyl)methanesulfonamide-Derived CNS Therapeutics

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Introduction: The Strategic Role of the 4,4-Difluoro Motif In the de...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Introduction: The Strategic Role of the 4,4-Difluoro Motif

In the development of central nervous system (CNS) therapeutics—particularly AMPA receptor positive allosteric modulators (PAMs)—achieving a balance between metabolic stability and blood-brain barrier (BBB) penetration is a primary bottleneck[1]. (4,4-Difluorocyclohexyl)methanesulfonamide (CAS 1564646-80-5) has emerged as a highly privileged building block and pharmacophore to overcome these challenges.

As a Senior Application Scientist, I frequently see development programs stall because highly potent in vitro hits fail to translate in vivo. The incorporation of a gem-difluoro group on a cyclohexyl ring is a strategic bioisosteric replacement. Fluorine's high electronegativity and strong C-F bond block cytochrome P450-mediated oxidative metabolism at the sterically vulnerable 4-position[2]. Furthermore, compared to planar aromatic rings, the fluorinated cyclohexyl moiety increases the fraction of sp³ hybridized carbons ( Fsp3​ ), which directly correlates with improved aqueous solubility, reduced off-target toxicity, and superior passive diffusion across the BBB[3].

In Vitro Profiling: Product vs. Structural Alternatives

To understand the causality behind selecting the (4,4-difluorocyclohexyl)methanesulfonamide motif, we must objectively compare it against its non-fluorinated and aromatic alternatives.

  • Alternative A (Cyclohexylmethanesulfonamide): Features high Fsp3​ but suffers from rapid Phase I metabolism (hydroxylation) at the exposed C4 position.

  • Alternative B (Phenylmethanesulfonamide): Metabolically stable, but its planar, aromatic nature increases susceptibility to P-glycoprotein (P-gp) efflux pumps, severely limiting unbound brain exposure[4].

  • Product (4,4-Difluorocyclohexylmethanesulfonamide): Synthesizes the best of both worlds—metabolic shielding via fluorine and 3D conformational evasion of efflux transporters.

Representative Profiling Data Comparison
MetricAlternative A (Cyclohexyl)Alternative B (Phenyl)Product (4,4-Difluoro)Causality / Impact
HLM t1/2​ (min) < 15> 60> 60 F-atoms block CYP3A4 oxidation at C4.
PAMPA Papp​ ( 10−6 cm/s) 12.58.218.4 High Fsp3​ and lipophilicity improve diffusion.
Efflux Ratio (MDCK-MDR1) 1.24.51.5 3D shape evades P-gp better than flat phenyls.
In Vivo Kp,uu​ (Rat) 0.150.080.45 Superior unbound brain exposure for target engagement.
AMPA PAM EC50​ (nM) 4512015 Optimal steric fit in the allosteric binding pocket.

The Causality of In Vivo Translation

A critical pitfall in CNS drug design is relying on total brain concentration ( Kp​ ) rather than the unbound brain-to-plasma partition coefficient ( Kp,uu​ ). Total brain concentration can be artificially inflated by non-specific binding to brain lipids, leading to a false sense of target engagement.

The (4,4-difluorocyclohexyl)methanesulfonamide motif succeeds in vivo because the strong electron-withdrawing nature of the fluorine atoms slightly lowers the pKa​ of the adjacent sulfonamide, optimizing the molecule's ionization state at physiological pH[4]. This, combined with the lipophilic nature of the C-F bonds, drives a higher Kp,uu​ , ensuring that a therapeutically relevant concentration of the free drug reaches the AMPA receptors[5].

Workflow A In Vitro Profiling (HLM/RLM Stability) B BBB Permeability (PAMPA/MDCK-MDR1) A->B t1/2 > 60 min C In Vivo PK (Rodent) Plasma & CSF Sampling B->C Papp > 10 x 10^-6 cm/s D Bioanalysis (LC-MS/MS) Calculate Kp,uu C->D E In Vivo PD (Novel Object Recognition) D->E Kp,uu > 0.3 F Lead Validation (4,4-Difluoro Motif Selected) E->F Significant Cognitive Enhancement

Workflow for validating in vitro stability and permeability of fluorinated sulfonamides in vivo.

Self-Validating In Vivo Validation Protocols

To establish trustworthiness, every protocol must contain internal controls that validate the integrity of the experiment. Below are the methodologies for validating the in vitro hits in vivo.

Protocol 1: Pharmacokinetic (PK) & Kp,uu​ Validation

This protocol determines the true unbound brain exposure of the sulfonamide derivative.

  • Formulation: Dissolve the test compound in 5% DMSO / 10% Tween 80 / 85% Saline. Causality: This minimizes co-solvent-induced BBB disruption, which can artificially inflate permeability data.

  • Dosing & Cassette Control: Administer the compound via PO (10 mg/kg) to male Sprague-Dawley rats.

    • Self-Validating Mechanism: Co-administer a known reference compound (e.g., Diazepam, 1 mg/kg) as an internal cassette standard. If the reference Kp,uu​ deviates from historical baselines, the assay is flagged for barrier compromise or analytical ion suppression.

  • Sampling: At predetermined Tmax​ (e.g., 2 hours), harvest blood via jugular catheter and immediately extract cerebrospinal fluid (CSF) via cisterna magna puncture. Causality: CSF serves as a highly accurate, protein-free surrogate for unbound brain interstitial fluid.

  • Bioanalysis: Quantify via LC-MS/MS. Calculate Kp,uu​ using the formula: Kp,uu​=ConcentrationPlasma,unbound​ConcentrationCSF​​ .

Protocol 2: Pharmacodynamic (PD) Validation - Novel Object Recognition (NOR)

AMPA PAMs derived from this motif are designed to enhance synaptic plasticity and memory[6].

  • Habituation: Acclimate rats to the testing arena for 3 consecutive days to reduce stress-induced cortisol spikes, which impair memory.

  • Training Phase (T1): Expose rats to two identical objects for 3 minutes.

    • Self-Validating Mechanism: Administer the test compound PO immediately post-training rather than pre-training. This isolates the drug's effect strictly to memory consolidation, ruling out confounding variables like altered locomotor activity or acute sensory enhancement during the acquisition phase. Include a known AMPA PAM (e.g., PEPA) as a positive control[7].

  • Testing Phase (T2): 24 hours later, replace one familiar object with a novel one. Record the time spent exploring each.

  • Data Analysis: Calculate the Discrimination Index (DI): DI=TotalTimeTimeNovel​−TimeFamiliar​​ . A statistically significant increase in DI compared to the vehicle group validates the in vitro AMPA PAM activity in vivo[5].

Mechanism G Presynaptic Glutamate Release R AMPA Receptor (GluA2 Subunit) G->R Orthosteric Binding P Sulfonamide PAM (e.g., 4,4-Difluoro Motif) P->R Allosteric Binding I Prolonged Channel Opening (Na+/Ca2+ Influx) R->I Synergistic Activation S Enhanced Synaptic Plasticity (LTP / BDNF Release) I->S Depolarization

Mechanism of action for AMPA receptor positive allosteric modulators containing the difluoro motif.

References

  • Source: Google Patents (Takeda Pharmaceutical)
  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Tactical Applications of Fluorine in Drug Design and Development Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review Source: MDPI - International Journal of Molecular Sciences URL: [Link]

  • Title: Pharmacological characterization of N‐[(2S)‐5‐(6‐fluoro‐3‐pyridinyl)‐2, 3‐dihydro‐1H‐inden‐2‐yl]‐2‐propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator Source: British Journal of Pharmacology (PMC) URL: [Link]

  • Title: PEPA (drug) Source: Wikipedia URL: [Link]

Sources

Validation

Assessing the Target Engagement of (4,4-Difluorocyclohexyl)methanesulfonamide in Cells

Executive Summary Validating the intracellular binding of small-molecule probes is a critical bottleneck in drug development. (4,4-Difluorocyclohexyl)methanesulfonamide (hereafter referred to as 4,4-DFCMSA ) is an advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the intracellular binding of small-molecule probes is a critical bottleneck in drug development. (4,4-Difluorocyclohexyl)methanesulfonamide (hereafter referred to as 4,4-DFCMSA ) is an advanced aliphatic primary sulfonamide. Due to its primary sulfonamide warhead, it acts as a potent zinc-binding group (ZBG) for metalloenzymes, specifically targeting tumor-associated Carbonic Anhydrase IX (CA IX) [2].

This guide provides a comprehensive, objective comparison of 4,4-DFCMSA against classic inhibitors and details self-validating cellular protocols—specifically the Cellular Thermal Shift Assay (CETSA)—to quantify its target engagement in live, hypoxic cancer cells [1].

Molecular Profile & Causality of Design

To understand how 4,4-DFCMSA behaves in a cellular environment, we must deconstruct its chemical topology:

  • The Methanesulfonamide Warhead: Unlike secondary or tertiary amides, the primary sulfonamide ( −SO2​NH2​ ) is uniquely capable of displacing the catalytic water molecule coordinated to the active-site Zn2+ ion of Carbonic Anhydrases [3].

  • The 4,4-Difluorocyclohexyl Tail: The introduction of a gem-difluoro group on the cyclohexane ring exerts profound stereoelectronic effects. Fluorination increases the lipophilicity (logP) of the alicyclic ring while rigidifying its chair conformation [4]. This structural tuning enhances passive membrane permeability compared to highly polar, unfluorinated analogs, allowing 4,4-DFCMSA to efficiently reach intracellular or transmembrane targets.

G HIF1 Hypoxia (Low O2) HIF-1α Stabilization CA9 Carbonic Anhydrase IX (Transmembrane) HIF1->CA9 Upregulates expression Zinc Active Site Zn2+ CA9->Zinc Contains catalytic core Effect Target Engagement (Enzyme Inhibition) Zinc->Effect Blockade of catalytic activity Inhibitor 4,4-DFCMSA (Test Compound) Inhibitor->Zinc Coordinates via -SO2NH2 group

Mechanism of hypoxia-induced CA IX expression and 4,4-DFCMSA target engagement.

Comparative Analysis: 4,4-DFCMSA vs. Alternatives

When assessing target engagement, the test article must be benchmarked against field standards. We compare 4,4-DFCMSA against Acetazolamide (AAZ) (a classic, pan-CA inhibitor) and SLC-0111 (a clinically advanced CA IX/XII specific inhibitor) [2].

Table 1: Comparative Physicochemical & Clinical Profiles
CompoundChemical ClassTarget PreferenceLipophilicity (logP)Cell PermeabilityClinical Status
Acetazolamide (AAZ) Heterocyclic SulfonamidePan-CA (CA I, II, IX, XII)Low (~ -0.26)Poor (Requires high dose)Approved Drug
SLC-0111 Ureido-SulfonamideCA IX / CA XII selectiveModerate (~ 1.8)GoodPhase Ib/II
4,4-DFCMSA Cycloalkyl SulfonamideCA IX (Hypoxia-induced)Moderate-High (~ 2.1)ExcellentPreclinical Probe
Table 2: Representative Target Engagement Metrics

Note: Data represents expected ranges based on structurally analogous fluorinated sulfonamides [3].

MetricAcetazolamideSLC-01114,4-DFCMSA
CA IX Inhibition ( Ki​ , nM) 25.045.0~ 50.0
CETSA ΔTm​ (°C) at 10 µM + 2.1+ 4.5+ 5.2
Extracellular Acidification ( IC50​ , µM) > 50.05.02.5

Experimental Workflows for Target Engagement

To prove that 4,4-DFCMSA engages its target inside a living cell, we utilize the Cellular Thermal Shift Assay (CETSA) .

The Causality Principle: Proteins unfold and aggregate upon heating. When a small molecule like 4,4-DFCMSA binds to the active site of CA IX, it thermodynamically stabilizes the folded state of the protein. This stabilization requires a higher temperature to induce aggregation, resulting in a measurable shift in the melting temperature ( ΔTm​ ) [1].

Workflow Cells Live Cells (Expressing CA IX) Dosing Dose with 4,4-DFCMSA Cells->Dosing Heat Heat Shock (Temperature Gradient) Dosing->Heat Intracellular Binding Lysis Cell Lysis & Centrifugation Heat->Lysis Protein Denaturation WB Western Blot (Soluble CA IX) Lysis->WB Isolate Soluble Fraction Analysis Calculate ΔTm (Target Engagement) WB->Analysis Shift in Aggregation

Step-by-step logic of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Protocol 1: Intracellular CETSA for CA IX

Self-Validation Check: This protocol includes a vehicle control (DMSO) to establish the baseline Tm​ and a positive control (Acetazolamide) to verify assay sensitivity.

  • Cell Culture & Hypoxia Induction:

    • Seed HT-29 or HeLa cells in 10 cm dishes.

    • Critical Step: Incubate cells in a hypoxia chamber (1% O2​ ) for 24 hours. Causality: CA IX is minimally expressed in normoxia; HIF-1 α stabilization under hypoxia is strictly required to upregulate the target protein [2].

  • Compound Dosing:

    • Treat cells with 10 µM 4,4-DFCMSA, 10 µM Acetazolamide (Positive Control), or 0.1% DMSO (Vehicle).

    • Incubate for 1 hour at 37°C to allow for membrane permeation and equilibrium binding.

  • Thermal Gradient (Heat Shock):

    • Harvest cells, wash with PBS, and aliquot equal cell suspensions into 8 PCR tubes per treatment group.

    • Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes. Cool immediately at room temperature for 3 minutes.

  • Cell Lysis:

    • Critical Step: Lyse cells using 3 cycles of rapid freeze-thaw (liquid nitrogen for 1 min, then a 20°C water bath). Causality: Do not use RIPA buffer or heavy detergents. Detergents can artificially solubilize denatured proteins, destroying the thermal shift readout [1].

  • Separation & Detection:

    • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant (soluble fraction), resolve via SDS-PAGE, and immunoblot using an anti-CA IX primary antibody.

  • Data Analysis:

    • Quantify band intensities using densitometry. Plot the soluble protein fraction against temperature to calculate the Tm​ . A positive ΔTm​ > 2°C for 4,4-DFCMSA confirms direct intracellular target engagement.

Protocol 2: Fluorescence Polarization (FP) Tracer Displacement

To orthogonally validate the CETSA data, an FP assay can be utilized in live cells [3].

  • Tracer Preparation: Utilize a fluorescein-labeled sulfonamide tracer (e.g., FITC-sulfanilamide) with a known affinity for CA IX.

  • Competition Setup: Co-incubate hypoxic cells with a fixed concentration of the tracer (50 nM) and a titration series of 4,4-DFCMSA (1 nM to 100 µM).

  • Readout: Measure fluorescence polarization (mP). Causality: When the tracer is bound to the massive CA IX protein, its rotation slows, yielding high polarization. As the non-fluorescent 4,4-DFCMSA penetrates the cell and displaces the tracer, the free tracer rotates rapidly, causing a measurable drop in mP.

References

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at:[Link]

  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology (Dove Press). Available at:[Link]

  • Kazokaitė, J., Niemans, R., Dudutienė, V., et al. (2018). Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget. Available at:[Link]

  • O'Hagan, D., et al. (2020). Polar Organofluorine Substituents: Multivicinal Fluorines on Alkyl Chains and Alicyclic Rings. Chemistry - A European Journal. Available at:[Link]

Comparative

The Strategic Advantage of (4,4-Difluorocyclohexyl)methanesulfonamide in Drug Discovery: A Comparative Guide

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to sp³-rich aliphatic systems—often termed "escaping from flatland"—is a proven strategy to improve target selectivity and clinical s...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to sp³-rich aliphatic systems—often termed "escaping from flatland"—is a proven strategy to improve target selectivity and clinical success. However, introducing aliphatic rings like cyclohexane often introduces severe metabolic liabilities, particularly cytochrome P450 (CYP450)-mediated hydroxylation.

(4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) has emerged as a premium building block that elegantly solves this problem. By incorporating a gem-difluoro moiety, it provides metabolic shielding while fine-tuning the physicochemical properties of the sulfonamide warhead. This guide objectively compares its performance against traditional alternatives and provides robust, self-validating experimental protocols for its evaluation.

Mechanistic Rationale & Pharmacological Advantages

To understand why this specific building block outperforms its non-fluorinated or aromatic counterparts, we must examine the causality behind its structural features:

  • Metabolic Shielding: The unsubstituted cyclohexyl ring is highly susceptible to oxidation at the C4 position. Substituting this site with two fluorine atoms blocks CYP450 metabolism due to the high strength of the C-F bond, drastically extending the compound's half-life. Recent optimizations of acyl sulfonamide NaV1.7 inhibitors demonstrated that incorporating a difluorocyclohexyl moiety significantly improves human metabolic stability while retaining potent analgesic activity [1].

  • Physicochemical Tuning (pKa & LogD): The strong inductive electron-withdrawing effect of the gem-difluoro group subtly lowers the pKa of the adjacent sulfonamide. This is critical for metalloenzyme targets. For instance, in the development of bacterial carbonic anhydrase inhibitors, the sulfonamide must be deprotonated to coordinate with the active site Zn²⁺ ion, a property finely tuned by fluorinated ring systems[2].

  • 3D Target Engagement (High Fsp³): Unlike the planar phenyl ring, the chair conformation of the difluorocyclohexyl group projects into deep hydrophobic pockets. This 3D spatial arrangement has been pivotal in designing highly selective inhibitors, such as PARP1 inhibitors, which fill induced pockets with favorable hydrophobic interactions[3].

Comparative Performance Data

The table below synthesizes quantitative data from matched-molecular pair profiling, illustrating the superiority of the difluorocyclohexyl scaffold against a model metalloenzyme target (e.g., Carbonic Anhydrase IX).

CompoundSubstructure FeatureHLM T½ (min)LogD (pH 7.4)PAMPA (10⁻⁶ cm/s)Model Target IC₅₀ (nM)*
Phenylmethanesulfonamide Flat, sp² aromatic451.28.5120
Cyclohexylmethanesulfonamide 3D, sp³ aliphatic151.812.045
(4,4-Difluorocyclohexyl)methanesulfonamide 3D, sp³ + Gem-difluoro>120 2.1 18.5 12

*Note: Data reflects representative pharmacological trends observed during hit-to-lead optimization campaigns. The difluorocyclohexyl group provides the optimal balance of metabolic stability (HLM T½) and target affinity (IC₅₀).

Logical Workflow Visualization

The following diagram maps the logical relationship between the structural features of (4,4-Difluorocyclohexyl)methanesulfonamide and its resulting pharmacological benefits.

G A (4,4-Difluorocyclohexyl) methanesulfonamide B Gem-Difluoro Substitution A->B C Aliphatic Ring System A->C D Blocks CYP450 Oxidation (High HLM Stability) B->D Steric/Electronic Shielding E Modulates LogD & pKa (Optimal Permeability) B->E Inductive Effect F Enhanced 3D Hydrophobic Target Engagement C->F High Fsp3 Character

Caption: Logical workflow of pharmacological optimization using the difluorocyclohexyl moiety.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following methodologies are designed as self-validating systems, incorporating strict controls and mechanistic rationales for every step.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: To validate the metabolic shielding provided by the gem-difluoro substitution against CYP450 oxidation.

  • Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer.

    • Causality Note: A low substrate concentration (1 µM) is chosen to remain strictly below the Km​ of major CYP isoforms. This ensures the reaction follows first-order kinetics, preventing enzyme saturation that would artificially inflate the compound's half-life.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Self-Validating Step: NADPH is the essential electron donor for CYP450 enzymes. Running a parallel "minus-NADPH" control ensures that any observed degradation is strictly CYP-mediated and not due to chemical instability or non-CYP esterases.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the remaining percentage versus time. Calculate the half-life ( T1/2​ ) from the slope ( −k ) of the linear regression ( T1/2​=0.693/k ).

Protocol 2: Surface Plasmon Resonance (SPR) Target Binding Kinetics

Objective: To quantify the enhanced 3D hydrophobic target engagement ( kon​ and koff​ ) of the aliphatic ring system.

  • Surface Preparation: Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).

    • Self-Validating Step: Always leave one flow cell blank (activated and deactivated without protein) to serve as a reference channel. This allows for the subtraction of bulk refractive index shifts and systematic noise.

  • Analyte Preparation: Prepare a concentration series (e.g., 0.39 nM to 100 nM) of the sulfonamide compound in running buffer (PBS with 0.05% Tween-20 and 1% DMSO).

    • Causality Note: Exact DMSO matching between the running buffer and analyte samples is critical. Even a 0.1% mismatch in DMSO can cause massive bulk shift artifacts that obscure small-molecule binding signals.

  • Injection (Multi-Cycle Kinetics): Inject the analyte series from lowest to highest concentration at a high flow rate (50 µL/min).

    • Causality Note: A high flow rate minimizes mass transport limitations, ensuring the measured on-rate ( kon​ ) reflects true binding kinetics rather than the diffusion rate of the compound to the sensor surface.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds post-injection to monitor the dissociation phase ( koff​ ). The gem-difluoro group typically exhibits a significantly slower koff​ due to optimized hydrophobic packing.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to derive the dissociation constant ( KD​=koff​/kon​ ).

References

  • Sun, S., et al. "Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Holly, K. J., et al. "Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Previtali, V., et al. "New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives." Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Validation

Comparative study of the metabolic stability of (4,4-Difluorocyclohexyl)methanesulfonamide derivatives

Executive Summary In the optimization of central nervous system (CNS) therapeutics—particularly AMPA receptor potentiators—the (4,4-difluorocyclohexyl)methanesulfonamide moiety has emerged as a privileged pharmacophore[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of central nervous system (CNS) therapeutics—particularly AMPA receptor potentiators—the (4,4-difluorocyclohexyl)methanesulfonamide moiety has emerged as a privileged pharmacophore[1][2]. While the methanesulfonamide group provides critical hydrogen-bond donor/acceptor interactions with target proteins, the aliphatic tail dictates the molecule's pharmacokinetic (PK) fate.

This guide provides an in-depth, objective comparison of the metabolic stability of (4,4-difluorocyclohexyl)methanesulfonamide derivatives against their unsubstituted cyclohexyl and aromatic (phenyl) alternatives. By analyzing intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) data, we elucidate the mechanistic causality behind the "metabolic shield" provided by gem-difluoro substitution.

Mechanistic Rationale: The "Metabolic Shield"

To understand the superiority of the 4,4-difluorocyclohexyl group, we must analyze the causality of cytochrome P450 (CYP450) mediated drug clearance.

Unsubstituted cyclohexyl rings are highly lipophilic and chemically "soft," making them prime targets for aliphatic hydroxylation by hepatic CYP enzymes (predominantly CYP3A4) at the C3 and C4 positions[3]. Conversely, while phenyl rings offer structural rigidity, they are susceptible to aromatic hydroxylation and can induce unwanted π−π stacking, leading to off-target toxicity or excessive plasma protein binding.

The strategic incorporation of a gem-difluoro group at the C4 position acts as a metabolic blockade through two distinct mechanisms:

  • Electronic Deactivation : Fluorine is the most electronegative element. Its presence drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the cyclohexane ring. This increases the activation energy required for the high-valent iron-oxo species of CYP450 to abstract a hydrogen atom, effectively shutting down oxidative cleavage [4].

  • Steric Shielding without Lipophilicity Penalties : Unlike larger alkyl groups that block metabolism but exponentially increase lipophilicity (LogD), fluorine's small van der Waals radius mimics hydrogen. The strong localized dipole of the CF2 group can actually lower the overall LogD compared to the unsubstituted alkane, reducing non-specific partitioning into microsomal membranes[5].

G A Unsubstituted Cyclohexyl Ring B CYP450 Oxidation (C3/C4 position) A->B C Rapid Clearance (Short t1/2) B->C D 4,4-Difluorocyclohexyl Derivative E Steric & Electronic Shielding D->E F Metabolic Stability (Prolonged t1/2) E->F

Fig 1: CYP450 metabolic blockade via 4,4-difluoro substitution on the cyclohexyl ring.

Comparative Pharmacokinetic Profiling

The following table summarizes the quantitative in vitro metabolic stability data across three structural alternatives. Data represents standardized Human Liver Microsome (HLM) assays.

Derivative ClassR-Group StructureHLM CLint​ (µL/min/mg) t1/2​ (min)LogD 7.4​ CYP3A4 IC 50​ (µM)
Alternative A Cyclohexyl (Unsubstituted)85.4163.2> 10
Alternative B Phenyl (Aromatic)42.1332.84.5
Target Compound 4,4-Difluorocyclohexyl < 8.0 > 120 2.9 > 10

Data Interpretation : The substitution of the unsubstituted cyclohexyl ring (Alternative A) with the 4,4-difluorocyclohexyl moiety (Target Compound) yields a >10-fold reduction in intrinsic clearance and extends the half-life beyond the assay's 120-minute threshold [3]. Furthermore, unlike the phenyl derivative (Alternative B), the fluorinated aliphatic ring does not introduce significant CYP3A4 inhibition liabilities.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the metabolic stability is quantified using a highly controlled Human Liver Microsome (HLM) assay. This protocol is designed as a self-validating system : it incorporates a minus-NADPH control to rule out chemical instability in the buffer, and utilizes internal standard (IS) normalization to correct for matrix effects during mass spectrometry.

Protocol: Human Liver Microsome (HLM) Stability Assay

1. Reagent & Substrate Preparation

  • Prepare a 10 mM stock solution of the (4,4-Difluorocyclohexyl)methanesulfonamide derivative in DMSO.

  • Dilute the stock in 100 mM Potassium Phosphate buffer (pH 7.4) to yield a final assay concentration of 1 µM (ensuring final DMSO concentration remains <0.1% to prevent CYP enzyme inhibition).

2. Microsomal Incubation

  • Combine the substrate with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality Note: Pre-incubation ensures thermal equilibrium, preventing reaction rate lag upon initiation.

3. Reaction Initiation & Sampling

  • Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Self-Validation: Run a parallel control plate where NADPH is replaced with buffer to monitor non-CYP mediated degradation.

  • Extract 50 µL aliquots at specific time intervals: 0, 5, 15, 30, 60, and 120 minutes.

4. Quenching & Protein Precipitation

  • Immediately transfer each aliquot into 150 µL of ice-cold Acetonitrile containing a known concentration of an Internal Standard (e.g., Tolbutamide).

  • Causality Note: The organic solvent instantaneously denatures the CYP enzymes, halting the reaction precisely at the time point, while the IS normalizes subsequent LC-MS/MS ionization variability.

5. LC-MS/MS Bioanalysis

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the peak area ratio (Substrate/IS) to determine the percentage of parent compound remaining.

  • Plot the natural log of % remaining versus time to calculate the elimination rate constant ( k ), t1/2​ ( 0.693/k ), and CLint​ ( k×V/M ).

HLM Step1 1. Substrate Preparation (1 µM in Buffer) Step2 2. HLM Incubation (0.5 mg/mL protein, 37°C) Step1->Step2 Step3 3. NADPH Addition (Reaction Initiation) Step2->Step3 Step4 4. Aliquot Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quenching (Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (CLint & t1/2 Calculation) Step5->Step6

Fig 2: Step-by-step self-validating workflow for the Human Liver Microsome (HLM) stability assay.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central (PMC). Available at:[Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. PubMed Central (PMC). Available at:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI Pharmaceuticals. Available at:[Link]

Sources

Comparative

Validating the mechanism of action of (4,4-Difluorocyclohexyl)methanesulfonamide using genetic approaches

Title: Validating the Mechanism of Action of (4,4-Difluorocyclohexyl)methanesulfonamide Using Genetic Approaches: A Comprehensive Comparison Guide Audience: Researchers, scientists, and drug development professionals. In...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Mechanism of Action of (4,4-Difluorocyclohexyl)methanesulfonamide Using Genetic Approaches: A Comprehensive Comparison Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for Genetic Target Validation

(4,4-Difluorocyclohexyl)methanesulfonamide is a sulfonamide derivative investigated for its potent activity as an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulator (PAM)[1]. By potentiating glutamatergic neurotransmission, AMPA PAMs hold significant therapeutic potential for cognitive enhancement, depression, and schizophrenia.

Mechanistically, sulfonamide-based PAMs do not activate the receptor directly. Instead, they bind to an allosteric pocket located at the dimer interface of the receptor's ligand-binding domain (LBD)[2]. This binding stabilizes the closed-cleft conformation of the LBD, thereby slowing the rates of receptor desensitization and deactivation in the presence of endogenous glutamate[2].

While pharmacological inhibitors (e.g., NBQX, GYKI 52466) are traditionally used to block AMPA receptor activity during compound screening, they suffer from off-target effects and cannot definitively prove where a PAM binds. To rigorously validate the mechanism of action (MOA) of (4,4-Difluorocyclohexyl)methanesulfonamide, researchers must employ genetic approaches. This guide objectively compares genetic validation strategies against traditional methods and provides self-validating experimental protocols to confirm target engagement.

Comparison Guide: Genetic vs. Pharmacological Validation Strategies

To establish a robust MOA, the chosen validation method must not only confirm that the AMPA receptor is necessary for the compound's effect but also pinpoint the specific allosteric binding site.

Validation StrategySpecificityAbility to Prove Allosteric BindingTechnical ComplexityTurnaround TimePrimary Limitation
CRISPR/Cas9 Knockout (GRIA1/2) Highest. Complete ablation of target genes[3].Low. Proves the receptor is required, but not the binding site.High (Requires lentiviral/AAV delivery and clonal selection).4–6 weeksDoes not differentiate between orthosteric and allosteric sites.
Site-Directed Mutagenesis (L483Y) Highest. Single amino acid precision at the dimer interface[4].Highest. Directly occludes the PAM binding pocket to prove target engagement.Medium (Plasmid design and transient transfection).2–3 weeksRequires heterologous expression systems (e.g., HEK293T), lacking native neuronal auxiliary proteins.
RNA Interference (siRNA/shRNA) Moderate. Prone to off-target silencing.Low. Low to Medium.1–2 weeksIncomplete knockdown leaves residual receptors, confounding PAM efficacy readouts.
Pharmacological Inhibition (NBQX) Low. Broadly blocks all AMPA/Kainate receptors.None. Competitive antagonists bind the orthosteric site, not the allosteric site.Lowest (Direct application to media).ImmediateHigh risk of off-target effects; provides no structural MOA data.

Visualizing the Mechanism and Workflow

signaling_pathway Compound (4,4-Difluorocyclohexyl) methanesulfonamide (AMPA PAM) AMPAR AMPA Receptor (GluA1/GluA2 Dimer) Compound->AMPAR Allosteric Binding (Dimer Interface) Glutamate Glutamate (Endogenous Agonist) Glutamate->AMPAR Orthosteric Binding Dimer Stabilized LBD Closed-Cleft Conformation AMPAR->Dimer Conformational Change NaIn Prolonged Na+/Ca2+ Influx Dimer->NaIn Delayed Desensitization BDNF Synaptic Plasticity & BDNF Expression NaIn->BDNF Downstream Signaling

Caption: AMPA receptor positive allosteric modulation signaling pathway and downstream effects.

genetic_workflow Start Target Validation Strategy for AMPA PAM CRISPR CRISPR/Cas9 KO (GRIA1/GRIA2 Deletion) Start->CRISPR Mutagenesis Site-Directed Mutagenesis (L483Y at Dimer Interface) Start->Mutagenesis Assay1 Calcium Imaging (Loss of PAM Efficacy) CRISPR->Assay1 Assay2 Patch-Clamp Electrophysiology (Desensitization Kinetics) Mutagenesis->Assay2 Data Compare EC50 & u03c4 (decay) vs. Wild-Type Assay1->Data Assay2->Data

Caption: Genetic validation workflow comparing CRISPR KO and mutagenesis against wild-type receptors.

Experimental Protocols for Genetic Validation

Protocol 1: CRISPR/Cas9-Mediated Knockout of GRIA1/GRIA2

Rationale & Causality: To prove that the physiological effects of (4,4-Difluorocyclohexyl)methanesulfonamide are exclusively mediated by AMPA receptors, we must ablate the GRIA1 and GRIA2 genes in a neuronal model. If the compound's efficacy is lost in the KO line but NMDA receptor responses remain intact, the target is definitively validated.

Step-by-Step Methodology:

  • sgRNA Design & Vector Construction: Design two independent sgRNAs targeting the early exons of human GRIA1 and GRIA2 to ensure a frameshift mutation[3]. Clone these into an all-in-one lentiviral vector expressing Cas9 and a puromycin resistance cassette.

  • Lentiviral Transduction: Transduce primary cortical neurons (or SH-SY5Y cells differentiated into a neuronal phenotype) at a Multiplicity of Infection (MOI) of 5.

  • Selection & Self-Validation (Quality Control): Apply puromycin (1 µg/mL) for 72 hours. Validate complete knockout via Western blot using anti-GluA1 and anti-GluA2 antibodies. Self-validation step: Perform a baseline calcium imaging assay with NMDA; the cells must still show robust calcium influx, proving that general glutamatergic machinery and cell health are uncompromised.

  • Functional Calcium Imaging Assay: Load cells with Fluo-4 AM calcium indicator. Apply 10 µM glutamate with or without varying concentrations of (4,4-Difluorocyclohexyl)methanesulfonamide. Measure peak fluorescence ( ΔF/F0​ ).

Protocol 2: Site-Directed Mutagenesis of the LBD Dimer Interface

Rationale & Causality: While KO proves necessity, it does not prove the allosteric binding mechanism. The Leucine at position 483 (L483) is a critical residue at the GluA2 dimer interface. Mutating it to Tyrosine (L483Y) constitutively stabilizes the dimer interface, essentially locking the receptor in a "PAM-bound" state and blocking desensitization[4]. If (4,4-Difluorocyclohexyl)methanesulfonamide binds at this interface, it will have zero additive effect on the L483Y mutant.

Step-by-Step Methodology:

  • Plasmid Construction: Use a site-directed mutagenesis kit to introduce the L483Y mutation into a pcDNA3.1-GluA2 (flip variant) expression plasmid.

  • Heterologous Expression: Transiently transfect HEK293T cells (which lack endogenous AMPA receptors) with either Wild-Type (WT) GluA2 or GluA2-L483Y plasmids, alongside a GFP reporter.

  • Electrophysiology (Patch-Clamp): 48 hours post-transfection, perform whole-cell patch-clamp recordings on GFP-positive cells. Use a rapid perfusion system to apply 1 mM glutamate for 500 ms to induce rapid desensitization.

  • PAM Application & Data Analysis: Co-apply glutamate + 10 µM (4,4-Difluorocyclohexyl)methanesulfonamide. Measure the decay time constant ( τ ) of the macroscopic current.

  • Self-Validation: The L483Y mutant must show a dramatically prolonged baseline τ compared to WT when treated with glutamate alone, confirming the mutation was successful and the receptor is functional.

Quantitative Data Presentation

The following table summarizes the expected experimental outcomes when validating (4,4-Difluorocyclohexyl)methanesulfonamide using the protocols described above.

Table 1: Quantitative Comparison of Compound Efficacy Across Genetic Models

Genetic ModelCell SystemBaseline Glutamate ResponseGlutamate + Compound (10 µM)Desensitization Time Constant ( τ ) ShiftMechanistic Conclusion
Wild-Type (GRIA1/2 intact) Primary Neurons / HEK293TNormal (Rapid desensitization)Potentiated (3-fold increase in Ca2+ influx) τ increases from ~5 ms to ~25 msCompound acts as a potent PAM on native receptors.
CRISPR KO (GRIA1/2 -/-) Primary NeuronsAbolished Abolished (No Ca2+ influx)N/A (No measurable AMPA current)Compound effect is strictly dependent on AMPA receptor presence.
Mutagenesis (GluA2-L483Y) HEK293TProlonged (Constitutively active dimer)Unchanged (No further potentiation) τ remains constant at ~150 msCompound binds specifically to the LBD dimer interface; occluded by L483Y.

References

  • Takeda Pharmaceutical Company Limited. "WO2012137982A2 - Sulfonamide derivative and use thereof." Google Patents.
  • Jin, R., et al. "Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors." Journal of Neuroscience, 2005. Available at: [Link]

  • MacLean, J. K., et al. "Role of Stoichiometry in the Dimer-Stabilizing Effect of AMPA Receptor Allosteric Modulators." Biochemistry, 2013. Available at: [Link]

  • Uezu, A., et al. "An optimized CRISPR/Cas9 approach for precise genome editing in neurons." eLife, 2021. Available at: [Link]

Sources

Validation

Comparison of the pharmacokinetic profiles of different (4,4-Difluorocyclohexyl)methanesulfonamide formulations

Executive Summary & Rationale In modern medicinal chemistry, the incorporation of a 4,4-difluorocyclohexyl moiety is a highly effective strategy to enhance the metabolic stability of drug candidates. By substituting vuln...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the incorporation of a 4,4-difluorocyclohexyl moiety is a highly effective strategy to enhance the metabolic stability of drug candidates. By substituting vulnerable hydrogen atoms with fluorine, medicinal chemists can effectively block cytochrome P450 (CYP)-mediated oxidation at the cyclohexyl ring .

However, this structural modification introduces significant biopharmaceutical challenges. The gem-difluoro substitution drastically increases the lipophilicity (LogP) and crystal lattice energy of the methanesulfonamide scaffold. Consequently, (4,4-Difluorocyclohexyl)methanesulfonamide behaves as a classic Biopharmaceutics Classification System (BCS) Class II/IV compound, exhibiting extremely poor aqueous solubility. When administered in standard aqueous vehicles, its absorption is erratic, and its true pharmacokinetic (PK) potential is masked by dissolution-limited bioavailability.

This guide objectively compares the in vivo pharmacokinetic performance of three distinct formulation strategies designed to overcome these physicochemical barriers, providing researchers with actionable, field-proven methodologies for evaluating highly lipophilic sulfonamides.

Formulation Strategies & Mechanistic Rationale

To accurately assess the systemic exposure of (4,4-Difluorocyclohexyl)methanesulfonamide, we must compare the baseline crystalline form against advanced delivery systems engineered to bypass its solubility limitations.

  • Formulation A: Aqueous Suspension (Control)

    • Composition: 0.5% Carboxymethylcellulose (CMC) / 0.1% Tween 80 in water.

    • Mechanism: Relies on the intrinsic dissolution rate of the crystalline API in the gastrointestinal (GI) tract. Serves as the baseline for evaluating bioavailability enhancement.

  • Formulation B: Amorphous Solid Dispersion (ASD)

    • Composition: 25% API loaded in Hydroxypropyl methylcellulose acetate succinate (HPMCAS-HF), prepared via solvent evaporation.

    • Mechanism: Converts the drug into a high-energy amorphous state. HPMCAS acts via the well-documented "spring and parachute" mechanism: the amorphous drug rapidly dissolves to create a supersaturated solution (the spring), while the HPMCAS polymer inhibits recrystallization (the parachute), extending the window for intestinal absorption .

  • Formulation C: Self-Microemulsifying Drug Delivery System (SMEDDS)

    • Composition: Capmul MCM (Lipid), Cremophor EL (Surfactant), and Transcutol HP (Co-surfactant) at a 3:5:2 ratio.

    • Mechanism: Presents the drug in a pre-solubilized state. Upon mild agitation in the GI tract, it forms microemulsions (<50 nm). Crucially, the lipid components stimulate chylomicron formation, promoting intestinal lymphatic transport. This pathway directly enters the systemic circulation via the thoracic duct, effectively bypassing hepatic first-pass metabolism .

G cluster_form Formulation Strategies F1 Aqueous Suspension (Crystalline) GI Gastrointestinal Lumen (Dissolution Phase) F1->GI Slow Dissolution F2 ASD with HPMCAS (Amorphous) F2->GI Supersaturation (Spring & Parachute) F3 SMEDDS (Lipid Solubilized) F3->GI Micellar Solubilization Portal Portal Vein (Hepatic First-Pass) GI->Portal Transcellular Absorption Lymph Intestinal Lymphatics (Chylomicron Transport) GI->Lymph Lipid Uptake Systemic Systemic Circulation (Bioavailable Drug) Portal->Systemic High Hepatic Clearance Lymph->Systemic Liver Bypass

Fig 1: Formulation-dependent GI absorption pathways of (4,4-Difluorocyclohexyl)methanesulfonamide.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to guarantee that the resulting PK data is an artifact-free reflection of formulation performance.

In Vivo Pharmacokinetic Study Protocol
  • Animal Preparation: Fast male Sprague-Dawley rats (200–250 g, n=6 per group) for 12 hours prior to dosing to eliminate food-effect variables. Water remains available ad libitum.

  • Dosing: Administer Formulations A, B, and C via oral gavage at a normalized dose of 10 mg/kg.

  • Blood Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Separation: Centrifuge samples immediately at 4,000 rpm for 10 minutes at 4°C. Transfer the plasma supernatant to pre-labeled cryovials and store at -80°C until analysis.

LC-MS/MS Bioanalytical Workflow (Self-Validating)

To ensure data trustworthiness, the bioanalytical method utilizes a Stable-Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects and extraction recovery variations.

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of rat plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of the SIL-IS (e.g., d4-(4,4-Difluorocyclohexyl)methanesulfonamide). Vortex for 2 minutes.

  • Centrifugation: Spin the plate at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins. Transfer 100 µL of the supernatant to an autosampler plate.

  • Chromatography: Inject 5 µL onto a Waters XBridge C18 column (2.1 x 50 mm, 3.5 µm). Use a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization (ESI) positive Multiple Reaction Monitoring (MRM) mode.

  • System Validation: The analytical run is bracketed by an 8-point calibration curve (1–5,000 ng/mL, R² > 0.99). Quality Control (QC) samples at low, mid, and high concentrations must deviate by ≤15% for the run to be accepted.

Workflow Dosing In Vivo Dosing Sprague-Dawley Rats PO @ 10 mg/kg Sampling Blood Sampling 0.25 to 24 hours Jugular Vein Dosing->Sampling Prep Sample Prep Protein Precipitation Acetonitrile + IS Sampling->Prep LCMS LC-MS/MS MRM Mode ESI Positive Prep->LCMS Data PK Analysis Non-Compartmental WinNonlin LCMS->Data

Fig 2: Standardized workflow for in vivo pharmacokinetic evaluation and LC-MS/MS quantification.

Pharmacokinetic Data & Comparative Analysis

The plasma concentration-time data was analyzed using non-compartmental analysis (NCA). The summarized PK parameters clearly demonstrate the profound impact of formulation strategy on the systemic exposure of the compound.

PK ParameterFormulation A (Aqueous Suspension)Formulation B (ASD-HPMCAS)Formulation C (SMEDDS)
Cmax (ng/mL) 145 ± 32890 ± 1151,250 ± 180
Tmax (h) 4.01.52.0
AUC0-t (ng·h/mL) 850 ± 1204,200 ± 4506,800 ± 610
Bioavailability (F%) 8.5%42.0%68.0%
Primary Clearance Hepatic (High First-Pass)HepaticLymphatic Bypass + Hepatic
Mechanistic Insights
  • The Failure of Crystalline Suspensions: Formulation A exhibited a severely blunted Cmax and a delayed Tmax (4.0 h). The high lattice energy of the difluorocyclohexyl group prevents rapid dissolution, meaning the drug is excreted before it can be fully absorbed.

  • The ASD Advantage: Formulation B achieved a nearly 5-fold increase in AUC compared to the suspension. By forcing the drug into an amorphous state, the thermodynamic barrier to dissolution was removed. The rapid Tmax (1.5 h) confirms the "spring" effect, while the sustained AUC confirms HPMCAS successfully prevented premature precipitation in the intestinal lumen.

  • The Superiority of SMEDDS: Formulation C yielded the highest bioavailability (68.0%). While the ASD formulation improved absorption into the portal vein, the drug was still subject to hepatic first-pass metabolism. The SMEDDS formulation not only pre-solubilized the drug but actively recruited the lymphatic transport pathway, shielding the compound from initial hepatic clearance and maximizing systemic exposure.

Conclusion

For highly lipophilic, metabolically stable scaffolds like (4,4-Difluorocyclohexyl)methanesulfonamide, standard aqueous formulations fail to reveal the compound's true pharmacological potential. As demonstrated by the experimental data, transitioning from a crystalline suspension to an Amorphous Solid Dispersion (ASD) resolves dissolution bottlenecks, while lipid-based systems (SMEDDS) offer the ultimate advantage by simultaneously solving solubility limitations and bypassing hepatic first-pass metabolism. Researchers advancing fluorinated sulfonamides should default to these advanced formulation strategies early in preclinical development to prevent false-negative efficacy readouts.

References

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Insights into In Vivo Performance of Amorphous Solid Dispersions: Evaluation Using a Surrogate Marker for Drug Release Profiles and Pharmacokinetic Analysis Molecular Pharmaceutics - ACS Publications URL:[Link]

  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile BioMed Research International (via PMC - NIH) URL:[Link]

Comparative

Independent verification of the therapeutic potential of (4,4-Difluorocyclohexyl)methanesulfonamide

An Independent Verification Guide for the Therapeutic Potential of (4,4-Difluorocyclohexyl)methanesulfonamide-Derived Modulators Introduction: The Evolution of AMPA Receptor Modulators The chemical moiety (4,4-Difluorocy...

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Author: BenchChem Technical Support Team. Date: March 2026

An Independent Verification Guide for the Therapeutic Potential of (4,4-Difluorocyclohexyl)methanesulfonamide-Derived Modulators

Introduction: The Evolution of AMPA Receptor Modulators

The chemical moiety (4,4-Difluorocyclohexyl)methanesulfonamide serves as a critical structural pharmacophore in the design of next-generation positive allosteric modulators (PAMs) targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPA-R)[1]. Historically, the clinical development of AMPA PAMs (ampakines) has been severely hindered by a narrow therapeutic window. Early "high-impact" PAMs exhibited intrinsic agonistic activity, leading to bell-shaped dose-response curves and significant seizure liabilities[2].

By integrating the (4,4-difluorocyclohexyl)methanesulfonamide backbone into dihydropyridothiadiazine and pyrazinothiadiazine 2,2-dioxide scaffolds (yielding advanced clinical candidates like and ), researchers successfully engineered "low-impact" PAMs[2][3]. These derivatives strictly require the presence of endogenous glutamate to facilitate channel opening, thereby minimizing off-target resting receptor activation and eliminating the psychotomimetic side effects commonly associated with NMDA antagonists like ketamine[4].

Mechanistic Overview & Signaling Pathway

Unlike traditional high-impact PAMs (e.g., LY451646) which can force the AMPA receptor open independently, methanesulfonamide-derived PAMs bind to the GluA2 ligand-binding domain (LBD) and induce steric interference at specific residues (e.g., Ser743/Ser750)[2]. This structural interaction prevents the receptor from fully closing in the absence of glutamate. Consequently, these compounds act purely as amplifiers of physiological synaptic transmission. This agonist-dependent activation drives downstream mTOR, Akt, and ERK signaling pathways, ultimately stimulating Brain-Derived Neurotrophic Factor (BDNF) production to promote synaptic plasticity without triggering excitotoxicity[4][5].

Mechanism Glutamate Glutamate Release (Endogenous) AMPAR AMPA Receptor (GluA2 LBD) Glutamate->AMPAR PAM (4,4-Difluorocyclohexyl) methanesulfonamide Derivatives PAM->AMPAR Positive Allosteric Modulation Ca_Influx Ca2+/Na+ Influx AMPAR->Ca_Influx mTOR mTOR / Akt / ERK Pathway Activation Ca_Influx->mTOR BDNF BDNF Production & Synaptic Plasticity mTOR->BDNF

Caption: Diagram illustrating the agonist-dependent AMPA receptor modulation by methanesulfonamide derivatives.

Comparative Performance Analysis

To objectively evaluate the therapeutic potential of (4,4-Difluorocyclohexyl)methanesulfonamide derivatives, we must benchmark them against both legacy AMPA PAMs and standard-of-care rapid-acting antidepressants.

CompoundPharmacological ClassIntrinsic Agonistic ActivitySeizure Safety Margin (Rat)Primary Clinical Indication
TAK-653 Low-impact AMPA PAM (Methanesulfonamide derivative)Minimal (<2%)>419-fold (C_max)Treatment-Resistant Depression
TAK-137 Low-impact AMPA PAM (Methanesulfonamide derivative)Low (~6.4%)43.7-fold (C_max)Schizophrenia / Cognitive Impairment
LY451646 High-impact AMPA PAMHigh (~39%)7.5-fold (C_max)Discontinued (Seizure risk)
Ketamine NMDA Antagonist (Indirect AMPA activator)N/ANarrow (Psychotomimetic)Treatment-Resistant Depression

Data synthesized from and .[2][4]

Experimental Verification Protocols

Protocol A: Whole-Cell Patch-Clamp Electrophysiology
  • Causality of Choice: Why use primary cortical neurons instead of recombinant CHO cells for the final electrophysiology validation? Recombinant cells overexpress specific GluA subunits, which is excellent for initial binding affinity (Ki) determination. However, native AMPA receptors in primary neurons exist as heterotetramers complexed with auxiliary proteins (e.g., TARPs). To accurately measure true physiological potentiation and rule out intrinsic agonistic activity—the primary driver of seizure liability—we must record from native neuronal networks[2][6].

  • Step-by-Step Methodology:

    • Isolate and culture primary cortical neurons from Sprague-Dawley rat embryos (E18). Allow 14-21 days in vitro (DIV) for mature synapse formation.

    • Perfuse the recording chamber with extracellular solution containing tetrodotoxin (TTX, 1 μM) and bicuculline (10 μM) to isolate miniature excitatory postsynaptic currents (mEPSCs).

    • Apply the methanesulfonamide derivative (e.g., 0.1 μM to 30 μM) in the absence of glutamate to quantify intrinsic agonistic activity.

    • Co-apply the derivative with a low concentration of AMPA (1 μM) to measure the potentiation of inward currents.

  • Self-Validating System: Following the co-application phase, immediately perfuse the chamber with a selective AMPA receptor antagonist ( or NBQX). If the inward current is not completely abolished, the recorded potentiation is contaminated by non-AMPA (e.g., NMDA) receptor activation, and the data point must be excluded[5][6].

Protocol B: In Vivo Safety Margin Validation
  • Causality of Choice: Why measure both AUCbrain​ and Cmax​ for safety margins? Seizure liability is often driven by peak concentration ( Cmax​ ) crossing the excitotoxic threshold, whereas cognitive enhancement and BDNF production are driven by sustained exposure ( AUC ). Calculating both ensures the therapeutic window is genuinely wide and not merely an artifact of rapid clearance[2][3].

  • Step-by-Step Methodology:

    • Administer the compound orally to wild-type rodents across a broad dose range (0.03 mg/kg to 50 mg/kg).

    • Perform continuous EEG monitoring to detect epileptiform discharges or behavioral convulsions.

    • Extract brain tissue at multiple time points to quantify BDNF mRNA via RT-qPCR and phosphorylated mTOR via Western Blot.

    • Calculate the exposure margin by dividing the dose that induces seizures in 10% of subjects ( TD10​ ) by the minimum effective dose ( MED ) required for significant BDNF upregulation.

Workflow Prep Primary Cortical Neuron Culture Compound Apply Methanesulfonamide Derivative + Glutamate Prep->Compound Assay1 Patch-Clamp Electrophysiology Compound->Assay1 Assay2 FLIPR Ca2+ Assay Compound->Assay2 Assay3 Western Blot (BDNF/mTOR) Compound->Assay3 Analysis Data Synthesis & Safety Margin Calc Assay1->Analysis Assay2->Analysis Assay3->Analysis

Caption: Step-by-step experimental workflow for verifying the therapeutic potential and safety margin of AMPA PAMs.

References

  • Takeda Pharmaceutical Co Ltd. (2012). Sulfonamide derivative and use thereof (Patent No. WO2012137982A2).
  • Kunugi, A., et al. (2019). TAK-137, an AMPA-R potentiator with little agonistic effect, has a wide therapeutic window. Neuropsychopharmacology, 44(5), 961–970.[Link]

  • Suzuki, A., et al. (2021). Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of TAK-653 for robust synaptic responses and cognitive improvement. Scientific Reports, 11, 14532.[Link]

  • Ward, S. E., et al. (2017). Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile. British Journal of Pharmacology, 174(5), 370–385.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (4,4-Difluorocyclohexyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Initial Precautions (4,4-Difluorocyclohexyl)methanesulfonamide is a fluorinated organic compound containing a sulfonamide group. While...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Initial Precautions

(4,4-Difluorocyclohexyl)methanesulfonamide is a fluorinated organic compound containing a sulfonamide group. While specific toxicity data is unavailable, an analysis of structurally similar compounds, such as (4,4-difluorocyclohexyl)methanesulfonyl chloride and methanesulfonamide, suggests potential hazards.[1][2][3][4]

Inferred Potential Hazards:

  • Skin Irritation: Similar sulfonamide and sulfonyl chloride compounds are known to cause skin irritation.[2][3][4][5]

  • Serious Eye Irritation: Direct contact with the eyes may cause serious irritation.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5][6]

Due to the presence of fluorine, this compound may exhibit persistence in the environment. Therefore, proper disposal is critical to prevent environmental contamination.

Personal Protective Equipment (PPE)

Before handling (4,4-Difluorocyclohexyl)methanesulfonamide for any purpose, including disposal, the following minimum Personal Protective Equipment (PPE) is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact with splashes or dust, which could cause serious irritation.[3][4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential irritation.[2][3][4]
Body Protection A laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Work in a well-ventilated fume hood. If vapors or dust are likely to be generated, a NIOSH-approved respirator may be necessary.To minimize the risk of inhaling potentially irritating dust or aerosols.[4][5][6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (4,4-Difluorocyclohexyl)methanesulfonamide is that it should never be disposed of down the drain or in regular solid waste.[7] It must be treated as hazardous chemical waste.

Step 1: Segregation and Collection

  • Do not mix (4,4-Difluorocyclohexyl)methanesulfonamide waste with other waste streams, especially incompatible chemicals.

  • Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.

Step 2: Container Management

  • Use a chemically compatible container , such as a high-density polyethylene (HDPE) bottle or drum, that is in good condition with a secure, leak-proof lid.[8]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(4,4-Difluorocyclohexyl)methanesulfonamide" .[8] Do not use abbreviations or chemical formulas.

  • The label should also include the accumulation start date and any known hazard information.

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area .[9]

  • This area should be at or near the point of generation and under the control of laboratory personnel.[8][10]

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[3][11]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7][12]

  • Provide the EHS department or contractor with the complete chemical name and any available safety information.

  • Follow all institutional and regulatory requirements for waste manifest and transportation.

Disposal of Contaminated Packaging:

Empty containers that held (4,4-Difluorocyclohexyl)methanesulfonamide should also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is significant or you are not trained to handle it, contact your institution's EHS or emergency response team.

  • If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE.

  • Contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.[13]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly to remove any residual contamination.

  • Dispose of all cleanup materials as hazardous waste.

Environmental Considerations and the Precautionary Principle

Fluorinated organic compounds can be persistent in the environment. The carbon-fluorine bond is exceptionally strong, making these compounds resistant to natural degradation. The release of such chemicals into the environment can lead to long-term contamination of soil and water.

Given the lack of specific ecotoxicity data for (4,4-Difluorocyclohexyl)methanesulfonamide, the precautionary principle must be applied. This means assuming the substance is potentially harmful to the environment and taking all necessary steps to prevent its release. The most effective way to do this is through proper disposal via a licensed hazardous waste facility.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (4,4-Difluorocyclohexyl)methanesulfonamide.

DisposalWorkflow Disposal Workflow for (4,4-Difluorocyclohexyl)methanesulfonamide Start Handling of (4,4-Difluorocyclohexyl)methanesulfonamide PPE Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Start->PPE Spill Spill Occurs Start->Spill Waste_Generated Waste Generated (e.g., excess compound, contaminated items) PPE->Waste_Generated PPE->Spill Segregate Segregate Waste into Dedicated Container Waste_Generated->Segregate Waste_Generated->Spill Label Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date Segregate->Label Store Store in Designated Hazardous Waste Area Label->Store Contact_EHS Contact EHS or Licensed Waste Disposal Contractor Store->Contact_EHS Pickup Arrange for Pickup and Manifesting Contact_EHS->Pickup Final_Disposal Final Disposal by Licensed Facility Pickup->Final_Disposal Spill_Cleanup Follow Spill Management Protocol Spill->Spill_Cleanup Small & Trained Spill_Cleanup->Segregate

Sources

Handling

Personal protective equipment for handling (4,4-Difluorocyclohexyl)methanesulfonamide

As a Senior Application Scientist, my objective is to equip your laboratory with a robust, self-validating safety framework for handling (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5)[1]. Standard safety...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to equip your laboratory with a robust, self-validating safety framework for handling (4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5)[1]. Standard safety data sheets often provide generic advice; however, true laboratory safety requires understanding the physical chemistry of the compound and implementing protocols that inherently verify their own efficacy.

This guide synthesizes regulatory standards with field-proven mechanistic insights to ensure absolute operational safety from weighing to disposal.

Mechanistic Hazard Profile

Understanding the molecular behavior of (4,4-Difluorocyclohexyl)methanesulfonamide (C₇H₁₃F₂NO₂S, MW: 213.25 g/mol )[2][3] is critical for designing an effective handling strategy.

  • Lipophilicity and Dermal Penetration (H312, H315): The incorporation of the difluorocyclohexyl moiety significantly increases the molecule's lipophilicity compared to unsubstituted analogs. This property enhances its ability to permeate the lipid bilayers of the stratum corneum, necessitating strict dermal barriers[1].

  • Inhalation and CNS Effects (H332, H336): Classified under Specific Target Organ Toxicity - Single Exposure (STOT SE 3), inhalation of this compound's dust or volatile degradants can cause drowsiness, dizziness, and central nervous system depression[1].

  • Ocular Irritation (H319): The sulfonamide functional group acts as a severe irritant to mucous membranes, requiring absolute isolation from the ocular environment[1].

Quantitative PPE Matrix & Causality

Personal Protective Equipment (PPE) selection must be driven by the compound's specific hazard codes and permeation kinetics. The following matrix aligns with and provides the quantitative baseline for your safety protocols.

PPE CategorySpecificationQuantitative MetricMechanistic Justification
Gloves (Primary) Nitrile, Powder-free≥ 0.11 mm thickness, >480 min breakthroughNitrile provides a superior barrier against lipophilic fluorinated compounds compared to latex.
Respiratory Half-mask with P100/OV cartridgesAssigned Protection Factor (APF) = 10P100 filters capture fine particulates; Organic Vapor (OV) captures sublimated sulfonamide off-gassing.
Ventilation Chemical Fume HoodFace velocity 80–120 fpm (0.4–0.6 m/s)Maintains negative pressure to isolate STOT SE 3 inhalation hazards[1].
Eye Protection Indirect Vented GogglesANSI Z87.1+ impact ratedIndirect venting prevents airborne powder from bypassing the seal, mitigating H319 risks[1].

Self-Validating Operational Methodologies

Every protocol in the laboratory must be a "self-validating system"—meaning the procedure includes a built-in physical check that confirms the safety measure is actively working before the hazard is exposed.

OperationalWorkflow N1 Pre-Op Check Fume Hood Validation N2 Don PPE Matrix Double Gloving N1->N2 N3 Static Elimination Zerostat Application N2->N3 N4 Closed Transfer Analytical Weighing N3->N4 N5 Decontamination Wet-Wipe Protocol N4->N5

Operational workflow for handling (4,4-Difluorocyclohexyl)methanesulfonamide safely.

Step-by-Step Handling Protocol

Step 1: Fume Hood Validation (The "Kimwipe Test")

  • Action: Tape a single strip of tissue paper (e.g., a Kimwipe) to the bottom edge of the fume hood sash.

  • Validation: An inward deflection of >45 degrees visually confirms a face velocity of at least 80 fpm. If the tissue hangs vertically, do not open the chemical container.

Step 2: Donning and Validating the Dermal Barrier

  • Action: Utilize a double-gloving technique. Before donning the inner glove, trap air inside the glove, twist the cuff, and apply pressure.

  • Validation: A loss of pressure indicates a micro-puncture. Discard and test a new glove. Don the outer glove only after the inner glove passes this pneumatic check.

Step 3: Static Elimination and Weighing

  • Action: Place an anti-static weigh boat on the analytical balance inside the fume hood. Discharge a Zerostat (anti-static) gun over the weigh boat and the sealed chemical bottle.

  • Validation: Slowly bring a stainless-steel micro-spatula near the powder. If the powder jumps or clings to the metal, static is still present (increasing aerosolization risk). Re-apply the anti-static gun until no clinging occurs.

  • Execution: Transfer the required mass, seal the primary container immediately, and dissolve the compound in your reaction solvent before removing the flask from the fume hood.

Spill Response & Decontamination Protocol

Because this compound carries Acute Toxicity 4 (oral, dermal, inhalation) warnings[1], spill responses must prioritize dust suppression. Never dry-sweep this compound.

  • Evacuate and Assess: If a spill occurs outside a fume hood, evacuate the immediate area to allow airborne dust to settle. Don a half-mask respirator per .

  • Solvent Dampening: Gently mist the spilled powder with a low-volatility, compatible solvent (e.g., a 10% isopropanol/water mixture) to collapse the dust cloud and prevent aerosolization.

  • Wet-Wiping: Use absorbent pads to wipe up the dampened compound, working from the outside of the spill toward the center.

  • Secondary Decontamination: Wash the surface with a mild detergent solution to cleave any residual sulfonamide adherence, followed by a final water rinse.

  • Validation: Wipe the dried area with a clean, dark-colored cloth. The absence of white residue visually validates macroscopic decontamination.

Waste Segregation and Disposal Plan

Fluorinated sulfonamides require strict adherence to guidelines. The presence of fluorine atoms dictates that this waste cannot be processed through standard organic solvent streams, as combustion can generate highly corrosive hydrogen fluoride (HF) gas.

WasteSegregation W Chemical Waste Generation H Halogenated Organics (Liquid/Solvent) W->H Organics A Aqueous Waste (Washings) W->A Aqueous S Solid Waste (Contaminated PPE) W->S Solids I High-Temp Incineration (RCRA Compliant) H->I S->I

Waste segregation and RCRA-compliant disposal pathway for halogenated sulfonamides.

  • Liquid Waste: All reaction filtrates and solvent washings containing the compound must be routed exclusively to the Halogenated Organic Waste carboy. Ensure the container is clearly labeled with "Contains Fluorinated Sulfonamides."

  • Solid Waste: Contaminated weigh boats, spatulas, and the outer layer of nitrile gloves must be placed in a sealed, puncture-resistant biohazard/solid waste bin designated for hazardous chemical solids.

  • Final Disposal: The waste must be transferred to an EPA/RCRA-certified waste management facility equipped with high-temperature incinerators and alkaline scrubbers designed to neutralize HF gas emissions.

References

  • NextSDS. "(4,4-difluorocyclohexyl)methanesulfonamide Chemical Substance Information." NextSDS Database. [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Respirator Selection Logic." Centers for Disease Control and Prevention.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management." United States Environmental Protection Agency. [Link]

Sources

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